molecular formula C5H4N2O2 B1178700 ENA-78 CAS No. 136956-40-6

ENA-78

Cat. No.: B1178700
CAS No.: 136956-40-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ENA-78, also known as this compound, is a useful research compound. Its molecular formula is C5H4N2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136956-40-6

Molecular Formula

C5H4N2O2

Synonyms

CXCL5 protein, human

Origin of Product

United States

Foundational & Exploratory

ENA-78 (CXCL5) in Neutrophil Chemotaxis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epithelial-derived Neutrophil-Activating Peptide 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2][3] It is a potent chemoattractant and activator for neutrophils, playing a critical role in the innate immune response by orchestrating the directed migration of these leukocytes to sites of inflammation, infection, or tissue injury.[4][5][6] Produced by various cell types, including epithelial cells, monocytes, and eosinophils upon stimulation by pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α), CXCL5 is a key mediator in both acute and chronic inflammatory conditions.[1][4][7] This guide provides an in-depth examination of the molecular mechanisms, signaling pathways, and experimental methodologies related to the function of this compound in neutrophil chemotaxis.

Mechanism of Action: The CXCL5-CXCR2 Signaling Axis

This compound elicits its chemotactic effects primarily by binding to the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor (GPCR) expressed on the surface of neutrophils.[1][8][9] While CXCR2 is the principal receptor, interaction with CXCR1 has also been reported.[5][8] The binding of CXCL5 to CXCR2 initiates a cascade of intracellular signaling events that are crucial for directional cell movement.

Signaling Pathway Overview:

  • G-Protein Activation: Ligand binding induces a conformational change in CXCR2, leading to the activation of associated heterotrimeric G proteins.

  • Downstream Effector Activation: The activated G protein subunits dissociate and trigger key downstream signaling pathways, most notably the Phosphatidylinositol-3 Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][10]

  • PI3K/Akt Pathway: Activation of PI3K leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B). This pathway is fundamental for establishing cell polarity and regulating the actin cytoskeleton, which is essential for cell migration.[11][12]

  • MAPK Pathways (p38 and ERK): The p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways are also engaged.[11][13] The p38 MAPK pathway, in particular, is critical for regulating neutrophil migration and can influence the surface expression of chemokine receptors.[13][14] The dynamic balance between p38 and ERK activation controls the "go" and "stop" signals for migrating neutrophils.[13]

  • Cellular Response: These signaling events culminate in the rapid reorganization of the actin cytoskeleton, leading to cell polarization (the formation of a leading edge and a trailing uropod), and the directed migration of the neutrophil along the CXCL5 concentration gradient.[8]

ENA78_Signaling_Pathway This compound (CXCL5) Signaling in Neutrophil Chemotaxis cluster_membrane Plasma Membrane cluster_cytosol Cytosol CXCR2 CXCR2 G_Protein Gαβγ CXCR2->G_Protein Activation ENA78 This compound (CXCL5) ENA78->CXCR2 PI3K PI3K G_Protein->PI3K p38_MAPK p38 MAPK G_Protein->p38_MAPK ERK ERK G_Protein->ERK Akt Akt PI3K->Akt Migration Actin Polymerization Cell Polarization Directed Migration Akt->Migration p38_MAPK->Migration ERK->Migration Chemotaxis_Workflow Transwell Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A 1. Isolate Neutrophils (Ficoll/Dextran) C 3. Resuspend Neutrophils (1-2x10^6 cells/mL) A->C B 2. Prepare this compound Dilutions (Lower Chamber) D 4. Add this compound to Lower Wells B->D F 6. Seed Neutrophils in Upper Chamber C->F E 5. Place Transwell Insert D->E E->F G 7. Incubate (37°C, 5% CO2, 60-90 min) F->G H 8. Remove Non-migrated Cells G->H I 9. Quantify Migrated Cells (Stain & Count / MPO / ATP Assay) H->I J 10. Calculate Chemotactic Index I->J

References

ENA-78 (CXCL5) Signaling in Inflammation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Signaling Pathway, Experimental Methodologies, and its Role in Inflammatory Disease

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent pro-inflammatory chemokine belonging to the ELR-positive CXC chemokine family.[1][2] It plays a crucial role in the innate immune response, primarily by acting as a powerful chemoattractant and activator for neutrophils.[1][3] Dysregulation of the this compound signaling pathway is implicated in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and acute respiratory distress syndrome.[1][4][5] This technical guide provides a comprehensive overview of the this compound signaling cascade, detailed experimental protocols for its investigation, and a summary of its quantitative role in various inflammatory conditions, aimed at researchers, scientists, and professionals in drug development.

The this compound Signaling Axis: Receptor and Downstream Pathways

This compound exerts its biological effects by binding to its primary receptor, the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR).[5][6] The interaction between CXCL5 and CXCR2 initiates a cascade of intracellular signaling events that ultimately lead to the cellular responses characteristic of neutrophil activation and recruitment.

Upon ligand binding, CXCR2 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins.[5][7] This activation triggers the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector molecules. The key signaling pathways activated by this compound are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8][9][10]

Activation of the PI3K/Akt pathway is crucial for various neutrophil functions, including chemotaxis, survival, and phagocytosis.[11] The MAPK pathways, on the other hand, are involved in the regulation of gene expression, leading to the production of other pro-inflammatory mediators and the modulation of cell cycle and survival.[9][10] For instance, the activation of the ERK pathway by CXCL5 has been shown to promote the migration and invasion of gastric cancer cells.[12] Furthermore, CXCL5 stimulation leads to a rapid increase in intracellular calcium concentration, a critical event for neutrophil degranulation and the release of antimicrobial agents.[3]

digraph "this compound Signaling Pathway" {
  graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound (CXCL5) Signaling Pathway in Inflammation", pad="0.5", nodesep="0.6", ranksep="0.8", splines=ortho, bgcolor="#F1F3F4"];
  node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes CXCL5 [label="this compound (CXCL5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CXCR2 [label="CXCR2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G_Protein [label="G-protein\n(Gα, Gβγ)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Mobilization [label="Ca²⁺ Mobilization", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Cascade [label="MAPK Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Pro-inflammatory mediators)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Chemotaxis [label="Chemotaxis", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degranulation [label="Degranulation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CXCL5 -> CXCR2 [label="Binds"]; CXCR2 -> G_Protein [label="Activates"]; G_Protein -> PLC; G_Protein -> PI3K; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Mobilization [label="Induces"]; DAG -> PKC [label="Activates"]; Ca_Mobilization -> Degranulation; PKC -> MAPK_Cascade; PI3K -> Akt; Akt -> Cell_Survival; Akt -> Chemotaxis; MAPK_Cascade -> ERK; MAPK_Cascade -> p38; MAPK_Cascade -> JNK; ERK -> Gene_Expression; p38 -> Gene_Expression; JNK -> Gene_Expression; Gene_Expression -> Chemotaxis; Gene_Expression -> Degranulation; }

Figure 2: ELISA experimental workflow.

Materials:

  • This compound ELISA kit (containing capture antibody, detection antibody, standard, and streptavidin-HRP)

  • 96-well microplate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample and Standard Incubation: Prepare serial dilutions of the this compound standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step five times.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic activity of this compound on primary human neutrophils using a modified Boyden chamber.[13][14]

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Recombinant human this compound (CXCL5)

  • Ficoll-Paque for neutrophil isolation

  • RPMI 1640 medium with 0.5% BSA

  • Calcein-AM or other fluorescent dye

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

  • Cell Labeling: Resuspend the isolated neutrophils in RPMI 1640/0.5% BSA at a concentration of 1 x 10⁶ cells/mL. Label the cells with Calcein-AM according to the manufacturer's protocol.

  • Assay Setup:

    • Add 30 µL of RPMI 1640/0.5% BSA containing different concentrations of this compound (e.g., 0.1-100 ng/mL) to the lower wells of the Boyden chamber.[13]

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the labeled neutrophil suspension to the upper chamber of each well.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Cell Migration Measurement:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the top of the membrane.

    • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Analysis: Calculate the chemotactic index by dividing the fluorescence of cells that migrated towards this compound by the fluorescence of cells that migrated towards the medium alone.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) in neutrophils upon stimulation with this compound.[15][16]

Materials:

  • Isolated human neutrophils

  • Recombinant human this compound (CXCL5)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Stimulation:

    • Resuspend isolated neutrophils in serum-free medium and starve for 2-4 hours.

    • Stimulate the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane using a stripping buffer.

    • Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

Conclusion

The this compound (CXCL5) signaling pathway is a critical component of the inflammatory response, primarily driving neutrophil recruitment and activation. Its dysregulation is a key factor in the pathology of numerous inflammatory diseases, making it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of the this compound signaling cascade, offers quantitative insights into its role in disease, and presents detailed protocols for its study. A thorough understanding of this pathway and the application of these experimental methodologies will be invaluable for researchers and drug development professionals working to unravel the complexities of inflammation and develop novel anti-inflammatory therapies.

References

The Role of Epithelial-Neutrophil Activating Peptide-78 (ENA-78/CXCL5) in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. A key feature of RA is the infiltration of neutrophils into the synovial fluid and tissue, a process orchestrated by a complex network of chemokines. Among these, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a significant contributor to RA pathogenesis. This technical guide provides an in-depth analysis of the role of this compound in RA, detailing its function in neutrophil recruitment and angiogenesis, its signaling pathways, and its interplay with other inflammatory mediators. Furthermore, this guide presents quantitative data on this compound levels in RA patients, detailed experimental protocols for its study, and visual representations of its molecular interactions and experimental workflows.

Introduction to this compound (CXCL5)

This compound/CXCL5 is a small, secreted cytokine belonging to the ELR-positive CXC chemokine family, which are potent chemoattractants and activators for neutrophils.[1] Produced by a variety of cells including epithelial cells, fibroblasts, macrophages, and endothelial cells, this compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2.[2] In the context of inflammation, the expression of this compound is significantly upregulated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), both of which are pivotal in RA pathology.[3]

This compound in the Pathophysiology of Rheumatoid Arthritis

Evidence strongly implicates this compound as a key player in the inflammatory cascade of rheumatoid arthritis. Its multifaceted role encompasses the recruitment of neutrophils, promotion of angiogenesis, and contribution to the overall inflammatory milieu of the synovium.

Elevated Expression in Rheumatoid Arthritis

Multiple studies have demonstrated significantly elevated levels of this compound in both the synovial fluid and peripheral blood of patients with RA compared to individuals with osteoarthritis or healthy controls.[4][5] This increased expression within the inflamed joint suggests a direct involvement in the local inflammatory process.

Cellular Sources in the Synovium: Immunohistochemical studies have identified several cellular sources of this compound within the RA synovium. The predominant producers are synovial lining cells, followed by macrophages, endothelial cells, and fibroblasts.[4][5] Notably, synovial tissue macrophages and fibroblasts from RA patients show more intense immunostaining for this compound compared to normal synovial tissue.[4]

Neutrophil Recruitment and Activation

A hallmark of RA is the massive influx of neutrophils into the synovial fluid. This compound is a potent chemoattractant for these cells.[3] Studies have shown that anti-ENA-78 antibodies can neutralize a significant portion of the neutrophil chemotactic activity found in RA synovial fluids, highlighting its importance in this process.[4] Upon binding to CXCR2 on neutrophils, this compound triggers a signaling cascade that leads to cell activation, degranulation, and migration along the chemotactic gradient into the joint space.

Promotion of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for the sustenance of the inflamed synovial pannus in RA. This compound, being an ELR-positive chemokine, possesses pro-angiogenic properties.[4][6] It contributes to the increased vascularity of the RA synovium, which facilitates the recruitment of more inflammatory cells and provides nutrients to the proliferating synovial tissue.[4][6]

Interaction with Other Inflammatory Mediators

The production and activity of this compound are tightly regulated by the cytokine network within the RA synovium. Pro-inflammatory cytokines like TNF-α and IL-17 synergistically induce the expression of this compound in RA synovial fibroblasts.[4] This interplay creates a positive feedback loop that amplifies the inflammatory response. Furthermore, animal models of arthritis have shown that prophylactic treatment with anti-ENA-78 antibodies can reduce the severity of the disease and decrease the levels of joint IL-1β and TNF-α.[6]

Data Presentation: this compound Levels in Rheumatoid Arthritis

The following table summarizes the quantitative data on this compound concentrations in patients with rheumatoid arthritis and control groups from a key study.

Sample TypePatient GroupThis compound Concentration (ng/mL, Mean ± SEM)Reference
Synovial Fluid Rheumatoid Arthritis239 ± 63[4]
Other Arthritis130 ± 118[4]
Osteoarthritis2.6 ± 1.8[4]
Peripheral Blood Rheumatoid Arthritis70 ± 26[4]
Normal0.12 ± 0.04[4]

Signaling Pathways and Experimental Visualizations

This compound/CXCL5 Signaling Pathway

The binding of this compound to its receptor, CXCR2, on neutrophils initiates a cascade of intracellular signaling events, primarily through the activation of phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, leading to chemotaxis and activation.

ENA78_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CXCR2 CXCR2 (GPCR) This compound->CXCR2 Binds G_Protein G-Protein Activation CXCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cellular_Response Neutrophil Activation & Chemotaxis PI3K_Akt->Cellular_Response MAPK->Cellular_Response

This compound binding to CXCR2 activates downstream signaling pathways.
Experimental Workflow: Investigating this compound in RA

This diagram outlines a typical experimental workflow for quantifying this compound and assessing its function in rheumatoid arthritis research.

Experimental_Workflow Sample_Collection Sample Collection (Synovial Fluid, Synovial Tissue, Blood) Sample_Processing Sample Processing (Centrifugation, Homogenization) Sample_Collection->Sample_Processing Neutrophil_Isolation Neutrophil Isolation (From Blood) Sample_Collection->Neutrophil_Isolation ELISA This compound Quantification (ELISA) Sample_Processing->ELISA IHC This compound Localization (Immunohistochemistry) Sample_Processing->IHC Data_Analysis Data Analysis & Interpretation ELISA->Data_Analysis IHC->Data_Analysis Chemotaxis_Assay Functional Assessment (Neutrophil Chemotaxis Assay) Neutrophil_Isolation->Chemotaxis_Assay Chemotaxis_Assay->Data_Analysis

A standard workflow for the study of this compound in RA.
This compound Interaction Network in RA

This diagram illustrates the relationship between this compound and other key inflammatory mediators in the pathogenesis of rheumatoid arthritis.

ENA78_Interaction_Network TNFa TNF-α Synovial_Fibroblasts Synovial Fibroblasts TNFa->Synovial_Fibroblasts Stimulates Macrophages Macrophages TNFa->Macrophages Stimulates IL-17 IL-17 IL-17->Synovial_Fibroblasts Stimulates This compound This compound (CXCL5) Synovial_Fibroblasts->this compound Produces Macrophages->this compound Produces Neutrophil_Recruitment Neutrophil_Recruitment This compound->Neutrophil_Recruitment Angiogenesis Angiogenesis This compound->Angiogenesis Joint_Inflammation Joint_Inflammation Neutrophil_Recruitment->Joint_Inflammation Angiogenesis->Joint_Inflammation

This compound's central role in the RA inflammatory network.

Experimental Protocols

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available sandwich ELISA kits for the quantification of human this compound/CXCL5 in synovial fluid, serum, or plasma.

Materials:

  • Human CXCL5/ENA-78 ELISA Kit (e.g., from R&D Systems, Thermo Fisher Scientific)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Calibrated pipettes and tips

  • Deionized or distilled water

  • Wash buffer (typically provided in the kit)

  • Assay diluent (typically provided in the kit)

  • Stop solution (typically provided in the kit)

  • Samples (synovial fluid, serum, or plasma)

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the specific ELISA kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Create a serial dilution of the provided this compound standard to generate a standard curve.

  • Plate Preparation: Add the appropriate volume of assay diluent to each well of the antibody-coated microplate.

  • Sample/Standard Addition: Add standards and samples in duplicate to the appropriate wells.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit manual (typically 2 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.

  • Detection Antibody Addition: Add the biotin-conjugated detection antibody to each well.

  • Incubation: Cover the plate and incubate for the specified time (e.g., 1-2 hours at room temperature).

  • Washing: Repeat the washing step.

  • Streptavidin-HRP Addition: Add streptavidin-horseradish peroxidase conjugate to each well.

  • Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate the plate in the dark for the specified time (e.g., 30 minutes at room temperature) until color develops.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Immunohistochemical (IHC) Localization of this compound in Synovial Tissue

This protocol provides a general framework for the immunohistochemical detection of this compound/CXCL5 in formalin-fixed, paraffin-embedded synovial tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded synovial tissue sections on charged slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Primary antibody: Rabbit anti-human CXCL5/ENA-78 polyclonal or monoclonal antibody

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Blocking buffer (e.g., 3% H2O2 in methanol (B129727), and 3% BSA in PBS)

  • Wash buffer (e.g., PBS or TBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final wash in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a microwave or water bath (e.g., 95°C for 10-15 minutes). Allow slides to cool to room temperature.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Wash slides with wash buffer.

  • Blocking: Incubate sections with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-CXCL5 antibody diluted in blocking buffer (e.g., 1:20 to 1:50 dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides with wash buffer.

  • Secondary Antibody Incubation: Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash slides with wash buffer.

  • Signal Detection: Incubate sections with the DAB substrate solution until the desired brown color intensity develops.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a permanent mounting medium.

  • Microscopy: Examine the stained sections under a light microscope. This compound positive cells will appear brown.

Neutrophil Chemotaxis Assay

This protocol describes a modified Boyden chamber assay to assess the chemotactic activity of this compound on human neutrophils.

Materials:

  • Boyden chamber or Transwell® inserts (5 µm pore size)

  • Recombinant human this compound/CXCL5

  • Human neutrophils isolated from peripheral blood

  • Chemotaxis buffer (e.g., PBS with 0.1% BSA)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 2 x 10^6 cells/mL.

  • Chemoattractant Preparation: Prepare dilutions of recombinant human this compound in chemotaxis buffer. A concentration of 100 ng/mL has been shown to induce a maximal chemotactic response. Include a negative control (buffer alone).

  • Assay Setup: Add the chemoattractant solutions to the lower wells of the Boyden chamber. Place the microporous membrane over the lower wells and assemble the chamber.

  • Cell Addition: Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 20-60 minutes to allow for cell migration.

  • Cell Fixation and Staining: After incubation, disassemble the chamber and remove the membrane. Fix the cells that have migrated to the underside of the membrane with methanol and stain with a suitable staining solution.

  • Microscopic Analysis: Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Express the results as the mean number of migrated cells per high-power field. The chemotactic index can be calculated as the ratio of cells migrating towards the chemoattractant to the cells migrating towards the buffer control.

Conclusion and Future Directions

This compound/CXCL5 is a critical chemokine in the pathogenesis of rheumatoid arthritis, playing a significant role in the recruitment of neutrophils to the inflamed synovium and promoting angiogenesis. Its elevated levels in RA patients and its interplay with other pro-inflammatory cytokines underscore its importance as a potential therapeutic target. The development of specific antagonists for this compound or its receptor, CXCR2, may offer a novel therapeutic strategy for mitigating the inflammatory cascade and joint destruction in rheumatoid arthritis. Further research is warranted to fully elucidate the complex role of this compound in RA and to explore the clinical potential of targeting this chemokine.

References

ENA-78 (CXCL5): A Technical Guide to Protein Structure and Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant for neutrophils and plays a critical role in inflammation, immune response, and tumorigenesis. Its biological activity is intricately regulated by its three-dimensional structure and a variety of post-translational modifications (PTMs). This technical guide provides an in-depth analysis of the protein structure of this compound and the significant impact of PTMs on its function. We present a comprehensive overview of its primary, secondary, tertiary, and quaternary structures, alongside a detailed exploration of N-terminal truncation and citrullination. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to serve as a valuable resource for researchers in the field.

This compound (CXCL5) Protein Structure

This compound is a small cytokine belonging to the CXC chemokine family. The mature, full-length form consists of 78 amino acids.[1] The structure of this compound is crucial for its function, particularly its interaction with its primary receptor, CXCR2.

Primary and Secondary Structure

The primary structure of human this compound (residues 5-78) is a single polypeptide chain.[2] Its secondary structure is characterized by three anti-parallel β-strands and a C-terminal α-helix, a fold characteristic of the CXC chemokine family.[3]

Tertiary and Quaternary Structure

The tertiary structure of this compound is stabilized by two essential disulfide bonds formed by four conserved cysteine residues.[4] These bonds connect the first and third cysteines and the second and fourth cysteines, creating the characteristic chemokine fold.[4] this compound can exist as a monomer or a dimer. The dimeric form consists of a six-stranded antiparallel β-sheet and a pair of C-terminal α-helices.[3][4]

Structural Features

A key structural feature of this compound is the N-terminal "ELR" (Glu-Leu-Arg) motif, which is critical for its binding to and activation of the CXCR2 receptor.[5] The N-terminal region preceding the CXC motif is generally unstructured and flexible.[3]

Post-Translational Modifications of this compound

The biological activity of this compound is significantly modulated by post-translational modifications, primarily N-terminal truncation and citrullination. These modifications can dramatically alter the chemokine's potency and receptor interactions.

N-terminal Truncation

The full-length this compound (1-78) can be proteolytically cleaved at the N-terminus by various proteases, including cathepsin G, to generate truncated isoforms such as this compound (8-78) and this compound (9-78).[6][7] This truncation has been shown to significantly enhance the biological activity of the chemokine.

Citrullination

Citrullination is the conversion of an arginine residue to a citrulline residue, a process catalyzed by peptidylarginine deiminase (PAD) enzymes.[8] In this compound, arginine at position 9 (Arg9) can be citrullinated.[6] This modification has been shown to temper the inflammatory response by altering the chemokine's activity and receptor usage.[6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structure and function of this compound and its modified isoforms.

IsoformNumber of Amino AcidsMolecular Weight (kDa)Source
This compound (1-78)788.357[1]
This compound (5-78)748.0[2][5][10]
This compound (8-78)71Not specified[6]
This compound (9-78)70Not specified[6]
[Cit9]this compound (1-78)78Not specified[6]

Table 1: Molecular Characteristics of this compound Isoforms

IsoformBioactivity relative to this compound (1-78)Source
This compound (8-78)At least 3-fold enhanced biological activity in calcium signaling, ERK phosphorylation, and CXCR2 internalization.[6]
This compound (9-78)3-fold higher chemotactic activity for neutrophil granulocytes.[7][11]
[Cit9]this compound (1-78)Less efficient induction of intracellular calcium signaling, ERK phosphorylation, and CXCR2 internalization.[6]

Table 2: Comparative Bioactivity of this compound Isoforms

Signaling Pathways

This compound exerts its biological effects primarily through the G protein-coupled receptor CXCR2.[12] Binding of this compound to CXCR2 initiates a cascade of intracellular signaling events that lead to neutrophil chemotaxis, activation, and other inflammatory responses.

ENA78_Signaling cluster_receptor Cell Membrane cluster_gprotein G-protein Signaling cluster_downstream Downstream Effectors This compound This compound CXCR2 CXCR2 This compound->CXCR2 Binding G_alpha_i G_alpha_i CXCR2->G_alpha_i Activation G_beta_gamma G_beta_gamma CXCR2->G_beta_gamma Dissociation PI3K PI3K G_alpha_i->PI3K Activation G_beta_gamma->PI3K Activation MAPK_ERK MAPK (ERK) G_beta_gamma->MAPK_ERK Activation MAPK_p38 MAPK (p38) G_beta_gamma->MAPK_p38 Activation AKT AKT PI3K->AKT Activation Neutrophil_Response Neutrophil Chemotaxis & Activation AKT->Neutrophil_Response MAPK_ERK->Neutrophil_Response MAPK_p38->Neutrophil_Response

Figure 1: this compound/CXCR2 G-protein mediated signaling pathway.

Upon ligand binding, CXCR2 activates heterotrimeric G proteins, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38).[4][13][14] These pathways culminate in the cellular responses characteristic of neutrophil activation, such as chemotaxis, degranulation, and oxidative burst.

In addition to G-protein signaling, CXCR2 activation by this compound can also lead to the recruitment of β-arrestins.[15] β-arrestins are involved in receptor desensitization, internalization, and can also initiate G-protein independent signaling.

Beta_Arrestin_Recruitment This compound This compound CXCR2 CXCR2 This compound->CXCR2 1. Ligand Binding GRK GRK CXCR2->GRK 2. Receptor Activation P_CXCR2 Phosphorylated CXCR2 GRK->P_CXCR2 3. Phosphorylation Beta_Arrestin β-Arrestin P_CXCR2->Beta_Arrestin 4. β-Arrestin Binding Internalization Receptor Internalization Beta_Arrestin->Internalization 5. Desensitization Signal Desensitization Beta_Arrestin->Desensitization 5.

Figure 2: β-Arrestin recruitment to CXCR2.

Experimental Protocols

Analysis of Post-Translational Modifications by Mass Spectrometry

A bottom-up proteomics approach is typically employed for the analysis of this compound PTMs.

Mass_Spec_Workflow Protein_Sample This compound Protein Sample Reduction_Alkylation Reduction & Alkylation Protein_Sample->Reduction_Alkylation Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Reduction_Alkylation->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis (PTM Identification & Localization) LC_MSMS->Data_Analysis

Figure 3: Workflow for Mass Spectrometry-based PTM analysis.

Protocol:

  • Sample Preparation: Purified this compound or complex protein mixtures containing this compound are subjected to reduction of disulfide bonds with a reducing agent (e.g., dithiothreitol) followed by alkylation of the resulting free thiols (e.g., with iodoacetamide) to prevent disulfide bond reformation.

  • Enzymatic Digestion: The protein sample is then digested with a protease, most commonly trypsin, which cleaves C-terminal to arginine and lysine (B10760008) residues, generating a mixture of peptides.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a tandem mass spectrometer.

  • Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database containing the this compound sequence using specialized software. The software identifies peptides and localizes PTMs by matching the experimental fragmentation patterns to theoretical patterns of modified and unmodified peptides.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the chemotactic response of neutrophils to this compound isoforms.[16]

Protocol:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

  • Assay Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with a solution containing the this compound isoform to be tested at various concentrations.

  • Cell Migration: A suspension of isolated neutrophils is placed in the upper chamber. The chamber is incubated at 37°C to allow neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Quantification: After incubation, the membrane is removed, fixed, and stained. The number of migrated neutrophils on the lower side of the membrane is quantified by microscopy.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound isoforms to induce an increase in intracellular calcium concentration in neutrophils, a key event in neutrophil activation.[17][18]

Protocol:

  • Cell Loading: Isolated neutrophils are loaded with a calcium-sensitive fluorescent indicator dye, such as Indo-1 AM.

  • Baseline Measurement: The cells are analyzed by flow cytometry to establish a baseline fluorescence level.

  • Stimulation: The this compound isoform is added to the cell suspension, and the change in fluorescence is monitored over time.

  • Data Analysis: An increase in intracellular calcium concentration upon stimulation leads to a change in the fluorescence emission of the dye, which is detected by the flow cytometer. The magnitude and kinetics of the calcium flux are indicative of the potency of the this compound isoform.

Conclusion

The structure and post-translational modifications of this compound are critical determinants of its biological function. N-terminal truncation significantly enhances its pro-inflammatory activity, while citrullination appears to have a modulatory, and in some contexts, dampening effect. A thorough understanding of these molecular details is essential for the development of therapeutic strategies targeting the this compound/CXCR2 axis in inflammatory diseases and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the complex biology of this important chemokine.

References

The Discovery and Historical Perspective of ENA-78/CXCL5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), now systematically known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted protein that plays a pivotal role in the inflammatory response, particularly in the recruitment and activation of neutrophils. Since its discovery, this compound/CXCL5 has been implicated in a wide range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in cancer progression and angiogenesis. This technical guide provides an in-depth exploration of the discovery and historical perspective of this compound/CXCL5, complete with detailed experimental protocols, quantitative data, and a visualization of its primary signaling pathway.

Historical Perspective and Key Discoveries

The journey of understanding this compound/CXCL5 began in the early 1990s, a period of intense research into the molecular mediators of inflammation.

The Initial Discovery (1991): A novel neutrophil-activating peptide was first identified in 1991 from the conditioned media of the human type II epithelial cell line A549 after stimulation with interleukin-1 beta (IL-1β) or tumor necrosis factor-alpha (TNF-α).[1] This peptide, consisting of 78 amino acids, was named this compound.[1] It was found to be a potent chemoattractant for neutrophils, inducing a rise in intracellular free calcium and exocytosis.[1] Cross-desensitization experiments indicated that this compound acts through the same receptor as interleukin-8 (IL-8).[1]

Cloning and Gene Structure (1994): The full-length cDNA for this compound was successfully cloned in 1994.[2][3] The gene was found to be composed of four exons and three introns, a structure that resembles the IL-8 gene.[2] The human this compound gene was mapped to chromosome 4q13-q21, a locus known to house several other inflammatory cytokine genes.[2] This discovery provided the genetic blueprint for this compound and facilitated further research into its regulation and function.

Nomenclature Change: As the chemokine field grew and a systematic nomenclature was established, this compound was renamed CXCL5 to reflect its membership in the CXC chemokine family. This family is characterized by a C-X-C motif (two cysteine residues separated by one amino acid) in their protein structure.

Elucidation of its Role in Disease: Subsequent research firmly established the involvement of this compound/CXCL5 in various pathological conditions. Notably, elevated levels of this compound were found in the synovial fluid of patients with rheumatoid arthritis, suggesting its role in the recruitment of neutrophils to the inflamed joint.[4] Further studies have implicated CXCL5 in a diverse range of conditions, from inflammatory bowel disease to various cancers, where it can promote tumor growth and metastasis.[5][6]

Discovery of Isoforms and Enhanced Activity: Research has revealed that this compound/CXCL5 can exist in various isoforms due to post-translational modification. N-terminally truncated forms of this compound have been identified and shown to possess significantly higher chemotactic potency for neutrophils compared to the full-length protein.[7] This finding highlighted the intricate regulation of chemokine activity in vivo.

Quantitative Data

The following tables summarize key quantitative data related to this compound/CXCL5 expression and activity.

Table 1: this compound/CXCL5 Protein Levels in Human Disease

Disease StateSample TypeMean Concentration (ng/mL)Reference
Rheumatoid ArthritisSynovial Fluid239 ± 63[4]
Other ArthritisSynovial Fluid130 ± 118[4]
OsteoarthritisSynovial Fluid2.6 ± 1.8[4]
Rheumatoid ArthritisPeripheral Blood70 ± 26[4]
NormalPeripheral Blood0.12 ± 0.04[4]

Table 2: Relative Chemotactic Potency of this compound/CXCL5 Isoforms

Chemokine IsoformFold Increase in Activity (compared to intact form)Reference
Truncated this compound (8,9-78)3-fold[7]
Truncated GRO-α (4,5,6-73)30-fold[7]
Truncated GRO-γ (5-73)5-fold[7]

Signaling Pathway

This compound/CXCL5 exerts its biological effects primarily through the G protein-coupled receptor, C-X-C motif chemokine receptor 2 (CXCR2).[8][9] Upon binding, a cascade of intracellular signaling events is initiated, leading to neutrophil activation and chemotaxis.

CXCL5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CXCL5 This compound/CXCL5 CXCR2 CXCR2 CXCL5->CXCR2 G_protein Gαβγ CXCR2->G_protein Ras Ras CXCR2->Ras PLC PLC G_protein->PLC Gαq PI3K PI3K G_protein->PI3K Gβγ PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Chemotaxis, Degranulation, Gene Expression Ca_release->Cellular_Response NFkB NF-κB PKC->NFkB Akt Akt PI3K->Akt Akt->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->NFkB NFkB->Cellular_Response

Caption: this compound/CXCL5 signaling through the CXCR2 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of this compound/CXCL5.

Purification of this compound from Cell Culture Supernatant

This protocol is based on the methods used in the initial discovery of this compound.

  • Cell Culture and Stimulation:

    • Culture human type II epithelial cells (A549) to near confluence in appropriate culture medium.

    • Induce this compound production by stimulating the cells with IL-1β (10 ng/mL) or TNF-α (20 ng/mL) for 24-48 hours in serum-free medium.

  • Supernatant Collection and Concentration:

    • Collect the cell culture supernatant and centrifuge to remove cellular debris.

    • Concentrate the supernatant using ultrafiltration with a low molecular weight cutoff membrane (e.g., 3 kDa).

  • Chromatographic Purification:

    • Apply the concentrated supernatant to a heparin-Sepharose affinity column.

    • Wash the column extensively with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.15 M NaCl).

    • Elute the bound proteins with a high-salt buffer (e.g., 20 mM Tris-HCl, pH 7.4, 2 M NaCl).

    • Further purify the this compound containing fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Protein Identification:

    • Analyze the purified fractions by SDS-PAGE and silver staining.

    • Confirm the identity of this compound by N-terminal amino acid sequencing.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to measure the chemotactic activity of this compound/CXCL5 for neutrophils.

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

    • Perform hypotonic lysis to remove any remaining erythrocytes.

    • Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

    • Add the chemoattractant (e.g., purified this compound/CXCL5 at various concentrations) to the lower wells. Use buffer alone as a negative control and a known chemoattractant like fMLP or IL-8 as a positive control.

    • Add the neutrophil suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the membrane.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Alternatively, quantify migrated cells in the lower chamber using a cell viability assay (e.g., Calcein-AM staining or a luciferase-based ATP assay).

    • Express the results as a chemotactic index (fold increase in migration over the negative control).

cDNA Library Screening for Chemokine Discovery

This generalized protocol outlines the steps for identifying novel chemokines like this compound.

  • mRNA Isolation and cDNA Synthesis:

    • Isolate total RNA from stimulated cells (e.g., IL-1β-treated A549 cells) and purify the poly(A)+ mRNA fraction.

    • Synthesize first-strand cDNA from the mRNA using reverse transcriptase and an oligo(dT) primer.

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • cDNA Library Construction:

    • Ligate the double-stranded cDNA into a suitable expression vector (e.g., a plasmid or bacteriophage).

    • Transform the ligated vectors into a host organism (e.g., E. coli) to create a cDNA library.

  • Library Screening:

    • Plate the library to obtain individual clones.

    • Screen the library for clones expressing proteins with the desired activity (e.g., neutrophil chemotaxis). This can be done by:

      • Functional Screening: Expressing pools of clones and testing the conditioned media for biological activity.

      • Hybridization Screening: Using a labeled DNA probe corresponding to a known related chemokine (e.g., IL-8) to identify homologous sequences.

  • Clone Isolation and Characterization:

    • Isolate positive clones and sequence the cDNA insert to identify the novel gene.

    • Express the full-length cDNA and characterize the biological activity of the recombinant protein.

Measurement of Intracellular Free Calcium in Neutrophils

This protocol measures the increase in intracellular calcium, a hallmark of neutrophil activation by this compound/CXCL5.

  • Neutrophil Preparation and Dye Loading:

    • Isolate neutrophils as described in the chemotaxis assay protocol.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye in a suitable buffer for 30-60 minutes at 37°C.

  • Fluorometric Measurement:

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in a calcium-containing buffer and place them in a fluorometer cuvette or a microplate.

    • Establish a baseline fluorescence reading.

    • Add this compound/CXCL5 to the cell suspension and continuously record the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence intensity is proportional to the increase in intracellular free calcium concentration.

    • For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the absolute calcium concentration.

Sandwich ELISA for this compound/CXCL5

This is a common method for quantifying this compound/CXCL5 in biological fluids.

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for this compound/CXCL5.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate.

    • Add standards (recombinant this compound/CXCL5 of known concentrations) and samples (e.g., synovial fluid, plasma) to the wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody specific for a different epitope on this compound/CXCL5.

    • Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Incubate for 30-60 minutes at room temperature.

  • Substrate Development and Measurement:

    • Wash the plate.

    • Add a colorimetric HRP substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., sulfuric acid).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of this compound/CXCL5 in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The discovery of this compound/CXCL5 marked a significant step forward in our understanding of the complex network of chemokines that orchestrate the inflammatory response. From its initial identification as a potent neutrophil chemoattractant to its current recognition as a key player in a multitude of diseases, the study of CXCL5 continues to be an active and important area of research. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and clinicians working to further unravel the roles of this multifaceted chemokine and to develop novel therapeutic strategies targeting its pathway.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to ENA-78 (CXCL5) in the Tumor Microenvironment and Angiogenesis

Abstract

Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2][3] Characterized by the presence of a highly conserved glutamic acid-leucine-arginine (ELR) motif, CXCL5 is a potent chemoattractant for neutrophils and a significant mediator of angiogenesis.[1][2] In the context of oncology, CXCL5 has emerged as a critical player within the tumor microenvironment (TME), where it is secreted by cancer cells, immune cells, and fibroblasts.[4] Its overexpression is frequently observed in a variety of malignancies, including colorectal, pancreatic, lung, and bladder cancers, and is often correlated with advanced tumor stage, metastasis, and poor patient prognosis.[1][4] This guide provides a comprehensive overview of the mechanisms through which CXCL5 influences the TME, promotes tumor-associated angiogenesis, and details the key signaling pathways involved. Furthermore, it presents quantitative data, detailed experimental protocols, and visual diagrams to serve as a technical resource for research and drug development.

The Role of this compound (CXCL5) in the Tumor Microenvironment

The TME is a complex and dynamic ecosystem comprising cancer cells, stromal cells (such as cancer-associated fibroblasts), endothelial cells, and a diverse array of immune cells, all embedded within the extracellular matrix. CXCL5 acts as a crucial signaling molecule within this environment, orchestrating cellular crosstalk that largely favors tumor progression.

One of the primary roles of CXCL5 in the TME is the recruitment of specific immune cell populations. It is a powerful chemoattractant for neutrophils and myeloid-derived suppressor cells (MDSCs).[1] The influx of these cells into the tumor site contributes to a persistent inflammatory and immunosuppressive state, which helps cancer cells evade the host's immune surveillance.[1][5] By fostering an environment that inhibits the function of cytotoxic T cells and natural killer (NK) cells, CXCL5 helps establish a sanctuary for tumor growth and survival.[1]

This compound (CXCL5) as a Mediator of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, essential for supplying tumors with the oxygen and nutrients required for their growth, invasion, and metastasis.[1] CXCL5 promotes tumor angiogenesis through two principal mechanisms:

  • Direct Angiogenesis: CXCL5 directly stimulates endothelial cells, the building blocks of blood vessels. By binding to its primary receptor, C-X-C motif chemokine receptor 2 (CXCR2), on the surface of endothelial cells, CXCL5 triggers signaling cascades that promote their proliferation, migration, and differentiation into capillary-like structures.[1][2][4] The ELR motif within CXCL5 is critical for this pro-angiogenic activity.[1][2]

  • Indirect Angiogenesis: CXCL5 indirectly facilitates angiogenesis by recruiting leukocytes, particularly neutrophils, to the tumor site.[1] These recruited immune cells can then release a variety of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs), which further enhance neovascularization.[1]

Studies have consistently demonstrated a positive correlation between CXCL5 expression levels in tumor tissues and microvessel density, a measure of angiogenesis.[1][6][7][8]

Signaling Pathways Activated by this compound (CXCL5)

The binding of CXCL5 to its receptor CXCR2 on endothelial cells initiates a complex network of intracellular signaling pathways that drive the angiogenic process. The primary cascades implicated include the PI3K/AKT, NF-κB, and MAPK/ERK pathways.

Tumor cells secrete CXCL5, which then binds to the CXCR2 receptor on endothelial cells. This interaction triggers the activation of several downstream signaling pathways, including PI3K/AKT/NF-κB and ERK. These pathways converge to upregulate the expression of transcription factors like FOXD1 and EGR1, which in turn promote the transcription of pro-angiogenic genes such as VEGF-A, leading to endothelial cell proliferation, migration, and ultimately, new blood vessel formation.[1][2][4][7][9][10]

G cluster_TME Tumor Microenvironment cluster_EC Endothelial Cell Tumor_Cell Tumor Cell CXCR2 CXCR2 Receptor Tumor_Cell->CXCR2 Secretes CXCL5 PI3K PI3K CXCR2->PI3K ERK ERK CXCR2->ERK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB FOXD1 FOXD1 NFkB->FOXD1 EGR1 EGR1 ERK->EGR1 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) EGR1->Angiogenesis VEGFA VEGF-A (Transcription) FOXD1->VEGFA VEGFA->Angiogenesis

Caption: CXCL5-CXCR2 signaling cascade in endothelial cells.

Quantitative Data on this compound (CXCL5) in Cancer

Table 1: Expression of this compound (CXCL5) in Various Cancers and Clinical Correlation
Cancer TypeFindingClinical CorrelationReference
Colorectal CancerUpregulated in tumor tissues compared to para-cancerous tissues.Associated with advanced tumor stage, poor prognosis, and liver metastasis. Positively correlated with CD31 expression.[1][7]
Pancreatic CancerSignificantly higher expression in tumor tissues than in adjacent normal tissues.High expression associated with poor prognosis and is an independent prognostic factor.[4][11]
Non-Small Cell Lung Cancer (NSCLC)Elevated levels found in freshly isolated tumor specimens. Higher serum concentrations than in healthy controls.Strongly correlated with tumor vascularity, tumor growth, and spontaneous metastases.[1][6][8]
Bladder CancerHighly expressed at both mRNA and protein levels.Knockdown of CXCL5 significantly inhibited cancer cell growth and migration.[1]
Gastric CancerIncreased expression in gastric cancer tissues.Positively correlated with cancer progression, lymphatic metastasis, and T-stage.[1][12]
Hepatocellular CarcinomaAssociated with neutrophil infiltration.Linked to shortened overall survival and faster tumor recurrence.[1]
Table 2: Pro-Angiogenic Effects of this compound (CXCL5) on Human Umbilical Vein Endothelial Cells (HUVECs)
Experimental AssayEffect of Recombinant Human CXCL5Quantitative FindingCancer ContextReference
Tube FormationEnhancedSignificantly increased capillary-like structure formation.Colorectal Cancer[7][10]
Cell ProliferationIncreasedSignificantly enhanced HUVEC proliferation.Colorectal Cancer[7][10]
Cell MigrationIncreasedSignificantly promoted HUVEC migration.Colorectal Cancer[7][10]
Kinase ActivationIncreased PhosphorylationmTOR: 74.9% increase. ERK: 44.3% increase. FAK: 47.8% increase.Pancreatic Cancer[4]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This in vitro assay models the formation of three-dimensional capillary-like structures by endothelial cells, a key step in angiogenesis.

G start Start prep_plate Coat 96-well plate with Basement Membrane Extract (BME) (e.g., Matrigel®) start->prep_plate incubate_plate Incubate at 37°C for 30-60 min to allow gel to solidify prep_plate->incubate_plate seed_cells Seed 1-2 x 10^4 cells per well onto the solidified BME incubate_plate->seed_cells prep_cells Harvest and resuspend endothelial cells (e.g., HUVECs) in serum-free medium add_stimulus Add CXCL5 (test) or control vehicle to cell suspension prep_cells->add_stimulus add_stimulus->seed_cells incubate_tubes Incubate at 37°C, 5% CO2 for 4-18 hours seed_cells->incubate_tubes image_capture Capture images using a microscope at various time points incubate_tubes->image_capture analysis Quantify tube formation: - Total tube length - Number of junctions/loops - Total branching points image_capture->analysis end End analysis->end

Caption: Workflow for an endothelial cell tube formation assay.

Detailed Methodology: [13][14][15][16]

  • Plate Coating: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gel Formation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to ~80-90% confluency. Serum-starve the cells for 2-4 hours prior to the assay.

  • Cell Seeding: Harvest the cells using trypsin, neutralize, and resuspend them in serum-free or low-serum medium at a concentration of 2-4 x 10^5 cells/mL.

  • Treatment: Prepare cell suspensions containing the desired concentrations of recombinant human CXCL5 or control vehicle.

  • Plating: Gently add 100 µL of the cell suspension (containing 2-4 x 10^4 cells) on top of the solidified BME in each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Tube formation typically begins within 2-4 hours and peaks between 6-12 hours.

  • Imaging and Analysis: At desired time points, visualize the tube network using a phase-contrast microscope. Capture images and quantify angiogenesis using imaging software to measure parameters such as total tube length, number of nodes, and number of meshes.

Chemotaxis (Transwell Migration) Assay

This assay measures the directional migration of cells in response to a chemical gradient, such as that created by CXCL5.

G start Start prep_lower Add chemoattractant (CXCL5) or control medium to the lower chamber of the Transwell plate start->prep_lower place_insert Place the Transwell insert (e.g., 8 µm pore size) into the well prep_lower->place_insert seed_upper Add cell suspension to the upper chamber (insert) place_insert->seed_upper prep_cells Harvest and resuspend cells (e.g., neutrophils, endothelial cells) in serum-free medium prep_cells->seed_upper incubate_migration Incubate at 37°C, 5% CO2 for a defined period (e.g., 2-24 hours) seed_upper->incubate_migration remove_nonmigrated Remove non-migrated cells from the top surface of the insert membrane using a cotton swab incubate_migration->remove_nonmigrated fix_stain Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet or DAPI) remove_nonmigrated->fix_stain quantify Count migrated cells in multiple microscopic fields fix_stain->quantify end End quantify->end

Caption: Workflow for a Transwell chemotaxis assay.

Detailed Methodology: [17][18][19]

  • Assay Setup: Add medium containing the chemoattractant (e.g., 10-100 ng/mL CXCL5) to the lower wells of a 24-well Transwell plate. As a negative control, use medium alone.

  • Cell Preparation: Harvest and resuspend cells (e.g., HUVECs or purified neutrophils) in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Seeding: Place the Transwell inserts (typically with an 8.0 µm pore size polycarbonate membrane) into the wells. Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. The incubation time will vary depending on the cell type (e.g., 2-4 hours for neutrophils, 12-24 hours for endothelial cells).

  • Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes. Stain the cells with a solution such as 0.5% Crystal Violet for 20 minutes.

  • Quantification: Thoroughly wash the inserts in water and allow them to air dry. Count the number of stained, migrated cells in several representative fields under a microscope.

This compound (CXCL5) ELISA Protocol

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique for quantifying protein levels in various samples, such as serum, plasma, or cell culture supernatants.

Detailed Methodology (Sandwich ELISA): [20][21][22]

  • Plate Preparation: Use a 96-well microplate pre-coated with a capture antibody specific for human CXCL5.

  • Sample/Standard Addition: Add 50-100 µL of standards (recombinant CXCL5 of known concentrations) and samples (e.g., cell culture supernatants, serum) to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of a biotinylated detection antibody specific for CXCL5 to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 3.

  • Enzyme Conjugate: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step as described in step 3.

  • Substrate Addition: Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing a blue color to develop.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H2SO4) to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to determine the concentration of CXCL5 in the unknown samples.

Conclusion and Therapeutic Implications

This compound (CXCL5) is a pivotal chemokine that significantly contributes to cancer progression by shaping an immunosuppressive tumor microenvironment and directly promoting angiogenesis. Its elevated expression in numerous cancers and correlation with poor clinical outcomes underscore its importance as both a potential prognostic biomarker and a compelling therapeutic target.[1][4] Strategies aimed at disrupting the CXCL5/CXCR2 signaling axis, such as using neutralizing antibodies against CXCL5 or small molecule inhibitors of the CXCR2 receptor, represent promising avenues for anti-cancer therapy.[4][6] Such approaches could potentially inhibit tumor growth and metastasis not only by crippling the tumor's blood supply but also by remodeling the tumor microenvironment to be more permissive to anti-tumor immune responses. Further research is warranted to fully elucidate the therapeutic potential of targeting this pathway in clinical settings.

References

ENA-78 (CXCL5): A Key Modulator in the Pathogenesis of Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Epithelial-derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted cytokine belonging to the ELR-positive CXC chemokine family. Initially characterized for its potent chemoattractant and activating properties for neutrophils, emerging evidence has solidified its role as a critical mediator in the complex inflammatory cascades underlying a range of autoimmune diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in the pathogenesis of key autoimmune disorders, with a focus on quantitative data, experimental methodologies, and the core signaling pathways that govern its function. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting autoimmune and inflammatory conditions.

The Role of this compound in Autoimmune Pathogenesis

This compound exerts its biological effects primarily through its interaction with the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor predominantly expressed on the surface of neutrophils. This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species and proteolytic enzymes at sites of inflammation. The dysregulation of the this compound/CXCR2 axis is a common feature in many autoimmune diseases, contributing to the persistent tissue infiltration of neutrophils and subsequent damage.

This compound in Specific Autoimmune Diseases

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic inflammatory disorder characterized by synovial inflammation and joint destruction, this compound is a key contributor to the influx of neutrophils into the synovial fluid and tissue.[1][2] Fibroblasts within the RA synovium are a major source of this compound, and its levels are significantly elevated in both the synovial fluid and plasma of RA patients compared to individuals with other forms of arthritis.[1] This sustained presence of this compound in the joint microenvironment perpetuates a cycle of inflammation and tissue damage. Furthermore, post-translational modification of this compound by citrullination in the RA joint may confer unique properties that further modify the inflammatory environment.

DiseaseSample TypePatient Group (n)This compound/CXCL5 Level (mean ± SD/SEM)Control Group (n)This compound/CXCL5 Level (mean ± SD/SEM)p-valueReference
Rheumatoid ArthritisSynovial FluidRA (27)1.8 ± 0.4 ng/mLOA (21)0.3 ± 0.1 ng/mL< 0.001[3]
Rheumatoid ArthritisSerumRA (18)Not specifiedHealthy (28)Not specified-[4]
Systemic Lupus Erythematosus (SLE)

The role of this compound in Systemic Lupus Erythematosus, a complex autoimmune disease affecting multiple organs, appears to be more nuanced. Contrary to its pro-inflammatory role in other conditions, some studies have reported decreased serum levels of this compound in SLE patients, which negatively correlate with disease activity.[5] This suggests a potential immunomodulatory or protective role for this compound in the context of SLE, where it may be involved in regulating neutrophil trafficking and suppressing certain T-helper cell-mediated immune responses. However, further research is needed to fully elucidate its function in this multifaceted disease.

DiseaseSample TypePatient Group (n)This compound/CXCL5 Level (median [IQR])Control Group (n)This compound/CXCL5 Level (median [IQR])p-valueReference
Systemic Lupus Erythematosus (Active)SerumSLE (Active) (422)2.03 [1.88–2.27] pg/mLHealthy (546)1.78 [1.69–1.89] pg/mL< 0.001[6]
Systemic Lupus Erythematosus (Inactive)SerumSLE (Inactive) (422)1.75–1.99 pg/mL (range)Healthy (546)1.78 [1.69–1.89] pg/mLNS[6]
Multiple Sclerosis (MS) and Neuromyelitis Optica (NMO)

In the context of central nervous system autoimmune diseases, this compound has been implicated in the neuroinflammatory processes of multiple sclerosis and neuromyelitis optica. Elevated plasma levels of this compound have been observed in NMO patients, correlating with disease severity as measured by the Expanded Disability Status Scale (EDSS).[7] In MS, while some studies suggest sex-specific differences in serum this compound levels, its precise role and utility as a biomarker are still under investigation.[8][9] The infiltration of neutrophils into the CNS is a pathological feature of these diseases, and this compound likely contributes to this process.

DiseaseSample TypePatient Group (n)This compound/CXCL5 Level (mean ± SEM)Control Group (n)This compound/CXCL5 Level (mean ± SEM)p-valueReference
Neuromyelitis Optica (NMO)PlasmaNMO (25)~350 pg/mLHealthy (20)~150 pg/mL< 0.001[7]
Multiple Sclerosis (MS)PlasmaMS (25)~200 pg/mLHealthy (20)~150 pg/mLNS[7]
Neuromyelitis Optica (NMO)PlasmaNMO (25)~350 pg/mLMS (25)~200 pg/mL< 0.05[7]
Inflammatory Bowel Disease (IBD)

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. This compound is significantly upregulated in the intestinal mucosa of IBD patients, where it is primarily produced by intestinal epithelial cells.[10] This localized production of this compound drives the recruitment of neutrophils from the lamina propria into the epithelial layer, contributing to the tissue damage and ulceration characteristic of IBD. Studies in animal models of colitis have shown that inhibiting this compound can attenuate the severity of the disease.[10]

DiseaseSample TypePatient Group (n)This compound/CXCL5 Level (mean ± SEM)Control Group (n)This compound/CXCL5 Level (mean ± SEM)p-valueReference
Inflammatory Bowel Disease (IBD)SerumIBD (42)~1200 pg/mLHealthy (10)~400 pg/mL< 0.05[11][12]

This compound Signaling Pathway

The binding of this compound to its receptor, CXCR2, initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This activation triggers the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of various downstream effector molecules. The primary signaling cascades activated by the this compound/CXCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway, and the Ras/Raf/MEK/ERK (MAPK) pathway.[13] These pathways converge to regulate a multitude of cellular responses crucial for neutrophil function, including chemotaxis, adhesion, degranulation, and gene expression.

ENA78_Signaling_Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 ENA78->CXCR2 Binds G_protein Heterotrimeric G Protein CXCR2->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activates PLC PLC G_beta_gamma->PLC Activates Ras Ras G_beta_gamma->Ras Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival PLC->PIP2 Cleaves PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation PKC->Degranulation Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene_Expression Gene Expression ERK->Gene_Expression Chemotaxis Chemotaxis ERK->Chemotaxis

This compound/CXCR2 Signaling Cascade

Experimental Protocols

Accurate quantification of this compound in biological samples and its localization within tissues are crucial for understanding its role in autoimmune diseases. The following sections detail the methodologies for key experiments.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

The sandwich ELISA is the most common method for quantifying this compound levels in serum, plasma, synovial fluid, and tissue homogenates.

Principle: A capture antibody specific for this compound is coated onto the wells of a microplate. The sample is added, and any this compound present binds to the capture antibody. A biotinylated detection antibody, also specific for this compound, is then added, forming a sandwich complex. Streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of this compound in the sample and is measured using a microplate reader.

Detailed Protocol (Example using a commercial ELISA kit):

  • Reagent Preparation: Reconstitute and dilute standards, wash buffer, and antibodies according to the kit manufacturer's instructions.[14][15][16][17]

  • Sample Preparation:

    • Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.

    • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

    • Synovial Fluid: Centrifuge at 2000 rpm for 10 minutes to remove cells and debris.[3]

    • Tissue Homogenates: Homogenize tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.[14]

  • Assay Procedure:

    • Add 100 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Aspirate the liquid from each well and wash three times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate for 2 hours at room temperature.

    • Aspirate and wash the wells three times.

    • Add 100 µL of streptavidin-HRP solution to each well and incubate for 20 minutes at room temperature in the dark.

    • Aspirate and wash the wells five times.

    • Add 100 µL of TMB substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the samples.

ELISA_Workflow start Start plate_prep Coat plate with capture antibody start->plate_prep blocking Block non-specific binding sites plate_prep->blocking add_sample Add standards, controls, and samples blocking->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubate3 Incubate add_streptavidin_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate4 Incubate in dark add_substrate->incubate4 add_stop_solution Add stop solution incubate4->add_stop_solution read_plate Read absorbance at 450 nm add_stop_solution->read_plate analyze_data Analyze data and calculate concentrations read_plate->analyze_data end End analyze_data->end

General ELISA Workflow
Localization of this compound by Immunohistochemistry (IHC)

Immunohistochemistry allows for the visualization of this compound protein expression within the cellular context of tissue samples, such as synovial biopsies from RA patients.

Principle: Tissue sections are incubated with a primary antibody that specifically binds to this compound. A secondary antibody, which is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody, is then applied. The addition of a chromogenic substrate results in a colored precipitate at the site of antigen-antibody binding, allowing for microscopic visualization of this compound expression.

Detailed Protocol (for formalin-fixed, paraffin-embedded tissue):

  • Tissue Preparation:

    • Fix synovial tissue biopsies in 4% formalin and embed in paraffin.

    • Cut 5 µm thick sections and mount on positively charged slides.[18]

  • Deparaffinization and Rehydration:

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a target retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker.[18]

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block or normal serum from the species in which the secondary antibody was raised.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound at an optimized dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash sections and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Wash sections and incubate with an avidin-biotin-enzyme complex (e.g., streptavidin-HRP) for 30 minutes.

    • Wash sections and apply a chromogenic substrate (e.g., DAB) until the desired color intensity is reached.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

  • Analysis:

    • Examine the stained sections under a microscope to assess the localization and intensity of this compound expression.

Conclusion and Future Directions

This compound (CXCL5) has unequivocally emerged as a significant pro-inflammatory mediator in the pathogenesis of several autoimmune diseases, primarily through its potent ability to recruit and activate neutrophils. The elevated levels of this compound in the inflamed tissues and biological fluids of patients with rheumatoid arthritis, multiple sclerosis, neuromyelitis optica, and inflammatory bowel disease underscore its potential as both a biomarker of disease activity and a therapeutic target. While its role in systemic lupus erythematosus appears more complex and warrants further investigation, the this compound/CXCR2 signaling axis represents a promising avenue for the development of novel anti-inflammatory therapies. Future research should focus on further delineating the cell-specific functions of this compound in different autoimmune contexts, exploring the therapeutic potential of targeting this compound or its receptor CXCR2, and validating its utility as a reliable biomarker for diagnosis, prognosis, and monitoring treatment response in clinical practice. The detailed methodologies and signaling pathway information provided in this guide aim to facilitate and inspire further research in this critical area of immunology and drug discovery.

References

ENA-78 (CXCL5): A Comprehensive Technical Guide to its Intracellular Localization and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small, secreted cytokine belonging to the CXC chemokine family. It plays a pivotal role in the innate immune response, primarily through the recruitment and activation of neutrophils. Beyond its established role in inflammation, emerging evidence has implicated CXCL5 in a diverse range of physiological and pathological processes, including angiogenesis, wound healing, and cancer progression. This technical guide provides an in-depth exploration of the intracellular localization and multifaceted functions of this compound, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and associated experimental workflows.

Intracellular Localization of this compound

While this compound is predominantly known as a secreted chemokine, its transient intracellular localization is critical for its production and secretion pathway. High-resolution studies have provided insights into its subcellular distribution.

Key Intracellular Locations:

  • Endoplasmic Reticulum (ER): Specific immunoreactivity for this compound has been strongly associated with the endoplasmic reticulum in various cell types.[1] This is consistent with its nature as a secreted protein, as the ER is the primary site for the synthesis and folding of proteins destined for secretion.

  • Secretory Granules: In human eosinophils, this compound has been localized to specific granules.[2] This suggests that in certain cell types, this compound can be stored in intracellular vesicles and released upon specific stimulation, allowing for a rapid response.

The intracellular trafficking and secretion of this compound are tightly regulated processes, often initiated by pro-inflammatory stimuli such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).

Molecular and Cellular Functions of this compound

This compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2. This binding initiates a cascade of intracellular signaling events that culminate in a variety of cellular responses.

Neutrophil Chemotaxis and Activation

The most well-characterized function of this compound is its potent chemoattractant and activating effect on neutrophils.[1] It induces the directed migration of neutrophils to sites of inflammation and infection. Upon arrival, this compound further activates neutrophils, leading to:

  • Degranulation: The release of antimicrobial proteins and proteases from granules.

  • Respiratory Burst: The production of reactive oxygen species (ROS) to kill pathogens.

  • Changes in Cell Adhesion: Enhancing the ability of neutrophils to adhere to the endothelium and extravasate into tissues.

Angiogenesis

This compound is a recognized angiogenic factor, promoting the formation of new blood vessels.[3] This function is crucial in both physiological processes like wound healing and pathological conditions such as tumor growth. In non-small cell lung cancer, for instance, elevated levels of this compound have been shown to correlate with tumor vascularity.[3]

Role in Cancer Progression

The CXCL5/CXCR2 axis plays a significant role in the tumor microenvironment, contributing to cancer progression through various mechanisms:[4][5]

  • Tumor Cell Proliferation and Invasion: Activation of signaling pathways such as PI3K/AKT and MAPK/ERK promotes the growth and metastatic potential of cancer cells.[6]

  • Immune Evasion: Recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which can suppress the anti-tumor immune response.[4]

  • Angiogenesis: As mentioned, promoting the vascularization of tumors, which is essential for their growth and metastasis.[4]

Involvement in Inflammatory Diseases

Dysregulated this compound expression is associated with a number of inflammatory conditions, including:

  • Rheumatoid Arthritis: Elevated levels of this compound are found in the synovial fluid of patients with rheumatoid arthritis, contributing to the recruitment of neutrophils into the joints.[3]

  • Inflammatory Bowel Disease: this compound is a major CXC chemokine expressed in the intestinal mucosa of patients with Crohn's disease and ulcerative colitis.[1]

Quantitative Data

This section summarizes key quantitative data related to the expression and function of this compound.

ParameterValueContextReference
Optimal Concentration for Neutrophil Chemotaxis 100 ng/mLIn vitro Boyden chamber assay[7]
100 nMIn vitro chemotaxis assay[8]
Synovial Fluid Concentration (Rheumatoid Arthritis) 239 ± 63 ng/mLPatients with Rheumatoid Arthritis[9]
Synovial Fluid Concentration (Osteoarthritis) 2.6 ± 1.8 ng/mLPatients with Osteoarthritis[9]
Normal Peripheral Blood Concentration 0.12 ± 0.04 ng/mLHealthy individuals[9]
ELISA Kit Sensitivity 10-15 pg/mLTypical sensitivity for commercial ELISA kits[10][11]
ELISA Assay Range 31.2 - 2,000 pg/mLTypical range for commercial ELISA kits[10]
10 - 18,000 pg/mL[11]

Signaling Pathways

This compound binding to its receptor, CXCR2, activates several key intracellular signaling pathways that mediate its diverse functions. The primary pathways include the PI3K/AKT and MAPK/ERK cascades.

PI3K/AKT Signaling Pathway

This pathway is crucial for cell survival, proliferation, and migration.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR2 CXCR2 PI3K PI3K CXCR2->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates GSK3b GSK3β AKT->GSK3b Inhibits Cell_Response Cell Proliferation, Survival, Migration mTOR->Cell_Response GSK3b->Cell_Response Modulates ENA78 This compound (CXCL5) ENA78->CXCR2 Binds

Diagram 1: this compound activated PI3K/AKT signaling pathway.
MAPK/ERK Signaling Pathway

This pathway is primarily involved in cell proliferation, differentiation, and inflammation.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR2 CXCR2 Ras Ras CXCR2->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1, Egr-1) ERK->Transcription_Factors Translocates & Activates Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression ENA78 This compound (CXCL5) ENA78->CXCR2 Binds

Diagram 2: this compound activated MAPK/ERK signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the intracellular localization and function of this compound.

Protocol for Intracellular Staining of this compound via Immunofluorescence

This protocol is adapted for the detection of intracellular this compound in cultured cells.

Materials:

  • Cultured cells (e.g., human peripheral blood monocytes stimulated with LPS)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (Fixation Buffer)

  • 0.1% Saponin in PBS (Permeabilization/Wash Buffer)

  • Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Saponin)

  • Primary antibody: Anti-human CXCL5/ENA-78 antibody

  • Secondary antibody: Fluorochrome-conjugated anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Cell Seeding and Stimulation: Seed cells onto sterile coverslips in a culture plate and allow them to adhere. Stimulate cells as required to induce this compound expression (e.g., with 1 µg/mL LPS for 24 hours in the presence of a protein transport inhibitor like monensin).[10]

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking: Permeabilize and block non-specific binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the anti-ENA-78 primary antibody to its optimal concentration in Blocking Buffer. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with Permeabilization/Wash Buffer for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with Permeabilization/Wash Buffer for 5 minutes each.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

IF_Workflow start Start: Cultured Cells on Coverslip stimulate Stimulate Cells (e.g., LPS + Monensin) start->stimulate fix Fix with 4% PFA stimulate->fix permeabilize_block Permeabilize & Block (0.1% Saponin, 1% BSA) fix->permeabilize_block primary_ab Incubate with Primary Antibody (anti-CXCL5) permeabilize_block->primary_ab secondary_ab Incubate with Fluorochrome-conjugated Secondary Antibody primary_ab->secondary_ab counterstain Counterstain Nuclei (DAPI) secondary_ab->counterstain mount Mount Coverslip counterstain->mount image Image with Fluorescence Microscope mount->image end End: Intracellular Localization image->end

Diagram 3: Workflow for immunofluorescence staining of intracellular this compound.
Protocol for Subcellular Fractionation and Western Blotting

This protocol describes a method to separate cellular components to determine the subcellular localization of this compound.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.4, 10 mM KCl, 0.1% NP-40, with protease inhibitors)

  • Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with protease inhibitors)

  • Microcentrifuge

  • Bradford or BCA protein assay reagents

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ENA-78, anti-Lamin B1 (nuclear marker), anti-alpha-tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Harvest: Harvest cultured cells and wash twice with ice-cold PBS.

  • Cytoplasmic Extraction: Resuspend the cell pellet in ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 15 minutes with occasional vortexing.

  • Isolation of Nuclei: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction. Carefully collect the supernatant.

  • Nuclear Extraction: Wash the remaining nuclear pellet with Cytoplasmic Lysis Buffer. Resuspend the pellet in ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.

  • Solubilization of Nuclear Proteins: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA assay.

  • Western Blotting: a. Load equal amounts of protein from each fraction onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-ENA-78, anti-Lamin B1, anti-alpha-tubulin) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. h. Wash the membrane with TBST. i. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol for Neutrophil Chemotaxis (Boyden Chamber Assay)

This assay measures the chemotactic activity of this compound on neutrophils.

Materials:

  • Isolated human neutrophils

  • Boyden chamber apparatus with polycarbonate filters (5 µm pore size)

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Recombinant human this compound

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.[7][12]

  • Assay Setup: a. Add assay medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 ng/mL) to the lower wells of the Boyden chamber. b. Place the polycarbonate filter over the lower wells. c. Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.[12]

  • Cell Staining and Quantification: a. After incubation, remove the filter. b. Fix and stain the filter using a staining solution like Diff-Quik. c. Mount the filter on a microscope slide. d. Count the number of migrated cells in several high-power fields for each well.

  • Data Analysis: Calculate the average number of migrated cells for each concentration of this compound. The results can be expressed as a chemotactic index (fold increase in migration over the negative control).

Chemotaxis_Workflow start Start: Isolate Human Neutrophils setup Set up Boyden Chamber: Lower well: this compound Upper well: Neutrophils start->setup incubate Incubate at 37°C (60-90 min) setup->incubate fix_stain Fix and Stain Filter incubate->fix_stain quantify Quantify Migrated Cells (Microscopy) fix_stain->quantify analyze Analyze Data: Calculate Chemotactic Index quantify->analyze end End: Chemotactic Activity Determined analyze->end

Diagram 4: Workflow for a neutrophil chemotaxis Boyden chamber assay.

Conclusion

This compound (CXCL5) is a chemokine with a well-established role in neutrophil recruitment and activation, and it is increasingly recognized for its involvement in a spectrum of physiological and pathological processes, most notably cancer progression. While predominantly a secreted protein, its transient intracellular localization within the endoplasmic reticulum and secretory granules is integral to its biological activity. The activation of the CXCR2 receptor by this compound triggers key signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which drive its diverse cellular functions. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to further elucidate the roles of this compound and explore its potential as a therapeutic target.

References

An In-depth Technical Guide to the Biological Functions of Different ENA-78 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-derived Neutrophil-Activating Protein-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant and activator of neutrophils, playing a critical role in inflammatory responses and various disease pathologies.[1][2] this compound is a member of the CXC chemokine family and exerts its effects primarily through the G-protein coupled receptor, CXCR2.[3] The biological activity of this compound is significantly modulated by post-translational modifications, particularly N-terminal proteolytic cleavage, which results in the generation of several isoforms with distinct functional potencies. This technical guide provides a comprehensive overview of the biological functions of different this compound isoforms, detailed experimental protocols for their characterization, and a summary of their signaling pathways.

Biological Functions of this compound Isoforms

The full-length form of this compound, designated as this compound(1-78), is secreted by various cell types, including epithelial cells, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). However, in the inflammatory microenvironment, full-length this compound is often processed by proteases, leading to the formation of N-terminally truncated isoforms. These truncated forms generally exhibit enhanced biological activity compared to the full-length chemokine.

Enhanced Chemotactic Potency

N-terminal truncation of this compound significantly potentiates its ability to induce neutrophil chemotaxis. Several studies have demonstrated that isoforms such as this compound(5-78) and this compound(9-78) are more potent chemoattractants for neutrophils than the full-length this compound(1-78).[2] The increased potency of these truncated isoforms suggests that proteolytic processing is a key mechanism for amplifying the inflammatory signal at sites of tissue injury or infection.

Increased Neutrophil Activation

Beyond chemotaxis, this compound isoforms also play a crucial role in neutrophil activation, leading to the release of granular enzymes and the production of reactive oxygen species. Truncated isoforms have been shown to be more effective at inducing the release of elastase from neutrophils, a key enzyme involved in the degradation of extracellular matrix components and the amplification of the inflammatory cascade.[2]

Calcium Mobilization

The binding of this compound isoforms to their receptor, CXCR2, triggers a cascade of intracellular signaling events, a key one being the mobilization of intracellular calcium. This increase in cytosolic calcium is a critical second messenger that mediates a wide range of neutrophil functions, including chemotaxis, degranulation, and oxidative burst. Truncated isoforms of this compound have been shown to be more potent inducers of calcium flux in neutrophils compared to the full-length form.[4]

Quantitative Data on this compound Isoform Activity

The following tables summarize the available quantitative data on the biological activities of different this compound isoforms.

IsoformFold Increase in Chemotactic Potency (vs. This compound(1-78))Reference
This compound(5-78)8-fold[2]
This compound(8,9-78)3-fold[4]
This compound(9-78)2-fold[2]
IsoformFold Increase in Elastase Release Potency (vs. This compound(1-78))Reference
This compound(5-78)2 to 3-fold[2]
This compound(9-78)2 to 3-fold[2]
IsoformEC50 for Calcium MobilizationCell TypeReference
This compound/CXCL5 (5-78a.a.)< 50.0 ng/mlCHO-K1/Gα15/hCXCR2 cells[5]
Recombinant Human this compound~100 ng/mlHuman neutrophils[6][7]

Signaling Pathways

This compound isoforms exert their biological effects by binding to the CXCR2 receptor, a member of the G-protein coupled receptor superfamily. This interaction initiates a cascade of intracellular signaling events that ultimately lead to the various cellular responses.

This compound/CXCL5-CXCR2 Signaling Pathway

ENA78_Signaling cluster_membrane Plasma Membrane CXCR2 CXCR2 G_protein Gαi/βγ CXCR2->G_protein Activation ENA78 This compound Isoforms (e.g., this compound(5-78), this compound(9-78)) ENA78->CXCR2 Binding PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K RAS Ras G_protein->RAS PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cellular_Responses Cellular Responses: - Chemotaxis - Degranulation (Elastase Release) - Gene Transcription Ca_release->Cellular_Responses PKC->Cellular_Responses AKT Akt PI3K->AKT AKT->Cellular_Responses RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: this compound/CXCL5-CXCR2 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound isoforms.

Isolation of Human Neutrophils from Whole Blood

Principle: This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

  • Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood.

  • Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™).

  • Hanks' Balanced Salt Solution (HBSS), without Ca²⁺/Mg²⁺.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Phosphate Buffered Saline (PBS).

  • Sterile conical tubes (15 mL and 50 mL).

  • Serological pipettes.

  • Centrifuge.

Procedure:

  • Carefully layer 5.0 mL of anticoagulated whole blood over 5.0 mL of density gradient medium in a 15 mL conical tube. Perform this step slowly to avoid mixing.[8]

  • Centrifuge at 500 x g for 30-35 minutes at room temperature with the brake off.[8]

  • After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Collect the neutrophil/RBC pellet at the bottom of the tube.

  • Resuspend the pellet in HBSS without Ca²⁺/Mg²⁺ and centrifuge at 350 x g for 10 minutes.[8]

  • To remove contaminating red blood cells, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.

  • Wash the cells with HBSS or PBS by centrifugation at 250 x g for 5 minutes.

  • Resuspend the purified neutrophils in the appropriate assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion. A purity of >95% is expected.[9]

Neutrophil Chemotaxis Assay (Boyden Chamber)

Principle: The Boyden chamber assay is used to quantify the chemotactic response of neutrophils towards different this compound isoforms.

Materials:

  • Boyden chamber apparatus with microporous membranes (typically 3-5 µm pore size for neutrophils).

  • Isolated human neutrophils.

  • Assay medium (e.g., HBSS with 0.1% BSA).

  • This compound isoforms (full-length and truncated).

  • Chemoattractant control (e.g., fMLP).

  • Fixative (e.g., methanol).

  • Staining solution (e.g., Diff-Quik™).

  • Microscope.

Procedure:

  • Add the desired concentrations of this compound isoforms or control chemoattractants to the lower wells of the Boyden chamber.

  • Place the microporous membrane over the lower wells.

  • Add a suspension of isolated neutrophils (typically 1 x 10⁶ cells/mL) to the upper chamber.

  • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes.

  • After incubation, remove the membrane and scrape off the non-migrated cells from the upper surface.

  • Fix the membrane in methanol (B129727) and stain with a suitable staining solution.

  • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Express the results as the mean number of migrated cells per field or as a chemotactic index.

Neutrophil Elastase Release Assay

Principle: This assay measures the amount of elastase released from neutrophils upon stimulation with this compound isoforms.

Materials:

  • Isolated human neutrophils.

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

  • This compound isoforms.

  • Positive control (e.g., fMLP or PMA).

  • Substrate for elastase (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Pre-incubate isolated neutrophils in a 96-well plate at 37°C.

  • Add different concentrations of this compound isoforms or controls to the wells.

  • Incubate for an appropriate time (e.g., 30-60 minutes) to allow for degranulation.

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new 96-well plate.

  • Add the elastase substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) over time using a microplate reader.

  • Calculate the rate of substrate cleavage, which is proportional to the amount of elastase released.

Intracellular Calcium Mobilization Assay

Principle: This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound isoforms using a fluorescent calcium indicator.

Materials:

  • Isolated human neutrophils.

  • Fluorescent calcium indicator (e.g., Fluo-3 AM or Fluo-4 AM).[10]

  • Pluronic F-127.

  • Assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

  • This compound isoforms.

  • Positive control (e.g., ionomycin).

  • Fluorometer or fluorescence microscope.

Procedure:

  • Load the isolated neutrophils with the fluorescent calcium indicator (e.g., 1-5 µM Fluo-4 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells to remove extracellular dye.

  • Resuspend the cells in the assay buffer.

  • Measure the baseline fluorescence of the cell suspension.

  • Add the this compound isoform or control and immediately start recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

  • At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) to determine the maximum fluorescence, and a chelator like EGTA to determine the minimum fluorescence for calibration purposes.

Experimental Workflow for Comparing this compound Isoform Bioactivity

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Blood Whole Blood Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood->Isolation Neutrophils Purified Neutrophils Isolation->Neutrophils Chemotaxis Chemotaxis Assay (Boyden Chamber) Neutrophils->Chemotaxis Elastase Elastase Release Assay Neutrophils->Elastase Calcium Calcium Mobilization Assay Neutrophils->Calcium Isoforms Prepare this compound Isoforms (e.g., 1-78, 5-78, 9-78) Isoforms->Chemotaxis Isoforms->Elastase Isoforms->Calcium Chemotaxis_Data Quantify Migrated Cells Chemotaxis->Chemotaxis_Data Elastase_Data Measure Enzyme Activity Elastase->Elastase_Data Calcium_Data Measure Fluorescence Intensity Calcium->Calcium_Data Comparison Compare Potency (e.g., EC50) Chemotaxis_Data->Comparison Elastase_Data->Comparison Calcium_Data->Comparison

Caption: Experimental workflow for comparing this compound isoform bioactivity.

Conclusion

The biological functions of this compound are intricately regulated by post-translational modifications, particularly N-terminal truncation. The resulting isoforms exhibit enhanced potency in mediating neutrophil chemotaxis and activation, highlighting the importance of proteolytic processing in the amplification of inflammatory signals. A thorough understanding of the distinct activities of these isoforms is crucial for the development of targeted therapeutics for inflammatory diseases and cancer. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of this compound isoforms in health and disease.

References

The Role of ENA-78/CXCL5 in Wound Healing and Tissue Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) Ligand 5 (CXCL5), is a potent chemoattractant and signaling molecule belonging to the CXC family of chemokines. Possessing the critical Glu-Leu-Arg (ELR) motif, this compound plays a significant, multifaceted role in the complex cascade of wound healing. Its functions are primarily mediated through the G protein-coupled receptor, CXCR2. This technical guide provides an in-depth examination of the mechanisms of this compound in tissue repair, focusing on its involvement in neutrophil recruitment, angiogenesis, and fibroblast activity. We present a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in the field of regenerative medicine and drug development.

Introduction to this compound/CXCL5

This compound/CXCL5 is a small, 8 kDa cytokine that is a member of the alpha-chemokine subfamily.[1] It is produced by a variety of cells, including epithelial cells, monocytes, fibroblasts, and eosinophils, often in response to pro-inflammatory cytokines such as Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α).[2][3][4] Like other ELR-positive CXC chemokines, this compound is a powerful chemoattractant for neutrophils and is also involved in angiogenesis, the formation of new blood vessels.[5][6] These two functions place this compound at the core of the initial inflammatory and subsequent proliferative phases of wound healing.

The Role of this compound in the Phases of Wound Healing

The process of wound healing is a highly orchestrated biological process that can be broadly categorized into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling.[7] this compound is a key player primarily in the inflammatory and proliferative phases.

  • Inflammatory Phase: Immediately following injury, the inflammatory phase begins. This compound is released at the wound site, where it establishes a chemotactic gradient that potently recruits neutrophils to the area.[2][8] These neutrophils are essential for phagocytosing debris and pathogens, preventing infection.[9]

  • Proliferative Phase: This phase is characterized by the formation of granulation tissue, which involves angiogenesis, fibroblast proliferation, and re-epithelialization. This compound contributes significantly to angiogenesis by stimulating the migration and proliferation of endothelial cells, which is crucial for supplying oxygen and nutrients to the regenerating tissue.[10][11] It also influences the behavior of fibroblasts, which are responsible for depositing the new extracellular matrix.

Quantitative Data on this compound in Wound Healing

The concentration and activity of this compound are critical determinants of its function in the wound microenvironment. The following tables summarize key quantitative data from various studies.

ParameterFindingCell/Tissue TypeReference
Secreted Concentration 16679.3 ± 3219.1 pg/mLBilayer (keratinocyte-fibroblast) skin substitutes[12]
Cellular Concentration 12 ± 2 pg per 10⁶ cellsEosinophil lysates[4]
Wound Exudate Levels (Diabetic Foot Ulcers) Significantly decreased in non-healing patients compared to rapidly healing patients and burn victims.Human wound exudate[10]
Relative Potency of Truncated Forms This compound(8,9-78) is 3-fold more active in neutrophil chemotaxis than the intact form.Human neutrophils[8]
Relative Potency of Truncated Forms ENA(5-78) exhibits an 8-fold higher potency in chemotaxis assays compared to native this compound.Human neutrophils[13]

Signaling Pathways of this compound/CXCL5

This compound exerts its biological effects primarily by binding to the CXCR2 receptor, a G protein-coupled receptor.[14] This interaction initiates a cascade of intracellular signaling events that regulate cellular responses such as migration, proliferation, and activation.

The binding of this compound to CXCR2 can activate multiple downstream signaling pathways, including:

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, proliferation, and migration.[15][16]

  • Mitogen-activated protein kinase (MAPK) pathways (including ERK, p38, and JNK): These pathways are involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.[17]

  • Phospholipase C (PLC)/Protein Kinase C (PKC) pathway: This pathway leads to the mobilization of intracellular calcium and the activation of various cellular functions.[17]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: This pathway is also implicated in the cellular responses to this compound.[17]

Below is a diagram illustrating the primary signaling cascade initiated by this compound binding to its receptor, CXCR2.

ENA78_Signaling_Pathway This compound/CXCL5 Signaling Cascade via CXCR2 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ENA78 This compound (CXCL5) CXCR2 CXCR2 (GPCR) ENA78->CXCR2 Binding & Activation G_protein Gαβγ CXCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras JAK JAK G_protein->JAK PKC PKC PLC->PKC Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Akt Akt PI3K->Akt MAPK_ERK ERK Ras->MAPK_ERK STAT STAT JAK->STAT Gene_Expression Gene Expression PKC->Gene_Expression Cellular_Response Cellular Response (Chemotaxis, Angiogenesis, Proliferation, Survival) Ca_mobilization->Cellular_Response MAPK_p38 p38 MAPK Akt->MAPK_p38 Akt->Gene_Expression MAPK_p38->Gene_Expression MAPK_ERK->Gene_Expression STAT->Gene_Expression Gene_Expression->Cellular_Response

This compound/CXCL5 signaling through the CXCR2 receptor.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to studying the role of this compound in wound healing. This section provides detailed protocols for key assays.

Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a sandwich ELISA format for the quantitative detection of this compound in samples such as wound exudate, serum, plasma, or cell culture supernatants.[10][18][19][20][21]

Materials:

  • This compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash bottle or automated plate washer

  • Sample dilution buffer

Procedure:

  • Sample Preparation:

    • Centrifuge samples to remove particulates.

    • Dilute samples in the provided sample dilution buffer to ensure the concentration falls within the standard curve range. A starting dilution of 1:2 to 1:100 is recommended for wound exudate or plasma.[10]

  • Assay Procedure:

    • Bring all reagents and samples to room temperature.

    • Add 100 µL of standards, samples, and blank (sample dilution buffer) to the appropriate wells of the pre-coated microplate.

    • Seal the plate and incubate for 90 minutes at 37°C.

    • Aspirate the liquid from each well and wash the plate 2-3 times with wash buffer.

    • Add 100 µL of biotin-labeled detection antibody working solution to each well.

    • Seal the plate and incubate for 60 minutes at 37°C.

    • Aspirate and wash the plate 3-5 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP (SABC) working solution to each well.

    • Seal the plate and incubate for 30 minutes at 37°C.

    • Aspirate and wash the plate 5 times with wash buffer.

    • Add 90 µL of TMB substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm immediately after adding the stop solution.

    • Generate a standard curve by plotting the absorbance of each standard against its known concentration.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

In Vivo Murine Excisional Wound Healing Model

This model is used to study the dynamics of wound closure and tissue regeneration in vivo and to assess the effects of therapeutic interventions.[3][22][23][24]

Materials:

  • 8-12 week old mice

  • Anesthetic (e.g., isoflurane)

  • Hair clippers and depilatory cream

  • Surgical scissors, forceps, and a 6 mm biopsy punch

  • 70% ethanol (B145695) and povidone-iodine for sterilization

  • 4% paraformaldehyde (PFA) for tissue fixation

  • Paraffin (B1166041) embedding station

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic.

    • Shave the dorsal surface and apply a depilatory cream to remove remaining hair.

    • Clean the surgical area with 70% ethanol followed by povidone-iodine.

  • Wound Creation:

    • Gently lift the dorsal skin to create a fold.

    • Use a 6 mm biopsy punch to create one or two full-thickness excisional wounds through the skin fold.

  • Post-Operative Care and Monitoring:

    • Return the mouse to a clean cage and monitor for recovery from anesthesia.

    • Wounds can be left uncovered or dressed with a semi-occlusive dressing.

    • Photograph the wounds daily with a ruler for scale to measure the rate of wound closure.

  • Tissue Harvesting and Processing:

    • At predetermined time points (e.g., day 3, 7, 14 post-wounding), euthanize the mice.

    • Excise the entire wound, including a margin of surrounding healthy skin.

    • Fix the tissue in 4% PFA for 3 hours at room temperature, then transfer to 4°C overnight.

    • Wash the tissue in PBS and dehydrate through a graded series of ethanol.

    • Embed the tissue in paraffin for subsequent histological or immunohistochemical analysis.

InVivo_Wound_Healing_Workflow cluster_preparation 1. Animal Preparation cluster_wounding 2. Wound Creation cluster_monitoring 3. Monitoring & Analysis cluster_harvesting 4. Tissue Harvesting & Processing cluster_downstream 5. Downstream Analysis Anesthesia Anesthetize Mouse Shaving Shave & Depilate Dorsal Skin Anesthesia->Shaving Sterilization Sterilize Surgical Area Shaving->Sterilization Wound_Creation Create Full-Thickness Excisional Wound (e.g., 6mm biopsy punch) Sterilization->Wound_Creation Daily_Imaging Daily Wound Imaging (Measure Closure Rate) Wound_Creation->Daily_Imaging Euthanasia Euthanasia at Specific Time Points Daily_Imaging->Euthanasia Excision Excise Wound Tissue Euthanasia->Excision Fixation Fixation (4% PFA) Excision->Fixation Embedding Paraffin Embedding Fixation->Embedding Histology Histology (H&E Staining) Embedding->Histology IHC Immunohistochemistry (e.g., for this compound, CD31) Embedding->IHC RNA_Protein_Extraction RNA/Protein Extraction (for qPCR, Western Blot, ELISA) Embedding->RNA_Protein_Extraction

Workflow for an in vivo murine excisional wound healing study.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This in vitro assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.[5][9][25]

Materials:

  • Freshly isolated human or murine neutrophils

  • Boyden chamber or 96-well Transwell plate with 5.0 µm pore size polycarbonate membranes

  • This compound (recombinant protein) as the chemoattractant

  • Serum-free cell culture medium

  • Cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer or plate reader

Procedure:

  • Cell Preparation:

    • Isolate neutrophils from whole blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

    • Resuspend the isolated neutrophils in serum-free medium at a concentration of 2 x 10⁵ cells/mL.

  • Assay Setup:

    • Add different concentrations of this compound (or control medium) to the lower chambers of the Boyden chamber/Transwell plate.

    • Place the Transwell inserts (with the 5.0 µm pore membrane) into the wells.

    • Add the neutrophil cell suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring their ATP levels using a luminescent-based assay.

    • The luminescence signal is directly proportional to the number of migrated cells.

  • Data Analysis:

    • Calculate the chemotactic index by dividing the number of cells that migrated towards this compound by the number of cells that migrated towards the control medium.

Therapeutic Potential and Future Directions

The pivotal role of this compound in neutrophil recruitment and angiogenesis makes it an attractive target for therapeutic intervention in wound healing. In conditions of impaired healing, such as diabetic foot ulcers where this compound levels may be dysregulated, topical application of this compound or strategies to enhance its local production could promote healing.[10][11] Conversely, in chronic inflammatory wounds with excessive neutrophil infiltration, antagonizing the this compound/CXCR2 axis might be beneficial. Further research is needed to fully elucidate the temporal dynamics of this compound expression and the precise therapeutic window for its modulation in different types of wounds.

Conclusion

This compound/CXCL5 is a critical chemokine that orchestrates key events in the inflammatory and proliferative phases of wound healing. Its ability to recruit neutrophils and promote angiogenesis underscores its importance in tissue repair. A thorough understanding of its signaling pathways and the development of robust experimental models are essential for harnessing its therapeutic potential. This guide provides a foundational resource for researchers aiming to investigate and manipulate the this compound/CXCL5 axis for the advancement of wound care and regenerative medicine.

References

Transcriptional Regulation of the CXCL5 Gene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-X-C motif chemokine ligand 5 (CXCL5) is a potent neutrophil chemoattractant and a critical mediator in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. The expression of the CXCL5 gene is tightly controlled at the transcriptional level by a complex network of transcription factors and signaling pathways. Understanding the nuances of this regulation is paramount for the development of novel therapeutic strategies targeting CXCL5-driven pathologies. This technical guide provides a comprehensive overview of the core mechanisms governing CXCL5 gene transcription, detailed experimental protocols for its study, and a summary of quantitative data to facilitate further research and drug development.

Core Transcriptional Regulators of CXCL5

The expression of the CXCL5 gene is orchestrated by a cohort of key transcription factors that bind to specific regulatory elements within its promoter and enhancer regions.

Nuclear Factor-kappa B (NF-κB)

NF-κB is a master regulator of inflammatory gene expression and plays a central role in inducing CXCL5 transcription.[1] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), activate the NF-κB signaling cascade, leading to the translocation of NF-κB subunits, primarily p65/p50 heterodimers, into the nucleus. These subunits then bind to consensus κB sites in the CXCL5 promoter, driving gene expression.[2][3][4] Studies have shown that mutation of these NF-κB binding sites significantly reduces cytokine-induced CXCL5 promoter activity.[4] In hepatocellular carcinoma cells overexpressing CD24, there is a notable increase in NF-κB enrichment on the CXCL5 promoter, which is correlated with elevated CXCL5 expression.[3]

p53

The tumor suppressor protein p53 is another critical regulator of CXCL5 transcription, often exhibiting a dual role. Wild-type p53 has been shown to repress CXCL5 promoter activity.[5][6] Conversely, gain-of-function (GOF) mutant p53 proteins, frequently found in various cancers, can upregulate the expression of CXC chemokines, including CXCL5.[5][6] This upregulation by mutant p53 is associated with enhanced cell migration and points to a mechanistic link between p53 mutations and the pro-tumorigenic microenvironment.[5][6] Chromatin immunoprecipitation assays have revealed an enhanced presence of acetylated histone H3, a mark of active transcription, on the CXCL5 promoter in cells expressing GOF p53.[5]

Other Transcription Factors

Several other transcription factors have been implicated in the regulation of CXCL5 expression, including:

  • AP-1 (Activator Protein 1): The 5' flanking region of the CXCL5 gene contains potential binding sites for AP-1.[2]

  • Interferon Regulatory Factor-1 (IRF-1): Putative binding sites for IRF-1 are also present in the CXCL5 promoter region.[2]

  • Forkhead Box D1 (FOXD1): In colorectal cancer, the CXCL5/CXCR2 axis promotes the transcriptional activity of FOXD1 on the VEGF-A promoter, suggesting an indirect regulatory loop that could also impact CXCL5 expression itself through feedback mechanisms.[7]

Signaling Pathways Modulating CXCL5 Transcription

The activity of the aforementioned transcription factors is controlled by a network of upstream signaling pathways, which are often initiated by extracellular cues such as cytokines, growth factors, and pathogen-associated molecular patterns.

PI3K/AKT and MAPK/ERK Pathways

The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are frequently activated in cancer and inflammation and are known to regulate CXCL5 expression.[8] In colorectal cancer, the CXCL5/CXCR2 axis can activate both the AKT and ERK pathways.[7] Specifically, the AKT pathway plays a major role in CXCL5-induced FOXD1 and VEGF-A expression.[7] In non-small cell lung cancer, the CXCL5/CXCR2 axis promotes tumor progression via the ERK/Snail or AKT/GSK3β/β-catenin pathways.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal transducer and activator of transcription (STAT) pathway is another important signaling cascade involved in CXCL5 regulation. In gastric cancer, TNF-α-induced macrophages release CXCL5, which then activates a CXCR2/STAT3 feed-forward loop, promoting tumor cell migration.[8]

Toll-like Receptor (TLR) Signaling

In the context of inflammation, particularly in the lungs, TLR signaling is a key driver of CXCL5 expression. Studies in alveolar epithelial cells have shown that CXCL5 expression is regulated by the TLR4 signaling pathway, involving the adaptor molecules MyD88 and TIRAP, and the downstream kinases p38 and JNK.

Quantitative Data on CXCL5 Gene Regulation

The following tables summarize quantitative data from various studies on the regulation of CXCL5 expression.

Table 1: Cytokine-Induced CXCL5 mRNA Expression in Human Alveolar Type II Cells

TreatmentFold Increase in CXCL5 mRNA (normalized to 18S rRNA)
TNF-α (10 ng/ml)~15-fold
IL-17A (50 ng/ml)No significant change
TNF-α (10 ng/ml) + IL-17A (50 ng/ml)~50-fold

Data adapted from studies on the synergistic effects of TNF-α and IL-17A on CXCL5 expression.[9]

Table 2: Effect of p53 Status on CXCL5 Promoter Activity

Cell Line / ConditionRelative Luciferase Activity (Fold Change)
H1299 (p53-null) + Vector1.0 (baseline)
H1299 + Wild-type p53Repressed below baseline
H1299 + GOF Mutant p53 (R273H)Increased

Qualitative representation based on findings that wild-type p53 represses while GOF mutant p53 enhances CXCL5 promoter activity.[5][6]

Table 3: Effect of Enhancer Deletion on CXCL5 mRNA Expression in Pancreatic Cancer Cells

Enhancer DeletionChange in CXCL5 mRNA Expression
Enhancer 'c'Reduced
Enhancer 'd'Reduced

Data derived from studies on enhancer-mediated regulation of CXCL gene clusters in pancreatic cancer.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CXCL5 gene regulation. The following are detailed protocols for key experimental techniques.

Chromatin Immunoprecipitation (ChIP) Assay for NF-κB Binding to the CXCL5 Promoter

This protocol is designed to assess the in vivo binding of the NF-κB p65 subunit to the CXCL5 promoter in response to TNF-α stimulation.

Materials:

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (37% solution)

  • Glycine (B1666218)

  • Cell lysis buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with protease inhibitors)

  • Nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

  • Dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Anti-NF-κB p65 antibody (e.g., Cell Signaling Technology, #8242)

  • Normal Rabbit IgG (as a negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer (1% SDS, 0.1 M NaHCO3)

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the CXCL5 promoter region containing the NF-κB binding site.

Procedure:

  • Cell Culture and Cross-linking:

    • Plate cells (e.g., A549) and grow to 80-90% confluency.

    • Stimulate cells with TNF-α (e.g., 10 ng/mL for 30 minutes).

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and lyse in cell lysis buffer.

    • Isolate nuclei by centrifugation and resuspend in nuclear lysis buffer.

    • Shear chromatin to an average size of 200-1000 bp using sonication. Optimize sonication conditions for your specific cell type and equipment.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with the anti-NF-κB p65 antibody or IgG control.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the complexes from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating at 65°C for at least 4 hours with NaCl.

    • Treat with RNase A and then Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers flanking the putative NF-κB binding site on the CXCL5 promoter.

    • Calculate the enrichment of the target sequence relative to the input and IgG control.

Luciferase Reporter Assay for CXCL5 Promoter Activity

This assay measures the activity of the CXCL5 promoter in response to specific stimuli or the overexpression of transcription factors.

Materials:

  • Luciferase reporter vector containing the CXCL5 promoter region upstream of the luciferase gene (e.g., pGL3-Basic).

  • Expression vectors for transcription factors of interest (e.g., wild-type or mutant p53).

  • A co-transfected control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Cell line of interest (e.g., H1299).

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System (e.g., Promega).

  • Luminometer.

Procedure:

  • Vector Construction:

    • Clone the human CXCL5 promoter region into a luciferase reporter vector.

  • Cell Transfection:

    • Co-transfect the cells with the CXCL5 promoter-luciferase construct, the normalization vector, and, if applicable, the transcription factor expression vector using a suitable transfection reagent.

  • Cell Treatment and Lysis:

    • After 24-48 hours, treat the cells with the desired stimulus (e.g., cytokines).

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase assay reagent.

    • Subsequently, measure the Renilla luciferase activity after adding the Stop & Glo® reagent.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Express the results as fold change relative to the control condition.

Real-Time Quantitative PCR (RT-qPCR) for CXCL5 mRNA Expression

This protocol quantifies the levels of CXCL5 mRNA in cells or tissues.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • SYBR Green or TaqMan-based qPCR master mix.

  • qPCR instrument.

  • Human CXCL5 specific primers. An example of a commercially available primer pair is:

    • Forward Sequence: 5'-CAGACCACGCAAGGAGTTCATC-3'[12]

    • Reverse Sequence: 5'-TTCCTTCCCGTTCTTCAGGGAG-3'[12]

  • Primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reaction with the cDNA template, CXCL5 primers, housekeeping gene primers, and qPCR master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CXCL5 and the housekeeping gene.

    • Calculate the relative expression of CXCL5 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control condition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that regulate CXCL5 transcription and a typical experimental workflow for studying gene regulation.

Signaling Pathways Regulating CXCL5 Transcription

CXCL5_Signaling_Pathways TNFa TNF-α TNFR TNFR TNFa->TNFR IL17A IL-17A IL17R IL-17R IL17A->IL17R LPS LPS TLR4 TLR4 LPS->TLR4 Mutant_p53 Mutant p53 CXCL5_Gene CXCL5 Gene Mutant_p53->CXCL5_Gene Transcription IKK IKK Complex TNFR->IKK IL17R->CXCL5_Gene mRNA Stabilization MyD88 MyD88/TIRAP TLR4->MyD88 MyD88->IKK MAPK MAPK (p38/JNK/ERK) MyD88->MAPK NFkB NF-κB (p65/p50) IKK->NFkB Activation NFkB->CXCL5_Gene Transcription PI3K PI3K AKT AKT PI3K->AKT AKT->NFkB MAPK->AKT STAT3 STAT3 STAT3->CXCL5_Gene Transcription Experimental_Workflow Cell_Culture Cell Culture & Treatment (e.g., Cytokine Stimulation) RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction ChIP Chromatin Immunoprecipitation (ChIP) Cell_Culture->ChIP Luciferase_Assay Luciferase Reporter Assay Cell_Culture->Luciferase_Assay RT_qPCR RT-qPCR for CXCL5 mRNA RNA_Extraction->RT_qPCR ELISA ELISA for Secreted CXCL5 Protein_Extraction->ELISA ChIP_qPCR ChIP-qPCR for TF Binding ChIP->ChIP_qPCR Promoter_Activity CXCL5 Promoter Activity Luciferase_Assay->Promoter_Activity

References

Methodological & Application

Application Notes and Protocols for Human ENA-78 ELISA Kit in Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide for the quantification of human Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as CXCL5, in human serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

This compound/CXCL5 is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by acting as a potent chemoattractant and activator for neutrophils.[1] this compound is produced by various cell types, including monocytes and epithelial cells, in response to inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). Elevated levels of this compound have been associated with several inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic pancreatitis.[1] This ELISA kit provides a reliable and quantitative method for measuring this compound in human serum, making it a valuable tool for studying its role in various physiological and pathological processes.

The assay is based on the sandwich ELISA principle. A microplate is pre-coated with a monoclonal antibody specific for human this compound. When standards and samples are added to the wells, the this compound present binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for human this compound is added, which binds to the captured this compound. Following a wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotin. After another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of this compound bound. The reaction is stopped, and the absorbance is measured at 450 nm.

Data Presentation

Kit Specifications
ParameterSpecification
Assay TypeSandwich ELISA
Sample TypeSerum, Plasma, Cell Culture Supernatants
SensitivityTypically 10-15 pg/mL
Assay RangeVaries by manufacturer, commonly 31.2 - 2000 pg/mL
SpecificityNatural and recombinant human this compound
Typical Reagent Volumes and Incubation Times
StepReagentVolume per WellIncubation TimeIncubation Temperature
Sample/Standard IncubationStandard or Sample50 - 100 µL2 - 2.5 hours or overnight (4°C)Room Temperature or 37°C
Detection Antibody IncubationBiotin-conjugated Antibody100 µL1 hourRoom Temperature or 37°C
Enzyme Conjugate IncubationStreptavidin-HRP100 µL30 - 45 minutesRoom Temperature or 37°C
Substrate IncubationTMB Substrate100 µL30 minutesRoom Temperature (in the dark)
Stop SolutionStop Solution50 µLN/AN/A

Experimental Protocols

Reagent Preparation
  • Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration. For example, dilute 20 mL of 20X Wash Buffer Concentrate into 380 mL of deionized water to prepare 400 mL of 1X Wash Buffer.[2]

  • Standards: Reconstitute the lyophilized standard with the recommended volume of diluent to create a stock solution. Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve.

  • Biotin-conjugated Antibody: Briefly centrifuge the vial before use. Dilute the biotin-conjugated antibody to the working concentration using the appropriate assay diluent.

  • Streptavidin-HRP: Briefly centrifuge the vial before use. Dilute the Streptavidin-HRP conjugate to the working concentration using the appropriate assay diluent.

Serum Sample Preparation
  • Collect whole blood using a serum separator tube (SST).

  • Allow the blood to clot for 30 minutes to 2 hours at room temperature.[3]

  • Centrifuge the clotted blood at 1000 x g for 15-20 minutes.[3]

  • Carefully aspirate the serum and transfer it to a clean tube.

  • If not assayed immediately, store the serum samples at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]

  • Before use, thaw the samples completely and mix them well. If particulate matter is present, centrifuge the samples to clarify.

  • Dilute serum samples with the appropriate assay diluent as recommended by the kit manufacturer. A 2 to 10-fold dilution is often suggested.[2]

Assay Procedure
  • Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.

  • Add 100 µL of each standard and diluted sample to the appropriate wells of the microplate.

  • Cover the plate and incubate for 2 to 2.5 hours at room temperature or as specified by the kit protocol.[4][5]

  • Aspirate the liquid from each well and wash the plate 3-4 times with 1X Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and blotting it on a clean paper towel.[4]

  • Add 100 µL of the diluted biotin-conjugated antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature.[4][5]

  • Repeat the wash step as described in step 4.

  • Add 100 µL of the diluted Streptavidin-HRP solution to each well.

  • Cover the plate and incubate for 45 minutes at room temperature.[4][5]

  • Repeat the wash step as described in step 4.

  • Add 100 µL of TMB Substrate solution to each well.

  • Cover the plate and incubate for 30 minutes at room temperature in the dark.[4][5]

  • Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Subtract the average zero standard optical density from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Use the standard curve to determine the concentration of this compound in the samples.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of this compound in the original serum sample.

Visualizations

This compound (CXCL5) Signaling Pathway

ENA78_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ENA78 This compound (CXCL5) CXCR2 CXCR2 (G-protein coupled receptor) ENA78->CXCR2 Binds to G_protein G-protein CXCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (JNK, p38) G_protein->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration & Invasion AKT->Migration MAPK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound (CXCL5) signaling through the CXCR2 receptor.

This compound ELISA Experimental Workflow

ELISA_Workflow start Start prep Prepare Reagents (Wash Buffer, Standards, Antibodies) start->prep sample_prep Prepare Serum Samples (Clot, Centrifuge, Dilute) start->sample_prep add_sample Add Standards & Samples to Coated Plate prep->add_sample sample_prep->add_sample incubate1 Incubate add_sample->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Biotin-conjugated Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_hrp Add Streptavidin-HRP wash2->add_hrp incubate3 Incubate add_hrp->incubate3 wash3 Wash incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read Read Absorbance at 450 nm add_stop->read analyze Analyze Data (Standard Curve, Calculate Concentrations) read->analyze

Caption: A typical workflow for the this compound sandwich ELISA.

References

Measuring ENA-78 (CXCL5) Levels in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in the inflammatory response by acting as a potent chemoattractant and activator for neutrophils.[2][3] this compound is produced by various cell types, including monocytes, neutrophils, epithelial cells, and fibroblasts, in response to pro-inflammatory stimuli such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][4] Elevated levels of this compound in plasma have been associated with several inflammatory and autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, neuromyelitis optica, and periodontitis, making it a valuable biomarker for disease activity and therapeutic response.[2][5][6]

This document provides detailed protocols and application notes for the accurate quantification of this compound levels in human plasma, primarily focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method.

Signaling Pathway of this compound (CXCL5)

This compound exerts its biological effects by binding to the C-X-C chemokine receptor 2 (CXCR2), a G protein-coupled receptor expressed on the surface of target cells, particularly neutrophils.[3] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, degranulation, and activation of the inflammatory response.

ENA78_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CXCR2 CXCR2 This compound->CXCR2 G_Protein G-Protein Activation CXCR2->G_Protein PLC PLC Activation G_Protein->PLC PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_Release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response PI3K_Akt->Cellular_Response

This compound (CXCL5) signaling pathway.

Measurement of this compound in Plasma

The most common and reliable method for quantifying this compound levels in plasma is the sandwich ELISA. Commercially available kits from various manufacturers provide a standardized and validated platform for this purpose.[7][8] An alternative method is the use of multiplex bead-based immunoassays, which allow for the simultaneous measurement of multiple cytokines and chemokines.[5]

Experimental Workflow

The general workflow for measuring plasma this compound levels using a sandwich ELISA kit is depicted below.

ENA78_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Sample_Collection Plasma Sample Collection (EDTA) Reagent_Prep Prepare Reagents, Standards, and Samples Sample_Collection->Reagent_Prep Add_Sample Add Standards & Samples to Coated Plate Reagent_Prep->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Biotin_Ab Add Biotinylated Detection Antibody Wash1->Add_Biotin_Ab Incubate2 Incubate Add_Biotin_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_HRP Add Streptavidin-HRP Wash2->Add_HRP Incubate3 Incubate Add_HRP->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate in Dark Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate this compound Concentration Generate_Curve->Calculate_Conc

Experimental workflow for this compound ELISA.

Experimental Protocol: Sandwich ELISA

This protocol is a generalized procedure based on commercially available human this compound/CXCL5 ELISA kits.[7][9][10] It is essential to refer to the specific manufacturer's instructions provided with the kit for precise details and reagent concentrations.

Materials
  • Human this compound/CXCL5 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, substrate, and stop solution)

  • Deionized or distilled water

  • Precision pipettes and tips

  • Graduated cylinders

  • Tubes for standard and sample dilutions

  • Absorbent paper

  • Microplate reader capable of measuring absorbance at 450 nm

  • Log-log graph paper or computer software for data analysis

Sample Collection and Preparation
  • Plasma Collection : Collect whole blood into tubes containing EDTA as an anticoagulant.[5] Since this compound is present in platelet granules and released upon activation, it is crucial to use platelet-poor plasma to measure circulating levels accurately.[10]

  • Centrifugation : Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.[4]

  • Aliquoting : Carefully aspirate the plasma supernatant without disturbing the buffy coat.

  • Storage : Assay the plasma immediately or aliquot and store at ≤ -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4][10]

  • Sample Dilution : Depending on the expected concentration, plasma samples may require dilution with the assay diluent provided in the kit. A 2 to 10-fold dilution is often recommended.[9] It is advisable to run a pilot experiment to determine the optimal dilution factor.

Assay Procedure
  • Reagent Preparation : Bring all reagents and samples to room temperature before use. Prepare working solutions of wash buffer, standards, and other reagents as instructed in the kit manual.

  • Standard and Sample Addition : Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.

  • First Incubation : Cover the plate with an adhesive sealer and incubate for 2 to 2.5 hours at room temperature or as specified by the manufacturer.[7][9]

  • Washing : Aspirate or decant the contents of each well. Wash the wells four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of the wash buffer after the final wash by inverting the plate and blotting it on absorbent paper.

  • Detection Antibody Addition : Add 100 µL of the biotinylated detection antibody solution to each well.

  • Second Incubation : Cover the plate and incubate for 1 hour at room temperature.[7]

  • Washing : Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition : Add 100 µL of the prepared Streptavidin-HRP solution to each well.

  • Third Incubation : Cover the plate and incubate for 45 minutes at room temperature.[7]

  • Washing : Repeat the washing step as described in step 4.

  • Substrate Development : Add 100 µL of TMB One-Step Substrate Reagent to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[7]

  • Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.

  • Absorbance Reading : Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.

Data Analysis
  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the average zero standard optical density from all other readings.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

  • Use the standard curve to determine the concentration of this compound in the samples.

  • Multiply the calculated concentration by the sample dilution factor to obtain the final this compound concentration in the original plasma sample.

Data Presentation: this compound Plasma Levels in Health and Disease

The following table summarizes representative this compound plasma concentrations from published studies. These values can serve as a reference, but it is important to establish normal ranges within the specific study population.

ConditionSubject GroupMean/Median this compound Concentration (pg/mL)Key FindingsReference
Neuromyelitis Optica (NMO) NMO PatientsSignificantly higher than healthy controls and MS patientsThis compound levels correlated with disease severity (EDSS scores).[5]
Healthy Controls--[5]
Multiple Sclerosis (MS) Patients--[5]
Periodontitis Periodontitis PatientsSignificantly higher than healthy subjectsThis compound concentrations were significantly greater in smokers with periodontitis.[6]
Healthy Subjects--[6]
Chronic Liver Disease Chronic Liver Disease Patients86.6 (median)Plasma CXCL5 levels were lower in patients with chronic liver disease.[4]
Healthy Controls564.8 (median)Levels decreased with the stage of cirrhosis.[4]

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background - Insufficient washing- Contaminated reagents- High concentration of detection antibody or HRP conjugate- Ensure thorough washing and complete removal of buffer- Use fresh, sterile reagents- Optimize antibody/conjugate concentrations
Low Signal - Inactive reagents- Incorrect incubation times or temperatures- Insufficient sample concentration- Check reagent expiration dates and storage conditions- Adhere strictly to the protocol's incubation parameters- Use less diluted samples or a more sensitive assay
High Variability (High CV%) - Pipetting errors- Inconsistent washing- Bubbles in wells- Calibrate pipettes and use proper pipetting technique- Ensure uniform washing across the plate- Check for and remove bubbles before reading the plate
Poor Standard Curve - Improper standard reconstitution or dilution- Pipetting errors- Contaminated standards- Reconstitute and dilute standards carefully as per the manual- Use calibrated pipettes- Prepare fresh standards

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can achieve accurate and reproducible measurements of this compound in plasma, facilitating a better understanding of its role in health and disease.

References

Application Notes: Immunohistochemical Staining of ENA-78 in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a significant role in inflammation, particularly in the recruitment and activation of neutrophils.[1] this compound is implicated in various physiological and pathological processes, including angiogenesis, connective tissue remodeling, and the tumor microenvironment.[1] Consequently, the detection and localization of this compound in tissue samples through immunohistochemistry (IHC) is a valuable technique for studying its role in disease pathogenesis and for the development of novel therapeutics.

These application notes provide a detailed protocol for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Data Presentation

The following table summarizes typical quantitative parameters for this compound immunohistochemistry. Note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

ParameterValue/RangeNotes
Primary Antibody Dilution 1:50 - 1:1000The optimal dilution should be determined by titration. A starting dilution of 1:50 has been used successfully in some studies.[2] Other antibody datasheets suggest a broader range up to 1:1000.[3]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)Citrate (B86180) buffer (10 mM, pH 6.0) is commonly used.[4]
Primary Antibody Incubation Overnight at 4°CThis allows for optimal antibody binding.[4]
Secondary Antibody Incubation 30 minutes at room temperatureStandard for many IHC protocols.[4]
Tissue Section Thickness 4 µmA standard thickness for FFPE tissue sections.[4]

Experimental Protocols

This protocol outlines the key steps for performing immunohistochemistry for this compound on paraffin-embedded tissue sections.

I. Deparaffinization and Rehydration
  • Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

II. Antigen Retrieval
  • Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).

  • Heat the slides in a microwave oven or water bath to 95-100°C for 10-20 minutes. Do not allow the solution to boil.

  • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Rinse the slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20) for 5 minutes.

III. Immunohistochemical Staining
  • Peroxidase Block (for chromogenic detection): Immerse slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to quench endogenous peroxidase activity. Rinse with wash buffer.

  • Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking solution and incubate the sections with the primary antibody against this compound, diluted in antibody diluent, overnight at 4°C in a humidified chamber.[4]

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 30 minutes at room temperature.[4]

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Detection: Incubate the sections with a streptavidin-horseradish peroxidase (HRP) conjugate (for chromogenic detection) for 30 minutes at room temperature.

  • Washing: Wash the slides three times with wash buffer for 5 minutes each.

  • Chromogen Application: Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops. Monitor under a microscope.

  • Washing: Rinse gently with distilled water.

IV. Counterstaining, Dehydration, and Mounting
  • Counterstaining: Lightly counterstain with hematoxylin (B73222) to visualize cell nuclei.

  • Washing: Rinse with distilled water.

  • Dehydration: Dehydrate the sections through graded alcohols (70%, 95%, and two changes of 100% ethanol) for 3 minutes each.

  • Clearing: Clear the sections in two changes of xylene for 5 minutes each.

  • Mounting: Apply a coverslip with a permanent mounting medium.

Visualizations

This compound (CXCL5) Signaling Pathway

The following diagram illustrates the signaling pathway of this compound (CXCL5). This compound binds to its receptor, CXCR2, activating downstream signaling cascades that are involved in processes such as cell proliferation, migration, and angiogenesis.

ENA78_Signaling_Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 PLC PLC CXCR2->PLC PI3K PI3K CXCR2->PI3K MAPK MAPK Pathway (ERK, p38, JNK) CXCR2->MAPK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Responses Cellular Responses: - Chemotaxis - Proliferation - Angiogenesis Ca_release->Cell_Responses PKC->Cell_Responses AKT Akt PI3K->AKT AKT->Cell_Responses MAPK->Cell_Responses IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-ENA-78) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection (e.g., HRP-Streptavidin) secondary_ab->detection chromogen Chromogen (e.g., DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting visualization Microscopic Visualization dehydration_mounting->visualization

References

Application Notes: Using Recombinant ENA-78 in a Neutrophil Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, is a member of the CXC chemokine family and a potent chemoattractant and activator for neutrophils.[1][2] Produced by various cell types, including monocytes, endothelial cells, and epithelial cells in response to pro-inflammatory cytokines like IL-1 and TNF-α, this compound plays a crucial role in the innate immune response by recruiting neutrophils to sites of inflammation.[3][4] Dysregulation of this compound has been implicated in a variety of inflammatory diseases, making it a key target for therapeutic investigation.[1][2] These application notes provide a comprehensive protocol for utilizing recombinant this compound in an in vitro neutrophil migration assay, a fundamental tool for studying inflammation and for the screening of potential anti-inflammatory therapeutics.

Principle of the Neutrophil Migration Assay

The neutrophil migration assay is a widely used method to assess the chemotactic response of neutrophils to a specific chemoattractant. The most common setup utilizes a Boyden chamber or a Transwell® system. This apparatus consists of two compartments, an upper and a lower chamber, separated by a microporous membrane. Neutrophils are placed in the upper chamber, and the chemoattractant, in this case, recombinant this compound, is placed in the lower chamber. The neutrophils migrate through the pores of the membrane towards the higher concentration of the chemoattractant in the lower chamber. The extent of migration is then quantified to determine the chemotactic potency of the substance being tested.

Data Presentation

The following tables summarize the expected quantitative data from a neutrophil migration assay using recombinant this compound.

Table 1: Dose-Response of Recombinant Human this compound on Neutrophil Migration

Concentration of Recombinant this compound (ng/mL)Concentration of Recombinant this compound (nM)Mean Number of Migrated NeutrophilsStandard DeviationChemotactic Index*
0 (Negative Control)0User-definedUser-defined1.0
10.125User-definedUser-definedUser-defined
50.625User-definedUser-definedUser-defined
101.25User-definedUser-definedUser-defined
506.25User-definedUser-definedUser-defined
10012.5User-definedUser-definedUser-defined
50062.5User-definedUser-definedUser-defined

Note: The Chemotactic Index is calculated as the number of cells that migrated in response to the chemoattractant divided by the number of cells that migrated in the absence of the chemoattractant (negative control). A chemotactic response is typically observed starting at a concentration of 5.0-10.0 ng/ml.[5]

Table 2: Comparison of Chemotactic Potency of this compound Isoforms

Chemokine IsoformRelative Potency vs. Intact this compoundFold Increase in Activity
Intact this compound1x1
Truncated this compound (8,9-78)3x3
Intact GRO-alpha> this compoundData not available
Truncated GRO-alpha (4,5,6-73)300x300

Note: Truncated forms of CXC chemokines, including this compound, have been shown to be more potent in inducing neutrophil chemotaxis than their intact counterparts.[6]

Experimental Protocols

Protocol 1: Isolation of Human Neutrophils from Peripheral Blood

Materials:

  • Whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque PLUS

  • Dextran T500 solution (3% in 0.9% NaCl)

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Red Blood Cell (RBC) Lysis Buffer

  • Fetal Bovine Serum (FBS)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with HBSS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Resuspend the granulocyte/erythrocyte pellet in HBSS.

  • Add an equal volume of 3% Dextran T500 solution and mix gently by inverting the tube.

  • Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

  • Carefully collect the leukocyte-rich supernatant and transfer it to a new 50 mL conical tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature to lyse any remaining red blood cells.

  • Add HBSS to stop the lysis and centrifuge at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet with HBSS.

  • Resuspend the final neutrophil pellet in the appropriate assay medium (e.g., HBSS with 0.1% BSA).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.

Protocol 2: Neutrophil Migration Assay using a Boyden Chamber

Materials:

  • Isolated human neutrophils

  • Recombinant Human this compound

  • Chemoattractant-free assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber apparatus or 24-well Transwell® plate (with 3-5 µm pore size polycarbonate membranes)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

  • Cell viability/quantification reagent (e.g., Calcein-AM or CyQUANT™)

Procedure:

  • Preparation of Chemoattractant: Prepare serial dilutions of recombinant this compound in the assay medium to achieve the desired final concentrations (e.g., 1-500 ng/mL).

  • Setting up the Assay:

    • Add 600 µL of the this compound dilutions to the lower wells of the 24-well plate.

    • For the negative control, add 600 µL of assay medium without this compound.

    • For a positive control, use a known chemoattractant such as IL-8 (10-100 ng/mL).

  • Adding the Neutrophils:

    • Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

    • Carefully place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the Transwell® inserts from the wells.

    • Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

    • Quantify the migrated cells on the lower surface of the membrane or in the lower chamber.

Method for Quantification of Neutrophil Migration

Fluorescence-Based Quantification:

  • Pre-label the neutrophils with a fluorescent dye such as Calcein-AM before adding them to the upper chamber.

  • After the incubation period, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.

  • Alternatively, lyse the migrated cells in the lower chamber and quantify the released cellular components (e.g., DNA with CyQUANT™).

Cell Counting:

  • Fix the membrane with methanol (B129727) and stain the migrated cells with a suitable stain (e.g., Giemsa or DAPI).

  • Mount the membrane on a microscope slide.

  • Count the number of migrated cells in several high-power fields and calculate the average number of migrated cells per field.

Visualizations

ENA78_Signaling_Pathway This compound Signaling Pathway in Neutrophils cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CXCR2 CXCR2 (GPCR) This compound->CXCR2 Binds G-Protein Gαβγ CXCR2->G-Protein Activates PLC Phospholipase C G-Protein->PLC MAPK_Pathway MAPK Pathway G-Protein->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway G-Protein->PI3K_Akt_Pathway PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC Ca_Release Ca²⁺ Release IP3->Ca_Release Chemotaxis Chemotaxis Ca_Release->Chemotaxis ERK ERK MAPK_Pathway->ERK p38 p38 MAPK_Pathway->p38 ERK->Chemotaxis p38->Chemotaxis Akt Akt PI3K_Akt_Pathway->Akt Akt->Chemotaxis

Caption: this compound signaling pathway in neutrophils.

Neutrophil_Migration_Assay_Workflow Neutrophil Migration Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_quantification Quantification Isolate_Neutrophils 1. Isolate Neutrophils from whole blood Prepare_ENA78 2. Prepare serial dilutions of Recombinant this compound Isolate_Neutrophils->Prepare_ENA78 Add_ENA78 3. Add this compound to lower chamber Prepare_ENA78->Add_ENA78 Add_Neutrophils 4. Add neutrophils to upper chamber (insert) Add_ENA78->Add_Neutrophils Incubate 5. Incubate at 37°C, 5% CO₂ for 60-90 minutes Add_Neutrophils->Incubate Remove_Non_Migrated 6. Remove non-migrated cells from upper membrane Incubate->Remove_Non_Migrated Quantify_Migrated 7. Quantify migrated cells (fluorescence or cell counting) Remove_Non_Migrated->Quantify_Migrated

Caption: Workflow for a neutrophil migration assay.

Troubleshooting

IssuePossible CauseSolution
High background migration (high negative control) Neutrophils are activated during isolation.Handle cells gently, keep them on ice, and use endotoxin-free reagents.
Assay medium contains chemoattractants (e.g., in FBS).Use serum-free or low-serum medium.
Low migration in response to this compound Recombinant this compound is inactive.Ensure proper storage and handling of the recombinant protein. Reconstitute immediately before use.
Neutrophils are not responsive.Check neutrophil viability. Use freshly isolated cells.
Incorrect pore size of the membrane.Use a membrane with a pore size of 3-5 µm for neutrophils.
Incubation time is too short or too long.Optimize the incubation time (typically 60-90 minutes).
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and pipetting.
Air bubbles trapped under the membrane.Carefully place the inserts into the wells to avoid air bubbles.

References

ENA-78 Antibody for Western Blot Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1][2] It plays a crucial role in inflammation, angiogenesis, and wound healing by signaling through its receptor, CXCR2.[1][2] this compound is a potent chemoattractant and activator of neutrophils.[1] Dysregulation of this compound expression has been implicated in a variety of inflammatory diseases and cancers, making it a significant target for research and therapeutic development. Western Blot analysis is a fundamental technique for the detection and quantification of this compound protein expression in complex biological samples. This document provides detailed application notes and a generalized protocol for the use of this compound antibodies in Western Blotting.

Signaling Pathway of this compound (CXCL5)

This compound exerts its biological effects by binding to the G-protein coupled receptor, CXCR2.[1][2] This interaction initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways regulate a multitude of cellular processes, including cell migration, proliferation, survival, and gene expression. In the context of cancer, activation of these pathways by this compound can promote tumor growth, metastasis, and angiogenesis.[2][3][4]

ENA78_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR2 CXCR2 PI3K PI3K CXCR2->PI3K Activates MAPK_pathway Raf/MEK/ERK CXCR2->MAPK_pathway Activates JAK2 JAK2 CXCR2->JAK2 Activates ENA78 This compound (CXCL5) ENA78->CXCR2 AKT AKT PI3K->AKT Activates Transcription Gene Transcription (Migration, Proliferation, Angiogenesis) AKT->Transcription MAPK_pathway->Transcription STAT5 STAT5 JAK2->STAT5 Phosphorylates STAT5->Transcription Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation by Size) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevents Non-specific Antibody Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Anti-ENA-78 Antibody) Blocking->PrimaryAb Washing1 6. Washing PrimaryAb->Washing1 SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) Washing1->SecondaryAb Washing2 8. Washing SecondaryAb->Washing2 Detection 9. Detection (Chemiluminescence) Washing2->Detection Analysis 10. Data Analysis (Image Acquisition & Quantification) Detection->Analysis

References

in vivo animal models to study ENA-78 function

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing in vivo animal models for the functional study of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound/CXCL5

Epithelial-Neutrophil Activating Peptide-78 (this compound or CXCL5) is a small cytokine belonging to the CXC chemokine family.[1] It is a potent chemoattractant and activator for neutrophils.[2] Produced by various cells like monocytes, eosinophils, and epithelial cells in response to inflammatory stimuli such as Interleukin-1 (IL-1) or Tumor Necrosis Factor-alpha (TNF-α), CXCL5 plays a crucial role in the inflammatory response, angiogenesis, and connective tissue remodeling by binding to the CXCR2 receptor.[1][3][4] Its dysregulation is implicated in numerous inflammatory conditions, including arthritis, acute lung injury, and cancer.[2][5][6] Animal models are indispensable tools for elucidating the complex in vivo functions of CXCL5 and for the preclinical evaluation of potential therapeutic agents targeting this chemokine.[7]

Application Note 1: Rodent Models of Inflammatory Arthritis

Rodent models of arthritis are critical for understanding the role of chemokines like CXCL5 in the pathogenesis of autoimmune joint diseases.[7][8] The rat adjuvant-induced arthritis (AIA) model, in particular, has been instrumental in demonstrating the involvement of a rat this compound-like protein in the progression and maintenance of the disease.[9]

In the AIA model, levels of an this compound-like protein are found to be elevated in the serum as early as day 7 post-adjuvant injection and continue to rise as the disease develops.[9] In joint homogenates, these levels increase later, by day 18, coinciding with maximal arthritis.[9] The expression of this protein in both serum and joints correlates with the progression of joint inflammation.[9] Crucially, administering a neutralizing anti-human this compound antibody before the clinical onset of AIA can modify the severity of the disease, supporting a significant role for this chemokine in the disease process.[9]

Quantitative Data: this compound-like Protein in Rat Adjuvant-Induced Arthritis
Time PointSerum this compound-like Protein (vs. Control)Joint Homogenate this compound-like Protein (vs. Control)Correlation with Joint Circumference
Day 7Significantly increased[9][10]Not significantly different-
Day 18Highest level compared to control[10]Significantly increased[9][10]Positive correlation (r=0.78)[10]
Day 41Remained significantly increased[10]Peak level compared to control[10]Positive correlation (r=0.96 for serum)[10]
Experimental Protocol: Rat Adjuvant-Induced Arthritis (AIA) Model

Objective: To induce arthritis in rats to study the expression and function of the this compound-like protein.

Materials:

  • Female Lewis rats (specific pathogen-free)

  • Freund's complete adjuvant containing Mycobacterium tuberculosis

  • Syringes and needles (26-gauge)

  • Neutralizing anti-human this compound antibody and isotype control antibody

  • ELISA kit for rat this compound/CXCL5

  • Equipment for tissue homogenization and processing

Procedure:

  • Animal Acclimatization: House female Lewis rats under standard conditions for at least one week before the experiment.

  • Induction of Arthritis:

    • On day 0, administer a single intradermal injection of 0.1 mL of Freund's complete adjuvant into the base of the tail of each rat.

    • Monitor animals daily for clinical signs of arthritis, including redness, swelling, and joint circumference measurements.

  • Therapeutic/Prophylactic Intervention (Example):

    • For prophylactic treatment, administer neutralizing anti-human this compound antibodies intraperitoneally before the onset of disease (e.g., on day 0 or shortly after).[9]

    • Administer an equivalent dose of a non-specific isotype control antibody to a control group.

  • Sample Collection:

    • Collect blood samples via tail vein at specified time points (e.g., days 0, 7, 18, 41) for serum preparation.[10]

    • At the end of the experiment, euthanize the animals and collect joint tissues (e.g., ankles).

  • Sample Processing and Analysis:

    • Prepare joint homogenates from the collected tissues.

    • Measure the concentration of the this compound-like protein in serum and joint homogenates using a validated ELISA assay.[9]

    • Correlate protein levels with clinical scores of arthritis severity.

Application Note 2: Mouse Models of Acute Lung Injury (ALI)

Acute lung injury (ALI) and its severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant neutrophilic inflammation.[11][12] Animal models, particularly those induced by lipopolysaccharide (LPS), are widely used to study the mechanisms of ALI.[13][14] CXCL5, the rodent homolog of human this compound, is a key chemokine in these models.[15]

Following intratracheal LPS instillation in mice, CXCL5 levels increase significantly in the bronchoalveolar lavage (BAL) fluid, along with other pro-inflammatory cytokines.[13][15] This increase in CXCL5 is strongly associated with neutrophil recruitment into the lungs.[15] Studies using CXCL5 knockout (CXCL5⁻/⁻) mice have confirmed its critical role; in a model of SARS-CoV-2 infection, CXCL5⁻/⁻ mice exhibited reduced neutrophil infiltration and decreased lung inflammation compared to wild-type mice.[16] The primary source of CXCL5 in the rodent lung during LPS-induced inflammation has been identified as alveolar epithelial type II (AEII) cells.[15]

Quantitative Data: CXCL5 in Mouse Models of Lung Inflammation
ModelAnimal StrainKey FindingsReference
LPS-Induced ALIC57BL/6Increased CXCL5 protein levels in BAL fluid, peaking at 2 hours post-LPS.[15][15]
SARS-CoV-2 InfectionhACE2-transfected C57BL/6Increased CXCL5 mRNA in infected lungs; CXCL5⁻/⁻ mice showed significantly lower neutrophil counts in BALF.[16]
Influenza (H1N1) InfectionC57BL/6CXCL5⁻/⁻ mice showed reduced neutrophil infiltration but increased B lymphocyte accumulation in infected lungs.[17]
LPS Double-Hit ALI (Rat)Sprague-DawleyLPS challenge increased circulating histone levels and induced ALI; treatment that lowered histones also reduced BALF neutrophils.[18][18]
Experimental Protocol: LPS-Induced Acute Lung Injury in Mice

Objective: To induce acute lung injury in mice to study the role of CXCL5 in neutrophil recruitment and inflammation.

Materials:

  • C57BL/6 mice (wild-type and/or CXCL5⁻/⁻)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Animal ventilator or intubation equipment

  • Neutralizing anti-CXCL5 antibody and isotype control

  • Materials for bronchoalveolar lavage (BAL)

  • ELISA kit for mouse CXCL5

  • Flow cytometry reagents for cell characterization

Procedure:

  • Animal Acclimatization: Acclimate mice for one week prior to the experiment.

  • Induction of Lung Injury:

    • Anesthetize the mouse.

    • Intratracheally instill a single dose of LPS (e.g., 1-4 ng/kg body weight) in a small volume of sterile saline.[13] A control group should receive saline only.

  • Intervention (Optional):

    • Administer a neutralizing anti-CXCL5 antibody or an isotype control intraperitoneally or intravenously at a specified time relative to the LPS challenge.

  • Sample Collection (e.g., 24 hours post-LPS):

    • Euthanize the anesthetized mouse.

    • Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of sterile saline or PBS into the lungs via a tracheal cannula.

    • Collect lung tissue for histology or homogenization.

  • Analysis:

    • Centrifuge the BAL fluid to separate cells from the supernatant.

    • Perform a total cell count on the BAL fluid and use flow cytometry or cytospin preparations to determine the differential cell counts (specifically neutrophils).

    • Measure CXCL5 concentration in the BAL fluid supernatant using ELISA.

    • Process lung tissue for histological analysis (e.g., H&E staining) to assess lung injury scores or for RT-PCR to measure cytokine gene expression.[16]

Application Note 3: Xenograft Mouse Models for Cancer Research

This compound/CXCL5 has been identified as an important angiogenic factor and is implicated in tumor growth and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[5][19] Xenograft models using immunodeficient mice are valuable for studying the role of human this compound in a human tumor microenvironment.

In a Severe Combined Immunodeficiency (SCID) mouse model of human NSCLC, the expression of this compound in developing tumors correlates with tumor growth.[19] Passive immunization of these tumor-bearing mice with neutralizing anti-ENA-78 antibodies leads to reduced tumor growth, decreased tumor vascularity, and fewer spontaneous metastases.[19] This demonstrates that this compound contributes to tumor progression primarily by promoting angiogenesis, rather than by directly affecting the proliferation of cancer cells.[19] More recent studies using syngeneic models with CXCL5 knockout tumor cells have further shown that cancer cell-derived CXCL5 is sufficient to drive the infiltration of protumorigenic neutrophils, which in turn can impair anti-cancer T cell responses.[20]

Quantitative Data: Anti-ENA-78/CXCL5 Therapy in Cancer Models
ModelInterventionOutcome MeasuredResult
Human NSCLC Xenograft (SCID mouse)Neutralizing anti-ENA-78 antibodyTumor Growth & VascularityReduced tumor growth and vascularity.[19]
Murine Lung Adenocarcinoma (KP model)CXCL5 knockout in tumor cells (KOCXCL5)Tumor-specific CD8 T cellsIncreased expansion of effector T cells in KOCXCL5 tumors.[20]
Murine Lung Adenocarcinoma (KP model)KOCXCL5 + anti-PD-L1 therapyTherapeutic EfficacyEnhanced efficacy of anti-PD-L1 treatment in mice with KOCXCL5 tumors.[20]
Experimental Protocol: NSCLC Xenograft Model

Objective: To evaluate the effect of neutralizing this compound on tumor growth and angiogenesis in a human NSCLC xenograft model.

Materials:

  • SCID (Severe Combined Immunodeficient) mice

  • Human NSCLC cell lines (e.g., A549, Calu-6)

  • Matrigel or similar basement membrane matrix

  • Neutralizing anti-human this compound antibody and isotype control

  • Calipers for tumor measurement

  • Reagents for immunohistochemistry (e.g., anti-CD31 for vascularity)

Procedure:

  • Cell Preparation: Culture human NSCLC cells under standard conditions. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension (e.g., 1x10⁶ cells in 100 µL) into the flank of each SCID mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into treatment and control groups.

    • Administer the neutralizing anti-ENA-78 antibody (e.g., via intraperitoneal injection) on a predetermined schedule.

    • The control group receives an equivalent dose of an isotype control antibody.

  • Tumor Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Fix a portion of the tumor in formalin for paraffin (B1166041) embedding and subsequent immunohistochemical analysis to assess tumor vascularity (e.g., staining for the endothelial marker CD31).[19]

Visualizations: Pathways and Workflows

ENA78_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_source Source Cell cluster_chemokine Chemokine Action cluster_response Cellular Response IL1 IL-1β / TNF-α EpithelialCell Epithelial Cell / Monocyte IL1->EpithelialCell activates LPS LPS (via TLR4) LPS->EpithelialCell activates ENA78 This compound / CXCL5 Production & Secretion EpithelialCell->ENA78 CXCR2 Binds to CXCR2 Receptor (on Neutrophil) ENA78->CXCR2 Chemotaxis Neutrophil Chemotaxis & Infiltration CXCR2->Chemotaxis Angiogenesis Angiogenesis CXCR2->Angiogenesis Activation Neutrophil Activation (e.g., Enzyme Release) CXCR2->Activation

Caption: this compound/CXCL5 signaling pathway from stimulus to cellular response.

ALI_Workflow cluster_groups cluster_samples start Start: Acclimatize Mice (e.g., C57BL/6 WT or CXCL5-/-) induction Step 1: Induce Lung Injury Intratracheal LPS Instillation start->induction grouping Step 2: Experimental Groups induction->grouping control Control Group (Saline or Isotype Ab) grouping->control A treatment Treatment Group (e.g., anti-CXCL5 Ab) grouping->treatment B knockout Genetic Model (CXCL5-/- Mice) grouping->knockout C incubation Step 3: Incubation Period (e.g., 24 hours) control->incubation treatment->incubation knockout->incubation sampling Step 4: Sample Collection incubation->sampling balf Bronchoalveolar Lavage (BAL) Fluid sampling->balf tissue Lung Tissue sampling->tissue analysis Step 5: Analysis balf->analysis tissue->analysis

Caption: Experimental workflow for an LPS-induced Acute Lung Injury mouse model.

References

Application Notes: Cell-Based Assays for Screening ENA-78 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant and activator for neutrophils.[1] It belongs to the CXC family of chemokines that feature a characteristic glutamic acid-leucine-arginine (ELR) motif. This compound is produced by various cell types, including monocytes and epithelial cells, in response to inflammatory stimuli like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] It exerts its biological effects primarily by binding to the G protein-coupled receptor (GPCR), CXCR2.[1][3]

The activation of the CXCL5/CXCR2 axis is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and pancreatitis. Furthermore, this signaling pathway has been shown to promote tumor progression, migration, and angiogenesis in various cancers.[4][5] Consequently, inhibiting the this compound/CXCR2 signaling pathway presents a promising therapeutic strategy for a range of diseases. This document provides detailed protocols for several cell-based assays designed to identify and characterize inhibitors of this compound.

This compound Signaling Pathway

Upon binding to its receptor CXCR2, this compound triggers a cascade of intracellular signaling events. As a GPCR, CXCR2 activation leads to the dissociation of Gα and Gβγ subunits. This initiates downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK), which regulate cell migration, proliferation, and survival.[6][5][7] Receptor activation also induces a rapid increase in intracellular calcium ([Ca²⁺]i) and triggers the recruitment of β-arrestin, which is involved in receptor desensitization and G protein-independent signaling.[8][9]

ENA78_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor (GPCR) ENA78->CXCR2 Binding G_protein Gαq/Gβγ CXCR2->G_protein Activation b_arrestin β-Arrestin CXCR2->b_arrestin Recruitment PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates Ca_ion Ca²⁺ ER->Ca_ion Release of Cell_Response Cellular Responses (Chemotaxis, Proliferation, Gene Expression) Ca_ion->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response MAPK->Cell_Response b_arrestin->Cell_Response Internalization & Signaling

Caption: this compound (CXCL5) Signaling Pathway.

Neutrophil Chemotaxis Assay

This assay directly measures the ability of a compound to inhibit the this compound-induced migration of neutrophils, which is a primary physiological function of this chemokine. The Boyden chamber or Transwell® assay is a widely used method for this purpose.[10][11]

Experimental Workflow: Neutrophil Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout N_Isolation 1. Isolate Neutrophils from whole blood Preincubation 4. Pre-incubate Neutrophils with Inhibitor N_Isolation->Preincubation Inhibitor_Prep 2. Prepare Inhibitor serial dilutions Inhibitor_Prep->Preincubation ENA78_Prep 3. Prepare this compound (Chemoattractant) Chamber_Setup 5. Add this compound to lower chamber ENA78_Prep->Chamber_Setup Cell_Addition 6. Add Neutrophil/Inhibitor mix to upper chamber (insert) Preincubation->Cell_Addition Incubate 7. Incubate plate (e.g., 60-90 min at 37°C) Cell_Addition->Incubate Quantify 8. Quantify migrated cells (Stain and count) Incubate->Quantify Analysis 9. Data Analysis (Calculate % Inhibition, IC₅₀) Quantify->Analysis

Caption: Workflow for a Transwell Chemotaxis Assay.
Protocol: Transwell Chemotaxis Assay

A. Principle

This assay utilizes a two-chamber system separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a solution containing this compound is placed in the lower chamber. Test inhibitors are pre-incubated with the cells. If the inhibitor is effective, it will block the chemotactic gradient created by this compound, reducing the number of cells that migrate through the membrane pores into the lower chamber.[11][12]

B. Materials & Reagents

  • Cells: Freshly isolated human neutrophils (1 x 10⁶ cells/mL).

  • Chemoattractant: Recombinant Human this compound/CXCL5.

  • Test Compounds: this compound inhibitors at various concentrations.

  • Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).

  • Staining Solution: Diff-Quik or Hematoxylin and Eosin (H&E).

  • Equipment: 24-well Transwell® plate (e.g., 3.0 or 5.0 µm pore size), humidified CO₂ incubator (37°C), microscope.

C. Procedure

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells).[10] Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in assay medium. Include a vehicle control (e.g., DMSO).

  • Chemoattractant Preparation: Prepare a solution of this compound in assay medium at a concentration known to induce submaximal chemotaxis (e.g., 10-100 ng/mL, to be optimized).

  • Assay Setup:

    • Add 600 µL of the this compound solution to the lower wells of the 24-well plate. For negative controls (random migration), add 600 µL of assay medium alone.

    • In separate tubes, pre-incubate 100 µL of the neutrophil suspension with 100 µL of the test inhibitor dilutions (or vehicle control) for 15-30 minutes at 37°C.

    • Carefully place the Transwell® inserts into the wells.

    • Add the 200 µL of pre-incubated neutrophil/inhibitor suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes.[10]

  • Quantification:

    • After incubation, carefully remove the inserts. Scrape off non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom surface of the membrane with methanol.

    • Stain the cells using a suitable stain (e.g., Diff-Quik).

    • Count the number of migrated cells in several high-power fields under a microscope.

D. Data Analysis

  • Calculate the average number of migrated cells for each condition.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (Migrated cells with Inhibitor - Random Migration) / (this compound Migration - Random Migration)] * 100

  • Plot the % Inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Chemotaxis Inhibition
Inhibitor Conc. (nM)Mean Migrated Cells (±SD)% Inhibition
Vehicle Control250 ± 250%
1210 ± 2018%
10130 ± 1555%
10045 ± 893%
100030 ± 5100%
Negative Control30 ± 6N/A
(Data are for illustrative purposes only)

Calcium Mobilization Assay

This is a functional, high-throughput assay that measures a key downstream event of CXCR2 activation—the release of intracellular calcium stores.[8][13]

Experimental Workflow: Calcium Mobilization Assay

Calcium_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_readout Data Analysis Cell_Plating 1. Plate CXCR2-expressing cells in 96/384-well plates Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Add 3. Add test inhibitors and incubate Dye_Loading->Compound_Add Measure_Baseline 4. Measure baseline fluorescence Compound_Add->Measure_Baseline Agonist_Add 5. Inject this compound (agonist) and measure fluorescence kinetically Measure_Baseline->Agonist_Add Analysis 6. Analyze kinetic data (e.g., peak fluorescence) Agonist_Add->Analysis IC50_Calc 7. Calculate % Inhibition and determine IC₅₀ Analysis->IC50_Calc bArrestin_Workflow cluster_prep Preparation cluster_assay Assay & Measurement cluster_readout Readout & Analysis Cell_Culture 1. Culture cells co-expressing CXCR2-tag1 and β-arrestin-tag2 Cell_Plating 2. Plate cells in assay plates Cell_Culture->Cell_Plating Compound_Add 3. Add test inhibitors Cell_Plating->Compound_Add Agonist_Add 4. Add this compound (agonist) and incubate Compound_Add->Agonist_Add Substrate_Add 5. Add detection substrate Agonist_Add->Substrate_Add Incubate_Final 6. Incubate to allow signal development Substrate_Add->Incubate_Final Read_Signal 7. Read signal (e.g., luminescence) Incubate_Final->Read_Signal IC50_Calc 8. Calculate % Inhibition and determine IC₅₀ Read_Signal->IC50_Calc

References

Application Notes and Protocols for Quantitative PCR of Human CXCL5 mRNA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantification of human CXCL5 mRNA using quantitative real-time PCR (qPCR). This document includes validated primer sets, detailed experimental protocols, and data presentation guidelines.

Introduction

Chemokine (C-X-C motif) ligand 5 (CXCL5) is a small cytokine belonging to the CXC chemokine family, also known as epithelial-derived neutrophil-activating peptide 78 (ENA-78). It plays a crucial role in inflammation by recruiting and activating neutrophils.[1] CXCL5 exerts its effects by binding to the C-X-C motif chemokine receptor 2 (CXCR2).[2] Dysregulation of CXCL5 expression is implicated in various inflammatory diseases and cancers, making it a significant target for research and therapeutic development.[3] Accurate quantification of CXCL5 mRNA is essential for understanding its biological roles and for the development of novel therapeutics.

Quantitative PCR Primers for Human CXCL5 mRNA

The selection of highly specific and efficient primers is critical for successful qPCR analysis. Below are validated primer sets for the quantification of human CXCL5 mRNA.

Table 1: Validated qPCR Primers for Human CXCL5 mRNA

Target GenePrimer Sequence (5' -> 3')Source
Human CXCL5 Forward: CAGACCACGCAAGGAGTTCATC Reverse: TTCCTTCCCGTTCTTCAGGGAGOriGene Technologies[4]
Human CXCL5 Forward: GTTCCATCTCGCCATTCATGC Reverse: GCGGCTATGACTGAGGAAGGPublished Research[5]
Human GAPDH (Reference Gene)Forward: ATGGATGACGATATCGCTC Reverse: GATTCCATACCCAGGAAGGPublished Research[5]

Note: It is highly recommended to validate the primer efficiency and specificity in your specific experimental setup.

CXCL5 Signaling Pathway

CXCL5 primarily signals through its receptor CXCR2, a G-protein coupled receptor. This interaction activates multiple downstream signaling cascades, including the PI3K/AKT, MAPK (ERK, JNK, p38), and STAT3 pathways.[2][3][6] These pathways regulate cellular processes such as proliferation, migration, and survival.

CXCL5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR2 CXCR2 PI3K PI3K CXCR2->PI3K MAPK_pathway MAPK (ERK, JNK, p38) CXCR2->MAPK_pathway STAT3 STAT3 CXCR2->STAT3 CXCL5 CXCL5 CXCL5->CXCR2 AKT AKT PI3K->AKT Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) AKT->Transcription_Factors MAPK_pathway->Transcription_Factors STAT3->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Migration, Survival) Transcription_Factors->Gene_Expression

Caption: CXCL5 signaling pathway initiated by binding to CXCR2.

Experimental Workflow for CXCL5 mRNA Quantification

The overall workflow for quantifying CXCL5 mRNA involves several key steps, from sample preparation to data analysis.

qPCR_Workflow A 1. Sample Collection (Cells or Tissues) B 2. RNA Extraction A->B C 3. RNA Quality and Quantity Assessment B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. Quantitative PCR (qPCR) D->E F 6. Data Analysis (Relative Quantification, e.g., 2^-ΔΔCt) E->F

Caption: Experimental workflow for qPCR-based mRNA quantification.

Detailed Experimental Protocol

This protocol is designed for SYBR Green-based qPCR, a common method for gene expression analysis.

RNA Extraction
  • Isolate total RNA from cell or tissue samples using a TRIzol-based method or a commercial RNA purification kit according to the manufacturer's instructions.

  • To avoid genomic DNA contamination, treat the extracted RNA with DNase I.

RNA Quality and Quantity Assessment
  • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.0 is considered pure.

  • Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.

cDNA Synthesis (Reverse Transcription)
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Follow the manufacturer's protocol for the reverse transcription reaction.

  • A typical reaction mixture includes RNA template, reverse transcriptase, dNTPs, RNase inhibitor, and reaction buffer.

  • Incubate the reaction at the recommended temperature and time (e.g., 42°C for 60 minutes), followed by enzyme inactivation (e.g., 70°C for 10 minutes).

Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction is outlined in Table 2.

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

  • Run all samples and controls in triplicate.

Table 2: qPCR Reaction Mixture

ComponentVolume (µL)Final Concentration
2x SYBR Green Master Mix101x
Forward Primer (10 µM)0.5250 nM
Reverse Primer (10 µM)0.5250 nM
cDNA Template (diluted)21-100 ng
Nuclease-free Water7-
Total Volume 20
  • Perform qPCR using a real-time PCR detection system with the thermal cycling conditions described in Table 3.

Table 3: qPCR Thermal Cycling Conditions

StageStepTemperature (°C)TimeCycles
1Initial Denaturation9510 min1
2Denaturation9515 sec40
Annealing/Extension6060 sec
3Melt Curve Analysis60-95(instrument default)1
Data Analysis
  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method for relative quantification of CXCL5 mRNA expression.

  • Step 1: Normalization to Reference Gene: Calculate the ΔCt for each sample by subtracting the Ct value of the reference gene (e.g., GAPDH) from the Ct value of the target gene (CXCL5).

    • ΔCt = Ct(CXCL5) - Ct(GAPDH)

  • Step 2: Normalization to Control Group: Calculate the ΔΔCt by subtracting the average ΔCt of the control group from the ΔCt of each experimental sample.

    • ΔΔCt = ΔCt(sample) - ΔCt(control)

  • Step 3: Calculate Fold Change: Determine the fold change in gene expression using the formula 2-ΔΔCt.

Data Presentation

Summarize the quantitative data in a clear and structured format. An example is provided in Table 4.

Table 4: Relative Quantification of CXCL5 mRNA Expression

Sample GroupAverage Ct (CXCL5)Average Ct (GAPDH)Average ΔCtAverage ΔΔCtFold Change (2-ΔΔCt)
Control24.518.26.301.0
Treatment 122.118.33.8-2.55.7
Treatment 226.818.18.72.40.2

Conclusion

This document provides a comprehensive guide for the quantitative analysis of human CXCL5 mRNA using qPCR. Adherence to these protocols and guidelines will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of CXCL5 in health and disease.

References

Application Notes and Protocols for Flow Cytometric Analysis of CXCR2 Expression on Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their migration to sites of inflammation is a critical process in host defense against pathogens.[1] This chemotaxis is primarily guided by chemokines binding to G protein-coupled receptors on the neutrophil surface, with the C-X-C chemokine receptor 2 (CXCR2) being a key mediator.[1] CXCR2 binds to several chemokines, most notably Interleukin-8 (IL-8), which triggers a signaling cascade leading to neutrophil activation, adhesion, and migration. Dysregulation of neutrophil migration and CXCR2 signaling is implicated in a variety of inflammatory diseases, making CXCR2 a promising therapeutic target.

This document provides a comprehensive protocol for the detection and quantification of CXCR2 expression on human neutrophils using flow cytometry. This powerful technique allows for the precise and quantitative analysis of cell surface receptor expression on a single-cell basis, providing valuable insights for basic research and drug development.

CXCR2 Signaling Pathway in Neutrophils

Upon binding of its chemokine ligands, such as CXCL8 (IL-8), CXCR2, a G protein-coupled receptor, initiates a signaling cascade that is crucial for neutrophil activation and chemotaxis. This process involves the activation of G-proteins, leading to downstream signaling through pathways such as PI3K-AKT, ERK1/2, and p38 MAPK.[2] These pathways ultimately regulate cellular processes like adhesion, migration, and the production of reactive oxygen species (ROS).[2]

CXCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CXCL8 CXCL8 (IL-8) CXCR2 CXCR2 CXCL8->CXCR2 Ligand Binding G_protein Gαβγ CXCR2->G_protein Activation PI3K PI3K G_protein->PI3K PLC PLCβ G_protein->PLC p38_MAPK p38 MAPK G_protein->p38_MAPK ERK12 ERK1/2 G_protein->ERK12 AKT AKT PI3K->AKT Neutrophil_Activation Neutrophil Activation (Adhesion, Migration, ROS Production) AKT->Neutrophil_Activation PKC PKC PLC->PKC PKC->Neutrophil_Activation p38_MAPK->Neutrophil_Activation ERK12->Neutrophil_Activation

Caption: Simplified CXCR2 signaling pathway in neutrophils.

Experimental Workflow

The overall workflow for analyzing CXCR2 expression on neutrophils involves several key steps, from sample collection to data analysis. A well-structured workflow is essential for obtaining reliable and reproducible results.

Experimental_Workflow Blood_Collection Whole Blood Collection (Sodium Heparin) Neutrophil_Isolation Neutrophil Isolation (Density Gradient Centrifugation) Blood_Collection->Neutrophil_Isolation Cell_Counting Cell Counting and Viability Neutrophil_Isolation->Cell_Counting Staining Antibody Staining Cell_Counting->Staining Flow_Cytometry Flow Cytometry Acquisition Staining->Flow_Cytometry Data_Analysis Data Analysis Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for CXCR2 expression analysis.

Detailed Experimental Protocols

Neutrophil Isolation from Human Whole Blood

This protocol describes the isolation of neutrophils from fresh human peripheral blood using a density gradient separation method.[3]

Materials:

  • Whole blood collected in sodium heparin tubes

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Density gradient medium (e.g., Ficoll-Paque™ PLUS)

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% sodium azide)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Draw 10 mL of whole blood into a sodium heparin vacutainer tube.

  • Dilute the blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of density gradient medium in a new 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layers (plasma and mononuclear cells), leaving the granulocyte and erythrocyte layers.

  • Transfer the granulocyte layer to a new 50 mL conical tube.

  • Add 10 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse contaminating red blood cells.

  • Add 30 mL of PBS to stop the lysis and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the neutrophil pellet in 1 mL of cold FACS Buffer.

  • Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. The purity of the isolated neutrophils should be >95%.

Antibody Staining for Flow Cytometry

This protocol details the staining procedure for identifying neutrophils and quantifying CXCR2 expression.

Materials:

  • Isolated neutrophils

  • FACS Buffer

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)

  • Isotype control antibodies

  • Fluorescence Minus One (FMO) controls

  • 96-well V-bottom plate or FACS tubes

  • Centrifuge

Procedure:

  • Adjust the concentration of the isolated neutrophils to 1 x 10^6 cells/mL in cold FACS Buffer.

  • Add 100 µL of the cell suspension to each well of a 96-well plate or to individual FACS tubes.

  • Add Fc Block to each sample and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.

  • Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the appropriate wells. Include isotype controls and FMO controls in separate wells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice by adding 200 µL of cold FACS Buffer and centrifuging at 300 x g for 5 minutes at 4°C.

  • After the final wash, discard the supernatant and resuspend the cells in 200 µL of FACS Buffer for flow cytometry acquisition.

Flow Cytometry Gating Strategy

A sequential gating strategy is crucial for accurately identifying the neutrophil population and analyzing CXCR2 expression.

Gating_Strategy All_Events All Events Singlets Singlets (FSC-A vs FSC-H) All_Events->Singlets Granulocytes Granulocytes (FSC-A vs SSC-A) Singlets->Granulocytes Neutrophils Neutrophils (CD45 vs SSC-A) Granulocytes->Neutrophils Mature_Neutrophils Mature Neutrophils (CD16 vs CD66b) Neutrophils->Mature_Neutrophils CXCR2_Positive CXCR2+ Neutrophils Mature_Neutrophils->CXCR2_Positive

Caption: Sequential gating strategy for identifying CXCR2+ neutrophils.

Gating Steps:

  • Singlet Gate: Gate on single cells using a Forward Scatter Area (FSC-A) versus Forward Scatter Height (FSC-H) plot to exclude doublets.

  • Granulocyte Gate: From the singlet population, gate on the granulocyte population based on their characteristic high Forward Scatter (FSC) and Side Scatter (SSC) properties.

  • Neutrophil Gate: Further refine the granulocyte gate by plotting CD45 versus SSC-A. Neutrophils will be CD45-positive and have high SSC.

  • Mature Neutrophil Gate: To specifically identify mature neutrophils, gate on the CD16-positive and CD66b-positive population from the neutrophil gate.

  • CXCR2 Expression Analysis: Analyze the expression of CXCR2 on the mature neutrophil population. The percentage of CXCR2-positive cells and the Mean Fluorescence Intensity (MFI) can be quantified.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Recommended Antibody Panel for CXCR2 Expression on Neutrophils

MarkerFluorochromeClonePurpose
CD45e.g., APC-H72D1Pan-leukocyte marker for initial gating
CD16e.g., PE-Cy73G8Marker for mature neutrophils
CD66be.g., PerCP-Cy5.5G10F5Specific marker for granulocytes/neutrophils
CXCR2 (CD182) e.g., PE 5E8/CXCR2 Target receptor of interest
Viability Dyee.g., Fixable Viability Dye-To exclude dead cells from analysis

Table 2: Flow Cytometry Controls

Control TypePurpose
Unstained CellsTo set the baseline fluorescence of the cells.
Isotype ControlTo control for non-specific binding of the antibody. Use an antibody of the same isotype and fluorochrome as the primary antibody.
Fluorescence Minus One (FMO)To accurately set gates for positive populations in a multicolor panel by accounting for spectral overlap from other fluorochromes.

Table 3: Example Data Output

Sample ID% CXCR2+ of Mature NeutrophilsMFI of CXCR2 on Mature Neutrophils
Control 195.215,432
Control 296.116,015
Treated 145.87,890
Treated 248.38,123

Conclusion

This application note provides a detailed and robust protocol for the analysis of CXCR2 expression on human neutrophils using flow cytometry. By following these methodologies, researchers can obtain high-quality, reproducible data to investigate the role of CXCR2 in neutrophil biology and to evaluate the efficacy of potential therapeutic agents targeting this important chemokine receptor. The provided tables and diagrams serve as a guide for experimental setup, data acquisition, and analysis, ensuring a comprehensive and standardized approach to studying neutrophil CXCR2 expression.

References

Detecting ENA-78 in Cell Culture Supernatants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epithelial-Neutrophil Activating Peptide 78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by recruiting and activating neutrophils.[1][2] this compound is produced by various cell types, including epithelial cells, monocytes, and endothelial cells, upon stimulation with pro-inflammatory cytokines like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] Accurate detection and quantification of this compound in cell culture supernatants are essential for studying inflammatory processes, immune responses, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the detection of this compound in cell culture supernatants using common immunoassay techniques.

Methods for this compound Detection

Several methods are available for the quantification of this compound in cell culture supernatants. The most common and reliable techniques include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and specific method for quantifying a single analyte.

  • Multiplex Bead Array: Allows for the simultaneous measurement of multiple analytes, including this compound, in a single sample.

  • Western Blotting: A semi-quantitative method used to detect the presence and relative abundance of a protein.

The choice of method depends on the specific research question, required sensitivity, sample throughput, and the need to measure other analytes simultaneously.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of commercially available kits for this compound detection.

MethodAssay Range (pg/mL)Sensitivity (pg/mL)Sample Volume (per well)Assay TimeManufacturer Examples
ELISA 31.2 - 2,000[4]15[4]10 µL (Cell Culture Supernatants)[4]~4.5 hours[3][4]R&D Systems (Quantikine)[3][4], Invitrogen (Thermo Fisher Scientific)[5], Sigma-Aldrich[6]
ELISA 24.69 - 18,000[6][7]10[6][7]Varies by kitVaries by kitElabscience[8], Sigma-Aldrich[6][7]
Multiplex Bead Array Varies by analyte and manufacturerVaries by analyte and manufacturer<50 µL3-5 hoursBio-Rad (Bio-Plex)[9], R&D Systems (Luminex), AimPlex[10]

Note: The values presented are examples and may vary between different kits and manufacturers. It is crucial to consult the specific product datasheet for accurate information.

Experimental Protocols

I. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for this compound

This protocol is a general guideline for a sandwich ELISA, the most common format for detecting this compound.[3][11]

Materials:

  • Human this compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Cell culture supernatant samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Wash bottle or automated plate washer

  • Distilled or deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the kit manual. Bring all reagents to room temperature before use.

  • Sample Preparation: Centrifuge cell culture supernatants for 20 minutes at 1000 x g at 2-8°C to remove any cellular debris.[8] Collect the supernatant for the assay. If necessary, dilute the samples with the appropriate assay diluent as recommended by the kit manufacturer.[12]

  • Standard and Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate.[11] It is recommended to run all standards and samples in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2 hours at room temperature).[4] During this step, the this compound present in the sample binds to the capture antibody coated on the wells.

  • Washing: Aspirate each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.[8] After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.[11]

  • Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 2 hours at room temperature).[4]

  • Washing: Repeat the washing step as described in step 5.

  • Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP (or other enzyme conjugate) to each well.

  • Incubation: Cover the plate and incubate for the specified time (e.g., 30 minutes at 37°C).[8]

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of the substrate solution (e.g., TMB) to each well.[8] Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes), allowing the color to develop.[4]

  • Stop Reaction: Add 50 µL of the stop solution to each well. The color in the wells should change from blue to yellow.[12]

  • Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[4]

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

II. Multiplex Bead Array Protocol for this compound

This protocol provides a general workflow for using a magnetic bead-based multiplex assay.[9]

Materials:

  • Human Chemokine Multiplex Kit (including antibody-coupled magnetic beads, detection antibodies, standards, and buffers)

  • Luminex MAGPIX®, Bio-Plex®, or a similar compatible instrument[9]

  • Cell culture supernatant samples

  • Microplate shaker

  • Magnetic plate separator

Procedure:

  • Reagent and Sample Preparation: Prepare all reagents, standards, and samples according to the kit's instructions. Centrifuge cell culture supernatants to remove particulates.

  • Bead Addition: Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well of the 96-well plate.

  • Washing: Place the plate on a magnetic separator, allow the beads to settle, and then aspirate the supernatant. Add wash buffer and repeat for a total of two washes.

  • Sample and Standard Addition: Add standards and prepared cell culture supernatant samples to the appropriate wells.

  • Incubation: Seal the plate and incubate on a plate shaker at the recommended speed and temperature (e.g., room temperature for 1 hour).

  • Washing: Repeat the washing step as described in step 3.

  • Detection Antibody Addition: Add the biotinylated detection antibody cocktail to each well.

  • Incubation: Seal the plate and incubate on a plate shaker as recommended.

  • Streptavidin-PE Addition: Add Streptavidin-Phycoerythrin (SAPE) to each well.

  • Incubation: Seal the plate and incubate on a plate shaker, protected from light.

  • Washing: Repeat the washing step as described in step 3.

  • Resuspension: Resuspend the beads in the provided sheath fluid or assay buffer.

  • Data Acquisition: Acquire the data on a compatible Luminex instrument according to the manufacturer's software instructions.

  • Data Analysis: Analyze the raw data using the instrument's software to determine the concentration of this compound and other analytes in the samples based on the standard curves.

III. Western Blotting Protocol for this compound

This is a general protocol for the semi-quantitative detection of this compound. Optimization of antibody concentrations and incubation times may be required.

Materials:

  • Cell culture supernatant samples

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Concentrate the cell culture supernatant to increase the concentration of this compound. This can be done using methods like centrifugal filtration or precipitation. Determine the total protein concentration of the concentrated supernatant.

  • Electrophoresis: Mix the concentrated supernatant with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[13]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the band corresponding to this compound will provide a semi-quantitative measure of its abundance.

Visualizations

ELISA_Workflow cluster_plate 96-Well Microplate start Prepare Reagents & Samples add_sample Add Standards & Samples start->add_sample incubate1 Incubate (Capture) add_sample->incubate1 wash1 Wash incubate1->wash1 add_detect Add Detection Antibody wash1->add_detect incubate2 Incubate (Detection) add_detect->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Enzyme Conjugate wash2->add_enzyme incubate3 Incubate (Enzyme) add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate develop Color Development add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance (450 nm) stop->read ENA78_Signaling ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binds to G_protein G-protein Signaling CXCR2->G_protein Raf_MEK_ERK Raf/MEK/ERK Pathway G_protein->Raf_MEK_ERK Activates Egr1 Egr-1 Upregulation Raf_MEK_ERK->Egr1 Cell_Response Cell Migration & Epithelial-Mesenchymal Transition Raf_MEK_ERK->Cell_Response Snail Snail Upregulation Egr1->Snail Snail->Cell_Response

References

ENA-78 Bioassay: Application Notes and Protocols for CXCR2-Transfected Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting bioassays to measure the activity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, using a cell line stably transfected with its receptor, CXCR2. This compound is a potent chemoattractant for neutrophils and plays a significant role in inflammation and angiogenesis.[1] Accurate and reproducible bioassays are crucial for studying its biological functions and for the development of therapeutic agents targeting the this compound/CXCR2 axis.

This document outlines two common functional assays: a calcium mobilization assay to measure intracellular calcium flux upon receptor activation and a chemotaxis assay to quantify cell migration in response to an this compound gradient.

This compound and the CXCR2 Receptor

This compound is a member of the CXC family of chemokines that signals through the G protein-coupled receptor (GPCR), CXCR2.[2] The interaction between this compound and CXCR2 is implicated in various physiological and pathological processes, including immune responses, wound healing, and the progression of inflammatory diseases and cancer.[1] CXCR2 is primarily expressed on neutrophils but can also be found on other cell types like endothelial cells and certain tumor cells.[3][4]

Data Presentation

The following tables summarize quantitative data for this compound bioassays, providing a reference for expected results.

Table 1: this compound (CXCL5) Potency in Functional Assays

Assay TypeCell TypeLigandEC50 / Relative PotencyReference
Calcium MobilizationHuman Mast Cell Line (HMC-1) expressing CXCR2This compound (CXCL5)11 nM[5]
ChemotaxisNeutrophilsIntact this compoundLess potent than GROα and GROγ[6][7]
ChemotaxisNeutrophilsTruncated this compound (8,9-78)3-fold more active than intact this compound[6][7]
ChemotaxisNeutrophilsTruncated this compound (5-78)8-fold more potent than intact this compound[8]
Elastase ReleaseNeutrophilsTruncated this compound (9-78)2-3-fold higher potency than full-length this compound[8]

Signaling Pathway and Experimental Workflows

This compound/CXCR2 Signaling Pathway

Upon binding of this compound to the CXCR2 receptor, a conformational change activates intracellular G proteins. This initiates a signaling cascade leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium signal, along with other signaling events, ultimately results in cellular responses such as chemotaxis and enzyme release.

ENA78_CXCR2_Signaling This compound/CXCR2 Signaling Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binds to G_protein Gαβγ CXCR2->G_protein Activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response Triggers

This compound/CXCR2 Signaling Cascade
Experimental Workflow: Calcium Mobilization Assay

This workflow outlines the key steps for measuring this compound induced calcium flux in CXCR2-transfected cells using a fluorescent calcium indicator.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed CXCR2-transfected cells in a 96-well plate culture_cells Culture overnight seed_cells->culture_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) culture_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_ligand Add this compound at varying concentrations incubate_dye->add_ligand measure_fluorescence Measure fluorescence kinetics (e.g., using FLIPR) add_ligand->measure_fluorescence plot_data Plot dose-response curve measure_fluorescence->plot_data calculate_ec50 Calculate EC50 value plot_data->calculate_ec50

Calcium Mobilization Assay Workflow
Experimental Workflow: Chemotaxis Assay

This workflow details the procedure for a standard Boyden chamber chemotaxis assay to assess cell migration towards an this compound gradient.

Chemotaxis_Workflow Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_quantification Quantification of Migration cluster_analysis Data Analysis prepare_cells Prepare CXCR2-transfected cell suspension add_cells_top Add cell suspension to upper chamber (Transwell insert) prepare_cells->add_cells_top prepare_ligand Prepare serial dilutions of this compound add_ligand_bottom Add this compound dilutions to lower chamber of Boyden plate prepare_ligand->add_ligand_bottom add_ligand_bottom->add_cells_top incubate_plate Incubate for 1-2 hours at 37°C add_cells_top->incubate_plate remove_non_migrated Remove non-migrated cells from the top of the insert incubate_plate->remove_non_migrated stain_migrated Stain migrated cells on the bottom of the insert remove_non_migrated->stain_migrated count_cells Count stained cells (microscopy or plate reader) stain_migrated->count_cells plot_chemotaxis Plot chemotactic response vs. This compound concentration count_cells->plot_chemotaxis determine_potency Determine relative potency plot_chemotaxis->determine_potency

Chemotaxis Assay Workflow

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the intracellular calcium concentration changes in CXCR2-transfected cells upon stimulation with this compound.

Materials and Reagents:

  • CXCR2-transfected cells (e.g., HEK293 or CHO cell lines)

  • Cell culture medium (e.g., DMEM or Ham's F-12) supplemented with 10% FBS, penicillin, and streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human this compound/CXCL5

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Probenecid (B1678239)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed the CXCR2-transfected cells into a 96-well black, clear-bottom plate at a density of 25,000 to 50,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution. For a 1 mM stock, dissolve 50 µg of Fluo-4 AM in 44 µL of 10% Pluronic F-127 in DMSO.[5]

    • Dilute the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add probenecid to a final concentration of 2.5 mM to inhibit dye leakage.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.[8]

  • Ligand Preparation:

    • Prepare a 10X stock solution of this compound in assay buffer.

    • Perform serial dilutions to create a range of concentrations to generate a dose-response curve (e.g., from 1 nM to 1 µM).

  • Fluorescence Measurement:

    • Set the fluorescence kinetic plate reader to measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of the 10X this compound dilutions to the respective wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a total of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal post-stimulation to the baseline fluorescence.

    • Plot the fluorescence change against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the EC50 value.

Chemotaxis Assay

This protocol describes a Boyden chamber assay to measure the migration of CXCR2-transfected cells towards a gradient of this compound.

Materials and Reagents:

  • CXCR2-transfected cells

  • Cell culture medium

  • Assay Medium (e.g., serum-free medium with 0.1% BSA)

  • Recombinant Human this compound/CXCL5

  • Boyden chamber or Transwell inserts (with a pore size appropriate for the cell type, e.g., 5 or 8 µm)

  • 24-well or 96-well plates

  • Calcein AM or other cell staining dye

  • Fluorescence plate reader or microscope

Protocol:

  • Cell Preparation:

    • Culture CXCR2-transfected cells to 70-80% confluency.

    • On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay medium in the lower wells of the plate (e.g., 24-well plate). Include a negative control with assay medium only.

    • Place the Transwell inserts into the wells, ensuring no air bubbles are trapped underneath.

    • Add 50-100 µL of the cell suspension to the upper chamber of each Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1 to 4 hours. The optimal incubation time will depend on the cell type and should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the Transwell inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Migrated cells on the lower surface of the membrane can be quantified in several ways:

      • Staining and Microscopy: Fix the cells and stain them with a dye like crystal violet. Count the number of stained cells in several fields of view under a microscope.

      • Fluorescence-based Quantification: Incubate the inserts in a solution containing a fluorescent dye that stains live cells (e.g., Calcein AM). Measure the fluorescence using a plate reader. A standard curve of known cell numbers should be prepared to correlate fluorescence with cell number.

  • Data Analysis:

    • Calculate the number or percentage of migrated cells for each this compound concentration.

    • Plot the number of migrated cells against the this compound concentration to generate a chemotactic curve.

    • The results can be expressed as a chemotactic index, which is the fold increase in migration over the negative control.

Conclusion

The protocols detailed in these application notes provide a robust framework for the functional characterization of this compound using CXCR2-transfected cell lines. The calcium mobilization assay offers a high-throughput method for screening compounds that modulate CXCR2 activity, while the chemotaxis assay provides a more direct measure of the migratory response. Adherence to these protocols will enable researchers to generate reliable and reproducible data for advancing our understanding of the this compound/CXCR2 signaling axis in health and disease.

References

Application Notes and Protocols for Neutralizing ENA-78 (CXCL5) Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro neutralization of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5). This compound is a potent chemoattractant for neutrophils and plays a significant role in various inflammatory processes, angiogenesis, and cancer progression.[1][2] The neutralization of its biological activity is a key area of research for the development of therapeutics targeting these conditions.[3]

This compound exerts its effects primarily through the C-X-C chemokine receptor 2 (CXCR2), a G-protein-coupled receptor (GPCR).[4][5][6][7] Ligand binding to CXCR2 initiates a signaling cascade that results in neutrophil activation and chemotaxis, among other cellular responses.[5][8] The protocols outlined below describe two common functional assays to assess the neutralization of this compound activity: a chemotaxis assay and a calcium mobilization assay.

Principles of Neutralization

The in vitro neutralization of this compound activity is typically achieved by using specific neutralizing antibodies that bind to this compound and prevent its interaction with its receptor, CXCR2.[9][10] The efficacy of a neutralizing antibody is quantified by its Neutralization Dose 50 (ND50), which is the concentration of the antibody required to inhibit 50% of the biological response induced by a specific concentration of this compound.

Experimental Protocols

Chemotaxis Neutralization Assay

This assay measures the ability of a neutralizing antibody to inhibit the this compound-induced migration of cells expressing CXCR2.

Materials:

  • Recombinant Human this compound/CXCL5

  • Anti-Human this compound/CXCL5 Neutralizing Antibody

  • BaF3 mouse pro-B cells transfected with human CXCR2

  • Chemotaxis chamber (e.g., 96-well plate with a 5 µm pore size polycarbonate membrane)[11]

  • Assay Medium: RPMI 1640 + 10% Fetal Bovine Serum (FBS)

  • Fixation and Staining Reagents (e.g., formaldehyde, Calcein AM)[11][12]

  • Plate reader for fluorescence detection

Protocol:

  • Cell Preparation:

    • Culture BaF3-CXCR2 cells in appropriate media.

    • Prior to the assay, harvest cells and wash them with Assay Medium.

    • Resuspend the cells in Assay Medium at a concentration of 1 x 10^7 cells/mL.[11]

  • Preparation of Reagents:

    • Prepare a stock solution of Recombinant Human this compound/CXCL5 in Assay Medium. A typical concentration used to elicit chemotaxis is 30 ng/mL.

    • Prepare a serial dilution of the Anti-Human this compound/CXCL5 Neutralizing Antibody in Assay Medium.

  • Neutralization Reaction:

    • In a separate 96-well plate, mix the this compound/CXCL5 solution with the serially diluted neutralizing antibody.

    • Incubate the mixture for 1 hour at 37°C to allow the antibody to bind to the chemokine.[10]

  • Chemotaxis Assay:

    • Add 150 µL of the this compound/antibody mixture to the lower wells of the chemotaxis chamber.[12]

    • Place the membrane over the lower wells.

    • Add 50 µL of the cell suspension (500,000 cells) to the top of each well of the filter plate.[12]

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.[11][12]

  • Quantification of Migration:

    • After incubation, carefully remove the filter plate.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the cells with Calcein AM and reading the fluorescence on a plate reader.[12]

  • Data Analysis:

    • Calculate the percentage of chemotaxis for each antibody concentration relative to the positive control (this compound alone).

    • Determine the ND50 value by plotting the percentage of inhibition against the antibody concentration.

Quantitative Data for Chemotaxis Neutralization Assay

ParameterValueReference
Cell LineBaF3 mouse pro-B cells transfected with human CXCR2
ChemoattractantRecombinant Human CXCL5/ENA-78
Chemoattractant Conc.30 ng/mL
Neutralizing AntibodyMouse Anti-Human CXCL5/ENA-78 Monoclonal Antibody
Typical ND500.65-5 µg/mL
Calcium Mobilization Neutralization Assay

This assay measures the ability of a neutralizing antibody to block the this compound-induced increase in intracellular calcium levels in CXCR2-expressing cells.[13][14]

Materials:

  • Recombinant Human this compound/CXCL5

  • Anti-Human this compound/CXCL5 Neutralizing Antibody

  • HMEC-1 cells transfected with human CXCR2[15]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[16]

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • 96-well or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[13][15]

Protocol:

  • Cell Preparation:

    • Plate HMEC-1-CXCR2 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell adherence.

    • On the day of the assay, remove the culture medium.

  • Loading with Calcium Dye:

    • Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

    • After incubation, wash the cells with Assay Buffer to remove excess dye.

  • Preparation of Reagents:

    • Prepare a stock solution of Recombinant Human this compound/CXCL5 in Assay Buffer. A typical concentration to induce calcium mobilization is 10 nM.[15]

    • Prepare a serial dilution of the Anti-Human this compound/CXCL5 Neutralizing Antibody in Assay Buffer.

  • Neutralization and Measurement:

    • Pre-incubate the serially diluted neutralizing antibody with the cells for a short period (e.g., 15-30 minutes) at 37°C.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the this compound/CXCL5 solution to the wells and immediately begin kinetic measurement of fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the calcium response for each antibody concentration relative to the positive control (this compound alone).

    • Determine the IC50 value (the concentration of antibody that inhibits 50% of the response) by plotting the percentage of inhibition against the antibody concentration.

Quantitative Data for Calcium Mobilization Neutralization Assay

ParameterValueReference
Cell LineHMEC-1 cells transfected with human CXCR2[15]
LigandHuman ELR+ CXC Chemokines (including CXCL5/ENA-78)[15]
Ligand Concentration10 nM (approx. EC70)[15]
Neutralizing AntibodyLY3041658 (pan-ELR+CXC chemokine neutralizing antibody)[15]
Reported IC50 for CXCL50.46 ± 0.05 nM[15]

Visualizations

This compound (CXCL5) Signaling Pathway

ENA78_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CXCR2 CXCR2 This compound->CXCR2 Binds G_protein Gαβγ CXCR2->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto ER->Ca2_cyto Ca2+ Release Ca2_ER Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_cyto->Cellular_Response Initiates

Caption: this compound (CXCL5) signaling through the CXCR2 receptor leading to calcium mobilization.

Chemotaxis Neutralization Assay Workflow

Chemotaxis_Neutralization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare CXCR2-expressing cells add_cells 6. Add cells to upper chamber prep_cells->add_cells prep_ena78 2. Prepare this compound solution incubation 4. Incubate this compound with neutralizing antibody prep_ena78->incubation prep_ab 3. Prepare serial dilutions of neutralizing antibody prep_ab->incubation add_to_chamber 5. Add mixture to lower chamber incubation->add_to_chamber chemotaxis 7. Incubate to allow for cell migration add_to_chamber->chemotaxis add_cells->chemotaxis quantify 8. Quantify migrated cells chemotaxis->quantify analyze 9. Calculate % inhibition and determine ND50 quantify->analyze

Caption: Workflow for the this compound chemotaxis neutralization assay.

Calcium Mobilization Neutralization Assay Workflow

Calcium_Mobilization_Neutralization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells 1. Plate CXCR2-expressing cells load_dye 2. Load cells with calcium-sensitive dye plate_cells->load_dye pre_incubate_ab 4. Pre-incubate cells with antibody load_dye->pre_incubate_ab prep_ab 3. Prepare serial dilutions of neutralizing antibody prep_ab->pre_incubate_ab read_baseline 5. Read baseline fluorescence pre_incubate_ab->read_baseline add_ena78 6. Add this compound and measure fluorescence kinetically read_baseline->add_ena78 determine_peak 7. Determine peak fluorescence response add_ena78->determine_peak analyze 8. Calculate % inhibition and determine IC50 determine_peak->analyze

Caption: Workflow for the this compound calcium mobilization neutralization assay.

References

Application Note: Measuring ENA-78/CXCL5 in Synovial Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a potent chemoattractant for neutrophils.[1][2][3] It plays a significant role in the inflammatory processes of various joint diseases, including rheumatoid arthritis (RA) and osteoarthritis (OA).[1][2][4] Accurate measurement of this compound in synovial fluid (SF) is crucial for understanding its role in the pathogenesis of these conditions and for the development of targeted therapies. This document provides a detailed protocol for the preparation of synovial fluid samples for the accurate quantification of this compound.

Synovial fluid presents unique challenges for biomarker analysis due to its high viscosity, primarily caused by the presence of hyaluronic acid.[5][6] Proper sample preparation is therefore a critical step to ensure reliable and reproducible results. The following protocol outlines the best practices for collection, processing, and viscosity reduction of synovial fluid prior to this compound measurement by Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The concentration of this compound in synovial fluid can vary significantly depending on the underlying joint pathology. The following table summarizes representative this compound concentrations found in different patient populations.

Patient GroupThis compound Concentration in Synovial Fluid (ng/mL)Reference
Rheumatoid Arthritis (RA)239 +/- 63[1]
Other forms of arthritis130 +/- 118[1]
Osteoarthritis (OA)2.6 +/- 1.8[1]
Acute ACL Injury<0.01 to 4.7[4]

Experimental Protocols

This section details the recommended procedures for synovial fluid sample preparation for the measurement of this compound.

1. Synovial Fluid Collection

  • Procedure: Synovial fluid should be obtained from the joint space via arthrocentesis, performed by a qualified medical professional.[7][8]

  • Collection Tube: The collected fluid should be immediately transferred to a sterile polypropylene (B1209903) tube containing an anticoagulant such as EDTA to prevent clotting and preserve cellular morphology.[5]

  • Initial Handling: Note the volume, color, and turbidity of the collected fluid. Samples should be transported to the laboratory on ice as soon as possible after collection.[8]

2. Initial Processing of Synovial Fluid

  • Objective: To remove cells, cellular debris, and other particulate matter.

  • Protocol:

    • Within one hour of collection, centrifuge the synovial fluid sample at 1000 x g for 15 minutes at 4°C.[7]

    • Carefully aspirate the supernatant, avoiding the cell pellet at the bottom of the tube.

    • Transfer the supernatant to a new, labeled cryovial.

  • Storage: If not proceeding immediately to the next step, the clarified synovial fluid should be stored at -80°C.[7]

3. Hyaluronidase (B3051955) Treatment to Reduce Viscosity

  • Objective: To enzymatically digest hyaluronic acid, thereby reducing the viscosity of the synovial fluid to allow for accurate pipetting and analysis.[9][10]

  • Materials:

    • Hyaluronidase from bovine testes (e.g., Sigma-Aldrich, Cat. No. H3884)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Protocol:

    • Prepare a fresh 1 mg/mL solution of hyaluronidase in cold PBS.[9]

    • Thaw the clarified synovial fluid sample on ice.

    • Add the hyaluronidase solution to the synovial fluid at a ratio of 1:10 (e.g., 10 µL of hyaluronidase solution to 100 µL of synovial fluid).

    • Mix gently by inversion.

    • Incubate the mixture at 37°C for 30 minutes.[9]

    • After incubation, briefly centrifuge the sample at 10,000 x g for 5 minutes to pellet any remaining debris.

    • The resulting supernatant is now ready for analysis.

4. Quantification of this compound by ELISA

  • Assay: A commercially available sandwich ELISA kit for human this compound/CXCL5 is recommended for accurate quantification.[3][11]

  • Procedure:

    • Follow the manufacturer's instructions provided with the ELISA kit.

    • Sample Dilution: Due to the high expected concentrations of this compound in inflammatory synovial fluid, it is recommended to perform a series of dilutions of the hyaluronidase-treated sample with the assay diluent provided in the kit. A starting dilution of 1:100 may be appropriate for arthritic samples.

    • Run all standards, controls, and samples in duplicate or triplicate.

    • Measure the absorbance at the wavelength specified in the kit protocol (typically 450 nm).

    • Calculate the concentration of this compound in the samples by interpolating from the standard curve and correcting for the dilution factor.

Mandatory Visualization

Experimental Workflow for this compound Measurement in Synovial Fluid

G cluster_collection Sample Collection cluster_processing Initial Processing cluster_treatment Viscosity Reduction cluster_analysis Quantification collection 1. Arthrocentesis: Collect synovial fluid into EDTA tubes centrifuge 2. Centrifugation: 1000 x g for 15 min at 4°C collection->centrifuge supernatant 3. Supernatant Collection: Isolate cell-free fluid centrifuge->supernatant hyaluronidase 4. Hyaluronidase Treatment: Incubate at 37°C for 30 min supernatant->hyaluronidase elisa 5. ELISA: Measure this compound concentration hyaluronidase->elisa

Caption: Workflow for synovial fluid sample preparation.

References

Application Note: Multiplex Analysis of ENA-78/CXCL5 and Other Key Chemokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5), is a potent chemoattractant and activator for neutrophils.[1] It plays a crucial role in the inflammatory response and has been implicated in a variety of diseases, including inflammatory bowel disease, rheumatoid arthritis, and cancer. This compound is produced by various cell types, including monocytes, eosinophils, and epithelial cells, in response to inflammatory stimuli like Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[1][2] This chemokine exerts its effects by binding to the G protein-coupled receptor CXCR2.[1][3]

Given the complex and interconnected nature of the immune response, studying chemokines in isolation provides a limited perspective. Multiplex assays offer a powerful solution by enabling the simultaneous measurement of multiple chemokines in a single, small-volume sample.[4][5] This approach is more efficient in terms of time, cost, and sample consumption compared to traditional single-plex methods like ELISA.[5] This application note provides a comprehensive overview and protocol for the multiplex measurement of this compound and other functionally related chemokines using bead-based immunoassay technology, such as the Luminex xMAP® platform.

Principle of the Assay

Bead-based multiplex assays utilize a set of spectrally distinct microspheres (beads), each coated with a specific capture antibody for a target analyte (e.g., this compound, IL-8, GRO-α). When incubated with a sample, the target chemokines are captured by the antibodies on the corresponding beads. A biotinylated detection antibody, also specific to the target chemokine, is then added to create a sandwich immunoassay. Finally, a fluorescent reporter molecule (streptavidin-phycoerythrin) is introduced, which binds to the biotinylated detection antibody. The beads are then analyzed using a flow cytometer, which identifies each bead by its unique spectral signature and quantifies the amount of bound chemokine by measuring the intensity of the reporter fluorescence.

Commonly Co-analyzed Chemokines

This compound is part of a network of chemokines that orchestrate the inflammatory response. Therefore, it is often beneficial to measure it alongside other key chemokines to gain a more comprehensive understanding of the biological processes at play. Commonly co-analyzed chemokines in a multiplex panel with this compound include:

  • Interleukin-8 (IL-8/CXCL8): A potent neutrophil chemoattractant that also binds to CXCR1 and CXCR2.[6]

  • Growth-Regulated Oncogene-α (GRO-α/CXCL1): Another CXCR2 ligand involved in neutrophil recruitment and inflammation.[6]

  • Granulocyte Chemotactic Protein-2 (GCP-2/CXCL6): A CXC chemokine that signals through CXCR1 and CXCR2 to attract neutrophils.

  • Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A key chemokine for the recruitment of monocytes, memory T cells, and dendritic cells.[6]

  • Macrophage Inflammatory Protein-1α (MIP-1α/CCL3): A chemoattractant for various immune cells, including macrophages and T cells.[6]

  • Interferon-gamma-inducible protein 10 (IP-10/CXCL10): A chemokine that attracts activated T cells, monocytes, and NK cells.[6]

Data Presentation: Performance Characteristics

The following tables summarize typical performance characteristics of a multiplex chemokine assay that includes this compound. Data is representative and may vary between different commercial kits and laboratories.

Table 1: Assay Sensitivity and Dynamic Range

AnalyteLower Limit of Quantification (LLQ) (pg/mL)Upper Limit of Quantification (ULQ) (pg/mL)
This compound/CXCL50.533,900
IL-8/CXCL80.610,000
GRO-α/CXCL12.510,000
GCP-2/CXCL615.010,000
MCP-1/CCL23.210,000
MIP-1α/CCL31.810,000
IP-10/CXCL102.110,000

Data is illustrative and based on commercially available assays.[7]

Table 2: Assay Precision

AnalyteIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
This compound/CXCL5< 10%< 15%
IL-8/CXCL8< 10%< 15%
GRO-α/CXCL1< 10%< 15%
GCP-2/CXCL6< 10%< 15%
MCP-1/CCL2< 10%< 15%
MIP-1α/CCL3< 10%< 15%
IP-10/CXCL10< 10%< 15%

%CV = Coefficient of Variation. Data is representative of typical assay performance.[8][9]

Table 3: Spike Recovery in Biological Matrices

AnalyteSerum (%)Plasma (EDTA) (%)
This compound/CXCL585-11585-115
IL-8/CXCL880-12080-120
GRO-α/CXCL180-12080-120
GCP-2/CXCL680-12080-120
MCP-1/CCL280-12080-120
MIP-1α/CCL380-12080-120
IP-10/CXCL1080-12080-120

Recovery is calculated as (observed concentration / expected concentration) x 100%. Data is representative.[10]

Experimental Protocols

Sample Preparation

Proper sample handling is critical for accurate and reproducible results.

Serum:

  • Collect whole blood in a serum separator tube (SST).

  • Allow the blood to clot for at least 30 minutes at room temperature.

  • Centrifuge at 1,000 x g for 10-15 minutes at 4°C.[11]

  • Carefully aspirate the serum and transfer it to a clean polypropylene (B1209903) tube.

  • If not assaying immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Plasma:

  • Collect whole blood in tubes containing EDTA as an anticoagulant.

  • Centrifuge at 1,000 x g for 10-15 minutes at 4°C within 30 minutes of collection.[11]

  • Aspirate the plasma and transfer it to a clean polypropylene tube.

  • For complete platelet removal, a second centrifugation at 10,000 x g for 10 minutes at 4°C is recommended.[11]

  • If not assaying immediately, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

Cell Culture Supernatants:

  • Collect the conditioned media and transfer to a polypropylene tube.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to remove cells and debris.[12]

  • Transfer the clarified supernatant to a new tube.

  • Assay immediately or store at -80°C.

Multiplex Assay Protocol (Luminex-based)

This is a generalized protocol and should be adapted based on the specific manufacturer's instructions for the chosen multiplex kit.

Materials:

  • Multiplex chemokine assay kit (containing antibody-coupled beads, detection antibodies, standards, wash buffer, and assay diluent)

  • 96-well filter plate

  • Luminex-compatible flow cytometer

  • Plate shaker

  • Vacuum manifold

Procedure:

  • Prepare Reagents: Reconstitute and prepare all reagents (standards, beads, detection antibodies) according to the kit protocol.

  • Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.

  • Add Beads: Vortex the antibody-coupled beads and add the appropriate volume to each well.

  • Wash Beads: Wash the beads twice with wash buffer using the vacuum manifold.

  • Add Samples and Standards: Add reconstituted standards and prepared samples to the appropriate wells.

  • Incubation 1: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours) or overnight at 4°C.

  • Wash: Wash the plate three times with wash buffer.

  • Add Detection Antibodies: Add the biotinylated detection antibody cocktail to each well.

  • Incubation 2: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Wash: Wash the plate three times with wash buffer.

  • Add Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) to each well.

  • Incubation 3: Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 15-30 minutes).

  • Final Wash and Resuspension: Wash the plate three times and resuspend the beads in sheath fluid or reading buffer.

  • Data Acquisition: Acquire data on a Luminex instrument. A minimum of 100 beads per analyte per well should be collected.

Data Analysis
  • Standard Curve Generation: Use the median fluorescence intensity (MFI) of the standards to generate a 5-parameter logistic (5-PL) or 4-parameter logistic (4-PL) standard curve for each analyte.

  • Concentration Calculation: Interpolate the concentrations of the unknown samples from the standard curve.

  • Quality Control: Review the quality control data, including standard curve performance and control sample values, to ensure the validity of the assay results.

  • Data Interpretation: Analyze the chemokine concentration data in the context of the experimental design. This may involve statistical analysis to identify significant differences between experimental groups.

Visualizations

This compound/CXCL5 Signaling Pathway

This compound binds to the CXCR2 receptor, a G protein-coupled receptor. This interaction initiates a signaling cascade that leads to various cellular responses, primarily neutrophil chemotaxis and activation.

ENA78_Signaling This compound (CXCL5) Signaling Pathway cluster_membrane Cell Membrane CXCR2 CXCR2 G_protein Gαβγ CXCR2->G_protein Activates ENA78 This compound (CXCL5) ENA78->CXCR2 Binds PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response Multiplex_Workflow Multiplex Chemokine Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis Sample_Prep 1. Sample Preparation (Serum, Plasma, Supernatant) Add_Samples 4. Add Samples & Standards Sample_Prep->Add_Samples Reagent_Prep 2. Reagent Preparation (Standards, Beads, Antibodies) Add_Beads 3. Add Antibody-Coupled Beads Reagent_Prep->Add_Beads Reagent_Prep->Add_Samples Add_Detection 6. Add Detection Antibodies Reagent_Prep->Add_Detection Add_SAPE 8. Add Streptavidin-PE Reagent_Prep->Add_SAPE Incubate1 5. Incubate (Capture) Add_Samples->Incubate1 Incubate1->Add_Detection Incubate2 7. Incubate Add_Detection->Incubate2 Incubate2->Add_SAPE Incubate3 9. Incubate (Detection) Add_SAPE->Incubate3 Acquire_Data 10. Acquire Data on Luminex Instrument Incubate3->Acquire_Data Analyze_Data 11. Generate Standard Curves & Calculate Concentrations Acquire_Data->Analyze_Data

References

Commercial Sources and Application Notes for Biologically Active Recombinant ENA-78

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for biologically active recombinant Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5. It includes detailed application notes and protocols for key experiments to assess its biological activity, focusing on its role as a potent chemoattractant for neutrophils.

Introduction to this compound (CXCL5)

This compound is a member of the CXC chemokine family and plays a crucial role in the inflammatory response by recruiting and activating neutrophils.[1][2] It signals through the G-protein coupled receptor CXCR2.[3][4] The production of this compound is stimulated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[2][5] Beyond its chemotactic properties, this compound is also implicated in angiogenesis and connective tissue remodeling.[2][5] Understanding its biological activity is critical for research into inflammatory diseases, cancer biology, and wound healing.

Commercial Sources for Recombinant this compound

Several commercial suppliers offer biologically active recombinant this compound, primarily expressed in E. coli. The quality and biological activity of the recombinant protein can vary between suppliers. Researchers should carefully consider the specifications provided in the product datasheets.

SupplierCatalog Number (Example)PurityEndotoxin LevelStated Biological Activity
Cell Guidance Systems GFH185≥95%≤1.0 EU/µgInduces chemotaxis of primary human neutrophils.
BPS Bioscience 90124-A≥98%<0.1 EU/µgChemoattracts human neutrophils.
PeproTech (Thermo Fisher Scientific) 300-22≥98%<0.1 EU/µgDetermined by its ability to chemoattract human peripheral blood neutrophils.
enQuire BioReagents QP1019>95%≤1.0 EU/µgBioactivity untested.
MyBioSource MBS2153388>90%Not specifiedActive protein for cell culture and activity assays.
FUJIFILM Biosciences Not specified≥ 95%≤ 0.1 EU/µgNo biological activity data is available at this time.
Abeomics 10-0031≥ 95%< 0.1 ng/µgNot specified.
Prospec Bio CHM-331Not specifiedNot specifiedNot specified.

Note: The biological activity of recombinant proteins can be lot-dependent. It is recommended to perform in-house validation for critical applications.

Application Notes: Assessing the Biological Activity of Recombinant this compound

The primary biological activity of this compound is its ability to induce the migration of neutrophils. This can be assessed using several in vitro assays.

Neutrophil Chemotaxis Assay

This is the most common and direct method to determine the biological activity of recombinant this compound. The assay measures the directional migration of neutrophils towards a concentration gradient of the chemokine.

Calcium Mobilization Assay

This compound binding to its receptor, CXCR2, triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i). This can be measured using calcium-sensitive fluorescent dyes.

Receptor Binding Assay

This assay determines the affinity of recombinant this compound for its receptor, CXCR2. This is often performed as a competitive binding assay using a labeled ligand.

Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a classic method for assessing neutrophil chemotaxis using a Boyden chamber or a modified multi-well plate format (e.g., Transwell®).

Materials:

  • Recombinant Human this compound

  • Isolated human neutrophils (from peripheral blood)

  • Chemotaxis buffer (e.g., PBS with 0.1% BSA, 1.2 mM MgCl₂, 0.5 mM CaCl₂, 5 mM glucose)

  • Boyden chamber or 96-well chemotaxis plate with 5 µm pore size polycarbonate filters

  • Fixation and staining reagents (e.g., Diff-Quick kit)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 2 x 10⁶ cells/mL.[6]

  • Chemoattractant Preparation: Prepare serial dilutions of recombinant this compound in chemotaxis buffer. A typical concentration range to test is 1-100 ng/mL.[6]

  • Assay Setup:

    • Add the this compound dilutions to the lower wells of the Boyden chamber. Use chemotaxis buffer alone as a negative control.

    • Place the polycarbonate filter over the lower wells.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ atmosphere for 20-60 minutes.[6]

  • Cell Staining and Quantification:

    • After incubation, remove the filter.

    • Fix and stain the cells that have migrated to the underside of the filter using a Diff-Quick kit or similar staining method.[6]

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Alternatively, for multi-well plates, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent-based assay.[7]

Expected Results: A dose-dependent increase in the number of migrated neutrophils should be observed with increasing concentrations of this compound.

G Workflow for Neutrophil Chemotaxis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils E Add Neutrophils to Upper Chamber A->E B Prepare Serial Dilutions of Recombinant this compound C Add this compound to Lower Chamber B->C D Place Filter C->D D->E F Incubate at 37°C E->F G Fix and Stain Migrated Cells F->G H Quantify Migrated Cells by Microscopy G->H

Neutrophil Chemotaxis Assay Workflow.

Protocol 2: Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to this compound stimulation.

Materials:

  • Recombinant Human this compound

  • Cells expressing CXCR2 (e.g., neutrophils, or a cell line recombinantly expressing the receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with kinetic reading capabilities and injectors

Procedure:

  • Cell Preparation and Dye Loading:

    • Culture cells to the appropriate density.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[8][9]

    • Wash the cells to remove excess dye and resuspend in assay buffer.

  • Assay Performance:

    • Pipette the cell suspension into a 96-well black, clear-bottom plate.

    • Place the plate in the fluorescence reader and establish a stable baseline fluorescence reading.

    • Inject a solution of recombinant this compound into the wells while continuously recording the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the dose-response curve to determine the EC₅₀ value.

Expected Results: A rapid, transient increase in fluorescence will be observed upon the addition of this compound, with the magnitude of the response dependent on the chemokine concentration.

This compound (CXCL5) Signaling Pathway

This compound exerts its biological effects by binding to the CXCR2 receptor, a G-protein coupled receptor.[3][4] This interaction initiates a cascade of intracellular signaling events, leading to neutrophil activation and migration.

Upon ligand binding, CXCR2 couples to heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] This triggers several downstream signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[4][10]

  • PLC/PKC Pathway: Activation of Phospholipase C (PLC) leads to the generation of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[10][11]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, is involved in regulating a wide range of cellular processes, including gene expression and proliferation.[1][2]

These signaling cascades ultimately lead to the cellular responses associated with this compound, such as chemotaxis, degranulation, and the production of reactive oxygen species in neutrophils.

G This compound (CXCL5) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response ENA78 This compound (CXCL5) CXCR2 CXCR2 ENA78->CXCR2 Binds G_protein G-protein CXCR2->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC MAPK MAPK/ERK G_protein->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis PKC PKC PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release Activation Neutrophil Activation PKC->Activation Ca_release->Activation Gene_Expression Gene Expression MAPK->Gene_Expression Activation->Chemotaxis

This compound (CXCL5) Signaling Cascade.

Disclaimer: The protocols provided are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell types. Always refer to the manufacturer's instructions for the specific recombinant protein and reagents used.

References

Troubleshooting & Optimization

Technical Support Center: ENA-78 ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal issues with their ENA-78 (CXCL5) ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a weak or no signal in an this compound ELISA?

A weak or absent signal in an ELISA can stem from several factors throughout the experimental workflow.[1][2][3] Common culprits include problems with reagent preparation or storage, suboptimal incubation times or temperatures, inadequate washing, or issues with the plate reader settings.[4][5][6] It is also possible that the concentration of this compound in the samples is below the detection limit of the assay.[3][6]

Q2: How can I be sure my reagents are working correctly?

To ensure your reagents are active, it is crucial to follow the storage instructions provided with the kit, typically 2-8°C for most components.[7] Avoid repeated freeze-thaw cycles of antibodies and standards.[2][8] You can test the activity of the enzyme conjugate (e.g., HRP) by directly adding it to the substrate solution; a rapid color change should occur.[9] Always prepare fresh dilutions of reagents for each experiment.[2][10]

Q3: What is the expected standard curve range for an this compound ELISA?

The standard curve range can vary between different this compound ELISA kits. However, a typical quantitative range might be between 10 pg/mL and 18,000 pg/mL.[11][12] Another kit specifies a measurement range of 47 pg/mL to 3000 pg/mL.[13] Always refer to the kit-specific manual for the exact standard curve concentrations.

Q4: Can the sample type affect the results of my this compound ELISA?

Yes, the sample matrix can influence the assay. This compound ELISA kits are often optimized for use with serum, plasma, and cell culture supernatants.[11][12][14] It is important to use the recommended diluent for your specific sample type as specified in the kit protocol.[8] For instance, one kit suggests using Assay Diluent A for serum and plasma and Assay Diluent B for cell culture supernatants.[8] Samples with high levels of particulate matter should be centrifuged or filtered before analysis.[8]

Detailed Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving common issues leading to low signal in your this compound ELISA.

Problem 1: The entire plate, including standards and samples, shows very low or no signal.

This issue often points to a systemic problem with a key reagent or a procedural step.

Possible Cause & Solution

Possible CauseSuggested Solution
Omission or incorrect order of a key reagent. Carefully review the protocol to ensure all reagents (capture antibody, blocking buffer, standard/sample, detection antibody, enzyme conjugate, substrate) were added in the correct sequence.[3][7][15]
Expired or improperly stored reagents. Check the expiration dates on all kit components.[7] Ensure that all reagents have been stored at the recommended temperatures.[4][7] Avoid using reagents that have been repeatedly freeze-thawed.[2][8]
Inactive enzyme conjugate or substrate. Test the activity of the enzyme conjugate by adding a small amount to the substrate; a color change should be observed.[9] Ensure the substrate solution is fresh and has not been exposed to light or metal ion contamination.[2][16]
Incorrect plate reader settings. Verify that the correct wavelength is being used for absorbance reading (e.g., 450 nm for TMB substrate after adding stop solution).[8][15]
Use of an enzyme inhibitor. Ensure that buffers, particularly the wash buffer, do not contain inhibitors for the enzyme used (e.g., sodium azide (B81097) inhibits HRP).[15]
Problem 2: The standard curve looks good, but the samples show a low signal.

This scenario suggests that the issue may be related to the samples themselves or the sample handling procedure.

Possible Cause & Solution

Possible CauseSuggested Solution
This compound concentration in the sample is below the detection limit. Try concentrating the sample, if possible, or use a more sensitive ELISA kit. You can also try decreasing the sample dilution factor.[3][6]
Improper sample collection or storage. Samples should be collected in pyrogen/endotoxin-free tubes and frozen if not tested immediately to avoid degradation of the analyte.[8] Avoid multiple freeze-thaw cycles.[8]
Incorrect sample dilution. The kit manual should provide recommended dilution factors for different sample types (e.g., 2 to 10-fold for serum and plasma).[8] It is recommended to perform a serial dilution of your sample to find the optimal concentration within the assay's detection range.[3]
Matrix effects. The sample matrix may contain interfering substances.[17] Spiking a sample with a known amount of the this compound standard can help determine if there is interference.[3]
Problem 3: The signal is weak across the entire plate, but present.

A generally weak signal can often be boosted by optimizing certain steps in the protocol.

Possible Cause & Solution

Possible CauseSuggested Solution
Suboptimal incubation times or temperatures. Ensure all incubation steps are performed for the recommended duration and at the specified temperature.[10][18] Increasing the incubation time (e.g., overnight at 4°C for antibody steps) can sometimes enhance the signal.[3][17]
Insufficient antibody concentrations. If you are developing your own assay or using an antibody pair kit, you may need to titrate the capture and detection antibodies to find the optimal concentrations.[3][19][20]
Inadequate washing. While insufficient washing is often associated with high background, overly aggressive washing can also lead to a low signal by removing bound antibodies or antigen.[2][5] Ensure the washing procedure is performed as recommended in the protocol.
Wells dried out during the procedure. It is important to keep the plate covered with a plate sealer during incubation steps to prevent the wells from drying out.[1][6][7]

Quantitative Data Summary

ParameterTypical Value/RangeSource
This compound Standard Curve Range 10 pg/mL - 18,000 pg/mL[11][12]
47 pg/mL - 3000 pg/mL[13]
Sample Dilution (Serum/Plasma) 2 to 10-fold[8]
Incubation Time (Sample) 2.5 hours at RT or Overnight at 4°C[14]
Incubation Time (Detection Antibody) 1 hour at RT[14]
Incubation Time (Streptavidin-HRP) 45 minutes at RT[8][14]
Incubation Time (Substrate) 30 minutes at RT[8][14]
Absorbance Reading Wavelength 450 nm[8]

Experimental Protocol: this compound Sandwich ELISA

This protocol is a generalized procedure based on common sandwich ELISA principles. Always refer to the specific manual provided with your this compound ELISA kit.

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit instructions. Allow all reagents to reach room temperature before use.[4][7]

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

  • Incubate: Cover the plate with an adhesive sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[14]

  • Wash: Aspirate the contents of the wells and wash each well three to four times with 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody solution to each well.

  • Incubate: Cover the plate and incubate for 1 hour at room temperature.[14]

  • Wash: Repeat the wash step as described in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution to each well.

  • Incubate: Cover the plate and incubate for 45 minutes at room temperature.[8][14]

  • Wash: Repeat the wash step as described in step 4.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate for Color Development: Incubate the plate for 30 minutes at room temperature in the dark.[8][14]

  • Add Stop Solution: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[8]

  • Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use this curve to determine the concentration of this compound in the samples.

Visualizations

ENA78_ELISA_Workflow start Start prep Prepare Reagents, Standards & Samples start->prep 1. add_sample Add 100µL of Standard or Sample prep->add_sample 2. incubate1 Incubate (e.g., 2.5h at RT) add_sample->incubate1 3. wash1 Wash Plate incubate1->wash1 4. add_detection_ab Add 100µL of Biotinylated Detection Ab wash1->add_detection_ab 5. incubate2 Incubate (e.g., 1h at RT) add_detection_ab->incubate2 6. wash2 Wash Plate incubate2->wash2 7. add_hrp Add 100µL of Streptavidin-HRP wash2->add_hrp 8. incubate3 Incubate (e.g., 45 min at RT) add_hrp->incubate3 9. wash3 Wash Plate incubate3->wash3 10. add_substrate Add 100µL of TMB Substrate wash3->add_substrate 11. incubate4 Incubate in Dark (e.g., 30 min at RT) add_substrate->incubate4 12. add_stop Add 50µL of Stop Solution incubate4->add_stop 13. read_plate Read Absorbance at 450nm add_stop->read_plate 14. analyze Analyze Data read_plate->analyze 15.

Caption: A typical workflow for a sandwich this compound ELISA experiment.

Low_Signal_Troubleshooting start Low or No Signal Observed q_plate_wide Is the issue across the entire plate? start->q_plate_wide a_plate_wide_yes Systemic Issue q_plate_wide->a_plate_wide_yes Yes q_samples_only Is the standard curve okay, but samples are low? q_plate_wide->q_samples_only No check_reagents Check Reagent Addition Order & Expiration Dates a_plate_wide_yes->check_reagents check_enzyme Test Enzyme/Substrate Activity a_plate_wide_yes->check_enzyme check_reader Verify Plate Reader Settings a_plate_wide_yes->check_reader a_samples_only_yes Sample-Specific Issue q_samples_only->a_samples_only_yes Yes q_weak_signal Is the signal weak across the entire plate? q_samples_only->q_weak_signal No check_concentration Analyte Concentration Below Detection Limit? a_samples_only_yes->check_concentration check_dilution Optimize Sample Dilution a_samples_only_yes->check_dilution check_matrix Investigate Matrix Effects a_samples_only_yes->check_matrix a_weak_signal_yes Optimization Needed q_weak_signal->a_weak_signal_yes Yes optimize_incubation Increase Incubation Times/ Optimize Temperature a_weak_signal_yes->optimize_incubation optimize_ab Titrate Antibody Concentrations a_weak_signal_yes->optimize_ab check_washing Review Washing Technique a_weak_signal_yes->check_washing prevent_drying Ensure Wells Do Not Dry Out a_weak_signal_yes->prevent_drying

References

Technical Support Center: Optimizing ENA-78 Antibody for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ENA-78 (CXCL5) antibodies for immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for an this compound antibody in IHC?

A1: The optimal concentration can vary depending on the specific antibody, tissue type, and detection system. However, a common starting point recommended by manufacturers is in the range of 5-10 µg/mL.[1] It is crucial to perform an antibody titration to determine the optimal dilution for your specific experimental conditions.

Q2: Which positive and negative control tissues are recommended for this compound IHC?

A2: For positive controls, tissues known to express this compound are ideal. Based on published research, these can include certain types of cancer tissues like non-small cell lung cancer, breast cancer, or tissues from inflammatory sites.[2][3][4] For negative controls, tissues with no known this compound expression should be used. Additionally, a negative control slide where the primary antibody is omitted should be included in every experiment to check for non-specific binding of the secondary antibody.[5]

Q3: What could be the reason for weak or no staining with my this compound antibody?

A3: Weak or no staining can result from several factors:

  • Suboptimal antibody concentration: The primary antibody may be too dilute.[6][7]

  • Inadequate antigen retrieval: The fixation process can mask the epitope.[6][8]

  • Incorrect antibody storage or handling: Repeated freeze-thaw cycles can degrade the antibody.

  • Low target protein expression: The tissue itself may have very low levels of this compound.

  • Inactive reagents: Ensure all reagents, including the secondary antibody and detection reagents, are active and correctly prepared.

Q4: How can I reduce high background or non-specific staining in my this compound IHC experiment?

A4: High background staining can obscure specific signals. Here are some common causes and solutions:

  • Primary antibody concentration is too high: This can lead to non-specific binding.[6][8] Try further diluting the antibody.

  • Inadequate blocking: Endogenous peroxidases or non-specific protein binding sites may not be sufficiently blocked.[6] Use a suitable blocking solution, such as serum from the same species as the secondary antibody.

  • Endogenous enzyme activity: If using an HRP-conjugated secondary antibody, endogenous peroxidase activity in tissues like those with high blood content can cause background.[6][9] This can be quenched with a hydrogen peroxide treatment.

  • Sections drying out: Ensure the tissue sections remain moist throughout the staining procedure.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Staining Primary antibody concentration is too low.Perform a titration experiment to determine the optimal antibody concentration.[6][10]
Ineffective antigen retrieval.Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.[8][11]
Primary antibody is not suitable for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue.Check the antibody datasheet to confirm it is validated for IHC-P.[6][10] Consider testing the antibody in another application like Western Blot to confirm its reactivity.[5]
Inactive antibody.Use a fresh aliquot of the antibody and ensure proper storage conditions have been maintained.
High Background Primary antibody concentration is too high.Decrease the primary antibody concentration and/or incubation time.[7][10]
Insufficient blocking.Use a blocking serum from the same species as the secondary antibody.[6] Consider blocking for a longer duration.
Endogenous peroxidase or biotin (B1667282) activity.Quench endogenous peroxidase with 3% H2O2.[9] If using a biotin-based detection system, use an avidin/biotin blocking kit.[8]
Sections were allowed to dry out.Keep slides in a humidified chamber during incubations.[6]
Non-Specific Staining Secondary antibody is binding non-specifically.Run a control without the primary antibody.[9] Consider using a pre-adsorbed secondary antibody.[8]
Cross-reactivity of the primary antibody.Validate the antibody's specificity using positive and negative control tissues with known this compound expression.
Tissue morphology is poor.Ensure proper fixation and processing of the tissue.[8]

Experimental Protocols

Protocol: this compound Antibody Titration for Optimal Concentration

This protocol outlines the steps to determine the optimal concentration of an this compound antibody for IHC on FFPE tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Rehydrate through a graded series of ethanol (B145695): 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0, or Tris-EDTA, pH 9.0). The choice of buffer may need to be optimized.[11]

    • Heat slides in the retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with wash buffer (e.g., PBS or TBS with a mild detergent like Tween-20).

  • Blocking Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[9]

    • Rinse with wash buffer.

  • Blocking Non-Specific Binding:

    • Incubate sections with a blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature.[6]

  • Primary Antibody Incubation:

    • Prepare a series of dilutions of the this compound antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in antibody diluent.

    • Apply each dilution to a separate slide.

    • Incubate overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse slides with wash buffer.

    • Apply a biotinylated or polymer-based secondary antibody according to the manufacturer's instructions.

    • Rinse with wash buffer.

    • Apply the detection reagent (e.g., Streptavidin-HRP).

    • Rinse with wash buffer.

  • Chromogen and Counterstain:

    • Apply the chromogen (e.g., DAB) and monitor for color development.

    • Rinse with distilled water.

    • Counterstain with hematoxylin.

    • Rinse with water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Evaluation:

    • Examine the slides under a microscope to determine the dilution that provides the strongest specific signal with the lowest background.

Visual Guides

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_vis Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (this compound) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., HRP) SecondaryAb->Detection Chromogen Chromogen (e.g., DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Mounting Dehydration & Mounting Counterstain->Mounting Analysis Analysis Mounting->Analysis

Caption: Standard Immunohistochemistry (IHC) Workflow.

Troubleshooting_Flowchart Start Staining Problem? NoStain Weak or No Staining Start->NoStain HighBg High Background Start->HighBg NonSpecific Non-Specific Staining Start->NonSpecific IncAbConc Increase Ab Concentration NoStain->IncAbConc Yes OptAR Optimize Antigen Retrieval NoStain->OptAR Yes CheckAb Check Ab Validity/Storage NoStain->CheckAb Yes DecAbConc Decrease Ab Concentration HighBg->DecAbConc Yes OptBlock Optimize Blocking Step HighBg->OptBlock Yes Quench Quench Endogenous Enzymes HighBg->Quench Yes SecAbCtrl Run Secondary-only Control NonSpecific->SecAbCtrl Yes CheckControls Use Validated +/- Controls NonSpecific->CheckControls Yes

References

Technical Support Center: ENA-78 (CXCL5) Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENA-78 (Epithelial-Neutrophil Activating Peptide-78, also known as CXCL5) western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the detection of this compound by western blot.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound in a western blot?

A1: The expected molecular weight of full-length human this compound is approximately 8 kDa. However, processed or truncated forms of this compound may also be present, which can appear as bands of slightly lower molecular weight.[1] It is important to check the datasheet of the specific primary antibody used, as it may provide information on the expected band size for the immunogen.

Q2: My this compound antibody is showing multiple bands. What could be the reason?

A2: The presence of multiple bands when probing for this compound can be due to several factors:

  • Protein Isoforms and Post-Translational Modifications: this compound can exist in different isoforms due to proteolytic cleavage at its N-terminus.[2] These truncated forms can have different biological activities and will migrate differently on an SDS-PAGE gel.

  • Protein Degradation: If samples are not handled properly with protease inhibitors, this compound can be degraded, leading to the appearance of lower molecular weight bands.

  • Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate. Optimizing antibody concentrations and blocking conditions can help minimize non-specific binding.

  • Protein Aggregation: In some cases, proteins can form aggregates that do not migrate properly through the gel, leading to higher molecular weight bands. Ensure complete denaturation of samples by boiling in Laemmli buffer before loading.

Q3: I am not detecting any signal for this compound. What are the possible causes?

A3: A complete lack of signal is a common issue in western blotting. Here are some potential reasons and solutions:

  • Low Protein Abundance: this compound may be expressed at low levels in your specific cell or tissue type. Increase the amount of total protein loaded per lane (up to 50 µg).

  • Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.

  • Inactive Antibody: Ensure that the primary and secondary antibodies are stored correctly and have not expired.

  • Incorrect Antibody Dilution: The antibody concentration may be too low. Try a range of dilutions as recommended by the antibody datasheet.

  • Sub-optimal Blocking Conditions: Over-blocking can mask the epitope and prevent antibody binding. Try reducing the blocking time or using a different blocking agent.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound western blotting experiments in a question-and-answer format.

Issue Question Possible Causes Solutions
Weak or No Signal Why is my this compound band very faint or completely absent?Low abundance of this compound in the sample. Inefficient protein transfer. Suboptimal primary or secondary antibody concentration. Inactive antibodies or detection reagents. Over-blocking of the membrane.Increase the amount of protein loaded (20-50 µg of total lysate).[3] Confirm successful transfer with Ponceau S staining. Optimize antibody dilutions; refer to the antibody datasheet for starting recommendations. Use fresh antibody dilutions and ensure detection reagents are not expired. Reduce blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
High Background Why is my blot showing a high background, making it difficult to see the this compound band?Primary or secondary antibody concentration is too high. Insufficient blocking. Inadequate washing. Membrane was allowed to dry out.Decrease the antibody concentrations. Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[4] Increase the number and duration of wash steps with TBST. Ensure the membrane remains wet throughout the entire process.[1]
Non-Specific Bands Why am I seeing bands at molecular weights other than the expected 8 kDa for this compound?N-terminal truncation of this compound can result in smaller isoforms.[2][5] Non-specific binding of the primary or secondary antibody. Protein degradation. Protein aggregation.Consult literature for known truncated forms of this compound. Optimize antibody concentrations and blocking conditions. Run a negative control (e.g., a lysate from cells known not to express this compound). Add protease inhibitors to your lysis buffer and keep samples on ice.[6] Ensure complete denaturation of the sample by boiling in reducing sample buffer.
Incorrect Band Size The band I am detecting is not at the expected ~8 kDa. Why?Post-translational modifications (PTMs) such as glycosylation can increase the apparent molecular weight. The antibody may be recognizing a different isoform or a cross-reactive protein.Consult the antibody datasheet to see if it has been validated against recombinant this compound. If possible, use a positive control of purified recombinant this compound to confirm the band size. Perform a literature search for known PTMs of this compound in your experimental system.

Experimental Protocols

Sample Preparation
  • Cell Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • Sample Denaturation:

    • Mix the desired amount of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[3]

Western Blotting Protocol
Step Parameter Recommendation
Gel Electrophoresis Gel Percentage15% or 4-20% gradient polyacrylamide gel is suitable for resolving the small ~8 kDa this compound protein.
Running ConditionsRun at 100-150V until the dye front reaches the bottom of the gel.
Protein Transfer Membrane TypePVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins).
Transfer MethodWet or semi-dry transfer. Optimize transfer time to prevent over-transfer of the small this compound protein. A shorter transfer time may be necessary.
Blocking Blocking Buffer5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
Incubation1 hour at room temperature or overnight at 4°C with gentle agitation.
Primary Antibody Incubation Antibody DilutionDilute the this compound primary antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:500 - 1:2000).[1]
IncubationOvernight at 4°C with gentle agitation.
Washing Wash BufferTBST.
ProcedureWash the membrane three times for 5-10 minutes each with TBST.
Secondary Antibody Incubation AntibodyHRP-conjugated anti-rabbit or anti-mouse IgG, depending on the host species of the primary antibody.
DilutionDilute in blocking buffer according to the manufacturer's instructions.
Incubation1 hour at room temperature with gentle agitation.
Washing Wash BufferTBST.
ProcedureWash the membrane three times for 5-10 minutes each with TBST.
Detection Detection ReagentEnhanced chemiluminescence (ECL) substrate.
ImagingExpose the membrane to X-ray film or use a digital imaging system.

Visualizations

Experimental Workflow for this compound Western Blotting

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cell_lysis Cell Lysis quantification Protein Quantification cell_lysis->quantification denaturation Sample Denaturation quantification->denaturation sds_page SDS-PAGE denaturation->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-ENA-78) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A streamlined workflow for the detection of this compound via western blotting.

This compound (CXCL5) Signaling Pathway

signaling_pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_responses Cellular Responses ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 PI3K_AKT PI3K/AKT Pathway CXCR2->PI3K_AKT ERK ERK Pathway CXCR2->ERK JNK_p38 JNK/p38 MAPK Pathways CXCR2->JNK_p38 Neutrophil_Chemotaxis Neutrophil Chemotaxis CXCR2->Neutrophil_Chemotaxis Angiogenesis Angiogenesis CXCR2->Angiogenesis Cell_Proliferation Cell Proliferation & Migration PI3K_AKT->Cell_Proliferation ERK->Cell_Proliferation JNK_p38->Cell_Proliferation

Caption: Overview of the this compound (CXCL5) signaling pathway through its receptor CXCR2.

References

preventing non-specific binding in ENA-78 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent non-specific binding in Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in an this compound immunoassay?

Non-specific binding (NSB) is the adherence of assay antibodies (detection or capture) or other sample proteins to unintended surfaces of the microplate wells.[1] This can lead to a high background signal, which obscures the true signal from this compound, reducing assay sensitivity and accuracy.[2][3] Essentially, it creates false-positive results.

Q2: What are the primary causes of high background and non-specific binding?

Several factors can contribute to high background signal:

  • Insufficient Blocking: The most common cause is the failure to saturate all unoccupied sites on the microplate after the initial coating step.[2][4] This allows detection antibodies to bind directly to the plastic.

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase the likelihood of low-affinity, non-specific interactions.[5][6]

  • Inadequate Washing: Failure to thoroughly wash away unbound antibodies and reagents at each step is a frequent source of high background.[1][7]

  • Cross-Reactivity: The detection or capture antibodies may cross-react with other proteins in the sample matrix that are similar to this compound.[1][3]

  • Matrix Effects: Components within complex samples (e.g., serum, plasma) like lipids, heterophilic antibodies, or other proteins can interfere with the specific antibody-antigen interaction.[8][9]

  • Incubation Times and Temperatures: Prolonged incubation times or elevated temperatures can sometimes promote non-specific binding.[10]

Troubleshooting Guide

Below are common problems encountered during this compound immunoassays and their corresponding solutions.

Problem 1: High Background Signal Across the Entire Plate

This issue often points to a systemic problem with a reagent or procedural step.

Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent.[2] Ensure the entire well surface is covered with at least 200 µL of blocking buffer.[2]
Suboptimal Blocking Buffer The choice of blocking buffer is critical. No single blocker is perfect for every assay. Test different blocking agents to find the one that provides the best signal-to-noise ratio. See Table 1 for a comparison.
Detection Antibody Concentration Too High Titrate the detection antibody to find the optimal concentration that provides a strong specific signal without increasing background.
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5 times). Ensure vigorous washing that covers the entire well but avoids scratching the surface.[7] Using a wash buffer with a detergent like 0.05% Tween-20 is standard.
Contaminated Reagents Use fresh, sterile buffers and reagents. Reusing plate sealers can also lead to contamination.[1]
Problem 2: High Background Signal Only in Sample Wells (Matrix Effects)

When the background is high in wells containing the biological sample but not in the standard curve wells, the issue is likely due to matrix effects.[8][9]

Potential Cause Recommended Solution
Interfering Substances in Sample The simplest solution is to dilute the sample further (e.g., 2- to 5-fold) in the assay diluent.[11] This reduces the concentration of interfering components. Always account for the new dilution factor in final calculations.[11]
Sample and Standard Diluent Mismatch To compensate for matrix effects, prepare the standard curve by diluting the this compound standard in a matrix that closely matches your sample (e.g., analyte-depleted serum for serum samples).[4][11]
Particulates in Sample Centrifuge samples before use to pellet any debris or non-soluble components that might interfere with the assay.[12]
pH or Salt Imbalance Ensure the sample's pH is within a neutral range (6.0-8.5).[13] If necessary, adjust the sample pH or use buffer exchange columns to move the analyte into a more compatible buffer.[13]

Data and Protocols

Table 1: Comparison of Common Blocking Agents

Choosing the right blocking agent is crucial for minimizing background noise. The ideal blocker effectively saturates non-specific sites without interfering with the specific antibody-antigen interaction.[14]

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% in PBS or TBSWidely used, generally effective, low cross-reactivity.[14]Can contain impurities (e.g., bovine IgG) that may cross-react with antibodies.[15] Not suitable for assays with biotin-avidin systems due to endogenous biotin.
Non-fat Dry Milk 0.1-5% in PBS or TBSInexpensive and effective, especially for plastic surfaces.[14]High protein content can cause steric hindrance. May contain phosphoproteins that interfere with phospho-specific antibody detection. Can degrade if not prepared fresh.[14]
Normal Serum 5-10%Very effective at reducing non-specific binding from secondary antibodies. Use serum from the same species as the secondary antibody was raised in.Can be expensive. May contain endogenous this compound or cross-reactive proteins.
Commercial/Synthetic Blockers Varies by ManufacturerOften protein-free, reducing cross-reactivity.[16] Formulated for high performance and stability.Can be more expensive than traditional blockers.
Experimental Protocol: Optimizing Blocking and Washing Steps

This protocol provides a framework for establishing an effective blocking and washing procedure to minimize non-specific binding in an this compound sandwich ELISA.

1. Plate Coating

  • Coat a 96-well high-binding microplate with the capture antibody diluted in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Incubate overnight at 4°C.

2. Blocking

  • Aspirate the coating solution and wash each well once with 200 µL of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.[2]

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.[2] This step is critical for saturating all remaining protein-binding sites on the plate.[2]

3. Washing (Post-Blocking)

  • Aspirate the blocking buffer.

  • Wash each well 3-5 times with 200 µL of Wash Buffer.

  • For each wash, allow the buffer to sit in the wells for at least 30 seconds with gentle agitation.

  • After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.[7]

4. Sample and Antibody Incubation

  • Add standards and samples (diluted in an appropriate assay diluent) to the wells.

  • Incubate as per the assay protocol.

  • Wash thoroughly (as in Step 3) before adding the detection antibody.

  • Add the diluted detection antibody.

  • Incubate as per the assay protocol.

  • Wash thoroughly (as in Step 3) before adding the enzyme conjugate.

Visual Guides

Mechanism of Non-Specific Binding

The diagram below illustrates the principle of a sandwich ELISA and how non-specific binding of the detection antibody can lead to a false-positive signal.

ELISA_NSB cluster_well Microplate Well Surface cluster_specific Correct Specific Binding cluster_nsb Non-Specific Binding (False Positive) s_cap Capture Ab s_ena This compound s_cap->s_ena s_det Detection Ab s_ena->s_det s_enz Enzyme s_det->s_enz nsb_det Detection Ab nsb_enz Enzyme nsb_det->nsb_enz Surface Surface->s_cap Specific Capture Surface2 Surface2->nsb_det Non-Specific Adsorption

Caption: Comparison of specific vs. non-specific antibody binding.

Troubleshooting Workflow for High Background

Use this flowchart to diagnose and resolve common causes of high background signals in your this compound immunoassay.

Troubleshooting_Workflow start High Background Signal Detected check_wells Is background high in all wells (including standards)? start->check_wells systemic_issue Systemic Issue check_wells->systemic_issue  Yes matrix_issue Likely Matrix Effect check_wells->matrix_issue No, only in sample wells optimize_blocking Optimize Blocking (Increase time/concentration, test new blockers) systemic_issue->optimize_blocking check_wash Improve Wash Steps (Increase volume/repeats) optimize_blocking->check_wash titrate_ab Titrate Detection Antibody (Reduce concentration) check_wash->titrate_ab end Re-run Assay titrate_ab->end dilute_sample Dilute Sample (e.g., 1:2 or 1:5) matrix_issue->dilute_sample match_matrix Match Standard Diluent to Sample Matrix dilute_sample->match_matrix centrifuge Centrifuge Samples match_matrix->centrifuge centrifuge->end

Caption: A logical workflow for troubleshooting high background.

References

ENA-78 ELISA results variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ENA-78 (CXCL5) ELISA kits. Our aim is to help you resolve common issues and improve the variability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound ELISA results?

A1: Variability in this compound ELISA results can stem from several factors, including inconsistent pipetting, temperature fluctuations during incubation, improper washing techniques, and the use of reagents from different kit lots.[1][2] To ensure consistency, it is crucial to standardize all steps of the protocol, use calibrated pipettes, and maintain a stable incubation temperature.[2][3][4]

Q2: What could cause a weak or no signal in my this compound ELISA?

A2: A weak or absent signal can be due to several reasons such as using expired reagents, incorrect storage of kit components, or omitting a key reagent.[5][6] Another common cause is the degradation of the standard stock solution due to improper storage or repeated freeze-thaw cycles.[7] Ensure all reagents are at room temperature before use and that the protocol has been followed in the correct order.[4][5]

Q3: How can I troubleshoot high background in my this compound ELISA?

A3: High background can obscure true positive results and is often caused by insufficient washing, non-specific binding of antibodies, or contamination of reagents.[3][8] To mitigate this, increase the number or duration of wash steps and ensure the blocking buffer is appropriate for your assay.[3][9] Also, avoid exposing the substrate to light before use.[5]

Q4: What is the acceptable level of intra-assay and inter-assay precision?

A4: The acceptable coefficient of variation (CV) for intra-assay precision is typically less than 10%, while for inter-assay precision, it is generally less than 12%.[10] These values indicate good reproducibility of the assay. Consistently high CVs may point to issues with pipetting, reagent preparation, or environmental control during the assay.[7]

Q5: What sample types are compatible with this compound ELISA kits?

A5: this compound ELISA kits are generally compatible with a variety of sample types, including serum, plasma (EDTA, heparin, citrate), cell culture supernatants, urine, and tissue homogenates.[5][11][12] It is important to follow the recommended sample collection and preparation procedures for each specific sample type to ensure accurate results.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound ELISA experiments in a question-and-answer format.

Poor Standard Curve

Problem: My standard curve has a low R-squared value (ideally >0.99) or is non-linear.[7]

  • Possible Cause: Pipetting errors during the preparation of the standard dilutions.[7][13]

    • Solution: Ensure your pipettes are properly calibrated. Use fresh pipette tips for each dilution and ensure there are no air bubbles in the tips or wells.[2][7]

  • Possible Cause: Improper reconstitution or degradation of the standard.[7]

    • Solution: Briefly spin the vial before opening and ensure the standard is completely dissolved. Aliquot the reconstituted standard to avoid repeated freeze-thaw cycles.[8]

  • Possible Cause: Incorrect curve fitting model used for data analysis.

    • Solution: Use the curve-fitting model recommended by the kit manufacturer, which is often a four-parameter logistic (4-PL) fit. If the recommended model does not fit well, you may need to try other models.[14]

High Signal

Problem: The optical density (OD) readings are too high, even for the lower concentration standards.

  • Possible Cause: Insufficient washing.[13]

    • Solution: Ensure that all wells are completely filled and aspirated during each wash step. Increasing the number of washes or the soak time can also help.[3][5][9]

  • Possible Cause: Overly long incubation times.[4][14]

    • Solution: Strictly adhere to the incubation times specified in the protocol. Use a timer to ensure consistency.[1]

  • Possible Cause: The concentration of the detection antibody is too high.

    • Solution: If you are developing your own assay or the kit allows for it, you may need to titrate the detection antibody to find the optimal concentration.

Low Signal or No Signal

Problem: The OD readings are very low or there is no color development.

  • Possible Cause: An essential reagent was omitted or added in the wrong order.[6]

    • Solution: Carefully review the protocol and repeat the assay, ensuring all steps are followed correctly.[6]

  • Possible Cause: Reagents were not brought to room temperature before use.[4][5]

    • Solution: Allow all reagents to sit on the bench for 15-20 minutes to reach room temperature before starting the assay.[4][15]

  • Possible Cause: The substrate has lost activity or is contaminated.

    • Solution: Use fresh substrate. Sodium azide (B81097) is an inhibitor of HRP, so ensure it is not present in any of your buffers if you are using an HRP-conjugated antibody.[6][16]

Poor Reproducibility (High CV%)

Problem: There is high variability between replicate wells (intra-assay) or between different plates (inter-assay).[1]

  • Possible Cause: Inconsistent pipetting technique.[7]

    • Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency. Ensure all channels of the pipette are dispensing equal volumes.[1]

  • Possible Cause: Temperature gradients across the plate during incubation.[4][8]

    • Solution: Ensure the plate is evenly warmed by placing it in the center of the incubator. Avoid stacking plates.[4][15] Use a plate sealer to prevent evaporation, especially in the outer wells (edge effects).[3][4]

  • Possible Cause: Inconsistent washing.

    • Solution: If using an automated plate washer, ensure all ports are functioning correctly. For manual washing, apply the same technique and timing to all wells.[1]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for commercially available this compound ELISA kits. Note that these values can vary between manufacturers, so always refer to the kit-specific datasheet.

Table 1: Typical Assay Parameters for this compound ELISA Kits

ParameterTypical ValueReference
Assay Range10 pg/ml - 18000 pg/ml[12]
Sensitivity10 - 15 pg/mL[11][12]
Sample Volume10 - 50 µL[11]
Assay Time4.5 hours[11]

Table 2: Representative Precision Data for an this compound ELISA Kit

Sample TypeIntra-Assay CV%Inter-Assay CV%Reference
Cell Culture Supernates4.1 - 5.8%8.9 - 9.8%[11]
Serum/Plasma3.8 - 8.3%6.7 - 9.3%[11]

Experimental Protocols

Below are generalized methodologies for key experiments. Always refer to your specific kit's manual for detailed instructions.

Standard Sandwich ELISA Protocol
  • Prepare Reagents: Bring all reagents and samples to room temperature. Prepare wash buffer and standard dilutions according to the kit manual.[5][12]

  • Add Standards and Samples: Add standards and samples in duplicate to the appropriate wells of the pre-coated microplate.[5]

  • Incubate: Cover the plate and incubate for the specified time and temperature (e.g., 2.5 hours at room temperature or overnight at 4°C).[12]

  • Wash: Aspirate the contents of the wells and wash the plate multiple times with wash buffer.[5]

  • Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[12]

  • Wash: Repeat the washing step.

  • Add Streptavidin-HRP: Add the Streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).[12]

  • Wash: Repeat the washing step.

  • Add Substrate: Add the TMB substrate solution to each well and incubate in the dark (e.g., 30 minutes at room temperature).[12]

  • Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.[5]

  • Read Plate: Read the absorbance of each well at 450 nm immediately.[5]

Sample Preparation
  • Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifuging for 20 minutes at approximately 1,000 x g.[5]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge for 20 minutes at approximately 1,000 x g.[5]

  • Cell Culture Supernates: Centrifuge to remove any cells or debris.

  • Urine: Collect the first urine of the day (mid-stream) into a sterile container.[5]

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation & Binding cluster_detection Detection prep_reagents Prepare Reagents & Standards add_samples Add Standards & Samples to Plate prep_reagents->add_samples incubate1 Incubate (Capture Antibody Binding) add_samples->incubate1 wash1 Wash incubate1->wash1 add_detect Add Detection Antibody wash1->add_detect incubate2 Incubate (Detection Antibody Binding) add_detect->incubate2 wash2 Wash incubate2->wash2 add_enzyme Add Enzyme Conjugate wash2->add_enzyme incubate3 Incubate (Enzyme Binding) add_enzyme->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate wash3->add_substrate incubate_substrate Incubate (Color Development) add_substrate->incubate_substrate add_stop Add Stop Solution incubate_substrate->add_stop read_plate Read Plate at 450 nm add_stop->read_plate

Caption: A generalized workflow for a standard sandwich ELISA.

Troubleshooting_Logic cluster_signal Signal Issues cluster_reproducibility Reproducibility Issues start Problem with ELISA Results high_signal High Signal / High Background start->high_signal low_signal Low or No Signal start->low_signal poor_curve Poor Standard Curve start->poor_curve high_cv High CV% start->high_cv check_washing Washing Protocol high_signal->check_washing Check... check_protocol Protocol Steps low_signal->check_protocol Check... check_pipetting_curve Pipetting of Standards poor_curve->check_pipetting_curve Check... check_pipetting_cv Pipetting Consistency high_cv->check_pipetting_cv Check... insufficient_wash Increase Wash Steps/Duration check_washing->insufficient_wash Insufficient check_incubation Incubation Time check_washing->check_incubation Sufficient too_long Reduce Incubation Time check_incubation->too_long Too Long check_reagents Reagent Concentration check_incubation->check_reagents Correct too_high Optimize Concentration check_reagents->too_high Too High step_omitted Repeat Assay Carefully check_protocol->step_omitted Step Omitted? check_reagent_prep Reagent Prep check_protocol->check_reagent_prep All Steps Done expired Use Fresh Reagents check_reagent_prep->expired Expired/Degraded? pipetting_error_curve Verify Pipette Calibration & Technique check_pipetting_curve->pipetting_error_curve Error check_standard_prep Standard Reconstitution check_pipetting_curve->check_standard_prep Accurate improper_prep Reconstitute Standard Correctly check_standard_prep->improper_prep Improper inconsistent_pipetting Use Multichannel Pipette / Standardize Technique check_pipetting_cv->inconsistent_pipetting Inconsistent check_temp Temperature Control check_pipetting_cv->check_temp Consistent temp_gradient Ensure Uniform Plate Temperature check_temp->temp_gradient Gradients

Caption: A decision tree for troubleshooting common ELISA issues.

References

Technical Support Center: ENA-78 (CXCL5) Antibody Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENA-78 (Epithelial-Neutrophil Activating Peptide-78, also known as CXCL5) detection. This guide provides researchers, scientists, and drug development professionals with comprehensive information for selecting the right antibody and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CXCL5) and why is it studied?

Epithelial-Neutrophil Activating Peptide-78 (this compound), or CXCL5, is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in inflammation by recruiting and activating neutrophils.[1][2] this compound is also involved in angiogenesis (the formation of new blood vessels) and has been implicated in the progression of various cancers and inflammatory diseases.[3] Its full-length form is 114 amino acids, but it can be cleaved into shorter, more potent forms.[4][5]

Q2: What are the critical factors to consider when selecting an this compound antibody?

Choosing the correct antibody is crucial for successful this compound detection. Key considerations include:

  • Application: The antibody must be validated for your specific experimental technique, such as ELISA, Western Blot (WB), Immunohistochemistry (IHC), Flow Cytometry, or Neutralization assays.[6]

  • Species Reactivity: Confirm the antibody is validated to detect this compound in the species you are studying (e.g., Human, Mouse, Rat). Note that while some antibodies may cross-react, human CXCL5/ENA-78 is suggested to not have a true murine ortholog.[4][7]

  • Clonality: Choose between monoclonal (highly specific to a single epitope) and polyclonal (recognizes multiple epitopes) antibodies. Monoclonal antibodies generally offer higher batch-to-batch consistency, while polyclonal antibodies can be more robust for detecting the target protein in different conformations.

  • Validation Data: Always review the manufacturer's validation data. Look for evidence of specificity and performance in your application of interest. It is important to perform your own validation studies as well.[8]

Q3: What is the difference between monoclonal and polyclonal antibodies for this compound detection?
FeatureMonoclonal AntibodiesPolyclonal Antibodies
Origin Derived from a single B-cell clone.Derived from multiple B-cell clones.
Specificity Recognizes a single epitope on the this compound protein.Recognizes multiple epitopes on the this compound protein.
Consistency High batch-to-batch consistency.Potential for batch-to-batch variability.
Cross-Reactivity Lower chance of non-specific cross-reactivity.Can sometimes cross-react with related proteins.
Signal Amplification Signal is not naturally amplified.Can provide a stronger signal as multiple antibodies bind to one target protein.
Best For Quantitative assays (ELISA, Flow Cytometry), staining specific domains.Detecting low-abundance protein, immunoprecipitation, Western Blotting.
Q4: Which this compound antibodies are available for common applications?

Several vendors provide antibodies for this compound detection. The table below summarizes a selection of commercially available antibodies. Note: This is not an exhaustive list, and researchers should always consult the manufacturer's datasheet for the most current information.

ApplicationAntibody TypeHostVendor Example(s)Key Features
ELISA Monoclonal (Capture)MouseR&D Systems (MAB654)Validated for ELISA capture and does not cross-react with recombinant human CXCL1, 2, or 3.[6]
Polyclonal (Detection)GoatR&D Systems (BAF254)Biotinylated for use as a detection antibody in sandwich ELISAs.
Western Blot MonoclonalMouseR&D Systems (MAB254)Recommended at 1 µg/mL for detecting recombinant human CXCL5/ENA‑78 under non-reducing conditions.[9]
PolyclonalGoatR&D Systems (AF254)Detects human CXCL5/ENA‑78 in Western blots.[10]
Immunohistochemistry MonoclonalMouseNovus (NBP2-12231AF700)Validated for IHC on paraffin-embedded sections.[4]
PolyclonalRabbitBoster Bio (A00946)Recommended for IHC at a 1:50 - 1:200 dilution.[11]
Neutralization MonoclonalMouseR&D Systems (MAB654)Measured by its ability to neutralize this compound-induced chemotaxis.
PolyclonalGoatR&D Systems (AF254)ND₅₀ is typically 0.2-1.0 µg/mL.[10]

Experimental Workflows & Signaling Pathway

This compound (CXCL5) Signaling Pathway

This compound (CXCL5) exerts its biological effects primarily by binding to the G-protein coupled receptor CXCR2.[2][5] This interaction triggers several downstream signaling cascades, including the PI3K/AKT, MAPK (ERK, JNK, p38), and JAK/STAT pathways.[3][12] These pathways are integral to processes such as neutrophil recruitment, cell proliferation, migration, and angiogenesis.[2][13]

CXCL5_Signaling_Pathway CXCL5 CXCL5 (this compound) CXCR2 CXCR2 Receptor CXCL5->CXCR2 Binds GPCR G-Protein Coupling CXCR2->GPCR PI3K PI3K GPCR->PI3K MAPK MAPK Pathways GPCR->MAPK JAK_STAT JAK/STAT Pathway GPCR->JAK_STAT AKT AKT PI3K->AKT Outcome Cellular Responses: - Neutrophil Chemotaxis - Proliferation - Angiogenesis - Inflammation AKT->Outcome ERK ERK MAPK->ERK JNK JNK MAPK->JNK p38 p38 MAPK->p38 ERK->Outcome JNK->Outcome p38->Outcome JAK_STAT->Outcome ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Coat plate with Capture Antibody B Block non-specific binding sites A->B W1 Wash B->W1 C Add Standards & Samples D Add Detection Antibody C->D W2 Wash C->W2 E Add Enzyme-Conjugate (e.g., HRP-Streptavidin) D->E W3 Wash D->W3 F Add Substrate E->F W4 Wash E->W4 G Add Stop Solution F->G H Read Absorbance (Plate Reader) G->H I Calculate Concentrations H->I W1->C W2->D W3->E W4->F WB_Workflow A Sample Prep (Lysis & Quantitation) B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody Incubation D->E W1 Wash E->W1 F Secondary Antibody Incubation W2 Wash F->W2 G Detection (Chemiluminescence) H Imaging & Analysis G->H W1->F W2->G IHC_Workflow A Deparaffinization & Rehydration B Antigen Retrieval (Heat-Induced) A->B C Blocking (Peroxidase & Protein) B->C D Primary Antibody Incubation C->D E Secondary Antibody (HRP-Polymer) D->E F Substrate/Chromogen Application E->F G Counterstain (e.g., Hematoxylin) F->G H Dehydration & Mounting G->H I Microscopy & Analysis H->I

References

ENA-78 (CXCL5) Sample Handling and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and storage of samples for the analysis of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5. Adherence to these protocols is critical for ensuring the stability and integrity of this compound, leading to accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended sample types for this compound analysis?

A1: this compound can be measured in a variety of biological fluids. The most common sample types are serum, plasma, cell culture supernatants, tissue homogenates, urine, and saliva.[1]

Q2: What is the best anticoagulant to use for plasma collection for this compound measurement?

A2: EDTA and heparin are the most frequently recommended anticoagulants for plasma collection for this compound analysis.[1] Some studies have shown that the choice of anticoagulant can affect the measured levels of various cytokines, so consistency in your chosen anticoagulant is key for comparative studies.[1][2]

Q3: How should I process my blood samples to obtain serum or plasma?

A3: For serum, allow the blood to clot for at least 30 minutes to 2 hours at room temperature, followed by centrifugation at 1000 x g for 15-20 minutes. For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[3]

Q4: How many times can I freeze and thaw my samples containing this compound?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the protein and a decrease in its measurable concentration.[1][3] Aliquoting samples into single-use vials after collection is the best practice to maintain sample integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected this compound levels Sample degradation due to improper storage.Ensure samples are stored at the correct temperature immediately after processing. For long-term storage, use -80°C.
Repeated freeze-thaw cycles.Aliquot samples into single-use tubes after collection to avoid multiple freeze-thaw cycles.
Incorrect sample type or anticoagulant used.Use recommended sample types (serum, EDTA plasma, heparin plasma) and maintain consistency in your choice of anticoagulant throughout the study.
High variability between duplicate samples Incomplete mixing of thawed samples.Thaw samples completely and mix gently but thoroughly before analysis.
Presence of particulate matter.Centrifuge samples after thawing to pellet any debris and use the supernatant for the assay.
Inconsistent results across different collection time points Differences in sample handling procedures.Standardize your sample collection, processing, and storage protocol for all samples in the study.

This compound Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following tables provide a summary of recommended storage conditions based on common ELISA kit manufacturer guidelines. It is important to note that for critical applications, it is advisable to perform your own stability studies.

Table 1: Short-Term Storage Recommendations for Samples for this compound Analysis

TemperatureDurationSample Type(s)
2-8°CUp to 24 hoursSerum, Plasma, Cell Culture Supernatants
2-8°CUp to 5 daysSerum, Plasma

Table 2: Long-Term Storage Recommendations for Samples for this compound Analysis

TemperatureDurationSample Type(s)
-20°CUp to 12 monthsSerum, Plasma, Cell Culture Supernatants
-80°CUp to 2 yearsSerum, Plasma, Cell Culture Supernatants

Table 3: Effect of Freeze-Thaw Cycles on this compound (Qualitative)

Number of Freeze-Thaw CyclesExpected Impact on this compound ConcentrationRecommendation
1Minimal to no significant effect reported for many cytokines.Acceptable if necessary, but aliquoting is preferred.
>1Potential for significant degradation.Strongly discouraged.

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing for this compound Analysis
  • For Serum:

    • Collect whole blood in a serum separator tube.

    • Allow the blood to clot for at least 30 minutes but no longer than 2 hours at room temperature.

    • Centrifuge at 1000 x g for 15 minutes at 4°C.

    • Carefully collect the serum and transfer it to a clean polypropylene (B1209903) tube.

    • If not assaying immediately, aliquot the serum into single-use cryovials and store at -80°C.

  • For Plasma:

    • Collect whole blood into a tube containing either EDTA or heparin as an anticoagulant.

    • Gently invert the tube several times to ensure proper mixing of blood and anticoagulant.

    • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Carefully collect the plasma and transfer it to a clean polypropylene tube.

    • If not assaying immediately, aliquot the plasma into single-use cryovials and store at -80°C.

Protocol 2: General Sandwich ELISA Procedure for this compound Quantification

This is a generalized protocol. Always refer to the specific instructions provided with your ELISA kit.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate pre-coated with an anti-ENA-78 antibody.

  • Incubation: Incubate the plate for the time and temperature specified in the manual to allow this compound to bind to the immobilized antibody.

  • Washing: Wash the plate to remove any unbound substances.

  • Detection Antibody Addition: Add a biotinylated anti-ENA-78 antibody to each well.

  • Incubation: Incubate the plate to allow the detection antibody to bind to the captured this compound.

  • Washing: Wash the plate to remove any unbound detection antibody.

  • Enzyme Conjugate Addition: Add streptavidin-HRP (Horseradish Peroxidase) to each well.

  • Incubation: Incubate the plate to allow the streptavidin-HRP to bind to the biotinylated detection antibody.

  • Washing: Wash the plate to remove any unbound enzyme conjugate.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The substrate will react with the HRP to produce a colored product.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of this compound in the unknown samples.

This compound (CXCL5) Signaling Pathway

This compound, a CXC chemokine, exerts its biological effects primarily through binding to its receptor, CXCR2, a G-protein coupled receptor.[4][5] This interaction triggers a cascade of downstream signaling pathways that are involved in neutrophil recruitment, inflammation, angiogenesis, and cell proliferation and migration.[4][5][6][7]

ENA78_Signaling This compound (CXCL5) Signaling Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binds to G_Protein G-protein Activation CXCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K MAPK MAPK/ERK G_Protein->MAPK JAK_STAT JAK/STAT G_Protein->JAK_STAT AKT AKT PI3K->AKT Cellular_Responses Cellular Responses (Neutrophil Chemotaxis, Angiogenesis, Cell Proliferation) AKT->Cellular_Responses MAPK->Cellular_Responses JAK_STAT->Cellular_Responses

This compound (CXCL5) binds to its receptor CXCR2, initiating multiple downstream signaling pathways.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from biological samples using an ELISA-based method.

ENA78_Workflow Experimental Workflow for this compound Analysis Sample_Collection Sample Collection (e.g., Blood Draw) Sample_Processing Sample Processing (Centrifugation for Serum/Plasma) Sample_Collection->Sample_Processing Aliquoting Aliquoting Sample_Processing->Aliquoting Storage Storage (-80°C for long-term) Aliquoting->Storage ELISA_Assay ELISA Assay Aliquoting->ELISA_Assay Fresh sample Storage->ELISA_Assay Thaw once Data_Analysis Data Analysis ELISA_Assay->Data_Analysis Results Results Data_Analysis->Results

A streamlined workflow from sample collection to data analysis for accurate this compound measurement.

References

Technical Support Center: ENA-78 (CXCL5) Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high background issues encountered during ENA-78 (CXCL5) staining experiments, including ELISA and immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background noise in this compound staining?

High background in an immunoassay like this compound staining can obscure specific signals, leading to reduced sensitivity and inaccurate results.[1] The most common causes are generally related to two main areas: insufficient plate blocking and inadequate plate washing.[1] Other significant factors include using excessively high concentrations of primary or secondary antibodies, issues with detection reagents, and cross-reactivity.[2]

Q2: How can I optimize the blocking step to minimize non-specific binding?

The blocking buffer's role is to saturate all unoccupied binding sites on the plate or tissue, preventing antibodies from non-specifically adhering and causing high background.[3][4] To optimize this step, you can:

  • Increase Blocking Agent Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), you could try increasing the concentration (e.g., from 1% to 2%).[1]

  • Extend Incubation Time: Allowing the blocking buffer to incubate for a longer period can ensure more complete saturation of non-specific sites.[1]

  • Change Blocking Agent: Not all blocking buffers are suitable for every assay.[3] Options include protein-based blockers (like BSA or non-fat dry milk), non-ionic detergents (like Tween-20), or specialized commercial formulations.[3][5][6] For instance, if you observe cross-reactivity with protein-based blockers, a non-protein or synthetic blocker might be a better choice.[4][6]

Q3: My secondary antibody appears to be binding non-specifically. What are the solutions?

Non-specific binding of the secondary antibody is a frequent source of high background. To address this:

  • Run a "Secondary Only" Control: Perform the staining protocol without the primary antibody. If you still observe a high signal, the secondary antibody is the likely culprit.

  • Titrate the Secondary Antibody: An excessively high concentration of the secondary antibody can lead to non-specific binding.[7][8] Perform a titration to find the optimal dilution that provides a strong signal with low background.[7]

  • Use Pre-adsorbed Secondary Antibodies: If your sample and the species in which the primary antibody was raised are the same (e.g., mouse-on-mouse), the secondary antibody may bind to endogenous immunoglobulins in the tissue.[9] Using a secondary antibody that has been pre-adsorbed against the immunoglobulins of the sample species can prevent this cross-reactivity.

  • Include Normal Serum in Blocking Buffer: Adding normal serum from the same species as the secondary antibody to your blocking buffer can help reduce non-specific binding.

Q4: How do incubation times and temperatures contribute to high background?

Incubation parameters are critical for the kinetics of antibody-antigen interactions.[10]

  • Temperature: Higher temperatures (like 37°C) can speed up the binding reaction, potentially allowing for shorter incubation times.[11][12] However, they can also increase the risk of non-specific binding and background noise.[11][13] Incubating at lower temperatures (e.g., 4°C overnight) may result in more specific binding but requires a much longer time.[11][12][14]

  • Time: While longer incubation times can increase the signal, excessively long incubations can also lead to higher background.[10][13] It is crucial to optimize the incubation time to achieve the best signal-to-noise ratio.

Q5: What is the most effective washing technique to reduce background?

Thorough washing is essential to remove unbound and non-specifically bound reagents.[15][16] Insufficient washing is a major cause of high background.[1][17]

  • Increase the Number of Washes: Adding one or two extra wash steps can effectively reduce background.[1][16]

  • Introduce Soaking Steps: Allowing the wash buffer to sit in the wells for a few minutes between aspirations can help to dislodge weakly bound, non-specific antibodies.[1][16]

  • Use a Detergent: Including a small amount of a non-ionic detergent like Tween-20 (typically 0.05%) in the wash buffer can help disrupt weak, non-specific interactions.[1][17]

Troubleshooting Guides

High Background Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing and resolving high background issues in your this compound staining experiments.

G start High Background Observed check_secondary Run Secondary-Only Control start->check_secondary secondary_issue Signal in Control? check_secondary->secondary_issue fix_secondary Troubleshoot Secondary Ab: - Titrate to lower concentration - Use pre-adsorbed secondary - Change blocking agent secondary_issue->fix_secondary  Yes check_primary No Signal in Control (Issue is likely Primary Ab or other step) secondary_issue->check_primary No solved Problem Resolved fix_secondary->solved optimize_primary Optimize Primary Ab: - Titrate concentration - Check for cross-reactivity check_primary->optimize_primary optimize_blocking Optimize Blocking: - Increase incubation time - Increase concentration - Change blocking agent optimize_primary->optimize_blocking optimize_washing Optimize Washing: - Increase number of washes - Add soak steps - Add detergent to wash buffer optimize_blocking->optimize_washing check_reagents Check Other Reagents: - Substrate incubation time too long? - Reagents contaminated? - Endogenous enzyme activity? optimize_washing->check_reagents check_reagents->solved

A step-by-step workflow for troubleshooting high background.
Data Summary Tables

Table 1: Comparison of Common Blocking Buffers

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Single, well-defined protein; reduces cross-reactivity compared to serum.[4][5]Can have lot-to-lot variability; may not be sufficient for all assays.
Non-Fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.[5]Contains a mixture of proteins, which can sometimes cross-react with assay components; contains endogenous biotin (B1667282) and phosphoproteins.
Normal Serum 5-10% (v/v)Very effective at reducing non-specific binding, especially from secondary antibodies.Must use serum from the same species as the secondary antibody host to avoid cross-reactivity.
Commercial/Synthetic Buffers VariesOptimized formulations, often protein-free to reduce cross-reactivity; can offer maximal blocking.[4][6]More expensive than home-brew solutions.
Non-ionic Detergents (e.g., Tween-20) 0.05-0.1% (v/v)Inexpensive; useful as a secondary blocking agent in wash buffers.[3]Ineffective as a sole blocking method as it can be stripped away during washing.[3][4]

Table 2: Impact of Incubation Parameter Adjustments on Background

ParameterStandard Condition (Example)Adjustment to Reduce BackgroundRationale
Primary Antibody Incubation 1 hour at 37°C or 2 hours at RTIncubate overnight at 4°CLower temperatures slow reaction kinetics, favoring higher-affinity (specific) binding over lower-affinity (non-specific) binding.[11][14]
Secondary Antibody Incubation 1-2 hours at Room TempReduce incubation time (e.g., to 30-60 min)Limits the time available for low-affinity, non-specific interactions to occur, especially if the antibody concentration is high.[10]
Substrate Incubation 15-30 minutes at Room TempReduce incubation timeIf the specific signal is strong, reducing the substrate reaction time can lower the final background reading without sacrificing sensitivity.

Experimental Protocols

Protocol 1: Antibody Titration to Determine Optimal Concentration

Using a primary or secondary antibody at too high a concentration is a common cause of non-specific binding.[2][18][19] This protocol helps determine the concentration that yields the best signal-to-noise ratio.

Methodology:

  • Prepare Serial Dilutions: Prepare a series of 6-8 serial dilutions of your primary antibody (e.g., starting from the manufacturer's recommendation and diluting two-fold for each step).

  • Coat and Block Plate/Slide: Prepare your ELISA plate or IHC slide as you normally would, including the antigen coating and blocking steps.

  • Apply Antibody Dilutions: Apply each dilution to a different set of wells or a different tissue section. Crucially, include a "no primary antibody" control to measure the background from the secondary antibody alone.[2]

  • Complete Staining: Proceed with the rest of your standard protocol (secondary antibody, detection reagents, etc.), keeping all other variables constant.

  • Analyze Results: Measure the signal for each dilution. The optimal concentration is the one that provides a strong positive signal while keeping the background (as measured in the "no primary" control and the lowest dilutions) at a minimum.

G cluster_0 Antibody Concentration cluster_1 Signal & Noise high_conc High high_signal High Signal High Background (Low S/N Ratio) high_conc->high_signal opt_conc Optimal opt_signal High Signal Low Background (High S/N Ratio) opt_conc->opt_signal low_conc Low low_signal Low Signal Low Background (Low S/N Ratio) low_conc->low_signal

Relationship between antibody concentration and signal-to-noise ratio.
Protocol 2: Optimized ELISA Workflow for this compound

This protocol provides a standard sandwich ELISA workflow with key steps highlighted for background reduction.

  • Coating: Dilute capture antibody in a suitable coating buffer (e.g., PBS) and incubate in microplate wells overnight at 4°C.

  • Washing (1): Aspirate wells and wash 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20). This removes unbound capture antibody.

  • Blocking: Add 200 µL of a chosen Blocking Buffer (see Table 1). Incubate for 1-2 hours at room temperature. Critical Step: Proper blocking is essential to prevent non-specific binding of subsequent reagents.[3]

  • Washing (2): Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at room temperature.

  • Washing (3): Repeat the wash step. Critical Step: Thoroughly wash to remove all unbound sample components.[1]

  • Detection Antibody: Add 100 µL of diluted biotinylated detection antibody. Incubate for 1 hour at room temperature. Use a pre-determined optimal concentration from titration.

  • Washing (4): Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of diluted Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Washing (5): Repeat the wash step. This is a critical wash to remove unbound enzyme conjugate.

  • Substrate Development: Add 100 µL of TMB substrate. Incubate for 15-20 minutes at room temperature in the dark. Monitor color development to avoid over-development, which increases background.[20]

  • Stop Reaction: Add 50 µL of Stop Solution.

  • Read Plate: Read absorbance immediately at the appropriate wavelength.

Decision Tree for Blocking Buffer Selection

G start High Background with Current Blocker q1 Using Biotin-based Detection? start->q1 a1_yes Avoid Non-Fat Milk (contains endogenous biotin) q1->a1_yes Yes a1_no Proceed to next check q1->a1_no No q2 Detecting a Phosphoprotein? a1_yes->q2 a1_no->q2 a2_yes Avoid Casein/Milk (are phosphoproteins) q2->a2_yes Yes a2_no Proceed to next check q2->a2_no No q3 Suspect Cross-Reactivity with Protein Blocker? a2_yes->q3 a2_no->q3 a3_yes Try a Protein-Free or Synthetic Blocking Buffer q3->a3_yes Yes try_bsa Try BSA q3->try_bsa No try_serum Try Normal Serum q3->try_serum No

A decision guide for selecting an appropriate blocking buffer.

References

ENA-78 (CXCL5) Antibody Specificity Validation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of ENA-78 (Epithelial-Neutrophil Activating Protein-78, also known as CXCL5) antibody specificity. This guide will help you navigate common challenges and ensure the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection important?

A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family. It functions as a potent chemoattractant and activator for neutrophils. This compound is involved in various physiological and pathological processes, including inflammation, angiogenesis, and tumor progression.[1][2] Accurate detection and quantification of this compound are crucial for understanding its role in diseases such as rheumatoid arthritis, inflammatory bowel disease, and various cancers.

Q2: Which receptor does this compound bind to?

A2: this compound primarily binds to the G-protein coupled receptor CXCR2 to exert its biological effects.[2][3][4]

Q3: What are the key applications for this compound antibodies?

A3: this compound antibodies are commonly used in a variety of immunoassays, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): For the quantitative measurement of this compound in biological fluids like serum, plasma, and cell culture supernatants.[5][6]

  • Western Blot (WB): To detect this compound protein in cell lysates and tissue homogenates.

  • Immunohistochemistry (IHC): For the localization of this compound protein in tissue sections.[7]

  • Immunoprecipitation (IP): To isolate this compound and its interacting proteins from complex mixtures.

  • Neutralization Assays: To block the biological activity of this compound.[7]

Q4: How can I be sure my this compound antibody is specific?

A4: Antibody validation is critical to ensure that the antibody detects only this compound and not other related proteins. Key validation steps include:

  • Positive and Negative Controls: Use cell lines or tissues known to express (positive) or not express (negative) this compound. Recombinant this compound protein can also serve as a positive control in applications like Western Blot.

  • Knockout/Knockdown Validation: The most rigorous validation involves using knockout or siRNA-mediated knockdown of the CXCL5 gene. A specific antibody should show a significantly reduced or absent signal in these samples compared to the wild-type.

  • Cross-reactivity Testing: Check the antibody datasheet for information on cross-reactivity with other chemokines, especially those that share structural similarity with this compound, such as CXCL1, CXCL2, and CXCL3.[7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with this compound antibodies.

Western Blot (WB) Troubleshooting
Problem Possible Cause Recommended Solution
No Signal or Weak Signal Insufficient amount of this compound in the sample. This compound is a secreted protein, so intracellular levels might be low.- Use conditioned media from cell cultures instead of or in addition to cell lysates.- Consider using a positive control, such as recombinant this compound protein or lysate from cells stimulated to produce this compound (e.g., with IL-1 or TNF-α).[4]
Inefficient protein transfer.- Verify transfer efficiency with Ponceau S staining.- Optimize transfer time and voltage, especially for small proteins like this compound (approx. 8 kDa).
Primary antibody concentration is too low.- Increase the primary antibody concentration. A typical starting concentration for WB is 1 µg/mL.[7]
High Background Primary antibody concentration is too high.- Decrease the primary antibody concentration and/or reduce the incubation time.
Insufficient blocking.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains phosphoproteins that can cause non-specific binding).
Insufficient washing.- Increase the number and duration of wash steps with TBST.
Non-specific Bands Antibody is cross-reacting with other proteins.- Check the antibody's datasheet for known cross-reactivities.- Use a more specific antibody, preferably one validated with knockout/knockdown models.
Protein degradation.- Add protease inhibitors to your lysis buffer and keep samples on ice.
ELISA Troubleshooting
Problem Possible Cause Recommended Solution
High Background Insufficient washing.- Increase the number of wash steps and ensure complete removal of wash buffer after each step.
Reagents not at room temperature.- Allow all reagents and plates to equilibrate to room temperature before use.
Contaminated reagents.- Use fresh, sterile reagents.
Low Sensitivity Incorrect standard curve preparation.- Carefully follow the manufacturer's instructions for preparing the standard dilutions.
Inactive reagents.- Check the expiration dates of the kit components. Ensure proper storage conditions were maintained.
Short incubation times.- Adhere to the recommended incubation times in the protocol.
High Coefficient of Variation (CV%) Inconsistent pipetting.- Use calibrated pipettes and ensure consistent technique.
Plate not washed uniformly.- Use an automated plate washer or be meticulous with manual washing.
Temperature variation across the plate.- Incubate the plate in a stable temperature environment, away from drafts.
Immunohistochemistry (IHC) Troubleshooting
Problem Possible Cause Recommended Solution
No Staining or Weak Staining Inappropriate antigen retrieval.- this compound is a secreted protein, so intracellular staining might be weak. Optimize antigen retrieval method (heat-induced or enzymatic) and incubation time.
Low primary antibody concentration.- Increase the antibody concentration. Recommended concentrations for IHC are between 5-25 µg/mL.[7]
Tissue over-fixed.- Excessive fixation can mask the epitope. Reduce fixation time if possible.
High Background/Non-specific Staining Endogenous peroxidase activity (for HRP-based detection).- Include a quenching step with 3% H₂O₂ before primary antibody incubation.
Non-specific binding of primary or secondary antibodies.- Use a blocking serum from the same species as the secondary antibody.- Increase the concentration of protein (e.g., BSA) in the antibody diluent.
Primary antibody concentration too high.- Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with low background.

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound antibody products. Note that optimal concentrations may vary and should be determined by the end-user.

Table 1: Recommended Antibody Concentrations for Various Applications

ApplicationRecommended Concentration RangeReference
Western Blot1 µg/mL[7]
Immunohistochemistry (IHC)5-25 µg/mL[7]
Neutralization3-15 µg/mL (ND50)[7]

Table 2: Performance Characteristics of Commercial this compound ELISA Kits

ParameterKit Vendor A (R&D Systems)Kit Vendor B (Invitrogen)Kit Vendor C (RayBiotech)
Assay Range 31.2 - 2,000 pg/mL10 - 18,000 pg/mLVaries by kit
Sensitivity 15 pg/mL10 pg/mLVaries by kit
Sample Types Cell Culture Supernates, Serum, PlasmaSerum, Plasma, Cell Culture MediumSerum, Plasma, Cell Culture Supernates, Urine
Intra-Assay CV% 3.8 - 8.3%<10%Varies by kit
Inter-Assay CV% 6.7 - 9.8%<12%Varies by kit
Reference [6][8][5]

Experimental Protocols

Protocol: Western Blotting for this compound
  • Sample Preparation:

    • For cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.

    • For conditioned media, concentrate the media using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 3 kDa).

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis:

    • Load 20-30 µg of cell lysate or an equivalent volume of concentrated conditioned media per lane on an SDS-PAGE gel (a 15% or 4-20% gradient gel is suitable for the ~8 kDa this compound protein).

    • Include a lane with a molecular weight marker.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (e.g., at 1 µg/mL) in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Protocol: Immunohistochemistry (IHC) for this compound on Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 5 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a pressure cooker, steamer, or water bath. The optimal time and temperature should be determined empirically.

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

  • Blocking: Block with a serum-based blocking solution (e.g., normal goat serum if using a goat secondary antibody) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate sections with the this compound primary antibody (e.g., at 5-25 µg/mL) in a humidified chamber overnight at 4°C.[7]

  • Washing: Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Detection: Incubate with an avidin-biotin-HRP complex (ABC reagent) followed by a DAB substrate kit until the desired color intensity is reached.

  • Counterstaining: Lightly counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

Visualizations

ENA78_Signaling_Pathway This compound (CXCL5) Signaling Pathway cluster_downstream Cellular Responses ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binds to G_Protein G-Protein Activation CXCR2->G_Protein PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK NFkB NF-κB Pathway G_Protein->NFkB Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Cell_Proliferation Cell Proliferation & Migration PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation Neutrophil_Chemotaxis Neutrophil Chemotaxis & Activation NFkB->Neutrophil_Chemotaxis

Caption: this compound (CXCL5) signaling through the CXCR2 receptor.

Antibody_Validation_Workflow This compound Antibody Validation Workflow start Select Candidate This compound Antibody wb Western Blot (WB) - Recombinant Protein - Positive/Negative Lysates start->wb elisa ELISA - Specificity Check start->elisa ihc Immunohistochemistry (IHC) - Positive/Negative Tissues start->ihc knockout Knockout/Knockdown Validation (Gold Standard) wb->knockout elisa->knockout ihc->knockout pass Antibody Validated knockout->pass Signal Abolished fail Antibody Fails Validation (Select New Antibody) knockout->fail Signal Persists

Caption: Recommended workflow for validating this compound antibody specificity.

WB_Troubleshooting_Logic Western Blot Troubleshooting Logic cluster_issues Common Issues cluster_solutions_no_signal Solutions for No/Weak Signal cluster_solutions_high_bg Solutions for High Background cluster_solutions_nonspecific Solutions for Non-specific Bands start Western Blot Experiment result Analyze Result start->result no_signal No/Weak Signal result->no_signal No Band high_bg High Background result->high_bg Dark/Smeary nonspecific Non-specific Bands result->nonspecific Extra Bands good_result Clear, Specific Band at ~8 kDa result->good_result Expected Band sol_ns1 Increase Ab Concentration no_signal->sol_ns1 sol_ns2 Use Conditioned Media no_signal->sol_ns2 sol_ns3 Check Protein Transfer no_signal->sol_ns3 sol_hb1 Decrease Ab Concentration high_bg->sol_hb1 sol_hb2 Optimize Blocking high_bg->sol_hb2 sol_hb3 Increase Washing high_bg->sol_hb3 sol_nsp1 Check Ab Specificity Data nonspecific->sol_nsp1 sol_nsp2 Use Protease Inhibitors nonspecific->sol_nsp2 sol_nsp3 Titrate Antibody nonspecific->sol_nsp3

Caption: Logical troubleshooting steps for this compound Western Blotting.

References

Technical Support Center: Optimizing Cell Stimulation for ENA-78 (CXCL5) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the production of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5).

Frequently Asked Questions (FAQs)

Q1: What is this compound (CXCL5) and what is its primary function?

A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family.[1][2] Its primary role is to act as a potent chemoattractant and activator for neutrophils, recruiting them to sites of inflammation.[3][4] It is also involved in angiogenesis and the remodeling of connective tissues.[4][5] this compound exerts its effects by interacting with the cell surface chemokine receptor CXCR2.[1][4]

Q2: Which cell types are known to produce this compound?

A2: this compound is expressed by a wide variety of cell types, particularly upon stimulation. These include monocytes, endothelial cells, eosinophils, and various epithelial and tumor cells.[3][6][7][8] For example, human endometrial epithelial and stromal cells, alveolar type-II epithelial cells (A549), and human umbilical vein endothelial cells (HUVEC) have all been shown to produce this compound.[5][9][10]

Q3: What are the most common stimulants for inducing this compound production?

A3: The production of this compound is typically induced by pro-inflammatory cytokines. The most commonly used and effective stimulants are Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][4][11][12] Phorbol 12-myristate 13-acetate (PMA) can also induce its expression.[12]

Q4: Can this compound production be inhibited?

A4: Yes, certain cytokines can inhibit this compound synthesis. Interferon-gamma (IFN-γ) has been shown to have a strong inhibitory effect on the production of this compound in cell types like eosinophils.[7][11]

Q5: Are there different forms of this compound? Does this affect its activity?

A5: Yes, this compound can undergo post-translational modification, specifically N-terminal truncation, which results in different isoforms.[6] These truncated forms, such as ENA(5-78) and ENA(9-78), are often significantly more potent in their chemotactic and activating functions compared to the full-length protein.[6][13] For instance, truncated GRO alpha (a related chemokine) can be 30-fold more active, and truncated this compound can be up to eight times more potent in chemotaxis assays than the intact form.[6][13]

Troubleshooting Guide

Issue 1: Low or No Detectable this compound in Supernatant

Potential Cause Troubleshooting Step
Inappropriate Stimulant Concentration Optimize the concentration of IL-1β or TNF-α. Perform a dose-response experiment (e.g., 0.1, 1, 10, 100 ng/mL) to find the optimal concentration for your specific cell type.
Insufficient Incubation Time This compound production is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the peak production time.
Cell Line Incompatibility Confirm from literature that your chosen cell line is a known producer of this compound upon stimulation. If not, consider using a validated cell line such as A549 or primary endometrial cells.[9][10]
ELISA Kit Issues Verify the expiration date and proper storage of your ELISA kit.[14] Ensure the standard curve is valid. Use positive controls (recombinant this compound) to confirm the kit is working.[8] Check for issues with reagents, such as improper reconstitution of lyophilized standards or contamination.[8][14]
Sample Degradation Harvest cell culture supernatants and centrifuge to remove debris. Store samples at -20°C or -80°C for long-term stability and avoid repeated freeze-thaw cycles.[14]

Issue 2: High Background Signal in ELISA

Potential Cause Troubleshooting Step
Insufficient Washing Ensure thorough and consistent washing between ELISA steps. Increase the number of washes or the soaking time. Contamination during washing can cause false positives.[14]
Cross-Contamination Use fresh, sterile pipette tips for each reagent and sample to prevent cross-contamination.[14]
Non-specific Antibody Binding Ensure the blocking buffer is appropriate and incubation times are followed according to the manufacturer's protocol.
High Endogenous Peroxidase Some tissue samples may contain endogenous peroxidases that react with the TMB substrate. Consider treating the sample with 1% H2O2 for 15 minutes to inactivate endogenous peroxidases.[14]

Below is a troubleshooting workflow to diagnose issues with low this compound production.

G Troubleshooting Workflow: Low this compound Yield start Start: Low/No this compound Detected check_elisa Run Positive Control (Recombinant this compound) start->check_elisa elisa_ok ELISA Kit is Functional check_elisa->elisa_ok Signal OK elisa_fail Troubleshoot ELISA Kit (Reagents, Protocol, Expiry) check_elisa->elisa_fail No Signal check_cells Confirm Cell Line is a Known this compound Producer elisa_ok->check_cells cells_ok Cell Line is Appropriate check_cells->cells_ok Yes cells_fail Select a Different Cell Line (e.g., A549, HUVEC) check_cells->cells_fail No/Unknown optimize_stim Optimize Stimulation Conditions cells_ok->optimize_stim dose_response Perform Dose-Response (e.g., 0.1-100 ng/mL) optimize_stim->dose_response time_course Perform Time-Course (e.g., 4-48 hours) optimize_stim->time_course end Successful this compound Production dose_response->end time_course->end

Troubleshooting workflow for low this compound yield.

Experimental Protocols & Data

Protocol 1: General Stimulation of Cultured Cells for this compound Production

This protocol provides a general framework. Specific cell densities, stimulant concentrations, and incubation times should be optimized for your experimental system.

  • Cell Seeding: Plate cells (e.g., A549 epithelial cells) in appropriate culture vessels and grow to 80-90% confluency.

  • Starvation (Optional): The day before stimulation, replace the growth medium with a serum-free or low-serum medium. This can reduce basal chemokine expression.

  • Stimulation: Prepare a stock solution of your stimulant (e.g., human recombinant IL-1β or TNF-α) in sterile PBS containing 0.1% BSA. Dilute the stimulant to the desired final concentration in fresh culture medium and add it to the cells. Include an unstimulated (vehicle) control.

  • Incubation: Culture the cells for the desired period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Carefully collect the culture medium. Centrifuge at 1000 x g for 10 minutes to pellet any cells or debris.[14]

  • Storage: Aliquot the clarified supernatant and store at -80°C for future analysis. Avoid repeated freeze-thaw cycles.[8][14]

Protocol 2: Quantification of this compound by ELISA

Follow the manufacturer's instructions provided with your specific ELISA kit. A general procedure is outlined below.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.[15] Reconstitute lyophilized standards and allow all components to reach room temperature.[8]

  • Standard Curve: Create a dilution series of the this compound standard to generate a standard curve.

  • Assay Procedure: Add standards and samples to the appropriate wells of the antibody-coated microplate.

  • Incubation: Incubate the plate as specified.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound substances.[14]

  • Detection: Add the detection antibody (e.g., a biotinylated antibody followed by streptavidin-HRP) and incubate.

  • Substrate Addition: Add the TMB substrate solution and incubate in the dark to allow color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.

  • Calculation: Calculate the this compound concentration in your samples by interpolating from the standard curve.

Quantitative Data: Stimulant Concentrations and Isoform Potency

Table 1: Recommended Starting Concentrations for this compound Stimulation

Stimulant Cell Type Recommended Concentration Reference
IL-1β Endometrial Cells, A549 1 - 10 ng/mL [9][12]
TNF-α Endometrial Cells, A549 10 - 100 ng/mL [9][12]

| LDL Lipoprotein (L5) | HUVEC | Not specified |[5] |

Table 2: Relative Potency of this compound N-Terminal Isoforms

This compound Isoform Relative Potency (Chemotaxis Assay) Relative Potency (Elastase Release) Reference
This compound (Full-length) 1x (Baseline) 1x (Baseline) [13]
ENA(5-78) ~8x higher than full-length ~2-3x higher than full-length [13]
ENA(9-78) ~2x higher than full-length ~2-3x higher than full-length [13]

| ENA(10-78) | ~10x lower than full-length | ~3x lower than full-length |[13] |

Signaling Pathways and Workflows

The production of this compound is largely controlled by inflammatory signaling pathways that activate specific transcription factors. Stimulation with TNF-α or IL-1β activates the NF-κB pathway, which is a critical regulator of the CXCL5 gene.[12]

G Simplified this compound (CXCL5) Induction Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr il1b IL-1β il1r IL-1R il1b->il1r signaling Signaling Cascade (IKK Complex) tnfr->signaling il1r->signaling nfkb_i NF-κB-IκB (Inactive) signaling->nfkb_i Phosphorylates IκB nfkb_a NF-κB (Active) nfkb_i->nfkb_a IκB Degradation gene CXCL5 Gene Transcription nfkb_a->gene Translocation mrna This compound mRNA gene->mrna protein This compound Protein (Secretion) mrna->protein Translation

Induction of this compound (CXCL5) via IL-1β/TNF-α signaling.

The following diagram illustrates the general experimental workflow from cell culture to data analysis for an this compound production experiment.

G Experimental Workflow for this compound Production Analysis culture 1. Cell Culture (Seed & Grow Cells) stimulate 2. Cell Stimulation (Add IL-1β / TNF-α) culture->stimulate incubate 3. Incubation (Time-course: 4-48h) stimulate->incubate harvest 4. Harvest Supernatant (Centrifuge to Clarify) incubate->harvest elisa 5. This compound ELISA harvest->elisa analyze 6. Data Analysis (Calculate Concentration) elisa->analyze end Results analyze->end

General workflow for this compound stimulation experiments.

References

Technical Support Center: ENA-78 (CXCL5) Plasma Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epithelial-Neutrophil Activating Peptide-78 (ENA-78/CXCL5) assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered when measuring this compound in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CXCL5) and why is it measured in plasma?

Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as Chemokine (C-X-C motif) ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family.[1] It plays a crucial role in inflammation by recruiting and activating neutrophils.[2][3] Measuring this compound levels in plasma can provide valuable insights into the pathogenesis of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and neuromyelitis optica.[2]

Q2: What are the primary sources of interference in this compound plasma assays?

Interference in immunoassays arises when components in the sample matrix prevent the accurate measurement of the analyte.[4] For this compound assays using plasma, common sources of interference include:

  • Matrix Effects : The complex composition of plasma (proteins, lipids, salts) can non-specifically affect the antibody-antigen binding, leading to skewed results.

  • Anticoagulants : The choice of anticoagulant (e.g., EDTA, heparin, citrate) for blood collection can significantly alter measured cytokine concentrations.[3][5]

  • Endogenous Antibodies : The presence of heterophilic antibodies or human anti-animal antibodies (HAMA) in patient samples can cross-link the assay's capture and detection antibodies, causing false-positive or false-negative results.[6][7]

  • Platelet Contamination : this compound is stored in platelet granules. Incomplete removal of platelets during plasma processing can lead to the release of this compound, causing artificially elevated concentrations.[8]

  • Hemolysis : The rupture of red blood cells releases intracellular components that can interfere with the assay's accuracy.[9][10]

Q3: Which anticoagulant is recommended for collecting plasma for this compound measurement?

There is no single optimal anticoagulant for all cytokines, as effects can be analyte-specific.[5][11] One study found significant differences in CXCL5 concentrations between serum and plasma, regardless of the anticoagulant used.[3] Several commercial this compound ELISA kits are validated for use with EDTA, heparin, and citrate (B86180) plasma.[8] However, to ensure consistency, it is critical to use the same anticoagulant for all samples within a single study. For platelet-poor plasma, an additional centrifugation step is recommended to minimize platelet contamination.[8]

Q4: How should plasma samples be properly collected, processed, and stored for this compound analysis?

Proper sample handling is critical to avoid pre-analytical errors.

  • Collection : Collect whole blood into tubes containing the chosen anticoagulant (EDTA, heparin, or citrate).[12]

  • Processing : To obtain platelet-poor plasma, centrifuge the blood at 1000 x g for 15 minutes within 30 minutes of collection.[8] For complete platelet removal, a second centrifugation step of the separated plasma at 10,000 x g for 10 minutes at 2-8°C is highly recommended.[8]

  • Storage : Assay the plasma immediately or aliquot and store at ≤ -20°C.[8] For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can degrade the analyte and release this compound from any remaining platelets.[13][14]

Q5: What is the "matrix effect" and how can I determine if it is affecting my assay?

The matrix effect occurs when various components in the plasma sample, such as proteins, phospholipids, or salts, interfere with the antibody-antigen interaction in the immunoassay. This can lead to either signal suppression (lower than expected readings) or enhancement.[15]

To identify matrix interference, a spike and recovery experiment is the most effective method.[16][15] This involves adding a known amount of this compound standard into your plasma sample and comparing the measured concentration to the expected value. An acceptable recovery range is typically between 80-120%.[16][15] Results outside this range suggest the presence of matrix effects.

Troubleshooting Guide

Problem: My this compound concentrations are unexpectedly high.

Possible Cause Explanation Recommended Solution
Platelet Contamination This compound is released from platelet granules. If plasma is not adequately centrifuged to remove platelets, this compound can be released into the sample, falsely elevating the measured concentration.[8]Prepare platelet-poor plasma by performing a two-step centrifugation protocol. The second spin should be at 10,000 x g for 10 minutes at 2-8°C.[8]
Heterophilic Antibody Interference Endogenous heterophilic antibodies can bridge the capture and detection antibodies in a sandwich ELISA, mimicking the presence of the analyte and causing a false-positive signal.[6][17]1. Re-test the sample after pre-treatment with a commercial heterophilic antibody blocking agent.[15] 2. Perform a serial dilution of the sample. If interference is present, the results will not be linear.[18]
High-Dose "Hook Effect" In rare cases with extremely high analyte concentrations, both capture and detection antibodies can become saturated, paradoxically leading to a lower signal. However, this is less common than other causes of inaccurate high readings.[9]Dilute the sample further (e.g., 1:10, 1:100) and re-assay. If the hook effect was present, the calculated concentration from the diluted sample will be significantly higher.

Problem: My this compound readings are lower than expected or undetectable.

Possible Cause Explanation Recommended Solution
Matrix Effect (Suppression) Components in the plasma matrix can inhibit the binding of either the capture or detection antibody to the this compound analyte, resulting in a reduced signal.[16][15]1. Perform a spike and recovery experiment to confirm matrix interference. 2. Dilute the plasma sample with the assay's recommended diluent to reduce the concentration of interfering substances.[4] A 1:2 or 1:4 dilution is a good starting point.
Analyte Degradation This compound may have degraded due to improper sample storage or multiple freeze-thaw cycles.[13] Proteolytic enzymes in the sample could also degrade the chemokine.[19]Always store samples at ≤ -20°C (or -80°C for long-term) and use aliquots to avoid freeze-thaw cycles.[8][20] Ensure samples are thawed completely and mixed gently before use.
Incorrect Assay Procedure Errors such as adding reagents in the wrong order, using incorrect incubation times/temperatures, or improper washing can lead to weak or no signal.[21][22]Carefully review the entire assay protocol. Ensure all reagents are prepared correctly and brought to room temperature before use. Confirm the plate reader settings are correct for the substrate used.[21]

Problem: I am seeing high variability between duplicate or triplicate wells.

Possible Cause Explanation Recommended Solution
Pipetting Error Inaccurate or inconsistent pipetting of standards, samples, or reagents is a common source of variability.[23]Ensure pipettes are properly calibrated. Use fresh tips for each standard and sample. When adding reagents, dispense against the side of the well to ensure accurate delivery.[23]
Inadequate Washing Insufficient removal of unbound reagents can lead to inconsistent background signal. Clogged ports on an automated washer can also cause uneven washing.[22]Ensure all wells are completely filled and aspirated during each wash step. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.[8]
Edge Effects Wells on the outer edge of the microplate can experience temperature fluctuations or increased evaporation, leading to results that differ from the inner wells.[24]Use a plate sealer during all incubation steps. Ensure the plate is brought to room temperature before adding reagents. Avoid stacking plates during incubation.[22]

Experimental Protocols

Protocol 1: Preparation of Platelet-Poor Plasma (PPP)

This protocol is essential for minimizing interference from platelet-derived this compound.

  • Collect whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA, Heparin).

  • Within 30 minutes of collection, centrifuge the sample at 1000 x g for 15 minutes at room temperature.

  • Carefully aspirate the supernatant (plasma) and transfer it to a new conical tube, being careful not to disturb the buffy coat layer.

  • Perform a second centrifugation step at 10,000 x g for 10 minutes at 2-8°C to pellet any remaining platelets.[8]

  • Transfer the resulting platelet-poor plasma supernatant to a new, clean tube.

  • Use immediately or aliquot for storage at ≤ -20°C.

Protocol 2: Spike and Recovery for Detecting Matrix Interference

This experiment helps determine if components in your plasma samples are interfering with the assay.

  • Prepare three sample sets:

    • Neat Sample : An aliquot of your plasma sample to determine the endogenous this compound level.

    • Spiked Sample : The same plasma sample with a known amount of this compound standard "spiked" in. The spike amount should result in a concentration that falls within the mid-range of the standard curve.

    • Spiked Diluent (Control) : The same amount of this compound standard spiked into the assay's standard diluent buffer.

  • Run all three samples in the this compound assay according to the kit protocol.

  • Calculate the Percent Recovery using the following formula:[16] % Recovery = ([Concentration of Spiked Sample] - [Concentration of Neat Sample]) / [Concentration of Spiked Diluent]) * 100

  • Interpret the results:

    • 80-120% Recovery : Generally considered acceptable, indicating minimal matrix interference.[15]

    • < 80% Recovery : Suggests signal suppression, where the matrix is inhibiting analyte detection.

    • > 120% Recovery : Suggests signal enhancement, where the matrix is artificially increasing the signal.

Visual Guides

TroubleshootingWorkflow start Unexpected this compound Result (High, Low, or Variable) high_q Result Too High? start->high_q platelet Potential Platelet Contamination high_q->platelet Yes low_q Result Too Low? high_q->low_q No hetero_pos Potential Heterophilic Antibody Interference platelet->hetero_pos solve_ppp Solution: Prepare Platelet-Poor Plasma (2-step centrifugation) platelet->solve_ppp solve_blocker Solution: Use Heterophilic Blocking Agents or Serial Dilution hetero_pos->solve_blocker end_node Re-run Assay solve_ppp->end_node solve_blocker->end_node matrix Potential Matrix Effect (Suppression) low_q->matrix Yes variable_q High CV%? low_q->variable_q No degrade Potential Analyte Degradation matrix->degrade solve_spike Action: Perform Spike & Recovery. Dilute Sample if Needed. matrix->solve_spike solve_storage Action: Review Sample Storage & Handling. Use Aliquots. degrade->solve_storage solve_spike->end_node solve_storage->end_node pipette Pipetting or Washing Error variable_q->pipette Yes solve_tech Action: Review Pipetting Technique & Washing Protocol. pipette->solve_tech solve_tech->end_node

Caption: Troubleshooting workflow for this compound plasma immunoassays.

Heterophilic_Interference cluster_0 Normal Sandwich ELISA cluster_1 False Positive Interference CapAb0 Capture Ab Analyte0 This compound CapAb0->Analyte0 DetAb0 Detection Ab Analyte0->DetAb0 CapAb1 Capture Ab HetAb Heterophilic Ab CapAb1->HetAb Bridges Antibodies DetAb1 Detection Ab HetAb->DetAb1

Caption: Mechanism of heterophilic antibody interference.

SampleHandling collect 1. Collect Whole Blood (EDTA, Heparin, or Citrate Tube) spin1 2. First Centrifugation (1000 x g, 15 min) collect->spin1 transfer1 3. Aspirate Plasma (Avoid Buffy Coat) spin1->transfer1 spin2 4. Second Centrifugation (10,000 x g, 10 min, 2-8°C) transfer1->spin2 transfer2 5. Transfer Platelet-Poor Plasma to New Tube spin2->transfer2 decision Assay Immediately? transfer2->decision assay Proceed to Assay decision->assay Yes store Aliquot and Store (≤ -20°C) decision->store No

Caption: Recommended workflow for plasma sample handling and processing.

References

quality control measures for ENA-78 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as CXCL5. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected range of this compound in biological samples?

A1: The concentration of this compound can vary significantly depending on the sample type and pathological state. For instance, in human serum, concentrations can range from undetectable in healthy individuals to several ng/mL in inflammatory conditions. It is crucial to perform pilot studies to determine the expected range in your specific samples and choose an ELISA kit with an appropriate detection range.

Q2: How should I prepare my samples for this compound quantification?

A2: Proper sample preparation is critical for accurate results. Below are general guidelines for common sample types. Always refer to your specific ELISA kit manual for detailed instructions.

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1,000 x g for 15-20 minutes.[1][2] Aliquot the serum and store at -80°C. Avoid repeated freeze-thaw cycles.[1][2]

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin, citrate). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection.[1][2] Aliquot the plasma and store at -80°C.

  • Cell Culture Supernatants: Centrifuge the cell culture media at 1,500 rpm for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C.

  • Tissue Homogenates: The protocol will vary depending on the tissue type. Generally, tissues are rinsed with PBS to remove excess blood, weighed, and homogenized in a suitable lysis buffer. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected for analysis.

Q3: What are the key quality control measures I should implement in my this compound ELISA?

A3: Implementing robust quality control (QC) is essential for reliable and reproducible results. Key QC measures include:

  • Running a standard curve with every plate: This is mandatory for quantitative analysis.

  • Including positive and negative controls: These controls help to validate the assay performance.[3][4][5] A positive control can be a recombinant this compound protein or a sample known to contain this compound, while a negative control could be the sample diluent or a matrix from a known negative sample.[3][4][5]

  • Assessing intra- and inter-assay precision: This is typically expressed as the coefficient of variation (CV). Low CVs indicate good precision.

  • Performing spike and recovery experiments: This helps to assess the effect of the sample matrix on the assay's accuracy.[6][7][8][9]

  • Evaluating linearity of dilution: This confirms that the analyte detection is proportional to its concentration in the sample.

Troubleshooting Guides

Below are common problems encountered during this compound quantification via ELISA, along with their potential causes and solutions.

Problem 1: High Background

High background can mask the specific signal and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient washingIncrease the number of wash steps or the soak time between washes. Ensure all wells are completely aspirated after each wash.
Cross-reactivity of antibodiesUse highly specific monoclonal antibodies. If using a commercial kit, check the manufacturer's cross-reactivity data.
High concentration of detection antibodyOptimize the concentration of the detection antibody by performing a titration experiment.
Inadequate blockingIncrease the blocking incubation time or try a different blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS).
Contaminated reagentsUse fresh, sterile reagents. Avoid cross-contamination between wells.
Extended incubation timesAdhere strictly to the incubation times recommended in the protocol.
Light exposure of substrateKeep the TMB substrate in the dark before use and during incubation.
Problem 2: Low or No Signal

A weak or absent signal can prevent the accurate quantification of this compound.

Potential Cause Recommended Solution
Low concentration of this compound in samplesConcentrate the samples or use a more sensitive ELISA kit.
Inactive reagents (antibodies, enzyme conjugate, substrate)Check the expiration dates of all reagents. Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.
Incorrect assay procedureCarefully review and follow the ELISA kit protocol. Ensure all steps are performed in the correct order.
Insufficient incubation timesEnsure that the incubation times for the sample, detection antibody, and substrate are as recommended in the protocol.
Improper wavelength readingSet the plate reader to the correct wavelength for the substrate used (typically 450 nm for TMB).
Presence of inhibiting substances in samplesDilute the samples to reduce the concentration of potential inhibitors.
Problem 3: Poor Standard Curve

An unreliable standard curve will lead to inaccurate quantification of your samples.

Potential Cause Recommended Solution
Improper preparation of standardsReconstitute and dilute the standards precisely as instructed in the kit manual. Use calibrated pipettes and fresh tips for each dilution.
Degraded standardAliquot the reconstituted standard and store it at -80°C to avoid multiple freeze-thaw cycles.
Pipetting errorsBe meticulous with your pipetting technique. Use a new pipette tip for each standard dilution.
Incorrect curve fitting modelUse the appropriate curve fitting model as recommended by the kit manufacturer (e.g., four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve fit).
Plate reader errorEnsure the plate reader is calibrated and functioning correctly.
Problem 4: High Inter- and Intra-Assay Variability

High variability can make it difficult to obtain reproducible results.

Potential Cause Recommended Solution
Inconsistent pipettingUse calibrated pipettes and ensure consistent technique across all wells and plates.
Temperature variations across the plateAllow all reagents to come to room temperature before use. Incubate plates in a stable temperature environment.
Inconsistent washingUse an automated plate washer if available for more consistent washing. If washing manually, ensure the same procedure is followed for all wells.
Edge effectsAvoid using the outer wells of the plate, or fill them with buffer to maintain a more uniform temperature and humidity.
Reagent evaporationUse plate sealers during incubation steps to prevent evaporation.

Quantitative Data Presentation

The following tables summarize the performance characteristics of commercially available this compound/CXCL5 ELISA kits. This data can be used to select a kit that meets the specific requirements of your study.

Table 1: Performance Characteristics of Human this compound/CXCL5 ELISA Kits

ManufacturerKit Catalog No.Assay RangeSensitivityIntra-Assay CV (%)Inter-Assay CV (%)Sample Types
R&D SystemsDX00031.2 - 2,000 pg/mL15 pg/mL3.8 - 8.36.7 - 9.8Cell Culture Supernates, Serum, Plasma[10]
InvitrogenEHCXCL510 - 18,000 pg/mL10 pg/mL<10<12Serum, Plasma, Cell Culture Medium[11]
CUSABIOCSB-E08178h0.625 - 40 ng/mL0.567 ng/mL<8<10Serum, Plasma, Tissue Homogenates[12]
ProteintechKE0027131.25 - 2,000 pg/mL9.1 pg/mL5.0 - 9.46.9 - 9.1Serum, Plasma, Cell Culture Supernatants[13]
BiofargoN/AN/AN/A4.9 - 6.42.8 - 3.9N/A[14]

Table 2: Spike and Recovery Data for Human this compound/CXCL5 ELISA Kits

ManufacturerKit Catalog No.Sample TypeAverage % RecoveryRecovery Range (%)
R&D SystemsDX000Cell Culture Media10195 - 107[10]
Citrate Plasma10094 - 106[10]
EDTA Plasma9892 - 104[10]
Heparin Plasma9893 - 103[10]
CUSABIOCSB-E08178hSerum8581 - 89[12]
EDTA Plasma9894 - 103[12]
ProteintechKE00271Human Serum8371 - 95[13]
Human Plasma9879 - 117[13]
Cell Culture Supernatants9977 - 123[13]

Table 3: Linearity Data for a Human this compound/CXCL5 ELISA Kit

Data from CUSABIO (CSB-E08178h)[12]

SampleDilutionAverage % of ExpectedRange (%)
Serum1:210297 - 105
1:48683 - 89
1:89794 - 100

Experimental Protocols

Protocol 1: Preparation of In-House Quality Control Samples

Objective: To prepare reliable positive and negative control samples for monitoring the performance and consistency of the this compound ELISA.

A. Preparation of a Positive Control (Spiked Sample):

  • Select a matrix: Choose a sample matrix that is similar to your experimental samples (e.g., serum from a healthy donor, cell culture medium).

  • Determine the spike concentration: The final concentration of the spiked this compound should fall within the mid-range of your ELISA's standard curve.

  • Prepare a high-concentration stock of recombinant this compound: Reconstitute lyophilized recombinant human this compound in a suitable buffer (e.g., PBS with 0.1% BSA) to create a concentrated stock solution.

  • Spike the matrix: Add a small volume of the high-concentration this compound stock to the chosen matrix to achieve the desired final concentration.

  • Aliquot and store: Aliquot the spiked positive control into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

B. Preparation of a Negative Control:

  • Select a matrix: Use the same matrix as your positive control and experimental samples.

  • Confirm negativity: Ensure the chosen matrix has undetectable or very low levels of endogenous this compound. This may require pre-screening several sources.

  • Aliquot and store: Aliquot the negative control matrix into single-use vials and store at -80°C.

Protocol 2: Validation of Antibody Specificity by Cross-Reactivity Testing

Objective: To ensure that the antibodies used in the ELISA are specific to this compound and do not cross-react with other structurally related chemokines.

  • Select related proteins: Choose other chemokines from the CXC family (e.g., IL-8/CXCL8, GRO-α/CXCL1) that have structural similarities to this compound.

  • Prepare high-concentration solutions: Prepare solutions of the related proteins at a high concentration (e.g., 100 ng/mL) in the assay diluent.

  • Run the ELISA: Run the this compound ELISA according to the manufacturer's protocol, but instead of adding the this compound standard, add the high-concentration solutions of the related proteins to separate wells.

  • Include controls: Run a blank (assay diluent only) and the this compound standard curve as usual for comparison.

  • Analyze the results: Compare the optical density (OD) values of the wells containing the related proteins to the blank and the standard curve. A significant signal in the wells with related proteins indicates cross-reactivity. The percentage of cross-reactivity can be calculated as: (OD of related protein / OD of this compound at the same concentration) x 100. Ideally, cross-reactivity should be minimal (e.g., <1%).[10]

Visualizations

ELISA_Workflow General this compound Sandwich ELISA Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Wash Buffer, Diluents) add_standards_samples Add Standards & Samples to Coated Plate prep_reagents->add_standards_samples prep_standards Prepare Standard Curve (Serial Dilutions) prep_standards->add_standards_samples prep_samples Prepare Samples (Dilute as needed) prep_samples->add_standards_samples incubate1 Incubate add_standards_samples->incubate1 wash1 Wash incubate1->wash1 add_detection_ab Add Detection Antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash incubate2->wash2 add_enzyme_conjugate Add Enzyme Conjugate (e.g., HRP-Streptavidin) wash2->add_enzyme_conjugate incubate3 Incubate add_enzyme_conjugate->incubate3 wash3 Wash incubate3->wash3 add_substrate Add Substrate (e.g., TMB) wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop_solution Add Stop Solution incubate4->add_stop_solution read_plate Read Plate at 450 nm add_stop_solution->read_plate generate_curve Generate Standard Curve (4-PL Fit) read_plate->generate_curve calculate_conc Calculate this compound Concentration generate_curve->calculate_conc

Caption: General workflow for a sandwich ELISA for this compound quantification.

Troubleshooting_Logic Troubleshooting Logic for Common ELISA Issues cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Solutions high_bg High Background washing Washing Issues high_bg->washing Insufficient reagents Reagent Problems high_bg->reagents Concentration Too High incubation Incubation Errors high_bg->incubation Too Long low_signal Low/No Signal low_signal->reagents Inactive/Expired low_signal->incubation Too Short matrix Matrix Effects low_signal->matrix Inhibitors poor_curve Poor Standard Curve poor_curve->reagents Degraded Standard pipetting Pipetting Errors poor_curve->pipetting Inaccurate check_plate_reader Check Plate Reader & Curve Fit poor_curve->check_plate_reader high_var High Variability high_var->pipetting Inconsistent plate_issues Plate Issues high_var->plate_issues Edge Effects/ Temp Variation optimize_wash Optimize Wash Steps washing->optimize_wash check_reagents Check Reagent Quality & Concentrations reagents->check_reagents reagents->check_reagents verify_incubation Verify Incubation Times & Temps incubation->verify_incubation improve_pipetting Improve Pipetting Technique pipetting->improve_pipetting dilute_sample Dilute Samples matrix->dilute_sample use_sealer Use Plate Sealers plate_issues->use_sealer

Caption: Logical relationships for troubleshooting common ELISA problems.

References

Technical Support Center: Improving ENA-78/CXCL5 Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine 5 (CXCL5). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the sensitivity and reliability of their this compound detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound/CXCL5, and why is its sensitive detection important?

A1: this compound/CXCL5 is a small cytokine belonging to the CXC chemokine family. It is a potent chemoattractant and activator for neutrophils and is involved in various physiological and pathological processes, including inflammation, immune response, angiogenesis, and tumor progression. Sensitive and accurate detection of this compound is crucial for understanding its role in disease, identifying potential biomarkers for diagnosis and prognosis, and developing targeted therapeutics.

Q2: Which assay formats are most commonly used for this compound detection?

A2: The most common and sensitive method for quantifying this compound in biological fluids like serum, plasma, and cell culture supernatants is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). Other techniques used for detection include Western Blotting (WB) for protein characterization in cell lysates and Immunohistochemistry (IHC) for localizing this compound expression within tissue samples.

Q3: What are the critical factors for achieving high sensitivity in an this compound ELISA?

A3: Key factors include the quality and affinity of the antibody pair, proper sample collection and storage, optimization of incubation times and temperatures, efficient washing to reduce background, and the choice of a high-sensitivity substrate.

Q4: Can I use buffers or reagents from other ELISA kits for my this compound assay?

A4: It is strongly recommended to use the specific diluents and buffers provided with the this compound ELISA kit. Buffers from different kits may contain incompatible components or preservatives like sodium azide, which can inhibit the Horseradish Peroxidase (HRP) enzyme commonly used in ELISAs, leading to a complete loss of signal.

Troubleshooting Guide: this compound Sandwich ELISA

This guide addresses common problems encountered during this compound ELISA experiments that can impact sensitivity and accuracy.

Issue 1: Weak or No Signal

Q: My ELISA results show a very low or no signal, even in my positive controls. What are the potential causes and solutions?

A: A weak or absent signal is a common issue that can stem from several steps in the protocol. A systematic review of your workflow is the best approach to identify the root cause.

Potential Causes & Solutions

Potential Cause Recommended Solution
Reagent Issues Ensure all reagents were brought to room temperature (15-20 min) before use. Check the expiration dates on all kit components and do not use expired reagents. Confirm that reagents were added in the correct order as per the protocol.
Improper Standard Preparation Briefly centrifuge the lyophilized standard vial before reconstitution. Ensure it dissolves completely and allow it to sit for at least 10 minutes before making dilutions. Do not reuse diluted standards.
Inactive Enzyme Conjugate (HRP) Verify the activity of the HRP conjugate. Store conjugates protected from light at 4°C. Avoid using buffers containing sodium azide, as it inhibits HRP activity.
Suboptimal Incubation Ensure incubation times and temperatures are followed precisely as recommended by the kit manual. Insufficient incubation can lead to incomplete binding.
Incorrect Antibody Concentration If developing a custom assay, the antibody concentration may be too low. Increase the concentration or incubate longer (e.g., overnight at 4°C).

| Poor Antibody/Antigen Binding | Ensure you are using a plate validated for ELISAs, not a tissue culture plate. For custom assays, verify the capture and detection antibodies recognize distinct epitopes. |

Issue 2: High Background

Q: My blank wells and low-concentration standards show a high signal, making it difficult to distinguish them from my samples. How can I reduce this background noise?

A: High background is typically caused by non-specific binding of antibodies or insufficient removal of unbound reagents. Optimizing your blocking and washing steps is critical.

Potential Causes & Solutions

Potential Cause Recommended Solution
Insufficient Washing Ensure all wells are completely filled and aspirated during each wash. Increase the number of wash cycles (from 3 to 5). Introduce a 30-60 second soak time with the wash buffer in each well before aspiration to improve the removal of unbound reagents.
Ineffective Blocking Increase the blocking incubation period (e.g., from 1 hour to 2 hours at room temperature). If developing a custom assay, you can try a different blocking agent (e.g., 1-5% BSA or non-fat milk).
Antibody Concentration Too High If the primary or secondary antibody concentration is too high, it can lead to non-specific binding. Perform a titration to determine the optimal, lowest effective concentration.
Cross-Contamination Use fresh pipette tips for each standard, sample, and reagent. Ensure plate sealers are used during incubations to prevent splashing between wells.

| Substrate Issues | TMB substrate is light-sensitive; ensure the incubation step is performed in the dark. If the substrate solution appears colored before use, it is contaminated and should be discarded. |

Issue 3: Poor Standard Curve

Q: My this compound standard curve is not linear or has a low R² value. What could be wrong?

A: A reliable standard curve is essential for accurate quantification. Issues often arise from pipetting errors or improper standard handling.

Potential Causes & Solutions

Potential Cause Recommended Solution
Inaccurate Pipetting Check that pipettes are properly calibrated. Use fresh tips for each dilution step to avoid carryover. When preparing serial dilutions, ensure thorough mixing after each step.
Improper Standard Dilution Prepare fresh standard dilutions for every experiment; do not store and reuse them. Avoid making large, single-step dilutions.
Incorrect Curve Fitting Most ELISA data produce a sigmoidal (S-shaped) curve. Use a four-parameter logistic (4PL) or five-parameter logistic (5PL) curve fitting model for analysis, which is more appropriate than a linear regression.

| Outliers | Run standards in duplicate or triplicate to identify and potentially exclude outliers caused by pipetting errors or well-to-well variability. |

Visual Guide: ELISA Troubleshooting Workflow

The following flowchart provides a systematic approach to diagnosing and solving common ELISA sensitivity issues.

ELISA_Troubleshooting Troubleshooting Low Sensitivity in this compound ELISA start Low or No Signal Detected check_reagents Check Reagents & Protocol start->check_reagents check_std Review Standard Curve check_reagents->check_std No reagent_issue Problem: Reagent/Protocol Error - Expired? - Wrong order? - Stored improperly? check_reagents->reagent_issue Yes check_bg Assess Background Signal check_std->check_bg No std_issue Problem: Poor Standard Curve - Pipetting error? - Improper dilution? - Wrong curve fit? check_std->std_issue Yes bg_issue Problem: High Background - Insufficient washing? - Non-specific binding? - Antibody too concentrated? check_bg->bg_issue Yes reagent_sol Solution: - Use fresh, in-date reagents. - Follow protocol precisely. - Bring all reagents to RT. reagent_issue->reagent_sol std_sol Solution: - Calibrate pipettes. - Prepare fresh standards. - Use 4-PL curve fit. std_issue->std_sol bg_sol Solution: - Increase wash steps/soak time. - Optimize blocking. - Titrate antibody concentration. bg_issue->bg_sol end Signal Improved reagent_sol->end std_sol->end bg_sol->end

Caption: A logical workflow for troubleshooting low signal issues in this compound ELISA.

Troubleshooting Guides: Other Methods

Western Blot (WB)

Q: I can't detect this compound on my Western Blot, or the signal is very weak. How can I improve this? A: Low sensitivity in Western Blotting can be due to issues with protein extraction, transfer, or antibody binding.

  • Protein Load: Ensure you are loading enough total protein. For low-abundance targets like this compound, you may need to load 20-30 µg of lysate per well.

  • Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. For small proteins like this compound (~8-10 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm) and optimize transfer time to prevent "blow-through".

  • Antibody Concentration: The primary antibody concentration may be too low. Optimize by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000). A longer incubation, such as overnight at 4°C, may also enhance the signal.

  • Blocking Agent: Some blocking agents, like non-fat milk, contain proteins that can mask certain epitopes. Try switching to a different blocking agent like Bovine Serum Albumin (BSA).

Immunohistochemistry (IHC)

Q: My IHC staining for this compound is weak or absent in my tissue sections. What can I do? A: Weak IHC staining is often related to fixation methods that mask the target epitope.

  • Antigen Retrieval: This is a critical step. Formalin fixation creates protein cross-links that can hide the this compound epitope. Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) (pH 6.0) or Tris-EDTA (pH 9.0) buffer. The optimal buffer and heating time should be determined empirically.

  • Antibody Permeabilization: Ensure the cell membrane is adequately permeabilized (e.g., with Triton X-100 or saponin) to allow the antibody to reach intracellular this compound.

  • Primary Antibody: Check that your primary antibody is validated for IHC. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C) to improve binding.

  • Signal Amplification: If the target protein expression is low, consider using a signal amplification system, such as a biotin-conjugated secondary antibody followed by streptavidin-HRP.

Experimental Protocols

Protocol: Sandwich ELISA for this compound Quantification

This protocol provides a generalized workflow. Always refer to the specific manual provided with your ELISA kit for precise volumes, concentrations, and incubation times.

Workflow Diagram

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_read Data Acquisition prep_reagents 1. Prepare Reagents (Standards, Samples, Buffers) add_sample 2. Add 100µL of Standard/Sample to pre-coated plate prep_reagents->add_sample incubate1 3. Incubate (e.g., 90 min at 37°C) add_sample->incubate1 wash1 4. Wash Plate (3x) incubate1->wash1 add_biotin 5. Add 100µL Biotinylated Detection Antibody wash1->add_biotin incubate2 6. Incubate (e.g., 60 min at 37°C) add_biotin->incubate2 wash2 7. Wash Plate (3x) incubate2->wash2 add_hrp 8. Add 100µL Streptavidin-HRP wash2->add_hrp incubate3 9. Incubate (e.g., 30 min at 37°C) add_hrp->incubate3 wash3 10. Wash Plate (5x) incubate3->wash3 add_tmb 11. Add 100µL TMB Substrate (Incubate in dark) wash3->add_tmb add_stop 12. Add 50µL Stop Solution add_tmb->add_stop read_plate 13. Read Absorbance at 450nm add_stop->read_plate

Caption: Standard workflow for a human this compound/CXCL5 sandwich ELISA.

Methodology:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all components to room temperature before use. Perform serial dilutions of the this compound standard to generate a standard curve.

  • Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the antibody pre-coated microplate.

  • Incubation 1: Cover the plate with a sealer and incubate for the specified time and temperature (e.g., 90 minutes at 37°C). This allows the this compound in the sample to bind to the immobilized capture antibody.

  • Washing 1: Aspirate the liquid from each well and wash the plate three times with ~300 µL of wash buffer per well.

  • Add Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation 2: Cover and incubate the plate (e.g., 1 hour at 37°C). The detection antibody binds to a different epitope on the captured this compound.

  • Washing 2: Repeat the wash step as in step 4.

  • Add HRP Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation 3: Cover and incubate the plate (e.g., 30 minutes at 37°C). The streptavidin binds to the biotin (B1667282) on the detection antibody.

  • Washing 3: Aspirate and wash the plate five times. This is a critical wash step to reduce background.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature (e.g., 15-20 minutes). A blue color will develop in proportion to the amount of this compound present.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the concentration of this compound in the samples by plotting the standard curve (OD vs. concentration) and interpolating the sample OD values.

This compound/CXCL5 Signaling Pathway

This compound/CXCL5 exerts its biological effects primarily through the G-protein coupled receptor, CXCR2. This interaction triggers downstream signaling cascades that are crucial for neutrophil chemotaxis and activation.

CXCL5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response CXCL5 This compound / CXCL5 CXCR2 CXCR2 Receptor CXCL5->CXCR2 Binding G_protein Gαβγ CXCR2->G_protein Activation PLC PLC G_protein->PLC Gαq PI3K PI3K G_protein->PI3K Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK Cascade (ERK, p38) PKC->MAPK AKT Akt/PKB PI3K->AKT AKT->Chemotaxis Degranulation Degranulation MAPK->Degranulation Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: Simplified this compound/CXCL5 signaling pathway via the CXCR2 receptor.

issues with recombinant ENA-78 protein folding and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant Epithelial-Derived Neutrophil-Activating Protein 78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function?

A1: this compound (CXCL5) is a small cytokine belonging to the CXC chemokine family. Its primary role is to act as a potent chemoattractant and activator for neutrophils, which are key players in the innate immune response.[1][2][3] It stimulates the directional migration (chemotaxis) of neutrophils to sites of inflammation or injury.[1][2] this compound exerts its effects by binding to the G protein-coupled receptor CXCR2.[1][3]

Q2: My recombinant this compound shows low biological activity. What could be the reason?

A2: Low biological activity of recombinant this compound can stem from several factors:

  • Improper Folding: The protein may have misfolded during expression or refolding, preventing it from binding to its receptor, CXCR2.

  • N-terminal Truncation: The biological activity of this compound is highly dependent on its N-terminal sequence. Full-length this compound can be processed by proteases to yield truncated forms that have significantly higher potency.[1] If your construct or purification process results in heterogeneous N-termini, you may observe variable or lower-than-expected activity.

  • Degradation: The protein may have degraded due to improper storage, handling, or the presence of contaminating proteases.

  • Assay Conditions: The conditions of your bioassay, such as cell density, chemoattractant concentration, and incubation time, may not be optimal.

Q3: What are the recommended storage and handling conditions for recombinant this compound?

A3: For optimal stability, lyophilized recombinant this compound should be stored desiccated at -20°C to -80°C.[3][4][5][6][7] Upon reconstitution in sterile water or a recommended buffer, the protein solution can be stored at 4°C for 2-7 days.[3][4][5][7] For long-term storage, it is advisable to aliquot the reconstituted protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4][5][6][7] The addition of a carrier protein, such as 0.1% bovine serum albumin (BSA) or human serum albumin (HSA), is often recommended for long-term storage of the reconstituted protein.[3][4][5][7]

Troubleshooting Guides

Low Yield of Recombinant this compound from E. coli Expression
Potential Cause Troubleshooting Steps
Suboptimal Codon Usage The codon usage of the human this compound gene may not be optimal for E. coli. Synthesize a codon-optimized gene for expression in E. coli.
Toxicity of the Protein High-level expression of this compound may be toxic to E. coli. Use a tightly regulated expression system (e.g., pLysS hosts) to minimize basal expression. Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., IPTG).
Inefficient Lysis Incomplete cell lysis will result in a lower yield of the protein. Ensure efficient cell disruption by optimizing sonication parameters or using a French press.
Protein Degradation The expressed protein may be degraded by host cell proteases. Add protease inhibitors to the lysis buffer. Maintain low temperatures during purification.
Recombinant this compound is Expressed as Insoluble Inclusion Bodies
Potential Cause Troubleshooting Steps
High Expression Rate Rapid and high-level expression often leads to misfolding and aggregation into inclusion bodies. Lower the induction temperature (e.g., 16-25°C) and inducer concentration.
Lack of Proper Chaperones E. coli may lack the necessary chaperones for the correct folding of a human protein. Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding.
Suboptimal Culture Medium The composition of the culture medium can influence protein folding. Optimize the medium composition, for example, by adding supplements like glucose or specific amino acids.
Protein is in Inclusion Bodies If optimizing expression conditions fails, the protein will need to be purified from inclusion bodies and refolded.
Poor Recovery and Activity After Refolding from Inclusion Bodies
Potential Cause Troubleshooting Steps
Inefficient Solubilization The inclusion bodies are not fully solubilized, leading to low protein recovery. Use strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride. Ensure complete resuspension and incubation.
Protein Aggregation During Refolding Rapid removal of the denaturant can lead to protein aggregation. Employ gradual refolding methods like dialysis or dilution.[8] Optimize the refolding buffer composition (pH, ionic strength, additives like L-arginine or polyethylene (B3416737) glycol).
Incorrect Disulfide Bond Formation This compound contains conserved cysteine residues that form disulfide bonds crucial for its structure and function. Include a redox shuffling system (e.g., a combination of reduced and oxidized glutathione) in the refolding buffer to facilitate correct disulfide bond formation.
Loss of Activity During Purification The refolded protein may be unstable under the purification conditions. Perform purification steps at low temperatures. Use buffers that are known to stabilize the protein.

Experimental Protocols

Protocol 1: Refolding of Recombinant this compound from Inclusion Bodies

This protocol provides a general workflow for the solubilization and refolding of recombinant this compound expressed as inclusion bodies in E. coli. Optimization may be required.

  • Inclusion Body Isolation and Washing:

    • Harvest E. coli cells expressing this compound by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).

    • Lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[8] Follow with washes with a buffer without detergent to remove the detergent.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea or 6 M Guanidine-HCl, 10 mM DTT).

    • Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

    • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, and a redox system like 0.5 mM oxidized glutathione (B108866) and 5 mM reduced glutathione).

    • Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. The dilution factor should be at least 1:100 to reduce the denaturant concentration effectively.

    • Incubate the refolding mixture at 4°C for 12-24 hours with gentle stirring.

  • Purification and Concentration:

    • After refolding, concentrate the protein solution using techniques like ultrafiltration.

    • Purify the refolded this compound using chromatographic methods such as ion-exchange and size-exclusion chromatography to remove aggregates and improperly folded protein.

Protocol 2: Neutrophil Chemotaxis Assay

This protocol outlines a standard Boyden chamber assay to assess the biological activity of recombinant this compound.

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., using Ficoll-Paque).

    • Resuspend the isolated neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • Chemotaxis Assay Setup:

    • Use a Boyden chamber or a multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size).

    • Add different concentrations of recombinant this compound (e.g., 1-100 ng/mL) to the lower wells of the chamber.[1][2][9] Use assay medium alone as a negative control.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, remove the inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring the fluorescence in a plate reader.

Quantitative Data Summary

Table 1: Commercially Available Recombinant Human this compound Specifications

Parameter Typical Specification Reference
Purity > 95% to > 98% (as determined by SDS-PAGE and RP-HPLC)[2][3][4][5][7]
Endotoxin Level < 0.1 to < 1.0 EU/µg[2][4]
Molecular Weight ~8 kDa[2][3][4][5]
Formulation Lyophilized from various buffers, sometimes with no additives.[1][3][5][7]
Biological Activity ED50 typically in the range of 5-100 ng/mL for neutrophil chemotaxis or calcium mobilization assays.[1][2][4][9]

Visualizations

ENA78_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ENA78 This compound (CXCL5) CXCR2 CXCR2 (G-protein coupled receptor) ENA78->CXCR2 Binding & Activation G_protein G-protein (αβγ subunits) CXCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α subunit activates PI3K PI3K G_protein->PI3K βγ subunits activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, Actin Polymerization) Ca_release->Cellular_Response Contributes to MAPK MAPK Pathway (ERK, p38, JNK) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: this compound (CXCL5) signaling pathway via the CXCR2 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Chemotaxis Assay cluster_analysis Analysis start Start: Recombinant This compound Sample reconstitution Reconstitute Lyophilized Protein in Sterile Water start->reconstitution serial_dilution Prepare Serial Dilutions of this compound reconstitution->serial_dilution setup_chamber Set up Boyden Chamber: - this compound in lower well - Neutrophils in upper insert serial_dilution->setup_chamber neutrophil_isolation Isolate Human Neutrophils from Blood neutrophil_isolation->setup_chamber incubation Incubate at 37°C for 1-2 hours setup_chamber->incubation migration Neutrophils Migrate Through Membrane incubation->migration quantification Quantify Migrated Cells (e.g., cell counting or fluorescence assay) migration->quantification data_analysis Analyze Data: - Plot cell migration vs. This compound concentration - Determine ED50 quantification->data_analysis end End: Determine Biological Activity data_analysis->end

Caption: Workflow for assessing this compound bioactivity.

References

Technical Support Center: ENA-78 Sample Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing freeze-thaw cycles for Epithelial-Neutrophil Activating Peptide-78 (ENA-78, also known as CXCL5) samples to ensure sample integrity and experimental accuracy. Below you will find frequently asked questions, a troubleshooting guide, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to minimize freeze-thaw cycles for this compound samples?

A1: Repeated freeze-thaw cycles can significantly compromise the stability and integrity of protein samples like this compound. The formation of ice crystals, pH shifts, and increased solute concentrations during freezing and thawing can lead to protein denaturation, aggregation, and loss of biological activity.[1][2] This degradation can result in inaccurate quantification in immunoassays and reduced efficacy in functional experiments.

Q2: What is the maximum number of freeze-thaw cycles recommended for this compound samples?

A2: For optimal results, it is strongly recommended to subject this compound samples to only one freeze-thaw cycle. If repeated use of a sample is necessary, it should be aliquoted into single-use volumes prior to the initial freezing. While some robust cytokines may tolerate a limited number of cycles, avoiding repeated freezing and thawing is a critical best practice for maintaining sample quality.[3][4]

Q3: How should I properly aliquot my this compound samples to avoid multiple freeze-thaw cycles?

A3: Upon receiving or preparing a fresh this compound sample, determine the required volume for your future experiments. Divide the sample into smaller, single-use aliquots in appropriate low-protein-binding tubes. The volume of each aliquot should be sufficient for a single experiment to avoid the need to thaw and re-freeze any remaining sample.

Q4: What are the ideal storage conditions for this compound samples?

A4: For long-term storage, this compound samples should be maintained at -80°C.[4] For short-term storage, -20°C may be acceptable, but -80°C is preferred to minimize degradation. Once thawed for use, samples should be kept on ice to prevent degradation.

Q5: Can I use a sample that has been accidentally thawed and refrozen?

A5: It is not recommended to use a sample that has undergone an unplanned freeze-thaw cycle, as its integrity may be compromised. If it is absolutely necessary to use such a sample, the results should be interpreted with caution, and the deviation from the standard protocol should be noted in your experimental records.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected this compound concentration in an immunoassay. Sample degradation due to multiple freeze-thaw cycles.Always aliquot samples into single-use volumes before the first freeze. Use a fresh aliquot for each experiment.
Improper storage temperature.Ensure samples are consistently stored at -80°C for long-term storage.
High variability between replicate measurements of the same sample. Inconsistent sample handling, including partial thawing and refreezing of aliquots.Thaw aliquots completely and mix gently before use. Avoid vortexing, which can cause protein shearing. Use each aliquot only once.
Non-homogenous sample after thawing.After thawing, gently mix the sample by flicking the tube or brief, low-speed vortexing to ensure a homogenous solution before taking a subsample for your assay.
Loss of this compound biological activity in a functional assay. Protein denaturation or aggregation caused by repeated freeze-thaw cycles.Use a fresh, single-use aliquot of this compound for all functional assays. Consider adding a cryoprotectant like glycerol (B35011) if compatible with your downstream application, although this should be validated.

Data Presentation: Impact of Freeze-Thaw Cycles on Chemokine Stability

While specific quantitative data for this compound is limited, the following table presents data for Interleukin-8 (IL-8), a chemokine with a similar structure (CXC family), to illustrate the potential effects of freeze-thaw cycles. This data should be considered indicative for this compound, and it is always recommended to handle samples with a minimal number of freeze-thaw cycles.

Number of Freeze-Thaw CyclesMean Change in IL-8 Concentration (%) in Plasma[5]Mean Change in IL-8 Concentration (%) in Serum[5]
2 (Baseline)00
3+0.6+1.4
4-1.1+0.8
5-1.3+1.1

Note: The data indicates that for up to five freeze-thaw cycles, the concentration of IL-8 remained relatively stable in both plasma and serum.[5] However, it is crucial to recognize that other proteins can be more sensitive, and the best practice remains to avoid repeated freeze-thaw cycles whenever possible. A study on a panel of 27 cytokines found that up to three freeze-thaw cycles did not have a significant impact on their concentrations.[4]

Experimental Protocols

Protocol for Aliquoting this compound Samples
  • Preparation: Work on a clean laboratory bench. Prepare sterile, low-protein-binding microcentrifuge tubes. Label each tube clearly with the sample identifier, concentration, and date.

  • Thawing (if applicable): If the primary sample is frozen, thaw it rapidly in a 37°C water bath or at room temperature. Once thawed, immediately place the sample on ice.

  • Mixing: Gently mix the sample by flicking the tube or inverting it several times to ensure homogeneity. Avoid vigorous vortexing.

  • Aliquoting: Carefully pipette the desired volume of the sample into each pre-labeled microcentrifuge tube. The volume should be sufficient for a single experiment.

  • Freezing: Immediately place the aliquoted tubes in a -80°C freezer for long-term storage.

Protocol for Assessing this compound Stability After Freeze-Thaw Cycles
  • Sample Preparation: Prepare a pool of the this compound sample to be tested. Aliquot the pool into multiple tubes.

  • Baseline Measurement (Cycle 0): Immediately after aliquoting, take a subset of the tubes for the initial concentration measurement using a validated immunoassay (e.g., ELISA). This will serve as the baseline (T0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -80°C for at least 24 hours.

    • For each subsequent cycle, remove the designated tubes from the freezer and allow them to thaw completely at room temperature.

    • Once thawed, one set of tubes is taken for analysis.

    • The remaining tubes are immediately returned to the -80°C freezer.

  • Analysis: At each designated freeze-thaw cycle (e.g., 1, 2, 3, 5 cycles), measure the concentration of this compound in the thawed aliquots using the same immunoassay as for the baseline measurement.

  • Data Analysis: Calculate the percentage change in this compound concentration at each freeze-thaw cycle relative to the baseline measurement.

Mandatory Visualization

G cluster_0 Sample Reception & Initial Processing cluster_1 Storage cluster_2 Experimental Use cluster_3 Outcome A Receive/Prepare Fresh This compound Sample B Determine Experimental Volume Needs A->B Plan Ahead C Aliquot into Single-Use Low-Protein-Binding Tubes B->C Key Step D Store Aliquots at -80°C C->D Immediate Freezing E Thaw a Single Aliquot for Experiment D->E One Cycle Only F Perform Experiment E->F Use Immediately H Discard Any Unused Portion E->H No Re-freezing G High-Quality, Reliable Data F->G

Caption: Recommended workflow for handling this compound samples to minimize freeze-thaw cycles.

References

Validation & Comparative

A Comparative Guide to ENA-78 and IL-8 in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epithelial-derived neutrophil-activating protein 78 (ENA-78), also known as CXCL5, and Interleukin-8 (IL-8), or CXCL8, are both members of the CXC family of chemokines and play crucial roles as potent chemoattractants and activators of neutrophils.[1] While they share the common function of mobilizing neutrophils to sites of inflammation, evidence suggests differences in their expression patterns, relative potencies, and signaling mechanisms, which may translate to distinct roles in acute and chronic inflammatory conditions.[2] This guide provides a detailed comparison of this compound and IL-8 in neutrophil activation, supported by experimental data and protocols.

Comparative Analysis of Neutrophil Activation

Both this compound and IL-8 stimulate a range of neutrophil functions, including chemotaxis, degranulation, and the production of reactive oxygen species (oxidative burst). However, their relative efficacy in eliciting these responses can vary.

Chemotaxis

Chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a hallmark of both this compound and IL-8 activity. Comparative studies indicate that IL-8 is generally a more potent chemoattractant for neutrophils than this compound. One study established the order of neutrophil chemotactic potency for several CXC chemokines as GRO alpha > GRO gamma > this compound for both intact and truncated forms.[3] Another source identifies IL-8 as the most potent among the human neutrophil-attracting ELR+ CXC chemokines.[4]

Interestingly, post-translational modification significantly impacts the chemotactic activity of these chemokines. N-terminal truncation of this compound (resulting in this compound(8,9-78)) can increase its chemotactic potency by threefold compared to the intact form.[3]

Table 1: Comparison of Chemotactic Potency

ChemokineRelative PotencyFactors Influencing Potency
This compound (CXCL5) Less potent than IL-8 and other GRO chemokines.[3]N-terminal truncation enhances activity.[3]
IL-8 (CXCL8) Considered the most potent neutrophil chemoattractant in the human ELR+ CXC family.[4]Monomeric form may be more potent than the dimeric form for receptor binding and activation.[4]
Degranulation
Oxidative Burst

The oxidative burst is a critical antimicrobial function of neutrophils characterized by the rapid release of reactive oxygen species (ROS). Both this compound and IL-8 can prime or directly induce this response. IL-8 has been shown to prime neutrophils for an enhanced oxidative burst in response to other stimuli like fMLP.[5] This priming effect is dependent on an increase in intracellular calcium.[6] While CXCL5 is also known to activate neutrophils, leading to ROS production, direct quantitative comparisons of its potency relative to IL-8 are scarce.

Signaling Pathways in Neutrophil Activation

This compound and IL-8 exert their effects by binding to the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, which are predominantly expressed on the surface of neutrophils.[4] While both chemokines can signal through both receptors, they exhibit different binding affinities. IL-8 binds with high affinity to both CXCR1 and CXCR2, whereas this compound binds with high affinity primarily to CXCR2 and only weakly to CXCR1.[4]

Upon receptor binding, a cascade of intracellular signaling events is initiated. Both chemokines have been shown to activate common downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, which are crucial for a variety of neutrophil functions.[7] Specifically, increased levels of both CXCL5 and CXCL8 can promote inflammatory responses through the activation of the PI3K/Akt/NF-κB signaling pathway.[7]

However, there is also evidence for differential signaling pathway engagement. Studies have indicated that this compound (CXCL5) activates neutrophils through the ERK and p38 MAPK pathways. In contrast, IL-8-mediated chemotaxis has been specifically linked to the activation of Janus kinase 3 (JAK3).[8]

Below is a diagram illustrating the key signaling pathways involved in this compound and IL-8 mediated neutrophil activation.

G Comparative Signaling Pathways of this compound and IL-8 in Neutrophils cluster_ligands Chemokines cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_functions Neutrophil Functions This compound (CXCL5) This compound (CXCL5) CXCR1 CXCR1 This compound (CXCL5)->CXCR1 (weak) CXCR2 CXCR2 This compound (CXCL5)->CXCR2 IL-8 (CXCL8) IL-8 (CXCL8) IL-8 (CXCL8)->CXCR1 IL-8 (CXCL8)->CXCR2 PI3K_Akt PI3K/Akt CXCR1->PI3K_Akt JAK3 JAK3 CXCR1->JAK3 CXCR2->PI3K_Akt MAPK MAPK (ERK, p38) CXCR2->MAPK NFkB NF-κB PI3K_Akt->NFkB Chemotaxis Chemotaxis MAPK->Chemotaxis Degranulation Degranulation MAPK->Degranulation Oxidative_Burst Oxidative Burst MAPK->Oxidative_Burst JAK3->Chemotaxis NFkB->Chemotaxis NFkB->Degranulation NFkB->Oxidative_Burst

Caption: Signaling pathways of this compound and IL-8 in neutrophils.

Experimental Protocols

Accurate and reproducible assessment of neutrophil activation is critical for comparative studies. Below are detailed methodologies for key experiments.

Neutrophil Isolation
  • Source: Freshly drawn human venous blood from healthy donors collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Density Gradient Centrifugation:

    • Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™ or Polymorphprep™).

    • Centrifuge at 400-500 x g for 30 minutes at room temperature with the brake off.

    • After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.

    • The pellet will contain red blood cells and neutrophils.

  • Red Blood Cell Lysis:

    • Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 0.2% NaCl) for 30 seconds, followed by the addition of an equal volume of a hypertonic solution (e.g., 1.6% NaCl) to restore isotonicity.

    • Alternatively, use a commercially available red blood cell lysis buffer.

    • Centrifuge at 200-300 x g for 5-10 minutes and discard the supernatant.

  • Washing: Wash the neutrophil pellet with PBS or Hank's Balanced Salt Solution (HBSS) and resuspend in the appropriate assay buffer.

  • Purity and Viability Assessment: Assess cell purity by flow cytometry using neutrophil-specific markers (e.g., CD15, CD16b) and viability using a trypan blue exclusion assay. Purity should typically be >95%.

Chemotaxis Assay (Boyden Chamber Assay)
  • Apparatus: A Boyden chamber or a multi-well transwell insert system with a microporous membrane (typically 3-5 µm pore size for neutrophils).

  • Procedure:

    • Place the chemoattractant solution (this compound or IL-8 at various concentrations) in the lower chamber of the Boyden apparatus.

    • Add the isolated neutrophil suspension to the upper chamber (on top of the membrane).

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

    • Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic index and EC50 values.

Below is a workflow diagram for a typical neutrophil chemotaxis experiment.

G Workflow for Neutrophil Chemotaxis Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils D Add Neutrophils to Upper Chamber A->D B Prepare Chemoattractant Solutions (this compound/IL-8) C Add Chemoattractant to Lower Chamber B->C E Incubate at 37°C C->E D->E F Fix and Stain Migrated Cells E->F G Count Migrated Cells F->G H Data Analysis (e.g., EC50 calculation) G->H

Caption: Experimental workflow for a neutrophil chemotaxis assay.

Degranulation Assay (Elastase Release)
  • Principle: This assay measures the activity of elastase, an enzyme released from the azurophilic granules of neutrophils upon activation.

  • Procedure:

    • Pre-incubate isolated neutrophils with cytochalasin B (to prevent actin polymerization and enhance degranulation) for 5-10 minutes at 37°C.

    • Stimulate the neutrophils with various concentrations of this compound or IL-8 for a defined period (e.g., 30-60 minutes) at 37°C.

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Add a specific chromogenic or fluorogenic elastase substrate to the supernatant.

    • Incubate at 37°C and measure the change in absorbance or fluorescence over time using a plate reader.

    • Calculate the percentage of total elastase release by lysing an equivalent number of unstimulated cells with a detergent (e.g., Triton X-100).

Oxidative Burst Assay (Dihydrorhodamine 123 Assay)
  • Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized to the highly fluorescent rhodamine 123 by reactive oxygen species within the cell.

  • Procedure:

    • Load isolated neutrophils with DHR 123 by incubating them with the probe for 15-30 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Stimulate the DHR 123-loaded neutrophils with various concentrations of this compound or IL-8.

    • Measure the increase in fluorescence over time using a fluorescence plate reader or a flow cytometer.

    • The rate of fluorescence increase is proportional to the rate of ROS production.

Conclusion

Both this compound and IL-8 are vital mediators of neutrophil activation, playing key roles in the inflammatory response. While they share the ability to induce chemotaxis, degranulation, and oxidative burst, they exhibit notable differences. IL-8 appears to be a more potent chemoattractant for neutrophils. Their distinct expression kinetics and potential for differential signaling through CXCR1 and CXCR2 suggest that this compound and IL-8 may have non-redundant roles in the temporal regulation of neutrophil recruitment and function during inflammation. For drug development professionals, understanding these nuances is critical for the targeted modulation of neutrophil-driven inflammation in various disease contexts. Further head-to-head quantitative studies will be invaluable in fully elucidating the comparative bioactivities of these important chemokines.

References

ENA-78 (CXCL5): A Comparative Guide to its Validation as a Disease Activity Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), is a potent chemoattractant for neutrophils and has emerged as a promising biomarker for monitoring disease activity in a variety of pathological conditions, including cancer, inflammatory disorders, and autoimmune diseases. This guide provides an objective comparison of this compound's performance against other established biomarkers, supported by experimental data, to aid in its validation and potential clinical utility.

Performance of this compound as a Diagnostic and Prognostic Biomarker

The utility of this compound as a biomarker varies across different diseases. Here, we present a comparative summary of its performance, with a focus on cancer, where it has been most extensively studied, and discuss its potential in inflammatory and autoimmune conditions.

Cancer

In oncological settings, elevated levels of this compound have been consistently associated with tumor progression, metastasis, and poor prognosis.[1]

Gastric Cancer:

A study comparing serum this compound/CXCL5 with the established tumor marker Carcinoembryonic Antigen (CEA) and Stromal Cell-Derived Factor-1 (SDF-1/CXCL12) for the diagnosis of gastric cancer demonstrated the superior diagnostic accuracy of the chemokines. This compound, in particular, showed potential in predicting both the presence of gastric cancer and distant metastasis.

Biomarker CombinationSensitivitySpecificityApplication
This compound/CXCL5 + SDF-1/CXCL12 + CEA75.0%92.8%Prediction of Distant Metastasis

Penile Cancer:

In penile cancer, serum CXCL5 levels were significantly higher in patients compared to healthy individuals. It demonstrated potential as both a diagnostic and prognostic marker.

BiomarkerAUCSensitivitySpecificityApplication
Serum CXCL50.88084.0%80.4%Diagnosis of Penile Cancer

Furthermore, elevated preoperative serum CXCL5 levels were significantly associated with advanced T stage, nodal status, and pelvic lymph node metastasis. Cox regression analysis identified serum CXCL5 level as an independent prognostic factor for disease-free survival.

Non-Small Cell Lung Cancer (NSCLC):

Elevated serum levels of this compound have been observed in NSCLC patients compared to healthy controls. While direct comparative diagnostic accuracy data with other markers is limited, studies have highlighted its prognostic significance. Higher this compound expression is correlated with a poorer prognosis in NSCLC.

Inflammatory and Autoimmune Diseases

While this compound is known to be elevated in various inflammatory and autoimmune conditions, direct quantitative comparisons of its diagnostic and prognostic performance against established biomarkers are not as well-documented as in cancer.

Inflammatory Bowel Disease (IBD):

This compound is significantly upregulated in the intestinal mucosa of patients with Crohn's disease and ulcerative colitis.[2] It is considered to play a pathogenic role in IBD by recruiting neutrophils to the site of inflammation. However, its performance as a biomarker for disease activity has not been quantitatively compared to the current gold standard, fecal calprotectin.

Established Biomarker Performance in IBD (for comparison):

BiomarkerApplicationRepresentative Performance
Fecal CalprotectinDifferentiating IBD from non-IBDSensitivity: ~80-90%, Specificity: ~80-90%
C-Reactive Protein (CRP)Monitoring disease activityVariable sensitivity and specificity

Rheumatoid Arthritis (RA):

This compound levels are elevated in the synovial fluid and peripheral blood of patients with RA compared to those with osteoarthritis or healthy individuals.[3] It contributes to the chemotactic activity observed in RA synovial fluid, suggesting a role in disease pathogenesis.[3] However, its diagnostic and prognostic utility has not been directly compared to established biomarkers like Rheumatoid Factor (RF), anti-Cyclic Citrullinated Peptide (anti-CCP) antibodies, and C-Reactive Protein (CRP).

Established Biomarker Performance in RA (for comparison):

BiomarkerApplicationRepresentative Performance
Rheumatoid Factor (RF)DiagnosisSensitivity: ~70-80%, Specificity: ~80-90%
Anti-CCP AntibodiesDiagnosisSensitivity: ~60-70%, Specificity: >95%
C-Reactive Protein (CRP)Monitoring disease activityCorrelates with inflammation, but not specific to RA

Signaling Pathways Involving this compound (CXCL5)

This compound exerts its biological effects primarily through its receptor, CXCR2. The activation of the CXCL5/CXCR2 axis triggers downstream signaling cascades that are crucial in the pathogenesis of various diseases.

G CXCL5/CXCR2 Signaling in Cancer Progression CXCL5 CXCL5 (this compound) CXCR2 CXCR2 Receptor CXCL5->CXCR2 Binds to PI3K PI3K CXCR2->PI3K ERK ERK CXCR2->ERK STAT3 STAT3 CXCR2->STAT3 AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation AKT->Proliferation Migration Cell Migration/ Invasion AKT->Migration ERK->Proliferation ERK->Migration Inflammation Inflammation STAT3->Inflammation Angiogenesis Angiogenesis NFkB->Angiogenesis NFkB->Inflammation

CXCL5/CXCR2 Signaling Pathway

Experimental Protocols

The most common method for quantifying this compound levels in biological samples is the enzyme-linked immunosorbent assay (ELISA). Several commercial kits are available for this purpose.

General ELISA Protocol for this compound Measurement

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. For specific details, refer to the manufacturer's instructions for the chosen kit.

1. Sample Preparation:

  • Serum: Collect whole blood and allow it to clot at room temperature for 30 minutes. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). To obtain platelet-poor plasma, which is recommended for accurate measurement of circulating this compound, centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[2] Collect the plasma and assay immediately or aliquot and store at ≤ -20°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove debris. Assay immediately or aliquot and store at ≤ -20°C.

2. Assay Procedure:

The following is a typical workflow for a sandwich ELISA:

General ELISA Workflow

Conclusion

This compound (CXCL5) demonstrates significant potential as a biomarker for disease activity, particularly in the field of oncology where its prognostic and diagnostic value has been quantitatively assessed. In inflammatory and autoimmune diseases, while its role in pathogenesis is evident, further studies are required to directly compare its performance against established biomarkers to fully validate its clinical utility. The availability of reliable ELISA methods facilitates the inclusion of this compound in future validation studies. This guide provides a foundation for researchers and clinicians to objectively evaluate the potential of this compound as a valuable tool in disease management.

References

A Comparative Guide to ENA-78 Antibody Cross-Reactivity with CXC Chemokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), antibodies with other members of the CXC chemokine family. Understanding the specificity of these antibodies is critical for the accuracy of immunoassays and the development of targeted therapeutics. This document summarizes available cross-reactivity data, details the experimental protocols used for its determination, and illustrates the relevant biological pathways.

Introduction to this compound and the CXC Chemokine Family

This compound (CXCL5) is a member of the CXC family of chemokines, characterized by the presence of a single amino acid separating the first two cysteine residues. This family is further divided into ELR+ and ELR- subfamilies based on the presence or absence of a glutamate-leucine-arginine (ELR) motif preceding the CXC sequence. ELR+ chemokines, including this compound, are potent promoters of angiogenesis and are chemoattractants for neutrophils.[1] They primarily exert their effects by binding to the G-protein coupled receptors CXCR1 and CXCR2.[2] Given the structural similarities among CXC chemokines that bind to the same receptors, the potential for antibody cross-reactivity is a significant consideration in immunological studies.

This compound Antibody Cross-Reactivity Profile

The specificity of commercially available this compound antibodies varies, with some demonstrating high specificity and others exhibiting cross-reactivity with other CXC chemokines. Below is a summary of reported cross-reactivity data. It is important to note that the absence of detectable cross-reactivity is often dependent on the specific assay conditions and the concentrations of the tested chemokines.

Antibody TypeTarget ChemokineCross-ReactantReported Cross-Reactivity
Monoclonal (Clone #33170)Human this compound (CXCL5)Recombinant Human CXCL1, CXCL2, CXCL3Does not cross-react
ELISA Kit AntibodiesHuman this compound (CXCL5)Available related molecules< 0.5%[3]
PolyclonalHuman this compound (CXCL5)Other relevant proteinsNo detectable cross-reactivity[4]
Monoclonal (Clone EP13083)Human CXCL5 and CXCL6Human CXCL5 and CXCL6Recognizes both CXCL5 and CXCL6
Engineered Monoclonal (LY3041658)Pan-ELR+ CXC ChemokinesCXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, CXCL8Binds to all seven human ELR+ CXC chemokines[1]

Experimental Protocols for Assessing Antibody Cross-Reactivity

The determination of antibody cross-reactivity is crucial for validating its specificity. Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly employed method for this purpose, primarily in two formats: Sandwich ELISA and Competitive ELISA.

Sandwich ELISA for Specificity Testing

This format is ideal for assessing the specificity of a matched antibody pair (capture and detection antibodies).

Principle: The capture antibody, coated on a microplate well, binds to the target antigen (this compound). A labeled detection antibody then binds to a different epitope on the captured antigen. To test for cross-reactivity, other CXC chemokines are added instead of this compound. A signal will only be generated if the antibody pair recognizes the cross-reactant.

Detailed Protocol:

  • Coating: A 96-well microplate is coated with a capture anti-ENA-78 antibody (typically 1-10 µg/mL in a coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Remaining protein-binding sites on the well surface are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Sample/Standard Incubation: Recombinant this compound (as a positive control) and other CXC chemokines (e.g., CXCL1, CXCL2, CXCL3, CXCL6, CXCL8) at various concentrations are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Detection Antibody Incubation: A biotinylated detection anti-ENA-78 antibody is added to each well and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed as described in step 2.

  • Enzyme Conjugate Incubation: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 20-30 minutes at room temperature, protected from light.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The percentage of cross-reactivity is calculated based on the signal generated by the cross-reactant compared to the signal from this compound.

Competitive ELISA for Cross-Reactivity Assessment

This format is particularly useful for determining the cross-reactivity of a single antibody.

Principle: A known amount of this compound is coated onto the microplate wells. The sample containing the this compound antibody is pre-incubated with either unlabeled this compound (as a competitor) or other CXC chemokines. This mixture is then added to the coated wells. The amount of antibody that binds to the coated antigen is inversely proportional to the amount of antigen in the pre-incubation mixture.

Detailed Protocol:

  • Coating: A 96-well microplate is coated with recombinant this compound (typically 1-10 µg/mL in a coating buffer) and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed and blocked as described in the Sandwich ELISA protocol.

  • Competitive Reaction: In separate tubes, a fixed concentration of the anti-ENA-78 antibody is pre-incubated with serial dilutions of either unlabeled this compound (for the standard curve) or the test CXC chemokines for 1-2 hours at room temperature.

  • Incubation in Coated Plate: The antibody-antigen mixtures are then added to the this compound coated wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies.

  • Secondary Antibody Incubation: An enzyme-labeled secondary antibody (e.g., anti-species IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing, Substrate Addition, Stopping, and Data Acquisition: These steps are performed as described in the Sandwich ELISA protocol. The percentage of cross-reactivity is determined by comparing the concentration of the cross-reactant required to inhibit antibody binding by 50% (IC50) with the IC50 of this compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

CXCR2 Signaling Pathway

This compound and other ELR+ CXC chemokines primarily signal through the CXCR2 receptor, leading to neutrophil activation and chemotaxis.

CXCR2_Signaling_Pathway cluster_ligands CXC Chemokines (ELR+) cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CXCL5 This compound (CXCL5) CXCR2 CXCR2 CXCL5->CXCR2 binds CXCL1 GROα (CXCL1) CXCL1->CXCR2 binds CXCL2 GROβ (CXCL2) CXCL2->CXCR2 binds CXCL3 GROγ (CXCL3) CXCL3->CXCR2 binds CXCL6 GCP-2 (CXCL6) CXCL6->CXCR2 binds CXCL8 IL-8 (CXCL8) CXCL8->CXCR2 binds G_Protein G-protein activation CXCR2->G_Protein PLC PLC Activation G_Protein->PLC PI3K_AKT_Pathway PI3K/AKT Pathway G_Protein->PI3K_AKT_Pathway PIP2 PIP2 -> IP3 + DAG PLC->PIP2 Ca_Release Ca²⁺ Release PIP2->Ca_Release PKC PKC Activation PIP2->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation, Angiogenesis) Ca_Release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK) PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response PI3K_AKT_Pathway->Cellular_Response

Caption: CXCR2 signaling cascade initiated by ELR+ CXC chemokines.

Experimental Workflow for Sandwich ELISA Cross-Reactivity Testing

The following diagram outlines the key steps in a sandwich ELISA designed to assess antibody cross-reactivity.

Sandwich_ELISA_Workflow start Start coat_plate 1. Coat Plate with Capture Anti-ENA-78 Ab start->coat_plate wash_block 2. Wash and Block coat_plate->wash_block add_antigens 3. Add Antigens: This compound (Control) & other CXC Chemokines wash_block->add_antigens wash1 4. Wash add_antigens->wash1 add_detection_ab 5. Add Biotinylated Detection Anti-ENA-78 Ab wash1->add_detection_ab wash2 6. Wash add_detection_ab->wash2 add_streptavidin_hrp 7. Add Streptavidin-HRP wash2->add_streptavidin_hrp wash3 8. Wash add_streptavidin_hrp->wash3 add_substrate 9. Add TMB Substrate wash3->add_substrate stop_reaction 10. Stop Reaction add_substrate->stop_reaction read_plate 11. Read Absorbance at 450nm stop_reaction->read_plate analyze_data 12. Analyze Data & Calculate % Cross-Reactivity read_plate->analyze_data end End analyze_data->end

Caption: Workflow for Sandwich ELISA cross-reactivity analysis.

Logical Relationship in Competitive ELISA for Cross-Reactivity

This diagram illustrates the competitive binding principle underlying the competitive ELISA for determining antibody specificity.

Competitive_ELISA_Logic cluster_preincubation Pre-incubation cluster_plate ELISA Plate Well Antibody Anti-ENA-78 Antibody Coated_ENA78 Coated this compound Antibody->Coated_ENA78 binds to Unlabeled_ENA78 Unlabeled this compound (Competitor) Unlabeled_ENA78->Antibody competes for binding Cross_Reactant Other CXC Chemokine Cross_Reactant->Antibody competes for binding

Caption: Competitive binding in cross-reactivity ELISA.

Conclusion

The specificity of this compound antibodies is a critical parameter for their reliable use in research and clinical applications. While several commercially available antibodies demonstrate high specificity for this compound with minimal cross-reactivity to other closely related CXC chemokines, it is imperative for researchers to validate the specificity of their chosen antibody in the context of their specific experimental setup. The provided experimental protocols and diagrams serve as a guide for conducting such validation and for understanding the underlying biological principles. For applications requiring the simultaneous targeting of multiple ELR+ CXC chemokines, engineered pan-specific antibodies may offer a viable alternative.

References

ENA-78 (CXCL5) Versus Other Angiogenic Factors in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate tumor microenvironment, the formation of new blood vessels, a process known as angiogenesis, is a critical step for tumor growth, invasion, and metastasis. This process is orchestrated by a complex network of pro- and anti-angiogenic factors. Among the pro-angiogenic molecules, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C Motif Chemokine Ligand 5 (CXCL5), has emerged as a significant player. This guide provides a comprehensive comparison of this compound with other key angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), with a focus on their roles in cancer.

Executive Summary

This compound/CXCL5 is a member of the CXC chemokine family that promotes angiogenesis by binding to its receptor, CXCR2. Its expression is elevated in various cancers and is often associated with poor prognosis. While VEGF is considered a master regulator of angiogenesis, CXCL5 acts as a potent, context-dependent angiogenic factor. Basic FGF is another crucial player that stimulates endothelial cell proliferation and migration. This guide delves into the comparative efficacy, signaling pathways, and expression profiles of these angiogenic factors, supported by experimental data and detailed protocols.

Comparative Analysis of Angiogenic Activity

While direct head-to-head quantitative comparisons of the angiogenic potency of this compound, VEGF, and bFGF are limited in the literature, their effects on key angiogenic processes such as endothelial cell migration and tube formation have been individually characterized.

Table 1: Comparison of In Vitro Angiogenic Activities

FeatureThis compound (CXCL5)Vascular Endothelial Growth Factor (VEGF)basic Fibroblast Growth Factor (bFGF)
Receptor CXCR2[4]VEGFR1, VEGFR2[5]FGFRs[6]
Optimal Concentration (Tube Formation) ~10 ng/mL[2][3]10-50 ng/mL[7]~20 ng/mL[8]
Migration (EC50) Not established~1.0 ng/mL[1]~5.0 ng/mL[1]
Primary Signaling Pathways PI3K/Akt, MAPK/ERK[9][10]PI3K/Akt, PLCγ, MAPK[5]MAPK/ERK, PI3K/Akt[6]

Expression Profile in Human Cancers

The expression levels of these angiogenic factors vary across different cancer types, which can influence tumor vascularity and response to anti-angiogenic therapies. Data from The Cancer Genome Atlas (TCGA) provides a broad overview of their mRNA expression.

Table 2: Overview of mRNA Expression in Various Cancers (Data from TCGA)

Cancer TypeThis compound (CXCL5) ExpressionVEGF-A ExpressionFGF2 (bFGF) Expression
Bladder Urothelial Carcinoma HighHighLow
Breast Invasive Carcinoma ModerateHighLow
Colon Adenocarcinoma HighHighLow
Glioblastoma Multiforme LowHighHigh
Head and Neck Squamous Cell Carcinoma HighHighLow
Kidney Renal Clear Cell Carcinoma LowHighLow
Liver Hepatocellular Carcinoma HighHighModerate
Lung Adenocarcinoma HighHighLow
Lung Squamous Cell Carcinoma HighHighLow
Ovarian Serous Cystadenocarcinoma ModerateHighLow
Pancreatic Adenocarcinoma HighHighLow
Prostate Adenocarcinoma HighModerateLow
Stomach Adenocarcinoma HighHighLow

Expression levels are qualitative summaries based on available data from The Human Protein Atlas which sources TCGA data. "High" indicates generally elevated expression in tumor tissues compared to normal, "Moderate" indicates variable or intermediate expression, and "Low" indicates low or no significant overexpression.

Signaling Pathways

The pro-angiogenic effects of this compound, VEGF, and bFGF are mediated by distinct signaling pathways initiated by their binding to specific receptors on endothelial cells.

This compound (CXCL5) Signaling Pathway

This compound exerts its angiogenic effects primarily through the G-protein coupled receptor CXCR2.[4] Binding of CXCL5 to CXCR2 on endothelial cells activates downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[9][10] These pathways promote endothelial cell survival, proliferation, and migration.

CXCL5_Signaling CXCL5 This compound (CXCL5) CXCR2 CXCR2 Receptor CXCL5->CXCR2 Binds to G_protein G-protein CXCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK_ERK MAPK/ERK G_protein->MAPK_ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration

This compound (CXCL5) signaling pathway in endothelial cells.
VEGF Signaling Pathway

VEGF-A, the most prominent member of the VEGF family, binds to its receptors VEGFR1 and VEGFR2, with VEGFR2 being the primary mediator of its angiogenic effects.[5] This binding leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways including the PI3K/Akt, PLCγ/PKC, and MAPK pathways, which collectively drive endothelial cell proliferation, migration, survival, and vascular permeability.

VEGF_Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Permeability Permeability PKC->Permeability Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

VEGF signaling pathway in endothelial cells.
bFGF Signaling Pathway

Basic FGF binds to Fibroblast Growth Factor Receptors (FGFRs), leading to receptor dimerization and activation of their intracellular tyrosine kinase domains.[6] This initiates downstream signaling primarily through the RAS/MAPK and PI3K/Akt pathways, promoting endothelial cell proliferation, migration, and differentiation.

bFGF_Signaling bFGF bFGF FGFR FGFR bFGF->FGFR Binds to RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_Akt PI3K/Akt Pathway FGFR->PI3K_Akt Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration RAS_MAPK->Migration Differentiation Differentiation PI3K_Akt->Differentiation

bFGF signaling pathway in endothelial cells.

Key Experimental Protocols

Accurate assessment of angiogenic activity is crucial for comparative studies. Below are detailed protocols for standard in vitro and in vivo angiogenesis assays.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures on a basement membrane matrix.

Workflow:

Tube_Formation_Workflow A Coat wells with Basement Membrane Extract (BME) B Incubate to allow BME to gel A->B C Seed endothelial cells on top of the gel B->C D Add test angiogenic factors (this compound, VEGF, bFGF) C->D E Incubate for 4-18 hours D->E F Visualize and quantify tube formation E->F

Endothelial cell tube formation assay workflow.

Protocol:

  • Plate Coating: Thaw Basement Membrane Extract (e.g., Matrigel®) on ice. Pipette 50-100 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in basal medium containing the desired concentration of the angiogenic factor to be tested (this compound, VEGF, or bFGF). Seed 1-2 x 10^4 cells per well onto the solidified Matrigel®.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of endothelial cells to angiogenic factors.

Workflow:

Migration_Assay_Workflow A Place cell culture inserts (e.g., Transwell®) in a 24-well plate B Add medium with angiogenic factor to the lower chamber A->B C Seed endothelial cells in the upper chamber B->C D Incubate for 4-24 hours C->D E Remove non-migrated cells from the top of the insert D->E F Fix and stain migrated cells on the bottom of the insert E->F G Count stained cells F->G

Endothelial cell migration assay workflow.

Protocol:

  • Chamber Setup: Place cell culture inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing the test angiogenic factor (this compound, VEGF, or bFGF) to the lower chamber of the wells.

  • Cell Seeding: Resuspend serum-starved endothelial cells in serum-free medium and add them to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C for 4-24 hours.

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., crystal violet).

  • Quantification: Count the number of stained, migrated cells in several microscopic fields.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the angiogenic potential of a substance by assessing blood vessel formation within a subcutaneously implanted gel plug.

Workflow:

Matrigel_Plug_Workflow A Mix Matrigel with angiogenic factor (this compound, VEGF, or bFGF) on ice B Inject the mixture subcutaneously into mice A->B C Allow the plug to solidify and become vascularized (7-21 days) B->C D Excise the Matrigel plug C->D E Quantify angiogenesis D->E

References

Correlation of ENA-78/CXCL5 Levels with Clinical Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C Motif Chemokine Ligand 5 (CXCL5), is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in inflammation by acting as a potent chemoattractant and activator for neutrophils.[1] Emerging evidence indicates that this compound/CXCL5 levels are significantly correlated with the clinical outcomes of numerous diseases, including various cancers, inflammatory conditions, and chronic illnesses. This guide provides an objective comparison of this compound's performance as a biomarker across different pathologies, supported by experimental data and methodologies.

Data Presentation: this compound/CXCL5 Levels and Clinical Correlation

The following tables summarize quantitative data on this compound/CXCL5 levels in different diseases and their association with clinical outcomes.

Table 1: this compound/CXCL5 in Cancer

Cancer TypeSample TypePatient CohortControl CohortKey Clinical CorrelationReference
Penile Cancer Serum357.9 ± 285.7 pg/mL98.7 ± 66.9 pg/mLHigher levels associated with advanced T stage, positive nodal status, and pelvic lymph node metastasis.[2][2]
Non-Small Cell Lung Cancer (NSCLC) Serum & TissueSignificantly increased vs. healthy volunteers.Lower levels in healthy volunteers.Expression correlates with tumor size, TNM stage, and histological grade.[3] Elevated levels predict poor overall survival.[3][4][5][3][4][5]
Colorectal Cancer TissueOverexpressed-Promotes tumor angiogenesis, neutrophil recruitment, and metastasis; predictor of poor clinical outcomes.[6][6]
Bladder Cancer Tissue & UrineElevated mRNA and protein levels.-Correlates with cancer grade; promotes cell migration and invasion.[7][7]
Liver Cancer TissueHigher expression in cells with high metastatic potential.-Exogenous CXCL5 increases proliferation, migration, and invasion.[7][7]

Table 2: this compound/CXCL5 in Inflammatory and Other Diseases

DiseaseSample TypePatient CohortControl CohortKey Clinical CorrelationReference
Diabetic Foot Ulcers Wound ExudateLower in non-healing vs. rapidly healing ulcers.-Decreased this compound is an independent predictor of impaired wound healing.[7][8] Optimal cut-off for predicting healing: 1792.00 ng/mL.[8][7][8]
Neuromyelitis Optica (NMO) PlasmaSignificantly higher vs. controls and MS patients.Lower levels.Plasma levels correlate with disease severity (EDSS scores) during remission.[9][9]
Atopic Dermatitis Serum & Skin ExudateSerum levels in adolescents exceeded controls.Lower levels.Maximal concentrations found in skin exudates during exacerbation, suggesting a role in neutrophil migration.[10][10]
Inflammatory Bowel Disease (Crohn's, Ulcerative Colitis) Intestinal MucosaHigh expression in epithelial cells.Low expression.Contributes to neutrophil recruitment to the inflamed lamina propria.[1][11][1][11]
Chronic Liver Disease PlasmaLower in patients with cirrhosis (Median: 86.6 pg/mL).Healthy controls (Median: 564.8 pg/mL).Levels decrease with disease severity (Child-Pugh and MELD scores) and correlate with hepatic biosynthetic capacity.[12][12]
Autism SerumMedian: 186.26 pg/mLMedian: 112.5 pg/mLSignificantly higher levels found in autistic children compared to healthy controls.[13][13]
Rheumatoid Arthritis Synovial Fluid & BloodStrongly elevated levels.-Citrullinated this compound is highly correlated with disease activity.[1][7][1][7]

Experimental Protocols

The quantification of this compound/CXCL5 levels in clinical samples is predominantly achieved through the enzyme-linked immunosorbent assay (ELISA).

Methodology: Quantitative Sandwich Enzyme Immunoassay (ELISA)

This technique is widely used for measuring this compound in serum, plasma, wound exudates, and cell culture supernatants.[13][14]

  • Plate Preparation : A microplate is pre-coated with a monoclonal antibody specific for human this compound.[14]

  • Sample/Standard Addition : Standards with known this compound concentrations and biological samples are pipetted into the wells. Any this compound present binds to the immobilized antibody.[13][14]

  • Washing : The wells are washed to remove any unbound substances.[14]

  • Detection Antibody Addition : An enzyme-linked polyclonal antibody specific for this compound is added to the wells, binding to the captured this compound.[14]

  • Second Washing : A subsequent wash removes any unbound antibody-enzyme reagent.[14]

  • Substrate Addition : A substrate solution is added, initiating a color change that is proportional to the amount of this compound bound in the initial step.[14]

  • Signal Measurement : The reaction is stopped, and the optical density of the color is measured using a microplate reader. The concentration of this compound in the samples is then determined by comparing their readings to the standard curve.[14]

Sample Handling Considerations : this compound is present in platelet granules and is released upon activation. To accurately measure circulating levels, the use of platelet-poor plasma is recommended to avoid variable and irreproducible results.[14]

Visualizations: Pathways and Processes

Signaling Pathways of this compound/CXCL5

This compound exerts its biological effects primarily by binding to the G-protein coupled receptor CXCR2. This interaction triggers several downstream signaling cascades that regulate cellular processes like inflammation, cell migration, proliferation, and angiogenesis.[3][6][15]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes CXCL5 This compound / CXCL5 CXCR2 CXCR2 Receptor CXCL5->CXCR2 Binding PI3K PI3K CXCR2->PI3K MAPK MAPK (ERK, p38, JNK) CXCR2->MAPK NFkB NF-κB CXCR2->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Migration Migration & Invasion MAPK->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis Inflammation Inflammation (Neutrophil Recruitment) NFkB->Inflammation

Caption: this compound/CXCL5 binds to the CXCR2 receptor, activating key signaling pathways.

Experimental Workflow for this compound Quantification

The following diagram outlines the typical workflow for measuring this compound levels in clinical research using an ELISA kit.

G start Start: Clinical Sample Collection (Serum, Plasma, Exudate) prep Sample Preparation (e.g., Centrifugation for Platelet-Poor Plasma) start->prep plate Add Samples & Standards to Antibody-Coated Microplate prep->plate incubate1 Incubate & Wash plate->incubate1 detect Add Enzyme-Linked Detection Antibody incubate1->detect incubate2 Incubate & Wash detect->incubate2 substrate Add Substrate Solution (Color Development) incubate2->substrate read Read Absorbance with Plate Reader substrate->read analyze Data Analysis: Calculate this compound Concentration vs. Standard Curve read->analyze end End: Report Results analyze->end

Caption: Standard experimental workflow for quantifying this compound using sandwich ELISA.

Logical Relationship: this compound in Disease Pathogenesis

Elevated this compound is a central driver in the pathogenesis of several diseases, linking initial inflammatory triggers to adverse clinical outcomes.

G Trigger Disease Trigger (e.g., Infection, Malignancy, Injury) Production Increased this compound/CXCL5 Production (by Epithelial, Endothelial, Tumor cells) Trigger->Production Recruitment Neutrophil Recruitment & Activation Production->Recruitment Pathology Pathological Processes: • Chronic Inflammation • Angiogenesis • Tissue Remodeling • Immunosuppression Recruitment->Pathology Outcome Adverse Clinical Outcome: • Tumor Progression & Metastasis • Impaired Wound Healing • Increased Disease Severity Pathology->Outcome

Caption: The role of this compound in linking disease triggers to clinical outcomes.

References

Validating the Therapeutic Potential of Targeting ENA-78: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a critical mediator in the pathogenesis of a spectrum of inflammatory diseases and cancers. Its primary role in recruiting and activating neutrophils, coupled with its pro-angiogenic properties, positions it as a compelling therapeutic target. This guide provides an objective comparison of targeting the this compound/CXCR2 axis with alternative therapeutic strategies, supported by experimental data and detailed methodologies to aid in the validation of its therapeutic potential.

This compound/CXCL5: Function and Signaling Pathway

This compound is a small cytokine belonging to the CXC chemokine family. It is produced by various cell types, including epithelial cells, endothelial cells, and macrophages, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). This compound exerts its biological effects primarily through its interaction with the G protein-coupled receptor, CXCR2.

Upon binding to CXCR2, this compound activates several downstream signaling cascades, including:

  • Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This cascade is involved in cell proliferation, differentiation, and inflammation.

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a key role in immune responses and inflammation.

  • Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of inflammatory gene expression.

The activation of these pathways ultimately leads to the chemotaxis of neutrophils to sites of inflammation, degranulation, and the release of reactive oxygen species, contributing to tissue damage in inflammatory conditions. In the context of cancer, this compound signaling can promote tumor growth, angiogenesis, and metastasis.

Therapeutic Strategies: Targeting this compound/CXCR2 vs. Alternatives

The central role of the this compound/CXCR2 axis in neutrophil-driven inflammation and cancer progression has led to the development of therapeutic agents aimed at inhibiting this pathway. These include small molecule antagonists of CXCR2 and neutralizing antibodies against this compound. Below is a comparative overview of these targeted therapies against established treatments in relevant disease models.

Comparison in Inflammatory Diseases

Rheumatoid Arthritis (RA): A chronic autoimmune disease characterized by synovial inflammation and joint destruction, where neutrophils are key pathogenic players.

Therapeutic StrategyPreclinical ModelKey Efficacy EndpointsQuantitative ResultsReference
Anti-CXCL5 Antibody IL-17-induced arthritis in miceArthritis severity, joint vascularization, TNF-α levels- 40-50% reduction in joint TNF-α levels compared to control. - Significant reduction in arthritis severity and vascularization.[1]
Methotrexate (Standard of Care) Collagen-induced arthritis in ratsPaw swelling, arthritis score, inflammatory cytokine levels- Significant reduction in paw swelling and arthritis score. - Downregulation of NF-κB and NLRP3/Caspase-1 inflammatory pathways.[2][3]

Chronic Obstructive Pulmonary Disease (COPD): A progressive lung disease characterized by airflow limitation and neutrophilic inflammation.

Therapeutic StrategyClinical/Preclinical ModelKey Efficacy EndpointsQuantitative ResultsReference
AZD5069 (CXCR2 Antagonist) Phase IIa clinical trial in bronchiectasis patientsSputum neutrophil count- 69% reduction in absolute neutrophil count in morning sputum compared to placebo.[4][5]
Anti-IL-5/IL-5R Monoclonal Antibodies Retrospective analysis of COPD patientsCOPD exacerbation rate, oral corticosteroid (OCS) dependency- Significant reduction in exacerbations and OCS dependency in patients with eosinophilic COPD.[6][7]
Dexamethasone (Corticosteroid) Experimental model of asthmaAirway epithelial remodeling- Comparison with TNF antagonism showed effects on airway epithelium.[8]
Comparison in Oncology

Targeting the this compound/CXCR2 axis in cancer aims to inhibit tumor growth, angiogenesis, and metastasis, and to overcome resistance to immunotherapy.

Therapeutic StrategyPreclinical ModelKey Efficacy EndpointsQuantitative ResultsReference
Anti-ENA-78 Neutralizing Antibody SCID mouse model of human non-small cell lung cancer (NSCLC)Tumor growth, tumor vascularity, metastasis- Reduced tumor growth, vascularity, and spontaneous metastases.[9]
CXCL5 Knockout in Tumor Cells + Anti-PD-1 Therapy Obese mouse model of pancreatic cancerT cell infiltration, response to anti-PD-1 therapy- Depletion of tumor-derived CXCL5 improved T cell infiltration and response to anti-PD-1 therapy.[10]
Reparixin (CXCR1/2 Antagonist) + Paclitaxel Phase I/II clinical trials in metastatic breast cancerSafety and tolerability- Established a tolerable and safe profile for the combination therapy.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay is used to quantify the chemotactic response of neutrophils to this compound.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

  • Chamber Setup: Use a modified Boyden chamber with a polycarbonate filter (5 µm pore size) separating the upper and lower wells.

  • Chemoattractant Loading: Add this compound (or other chemoattractants) to the lower chamber.

  • Cell Seeding: Place the isolated neutrophils in the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 atmosphere for 20-60 minutes.

  • Quantification: Fix and stain the filter. Count the number of migrated cells in multiple high-power fields using a microscope. The results are expressed as the mean number of migrated cells per field.

CXCL5 Quantification by ELISA

This protocol outlines the steps for measuring CXCL5 concentrations in biological samples.

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for human CXCL5. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Add standards of known CXCL5 concentrations and samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human CXCL5. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The concentration of CXCL5 in the samples is determined by comparison to the standard curve.

In Vivo Evaluation of Anti-CXCL5 Therapy in a Murine Tumor Model

This workflow describes the general steps to assess the efficacy of an anti-CXCL5 therapeutic in a preclinical cancer model.

  • Tumor Cell Implantation: Subcutaneously inject a murine cancer cell line (e.g., pancreatic or lung carcinoma) into the flank of syngeneic mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., anti-CXCL5 antibody, isotype control antibody, standard-of-care chemotherapy). Administer treatments according to the desired schedule (e.g., intraperitoneal injections twice weekly).

  • Endpoint Analysis:

    • Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.

    • Immunohistochemistry: At the end of the study, excise tumors and perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and immune cell infiltration (e.g., CD8 for cytotoxic T cells, Ly6G for neutrophils).

    • Flow Cytometry: Digest tumors to create single-cell suspensions and analyze immune cell populations by flow cytometry.

    • Metastasis Assessment: Examine relevant organs (e.g., lungs, liver) for metastatic nodules.

  • Statistical Analysis: Analyze the data using appropriate statistical tests to determine the significance of the observed differences between treatment groups.

Visualizing Molecular and Experimental Pathways

To further clarify the complex interactions and workflows, the following diagrams are provided.

ENA78_Signaling_Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 G_protein Gαβγ CXCR2->G_protein G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ G_beta_gamma->PLC PI3K PI3K G_beta_gamma->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes AKT Akt PI3K->AKT IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Neutrophil Chemotaxis, Angiogenesis, Cell Proliferation Ca_release->Cellular_Response MAPK MAPK/ERK PKC->MAPK NFkB NF-κB AKT->NFkB NFkB->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy Neutrophil_Chemotaxis Neutrophil Chemotaxis Assay Tumor_Induction Tumor Induction in Mice ELISA CXCL5 ELISA Treatment Therapeutic Administration Tumor_Induction->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: IHC, Flow Cytometry Tumor_Monitoring->Endpoint_Analysis

References

ENA-78 (CXCL5) Expression: A Comparative Analysis Across Malignant Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Differential Expression of ENA-78 in Cancer, Featuring Supporting Data and Experimental Methodologies.

Epithelial-Neutrophil Activating Peptide-78 (this compound), also known as C-X-C motif chemokine ligand 5 (CXCL5), has emerged as a critical chemokine with multifaceted roles in the tumor microenvironment. Dysregulated expression of this compound is implicated in the pathogenesis and progression of various cancers, influencing processes such as angiogenesis, inflammation, and metastasis. This guide provides a comparative analysis of this compound expression across different cancer types, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Comparative Expression of this compound in Various Cancers

The expression of this compound is significantly elevated in a multitude of cancers compared to non-neoplastic tissues or healthy individuals. This increased expression often correlates with more advanced disease stages and poorer prognoses.[1][2] The following table summarizes quantitative data on this compound expression from various studies, primarily focusing on serum levels determined by ELISA and tissue expression assessed by immunohistochemistry (IHC).

Cancer TypeMethodSample TypeThis compound Expression in Cancer PatientsThis compound Expression in Healthy Controls/Normal TissueFold Change/SignificanceReference
Colorectal Cancer ELISASerumElevated in 250 patients33 healthy volunteersp = 0.013[3]
Penile Cancer ELISASerum357.9 ± 285.7 pg/mL (n=81)98.7 ± 66.9 pg/mL (healthy males)p < 0.001[4]
Pancreatic Cancer IHCTissueMean H-SCORE: 94.58Mean H-SCORE: 57.14 (adjacent normal tissue)p < 0.0001[5]
Prostate Cancer (African American) ELISASerum5459.0 pg/mL5189.0 pg/mLSignificantly higher in AA men vs. Caucasian men[6]
Prostate Cancer (Caucasian) ELISASerum977.5 pg/mL1183.0 pg/mL-[6]
Non-Small Cell Lung Cancer (Adenocarcinoma) ELISASerum> 3-fold increase20 normal samplesp < 0.0001[7]
Hepatocellular Carcinoma (Early Stage) ELISASerumMedian: 191 ng/mLMedian: 88 ng/mL (cirrhotic controls)p < 0.001[8]

This compound Signaling Pathway in Cancer

This compound exerts its pro-tumorigenic effects primarily through its interaction with the G-protein coupled receptor, C-X-C motif chemokine receptor 2 (CXCR2).[9] This binding initiates a cascade of downstream signaling events that promote cancer cell proliferation, migration, invasion, and angiogenesis. Key activated pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[10]

ENA78_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound (CXCL5) This compound (CXCL5) CXCR2 CXCR2 Receptor This compound (CXCL5)->CXCR2 Binds to PI3K PI3K CXCR2->PI3K Activates ERK ERK CXCR2->ERK Activates Akt Akt PI3K->Akt Activates NF-kB NF-kB Akt->NF-kB Leads to STAT3 STAT3 ERK->STAT3 Leads to Proliferation Proliferation NF-kB->Proliferation Migration Migration NF-kB->Migration Invasion Invasion STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: this compound (CXCL5) signaling cascade in cancer.

Experimental Protocols

Accurate and reproducible measurement of this compound expression is paramount for both research and clinical applications. Below are detailed methodologies for the key experiments cited in the comparative analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound

This protocol outlines the steps for a sandwich ELISA to quantify this compound in human serum.

Materials:

  • Human this compound ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Wash bottle or automated plate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.[11]

  • Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated 96-well plate. It is recommended to run all standards and samples in duplicate.[12]

  • Incubation: Cover the plate and incubate for the time specified in the kit manual (typically 2 hours at room temperature).[11]

  • Washing: Aspirate the liquid from each well and wash the plate three to four times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubation: Cover the plate and incubate for the recommended time (e.g., 30 minutes at room temperature).

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[13]

  • Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues

This protocol provides a general workflow for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) cancer tissue sections.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.[14]

    • Transfer slides through a graded series of ethanol (B145695) (100% twice, 95%, 70%) for 3 minutes each.[14]

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0) and heating in a water bath or pressure cooker at 95-100°C for 10-20 minutes.[14]

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[14]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary antibody against this compound at the optimal dilution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for the time specified by the manufacturer.

  • Detection:

    • Wash slides with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.

    • Wash slides with PBS.

  • Chromogen Application:

    • Apply diaminobenzidine (DAB) substrate and monitor for color development under a microscope.[15]

    • Wash with distilled water to stop the reaction.

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and clear in xylene.[14]

    • Mount with a permanent mounting medium.

Scoring: this compound expression is often semi-quantitatively assessed using a scoring system that considers both the intensity of the staining (e.g., 0 for no staining, 1 for weak, 2 for moderate, and 3 for strong) and the percentage of positively stained tumor cells.[16] An H-SCORE can be calculated using the formula: H-SCORE = Σ (PI × I), where PI is the percentage of cells at each intensity level and I is the intensity score.[5]

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Expression

This protocol outlines the quantification of this compound mRNA levels in cancer cells or tissues.

Procedure:

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity via gel electrophoresis if necessary.

  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA, forward and reverse primers for this compound, and a suitable SYBR Green master mix.[17]

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Perform the PCR reaction in a real-time PCR system with a typical thermal cycling profile: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.

    • Calculate the relative expression of this compound using the 2-ΔΔCt method, where ΔΔCt = (Ctthis compound - Cthousekeeping gene)sample - (Ctthis compound - Cthousekeeping gene)control.[17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for analyzing this compound expression in cancer research.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Expression Analysis cluster_data Data Interpretation Patient_Samples Patient Samples (Tumor Tissue, Blood) Tissue_Processing Tissue Processing (FFPE) Patient_Samples->Tissue_Processing Serum_Separation Serum Separation Patient_Samples->Serum_Separation RNA_Extraction RNA Extraction Patient_Samples->RNA_Extraction IHC Immunohistochemistry (IHC) Tissue_Processing->IHC ELISA ELISA Serum_Separation->ELISA qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Scoring Protein Localization & Scoring IHC->Scoring Quantification Protein Quantification (pg/mL or ng/mL) ELISA->Quantification Gene_Expression Relative Gene Expression qRT_PCR->Gene_Expression Correlation Correlation with Clinicopathological Data Scoring->Correlation Quantification->Correlation Gene_Expression->Correlation

Caption: Workflow for this compound expression analysis.

References

Validating Animal Models for ENA-78 (CXCL5) Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in elucidating the role of the chemokine ENA-78 (also known as CXCL5) in disease pathogenesis and for testing novel therapeutic interventions. This guide provides a comprehensive comparison of commonly used animal models, focusing on genetic knockout and pharmacological inhibition of the CXCL5-CXCR2 signaling axis. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the selection of the most suitable model for your research needs.

The Role of this compound (CXCL5) in Disease

Epithelial-derived neutrophil-activating peptide 78 (this compound or CXCL5) is a member of the CXC chemokine family that plays a crucial role in the recruitment and activation of neutrophils.[1][2] Upregulation of CXCL5 has been implicated in a variety of pathological conditions, including inflammatory diseases, cancer, and infectious diseases.[3][4][5] It exerts its biological effects primarily through binding to the G-protein coupled receptor, CXCR2.[6] Understanding the intricate involvement of the CXCL5/CXCR2 axis in different disease contexts is paramount for the development of targeted therapies. Animal models provide an invaluable tool for these investigations.

Comparison of Animal Models for Studying this compound (CXCL5) Function

The two primary approaches to investigate the in vivo function of CXCL5 are through the use of genetically modified animals, specifically CXCL5 knockout (KO) mice, and through the pharmacological blockade of its receptor, CXCR2, using small molecule antagonists. Each approach offers distinct advantages and limitations.

CXCL5 Knockout (KO) Mouse Models

CXCL5 KO mice provide a powerful tool to study the specific role of this chemokine in various physiological and pathological processes. These models have been instrumental in demonstrating the importance of CXCL5 in neutrophil homeostasis and recruitment during inflammation.[7]

Table 1: Performance of CXCL5 Knockout (KO) Animal Models in Various Disease Contexts

Disease ModelKey Findings in CXCL5 KO vs. Wild-Type (WT)Quantitative Data (Exemplary)Reference
Influenza A (H1N1) Virus Infection Reduced lung inflammation and altered viral clearance.Neutrophil Count in BALF (2 dpi): - WT: ~1.5 x 10^5 cells- CXCL5 KO: ~0.5 x 10^5 cells (p < 0.05)Inflammatory Cytokine mRNA (Lung, 2 dpi): - Significant reduction in IL-1β, IL-6, TNF-α, etc. in KO.[3]
Tuberculosis Enhanced survival and reduced pulmonary inflammation.Survival Rate (High-dose infection): - WT: ~20% at day 60- CXCL5 KO: ~80% at day 60 (p < 0.01)Neutrophil Count in BALF (30 dpi): - Significant reduction in KO mice.[8]
Non-Small Cell Lung Cancer (NSCLC) Impaired tumor growth and reduced neutrophil infiltration.Tumor Volume (Day 21): - WT with tumor cells: ~1200 mm³- CXCL5 KO tumor cells: ~400 mm³ (p < 0.01)Neutrophil Infiltration (IHC): - Significant decrease in Ly6G+ cells in tumors from KO cells.[9]
CXCR2 Antagonist Models

Pharmacological inhibition of CXCR2 offers a more clinically translatable approach, as it mimics the action of a potential therapeutic drug. Small molecule antagonists of CXCR2 can block the signaling of not only CXCL5 but also other ELR+ CXC chemokines that bind to this receptor, such as CXCL1, CXCL2, and CXCL8 (in humans). This can be an advantage when the goal is to inhibit the overall neutrophil chemoattractant signaling mediated by CXCR2.

Table 2: Performance of CXCR2 Antagonist Animal Models in Various Disease Contexts

Disease ModelAntagonistKey Findings in Antagonist-Treated vs. Vehicle ControlQuantitative Data (Exemplary)Reference
Pancreatic Cancer (Xenograft) SCH-479833Reduced tumor growth and metastasis.Primary Tumor Weight (Day 28): - Control: ~1.2 g- Antagonist: ~0.4 g (p < 0.05)Metastasis Incidence: - Lower in the antagonist-treated group.[6]
Alzheimer's Disease (Aβ1-42 injection) SB332235Reduced neuroinflammation and conferred neuroprotection.Microglial Activation (Iba1+ cells): - Aβ1-42 + Vehicle: Significant increase- Aβ1-42 + Antagonist: Significant reduction vs. vehicleNeuronal Survival (NeuN+ cells): - Increased in the antagonist-treated group.[1]
Optic Nerve Injury SB225002Attenuated inflammation-mediated retinal ganglion cell (RGC) survival and axonal regeneration.RGC Survival (Day 14): - Lens Injury + Vehicle: ~2500 cells/mm²- Lens Injury + Antagonist: ~1500 cells/mm² (p < 0.05)[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate the CXCL5 signaling pathway and a typical experimental workflow for validating an animal model.

ENA78_Signaling_Pathway This compound (CXCL5) Signaling Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binding G_protein G-protein (αβγ) CXCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (ERK, p38) PLC->MAPK AKT Akt PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB Cellular_Response Cellular Responses: - Chemotaxis - Degranulation - Angiogenesis - Proliferation NFkB->Cellular_Response

Caption: this compound (CXCL5) signaling cascade.

Animal_Model_Validation_Workflow Experimental Workflow for Animal Model Validation cluster_model Animal Model cluster_induction Disease Induction cluster_analysis Data Collection & Analysis WT Wild-Type (WT) Control Disease_Induction Induce Disease (e.g., Infection, Tumor Implantation) WT->Disease_Induction KO CXCL5 KO / CXCR2 Antagonist KO->Disease_Induction Monitoring Monitor Disease Progression (e.g., Tumor size, Survival) Disease_Induction->Monitoring Tissue_Collection Tissue/Blood Collection Monitoring->Tissue_Collection ELISA ELISA (CXCL5, Cytokines) Tissue_Collection->ELISA IHC Immunohistochemistry (Cell Infiltration) Tissue_Collection->IHC FACS Flow Cytometry (Immune Cell Profiling) Tissue_Collection->FACS Chemotaxis Neutrophil Chemotaxis Assay Tissue_Collection->Chemotaxis

Caption: Workflow for validating a CXCL5 animal model.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are methodologies for key experiments cited in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Mouse CXCL5

This protocol is for the quantitative measurement of mouse CXCL5 in serum, plasma, and tissue homogenates.

  • Preparation of Reagents: Reconstitute and dilute standards, wash buffer, and detection antibody as per the manufacturer's instructions.

  • Sample Preparation:

    • Serum: Allow blood to clot for 2 hours at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.

    • Plasma: Collect blood into tubes containing EDTA or heparin and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.

    • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.

  • Assay Procedure:

    • Add 100 µL of standard or sample to each well of a 96-well plate pre-coated with an anti-mouse CXCL5 antibody. Incubate for 2 hours at 37°C.

    • Aspirate and wash the wells four times with wash buffer.

    • Add 100 µL of biotin-conjugated anti-mouse CXCL5 detection antibody to each well. Incubate for 1 hour at 37°C.

    • Aspirate and wash the wells four times.

    • Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.

    • Aspirate and wash the wells five times.

    • Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the concentration of CXCL5 in the samples by interpolating from the standard curve.

In Vitro Neutrophil Chemotaxis Assay

This assay measures the migration of neutrophils in response to a chemoattractant like CXCL5.

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in an appropriate assay medium.

  • Chemotaxis Setup (Boyden Chamber):

    • Add the chemoattractant (e.g., recombinant mouse CXCL5 at various concentrations) or control medium to the lower wells of the Boyden chamber.

    • Place a porous membrane (typically 3-5 µm pore size) over the lower wells.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-2 hours.

  • Quantification of Migration:

    • Remove the membrane and wipe off the non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay that measures cell number (e.g., using a fluorescent dye).

  • Data Analysis: Express the results as the number of migrated cells per field or as a chemotactic index (fold increase in migration over control).

Immunohistochemistry (IHC) for CXCL5 in Lung Tissue

This protocol is for the detection of CXCL5 protein in paraffin-embedded mouse lung tissue sections.

  • Tissue Preparation:

    • Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%; 2 x 3 minutes each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Staining Procedure:

    • Rinse sections in PBS.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

    • Wash in PBS.

    • Block non-specific binding with a blocking serum (e.g., normal goat serum) for 30 minutes.

    • Incubate with the primary antibody against CXCL5 at the optimal dilution overnight at 4°C.

    • Wash in PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash in PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash in PBS.

    • Develop the color with a chromogen substrate (e.g., DAB) until the desired stain intensity is reached.

    • Rinse in distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

  • Analysis: Examine the slides under a microscope to assess the localization and intensity of CXCL5 staining.

Conclusion

The choice between a CXCL5 knockout model and a CXCR2 antagonist model depends on the specific research question. CXCL5 knockout mice are ideal for dissecting the specific, non-redundant functions of this particular chemokine. In contrast, CXCR2 antagonists are better suited for preclinical studies aiming to evaluate the therapeutic potential of blocking the entire CXCL5/CXCR2 axis, which may more accurately reflect the clinical scenario where multiple chemokines can signal through this receptor. This guide provides a foundational framework to aid researchers in selecting and validating the most appropriate animal model for their studies on the role of this compound (CXCL5) in health and disease.

References

A Comparative Analysis of ENA-78 and Other CXCR2 Ligand Signaling Cascades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling cascades initiated by the binding of Epithelial-Neutrophil Activating Peptide 78 (ENA-78, also known as CXCL5) and other prominent ligands to the C-X-C motif chemokine receptor 2 (CXCR2). This receptor, a class A G-protein coupled receptor (GPCR), is a critical mediator of inflammatory responses, primarily through the recruitment and activation of neutrophils. The differential signaling elicited by its various ligands, a phenomenon known as biased agonism, presents a nuanced landscape for therapeutic intervention. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways involved.

Introduction to CXCR2 and its Ligands

CXCR2 is activated by a panel of ELR+ chemokines, so named for the conserved glutamic acid-leucine-arginine motif preceding the C-X-C motif. These ligands include this compound (CXCL5), interleukin-8 (IL-8 or CXCL8), growth-regulated oncogene (GRO)-α (CXCL1), GRO-β (CXCL2), GRO-γ (CXCL3), and granulocyte chemotactic protein-2 (GCP-2 or CXCL6).[1] Upon ligand binding, CXCR2 undergoes a conformational change, initiating downstream signaling through two primary pathways: G-protein-dependent and β-arrestin-dependent pathways.[2][3] The balance between these pathways can vary depending on the specific ligand, leading to distinct cellular responses.[4]

Quantitative Comparison of CXCR2 Ligand Activity

The following tables summarize the available quantitative data for the binding affinities and functional potencies of various CXCR2 ligands. It is important to note that these values are compiled from different studies and experimental systems, which may contribute to variability.

Table 1: Binding Affinities (Ki) of CXCR2 Ligands

LigandKi (nM)Organism/Cell SystemReference
IL-8 (CXCL8)1Human HL-60 cells[5]
This compound (CXCL5)>1000Human HL-60 cells[5]
GRO-α (CXCL1)10-14 (kcal/mol)Biophysical analysis[2]

Table 2: Functional Potency (EC50) for Calcium Mobilization

LigandEC50 (nM)Organism/Cell SystemReference
GRO-γ (CXCL3)1Human Embryonic Kidney (HEK) 293 cells[6]
IL-8 (CXCL8)4Human Embryonic Kidney (HEK) 293 cells[6]
GRO-α (CXCL1)5Human Embryonic Kidney (HEK) 293 cells[6]
GRO-β (CXCL2)4Human Embryonic Kidney (HEK) 293 cells[6]
NAP-2 (CXCL7)7Human Embryonic Kidney (HEK) 293 cells[6]
This compound (CXCL5)11Human Embryonic Kidney (HEK) 293 cells[6]

Table 3: Relative Chemotactic Potency of Truncated Ligands

Ligand (Form)Relative Potency Increase vs. Intact FormReference
GRO-α (4,5,6-73)30-fold[7]
GRO-γ (5-73)5-fold[7]
This compound (8,9-78)3-fold[7]

Note: Truncated GRO-α (4,5,6-73) was found to be 300-fold more potent than intact this compound in neutrophil chemotaxis.[7]

Signaling Pathways

Upon ligand binding, CXCR2 primarily couples to the inhibitory G-protein, Gαi.[3] This initiates a cascade of intracellular events that can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Dependent Signaling

Activation of Gαi leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C-β (PLCβ) and phosphoinositide 3-kinase (PI3K).[3]

  • PLCβ Pathway: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] This increase in intracellular calcium is a key signal for many cellular processes, including neutrophil activation and degranulation.

  • PI3K/Akt Pathway: The Gβγ subunit can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B). This leads to the activation of Akt, which plays a crucial role in cell survival, proliferation, and migration.[8]

β-Arrestin-Dependent Signaling

Following G-protein activation, CXCR2 is phosphorylated by G-protein-coupled receptor kinases (GRKs).[9] This phosphorylation promotes the recruitment of β-arrestins (β-arrestin 1 and 2) to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor.[4] Beyond its role in desensitization and receptor internalization, β-arrestin can also act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. One of the key pathways mediated by β-arrestin is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) 1/2.[10]

Biased Agonism at CXCR2

Different CXCR2 ligands can stabilize distinct receptor conformations, leading to preferential activation of either G-protein-dependent or β-arrestin-dependent pathways. This phenomenon, known as biased agonism, suggests that ligands can fine-tune the cellular response.[4] For instance, some studies suggest that certain ligands may be more biased towards G-protein activation over β-arrestin recruitment.[1] This has significant implications for drug development, as biased agonists could be designed to selectively activate desired signaling pathways while avoiding those that lead to adverse effects.

CXCR2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCR2 CXCR2 G_protein Gαiβγ CXCR2->G_protein Activation GRK GRK CXCR2->GRK Phosphorylation Ligand This compound or other Ligands Ligand->CXCR2 G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma GRK->CXCR2 beta_arrestin β-Arrestin beta_arrestin->CXCR2 Binding & Desensitization ERK ERK1/2 beta_arrestin->ERK Scaffolding & Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition PLC_beta PLCβ G_beta_gamma->PLC_beta PI3K PI3K G_beta_gamma->PI3K cAMP ↓ cAMP IP3 IP3 PLC_beta->IP3 DAG DAG PLC_beta->DAG Akt Akt PI3K->Akt Activation Ca_flux Ca²⁺ Mobilization IP3->Ca_flux Cellular_Response Chemotaxis, Degranulation, Gene Expression Ca_flux->Cellular_Response Akt->Cellular_Response ERK->Cellular_Response

Caption: Overview of CXCR2 Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of ligand-induced signaling. Below are outlines of key experimental protocols used to quantify the parameters presented in the tables.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to CXCR2.[11][12]

Materials:

  • HEK293 or other suitable cells stably expressing human CXCR2.

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with protease inhibitors).

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radiolabeled CXCR2 ligand (e.g., [125I]-IL-8).

  • Unlabeled competitor ligands (this compound, GRO-α, etc.).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest CXCR2-expressing cells.

    • Homogenize cells in cold lysis buffer.

    • Centrifuge to pellet cell membranes.

    • Resuspend membrane pellet in binding buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a constant amount of cell membranes.

    • Add a fixed concentration of radiolabeled ligand.

    • Add increasing concentrations of unlabeled competitor ligands to respective wells.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the unlabeled ligand.

    • Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding).

    • Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Competition_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (CXCR2-expressing cells) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - Radiolabeled Ligand - Unlabeled Competitor (serial dilution) prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter and Wash to Separate Bound from Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CXCR2 activation, typically using a calcium-sensitive fluorescent dye like Fluo-4.[13][14]

Materials:

  • CXCR2-expressing cells.

  • Cell culture medium.

  • Physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127 (to aid dye loading).

  • Probenecid (to prevent dye extrusion).

  • CXCR2 ligands (this compound, IL-8, etc.).

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed CXCR2-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in physiological buffer, containing Pluronic F-127 and probenecid.

    • Remove culture medium from the cells and add the dye-loading solution.

    • Incubate for approximately 1 hour at 37°C, followed by a brief incubation at room temperature, protected from light.

  • Assay:

    • Wash the cells with physiological buffer containing probenecid.

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Automatically inject a serial dilution of CXCR2 ligands and immediately begin kinetic fluorescence measurements (Ex/Em ~490/525 nm).

  • Data Analysis:

    • Determine the peak fluorescence response for each ligand concentration.

    • Plot the peak response against the log concentration of the ligand to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the ligand that produces 50% of the maximal response.

Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate CXCR2-expressing Cells in 96-well Plate start->plate_cells load_dye Load Cells with Fluo-4 AM Calcium Indicator Dye plate_cells->load_dye wash_cells Wash Cells to Remove Excess Dye load_dye->wash_cells measure_fluorescence Measure Fluorescence Kinetics (Baseline -> Inject Ligand -> Read) wash_cells->measure_fluorescence analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 measure_fluorescence->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Assay.

β-Arrestin Recruitment Bioluminescence Resonance Energy Transfer (BRET) Assay

This assay measures the recruitment of β-arrestin to CXCR2 upon ligand stimulation, providing a readout for this specific signaling branch.[15][16]

Materials:

  • HEK293 or other suitable cells.

  • Expression plasmids for CXCR2 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection reagent.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • CXCR2 ligands.

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Transfection:

    • Co-transfect cells with the CXCR2-RLuc and β-arrestin-YFP expression plasmids.

    • Plate the transfected cells in a white-walled, 96-well plate.

  • Assay:

    • Add the BRET substrate to the cells and incubate.

    • Add serial dilutions of CXCR2 ligands.

    • Measure the luminescence emission at two wavelengths corresponding to the donor and acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the log concentration of the ligand to generate a dose-response curve.

    • Determine the EC50 value for β-arrestin recruitment.

Conclusion

The signaling cascades initiated by this compound and other CXCR2 ligands are complex and multifaceted. While all ligands activate the canonical G-protein and β-arrestin pathways, the potency and relative preference for these pathways can differ. The provided quantitative data, though not exhaustive, highlights these differences, with ligands like GRO-γ showing high potency in calcium mobilization, while this compound is comparatively less potent in this specific assay. The phenomenon of biased agonism at CXCR2 presents a significant opportunity for the development of targeted therapeutics that can selectively modulate neutrophil-mediated inflammation in a variety of diseases. Further research employing standardized experimental conditions is necessary to build a more complete and directly comparable dataset of CXCR2 ligand activities.

References

ENA-78 (CXCL5) Binding Specificity: A Comparative Guide for CXCR1 and CXCR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding and functional specificity of Epithelial-Neutrophil Activating Peptide 78 (ENA-78), also known as CXCL5, to its primary receptors, CXCR1 and CXCR2. Understanding this specificity is critical for research into inflammatory responses, neutrophil biology, and the development of targeted therapeutics.

Executive Summary

This compound is a potent chemoattractant for neutrophils and is primarily recognized as a high-affinity ligand for the CXCR2 receptor.[1][2][3][4][5][6] Its interaction with CXCR1 is significantly weaker, with most evidence suggesting negligible binding and functional activity in its full-length, native form.[7] N-terminal processing of this compound can, however, enhance its biological potency.[8][9][10] This guide summarizes the available quantitative data, details common experimental protocols for assessing binding and function, and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Comparison of this compound Activity on CXCR1 vs. CXCR2

The following table summarizes the available data on the binding affinity and functional potency of this compound for CXCR1 and CXCR2. It is important to note that while the high potency of this compound on CXCR2 is well-documented, direct comparative binding affinity data (such as Kd or IC50 values) for the native, full-length form of this compound on both receptors is not consistently available in the literature.

ParameterCXCR1CXCR2References
Binding Affinity (Kd) Not ReportedNot Reported-
Calcium Mobilization (EC50) No significant activity reported for full-length this compound< 50.0 ng/mL (for truncated this compound, 5-78 a.a.)[8]
Chemotaxis Weak to no activityPotent chemoattractant[9][11]
Primary Ligand Status NoYes[1][2][3][4][5][6]

Note: The provided EC50 value for CXCR2 is for an N-terminally truncated form of this compound, which has been shown to have enhanced potency.[8][10] This highlights the high sensitivity of CXCR2 to this chemokine.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of chemokine-receptor interactions. Below are protocols for key experiments used to determine the binding specificity and functional effects of this compound.

Competitive Radioligand Binding Assay

This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to CXCR1 or CXCR2 expressed on cell membranes.

Materials:

  • HEK293 cells stably transfected with either human CXCR1 or CXCR2.

  • Cell membrane preparations from transfected cells.

  • Radiolabeled ligand (e.g., [125I]-IL-8).

  • Unlabeled this compound (full-length and truncated forms).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled ligand at a concentration near its Kd, and 50 µL of the unlabeled this compound dilutions.

  • Add 50 µL of the cell membrane preparation (containing a known amount of receptor) to each well.

  • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters three times with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of unlabeled this compound and determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation by this compound.

Materials:

  • HEK293 or CHO cells stably expressing either CXCR1 or CXCR2.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound dilutions.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.

Protocol:

  • Plate the transfected cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye by incubating them in assay buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in the assay buffer.

  • Measure the baseline fluorescence for a short period.

  • Add the this compound dilutions to the wells and immediately measure the change in fluorescence over time.

  • The peak fluorescence intensity corresponds to the maximal calcium mobilization.

  • Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to induce directed migration of cells expressing CXCR1 or CXCR2.

Materials:

  • Neutrophils or a cell line expressing CXCR1 or CXCR2 (e.g., RBL-2H3 cells).

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-8 µm pore size).

  • Assay medium (e.g., RPMI 1640 with 0.1% BSA).

  • This compound dilutions.

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Protocol:

  • Prepare serial dilutions of this compound in the assay medium and add them to the lower wells of the chemotaxis chamber.

  • Resuspend the cells in the assay medium and place them in the upper chamber (the Transwell insert).

  • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 1-3 hours.

  • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

  • Fix and stain the migrated cells on the underside of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the signaling pathways activated by this compound through CXCR2 and a typical experimental workflow for assessing chemokine receptor specificity.

G CXCR2 Signaling Pathway upon this compound Binding cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CXCR2 CXCR2 This compound->CXCR2 Binds G_protein Gαi/Gβγ CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK MAPK Pathway (ERK1/2) PKC->MAPK Akt Akt PIP3->Akt Akt->MAPK MAPK->Chemotaxis Gene_expression Gene Expression MAPK->Gene_expression

Caption: CXCR2 signaling cascade initiated by this compound.

G General Experimental Workflow for Receptor Specificity cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_lines Cell Lines Expressing CXCR1 or CXCR2 Binding_Assay Competitive Binding Assay Cell_lines->Binding_Assay Functional_Assays Calcium Mobilization Chemotaxis Assay Cell_lines->Functional_Assays Ligands This compound (CXCL5) Radiolabeled Ligand Ligands->Binding_Assay IC50_calc IC50 Determination Binding_Assay->IC50_calc EC50_calc EC50 Determination Functional_Assays->EC50_calc Comparison Compare Specificity and Potency IC50_calc->Comparison EC50_calc->Comparison This compound (CXCL5)\nRadiolabeled Ligand This compound (CXCL5) Radiolabeled Ligand This compound (CXCL5)\nRadiolabeled Ligand->Functional_Assays

Caption: Workflow for determining this compound receptor specificity.

References

ENA-78 (CXCL5): A Critical Evaluation of its Prognostic Value in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

An essential chemokine, Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, has emerged as a significant prognostic marker in various clinical settings, particularly in oncology. This guide provides a comprehensive comparison of this compound's performance against other prognostic indicators, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in its validation.

This compound is a member of the CXC chemokine family that plays a crucial role in inflammation, angiogenesis, and tumor progression.[1][2] Its ability to recruit neutrophils and promote the formation of new blood vessels contributes significantly to the tumor microenvironment.[3][4][5] Numerous studies have demonstrated a correlation between elevated levels of this compound and poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and hepatocellular carcinoma.[6][7][8]

Comparative Analysis of this compound as a Prognostic Marker

To objectively assess the prognostic utility of this compound, this section compares its performance with other established and emerging biomarkers in different disease contexts.

Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, high expression of this compound has been consistently associated with poor overall survival and progression-free survival.[8][9] Studies have shown that elevated this compound levels correlate with tumor size, histological grade, and TNM stage.[8][9]

Prognostic MarkerNMethodEndpointHazard Ratio (HR) [95% CI]p-valueReference
This compound (CXCL5) 5070 (meta-analysis)IHC/ELISAOverall Survival (OS)1.70 [1.36–2.12]< 0.001[6]
5070 (meta-analysis)IHC/ELISAProgression-Free Survival (PFS)1.65 [1.09–2.49]-[6]
Neutrophil-to-Lymphocyte Ratio (NLR)2159Blood TestOverall Survival (OS)High NLR associated with shorter OS0.040[10]
Lymphocyte-to-Monocyte Ratio (LMR)2159Blood TestOverall Survival (OS)Low LMR associated with worse OS< 0.001[10]
Platelet-to-Lymphocyte Ratio (PLR)2159Blood TestOverall Survival (OS)High PLR associated with worse OS0.017[10]

Note: This table presents a summary of findings from different studies and does not represent a direct head-to-head comparison within a single cohort, unless specified.

Gastric Cancer

In gastric cancer, serum levels of this compound have been shown to be a valuable predictor for the presence of the disease and distant metastasis.[7] A combination of this compound with other markers like SDF-1/CXCL12 and CEA has demonstrated improved diagnostic accuracy.[7]

Prognostic Marker CombinationNMethodEndpointSensitivitySpecificityReference
This compound + SDF-1/CXCL12 + CEA 100Chemiluminescent ImmunoassayDistant Metastasis75.0%92.8%[7]
Other Cancers

A meta-analysis encompassing 15 studies and 5070 patients across various cancers found that elevated this compound expression was significantly associated with poor overall survival, progression-free survival, and recurrence-free survival.[6] The study highlighted a significant association in intrahepatic cholangiocarcinoma and hepatocellular carcinoma.[6]

Experimental Protocols

Accurate and reproducible measurement of this compound is critical for its clinical validation. The following are generalized protocols for common methods used to quantify this compound in clinical samples.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum this compound
  • Sample Collection and Preparation: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature for 30 minutes, then centrifuge for 15 minutes at 1000 x g. Aliquot the serum and store at -80°C until analysis.

  • Assay Procedure: Use a commercially available human CXCL5/ENA-78 ELISA kit. Follow the manufacturer's instructions. Typically, this involves adding standards and samples to a microplate pre-coated with an anti-human this compound antibody.

  • Detection: Add a biotin-conjugated anti-human this compound antibody, followed by streptavidin-HRP and a substrate solution.

  • Quantification: Measure the optical density at 450 nm using a microplate reader. Calculate the concentration of this compound based on the standard curve.

Immunohistochemistry (IHC) for this compound in Tissue Samples
  • Tissue Preparation: Fix fresh tumor tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-μm thick sections and mount on positively charged slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Incubate the sections with a primary antibody against human this compound overnight at 4°C.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase and visualize with a DAB chromogen solution.

  • Scoring: Evaluate the staining intensity and the percentage of positive cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

Signaling Pathways and Experimental Workflows

The prognostic significance of this compound is rooted in its biological functions, which are mediated through specific signaling pathways. Understanding these pathways and the workflows for validating this compound as a marker is crucial.

ENA78_Signaling_Pathway cluster_0 Tumor Cell cluster_1 Tumor Microenvironment Tumor_Cell Tumor Cell NF_kB NF-κB Tumor_Cell->NF_kB Stimuli ENA_78_Production This compound (CXCL5) Production NF_kB->ENA_78_Production PI3K_AKT PI3K/AKT Pathway ERK1_2 ERK1/2 Pathway ENA_78_Production->PI3K_AKT ENA_78_Production->ERK1_2 ENA_78 Secreted This compound ENA_78_Production->ENA_78 Secretion CXCR2 CXCR2 Receptor ENA_78->CXCR2 Neutrophil Neutrophil CXCR2->Neutrophil Recruitment & Activation Endothelial_Cell Endothelial Cell CXCR2->Endothelial_Cell Angiogenesis Tumor_Progression Tumor Progression & Metastasis Neutrophil->Tumor_Progression Contributes to Endothelial_Cell->Tumor_Progression Contributes to ENA78_Validation_Workflow Patient_Cohort Define Patient Cohort (e.g., NSCLC patients) Sample_Collection Collect Clinical Samples (Serum, Tissue) Patient_Cohort->Sample_Collection Data_Collection Collect Clinical Data (Survival, TNM stage, etc.) Patient_Cohort->Data_Collection ENA78_Measurement Measure this compound Levels (ELISA, IHC) Sample_Collection->ENA78_Measurement Statistical_Analysis Statistical Analysis (Kaplan-Meier, Cox Regression) ENA78_Measurement->Statistical_Analysis Data_Collection->Statistical_Analysis Prognostic_Significance Determine Prognostic Significance Statistical_Analysis->Prognostic_Significance Comparison Compare with Other Markers Prognostic_Significance->Comparison Validation Validate in Independent Cohort Comparison->Validation

References

ENA-78 (CXCL5) as a Biomarker in Autoimmune Disorders: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as CXCL5, levels across various autoimmune disorders, providing researchers, scientists, and drug development professionals with a valuable reference guide. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the relevant biological pathways.

Epithelial-Neutrophil Activating Peptide-78 (this compound), or CXCL5, is a small cytokine belonging to the CXC chemokine family. It plays a crucial role in the inflammatory response, primarily by attracting and activating neutrophils. Given its potent pro-inflammatory functions, this compound has been implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. This guide provides a comparative overview of this compound levels in different autoimmune disorders, supported by experimental data.

Quantitative Comparison of this compound Levels

The following table summarizes the reported concentrations of this compound in various autoimmune disorders compared to healthy controls. It is important to note that direct comparison between studies can be challenging due to variations in patient cohorts, disease activity, and analytical methods.

Autoimmune DisorderSample TypeThis compound Concentration in PatientsThis compound Concentration in Healthy ControlsReference(s)
Rheumatoid Arthritis (RA) Synovial Fluid239 ± 63 ng/mL2.6 ± 1.8 ng/mL (Osteoarthritis)[1]
Peripheral Blood70 ± 26 ng/mL0.12 ± 0.04 ng/mL[1]
Neuromyelitis Optica (NMO) PlasmaSignificantly higher than HC and MS patients (Specific values not provided)-[2]
Inflammatory Bowel Disease (IBD) SerumSignificantly increased in IBD patients vs. healthy donors (Specific mean values not provided in the abstract)-[3]
Ulcerative Colitis (UC) Colonic Tissue4-fold increase in protein levels compared to normal controls-[4]
Crohn's Disease Intestinal EpitheliumComparable this compound mRNA expression to Ulcerative ColitisNot detectable[5]
Psoriatic Arthritis (PsA) Synovial Fluid & Peripheral BloodElevated expression levels of CXCL5 gene detected-[1]
Sjögren's Syndrome -Data not available-
Psoriasis -Data not available-

Experimental Protocols

The quantification of this compound in biological samples is most commonly performed using immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Luminex assays.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Principle: A sandwich ELISA is the most common format for quantifying cytokines like this compound. In this setup:

  • A capture antibody specific for this compound is pre-coated onto the wells of a microplate.

  • Samples and standards containing this compound are added to the wells, and the this compound antigen binds to the capture antibody.

  • After washing, a biotinylated detection antibody that also recognizes this compound is added, forming a sandwich complex.

  • Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.

  • A substrate solution is added, which is converted by the HRP enzyme into a colored product.

  • The intensity of the color, which is proportional to the amount of this compound, is measured using a microplate reader.

Typical Protocol Outline:

  • Prepare all reagents, standards, and samples.

  • Add 100 µL of standard or sample to each well and incubate for 2.5 hours at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of HRP-streptavidin solution to each well and incubate for 45 minutes at room temperature.

  • Aspirate and wash each well four times.

  • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Luminex Multiplex Assay

Luminex technology allows for the simultaneous measurement of multiple analytes in a single sample.

Principle:

  • Capture antibodies specific for different analytes, including this compound, are coupled to distinct sets of color-coded magnetic beads.

  • The bead sets are mixed and incubated with the sample, allowing the analytes to bind to their specific capture antibodies.

  • A cocktail of biotinylated detection antibodies is added, forming sandwich complexes on the beads.

  • Streptavidin-phycoerythrin (PE) is added, which binds to the biotin and serves as a fluorescent reporter.

  • The beads are analyzed using a Luminex instrument, which uses lasers to identify the bead set (and thus the analyte) and to quantify the PE signal (and thus the amount of analyte).

Typical Protocol Outline:

  • Prepare all reagents, standards, and samples.

  • Add 50 µL of the bead mixture to each well.

  • Add 50 µL of standard or sample to each well.

  • Incubate for 2 hours at room temperature on a shaker.

  • Wash the plate twice.

  • Add 50 µL of the biotinylated detection antibody cocktail to each well.

  • Incubate for 1 hour at room temperature on a shaker.

  • Wash the plate twice.

  • Add 50 µL of streptavidin-PE to each well.

  • Incubate for 30 minutes at room temperature on a shaker.

  • Wash the plate twice.

  • Resuspend the beads in 100 µL of wash buffer and read on a Luminex instrument.

Signaling Pathways and Experimental Workflow

Visual representations of the this compound signaling pathway and a typical experimental workflow provide a clearer understanding of its biological context and measurement.

Caption: this compound (CXCL5) signaling through its receptor CXCR2.

Experimental_Workflow Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation (e.g., Serum/Plasma isolation) Immunoassay Immunoassay Sample Preparation->Immunoassay (ELISA or Luminex) Data Acquisition Data Acquisition Immunoassay->Data Acquisition (Plate Reader or Luminex Analyzer) Data Analysis Data Analysis Data Acquisition->Data Analysis (Concentration Calculation)

Caption: General workflow for measuring this compound levels.

References

Navigating Cross-Species Studies: A Guide to ENA-78 (CXCL5) Antibody and Protein Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the success of cross-species investigations. This guide provides a comprehensive comparison of the cross-species reactivity of Epithelial-Neutrophil Activating Peptide-78 (ENA-78), also known as C-X-C motif chemokine ligand 5 (CXCL5), antibodies and proteins. Understanding the nuances of reactivity between species is critical for the accurate interpretation of experimental data.

Protein Sequence Homology: The Basis of Cross-Reactivity

The potential for an antibody to recognize an antigen from a different species is fundamentally linked to the degree of amino acid sequence similarity between the orthologous proteins. Human CXCL5 shares a moderate level of sequence identity with its rodent counterparts, which can impact the binding of antibodies developed against the human protein.[1]

A sequence alignment of the mature this compound proteins from human, mouse, and rat reveals key areas of conservation and divergence.

Table 1: Amino Acid Sequence Alignment of Mature this compound (CXCL5) from Human, Mouse, and Rat.

SpeciesSequence Alignment
Human AAVLRELRCVCLQTTQGVHPKMISNLQVFAIGPQCSKVEVVASLKNGKEICLDPEAPFLKKVIQKILDGGNKEN
Mouse APSSVIAATELRCVCLTVTPKINPKLIANLEVIPAGPQCPTVEVIAKLKNQKEVCLDPEAPVIKKIIQKILGSDKKKAKRNALAVERTASVQ
Rat APFSAMVATELRCVCLTLAPRINPKMIANLEVIPAGPHCPKVEVIAKLKNQKDNVCLDPQAPLIKKVIQKILGSENKKTKRNALALVRSASTQ

Note: The sequences represent the mature, secreted form of the protein.

The alignment highlights that while the core structure, including the characteristic CXC motif, is conserved, there are notable differences in the amino acid sequence, particularly at the N- and C-termini. These variations can significantly influence the binding of antibodies, especially monoclonal antibodies that recognize a single, specific epitope.

Antibody Cross-Reactivity: A Comparative Analysis

The cross-reactivity of commercially available this compound (CXCL5) antibodies is not always extensively documented, and performance can vary between applications. Below is a summary of reported cross-reactivity data from various suppliers. It is crucial to note that this information is primarily derived from product datasheets and may not have undergone independent peer review.

Table 2: Summary of Reported Cross-Species Reactivity of this compound (CXCL5) Antibodies.

Antibody (Host)Target SpeciesReported Cross-ReactivityApplication
Mouse Anti-Human CXCL5HumanNo cross-reactivity with recombinant mouse CXCL5.Western Blot
Goat Anti-Rat CXCL5RatApproximately 30% cross-reactivity with recombinant mouse GCP-2 (CXCL6, a close homolog). Less than 5% cross-reactivity with recombinant human GCP-2.ELISA
Rat Anti-Mouse CXCL5MouseNo cross-reactivity with recombinant human CXCL1, 2, 3, 5, 6, 7, 8, 9, 10, 11, 12, 13.Western Blot

Disclaimer: This table is a summary of available data from commercial sources and is not exhaustive. Researchers should always consult the specific product datasheet and perform their own validation experiments.

Signaling Pathway and Experimental Workflows

To aid in experimental design, the following diagrams illustrate the canonical signaling pathway of this compound and a typical workflow for assessing antibody cross-reactivity.

ENA78_Signaling_Pathway This compound (CXCL5) Signaling Pathway ENA78 This compound (CXCL5) CXCR2 CXCR2 Receptor ENA78->CXCR2 Binds G_protein G-protein (Gαi) CXCR2->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: this compound (CXCL5) signaling through its receptor, CXCR2.

Antibody_Cross_Reactivity_Workflow Experimental Workflow for Antibody Cross-Reactivity Testing cluster_elisa ELISA cluster_wb Western Blot cluster_neut Neutralization Assay elisa_start Coat plate with Human, Mouse, Rat This compound proteins elisa_block Block non-specific binding sites elisa_start->elisa_block elisa_ab Add primary antibody (e.g., anti-human this compound) elisa_block->elisa_ab elisa_detect Add enzyme-linked secondary antibody elisa_ab->elisa_detect elisa_substrate Add substrate and measure signal elisa_detect->elisa_substrate wb_start Run Human, Mouse, Rat This compound proteins on SDS-PAGE wb_transfer Transfer proteins to membrane wb_start->wb_transfer wb_block Block membrane wb_transfer->wb_block wb_ab Incubate with primary antibody wb_block->wb_ab wb_detect Incubate with HRP-conjugated secondary antibody wb_ab->wb_detect wb_visualize Visualize bands wb_detect->wb_visualize neut_start Pre-incubate antibody with Human, Mouse, or Rat this compound neut_cells Add mixture to cells expressing CXCR2 neut_start->neut_cells neut_measure Measure inhibition of This compound-induced chemotaxis neut_cells->neut_measure

Caption: Common methods to assess antibody cross-species reactivity.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable cross-reactivity data. The following are generalized protocols for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

Objective: To quantitatively assess the binding of an antibody to this compound from different species.

Methodology:

  • Coating: Coat a 96-well microplate with 1-10 µg/mL of recombinant human, mouse, and rat this compound protein in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C. Include wells with no antigen as a negative control.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Add the primary antibody (e.g., anti-human this compound) at various dilutions to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of antibody bound to the antigen.

Western Blot for Cross-Reactivity

Objective: To qualitatively assess the binding of an antibody to this compound from different species under denaturing conditions.

Methodology:

  • Sample Preparation: Load equal amounts (e.g., 100 ng) of recombinant human, mouse, and rat this compound protein onto an SDS-PAGE gel.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-human this compound) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of a band at the expected molecular weight indicate antibody binding.

Cell Migration (Chemotaxis) Neutralization Assay

Objective: To determine if an antibody can block the biological activity of this compound from different species.

Methodology:

  • Cell Preparation: Use a cell line that expresses the CXCR2 receptor (e.g., neutrophils or transfected cell lines). Resuspend the cells in an appropriate assay medium.

  • Antibody-Antigen Incubation: Pre-incubate a fixed concentration of the antibody with serial dilutions of recombinant human, mouse, or rat this compound for 30-60 minutes at 37°C.

  • Chemotaxis Assay:

    • Place the antibody-antigen mixture in the lower chamber of a Boyden chamber or a transwell insert.

    • Add the prepared cells to the upper chamber.

    • Incubate for a sufficient time to allow for cell migration (typically 1-3 hours) at 37°C in a CO₂ incubator.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other appropriate methods.

  • Analysis: Determine the concentration of antibody required to inhibit 50% of the maximal cell migration (ND50) for each species' this compound. A lower ND50 indicates a more potent neutralizing activity.

The cross-species reactivity of this compound (CXCL5) antibodies is not universal and is highly dependent on the specific antibody and the experimental application. Due to the sequence divergence between human and rodent this compound, antibodies raised against the human protein may not efficiently recognize the rodent orthologs, and vice versa. Therefore, it is imperative for researchers to carefully validate their antibodies for cross-reactivity in their specific experimental system. The use of appropriate controls, including recombinant proteins from all species of interest, is essential for generating reliable and reproducible data in cross-species studies involving this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of ENA-78: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates a clear and robust protocol for the disposal of all chemical and biological reagents, including the C-X-C motif chemokine 5 (CXCL5), also known as epithelial-derived neutrophil-activating protein 78 (ENA-78). This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help minimize risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to handle the substance as a potentially hazardous biological material.[4] All personnel must adhere to universal precautions.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

  • Laboratory Coat: A buttoned, long-sleeved lab coat is necessary to protect clothing and skin from potential contamination.[4]

  • Disposable Gloves: Nitrile gloves are required for any handling of this compound. If prolonged contact or handling of higher concentrations is anticipated, double-gloving is recommended. Gloves should be removed and disposed of immediately after handling the protein, followed by thorough hand washing.[4]

  • Eye Protection: Safety glasses with side shields are mandatory to protect against splashes.[4] For activities with a significant splash hazard, such as handling large volumes, a face shield should be worn in addition to safety glasses.[4]

All handling of this compound solutions should be performed in a well-ventilated area. For procedures that may generate aerosols, such as reconstitution of lyophilized powder, it is recommended to work within a biological safety cabinet.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste involves a systematic process of segregation, decontamination, and appropriate disposal streams.

1. Waste Segregation:

All materials that have come into contact with this compound are considered biologically contaminated waste and must be segregated from general laboratory waste.[4]

  • Liquid Waste: All contaminated buffers, cell culture media, and other solutions containing this compound should be collected in a clearly labeled, leak-proof container.[4]

  • Solid Waste: All contaminated consumables, including pipette tips, microcentrifuge tubes, flasks, and gloves, must be placed in a designated biohazard waste container.[4] This container should be lined with a biohazard bag.

2. Decontamination and Disposal:

  • Liquid Waste: Liquid waste containing this compound should be decontaminated prior to final disposal. A common and effective method is to treat the liquid waste with a final concentration of 10% bleach and allow it to sit for at least 30 minutes. Following decontamination, the treated liquid can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for hazardous waste disposal.

  • Solid Waste: Solid biohazardous waste contaminated with this compound should be collected by a licensed waste disposal service for final treatment, which is typically accomplished through autoclaving or incineration.[4]

3. Disposal of Empty this compound Vials:

Empty glass or plastic vials that contained this compound should be managed to prevent any residual contamination.

  • The vials should be triple-rinsed with a suitable solvent, such as sterile water or buffer.

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[5]

  • Subsequent rinsates can often be disposed of down the drain.

  • After rinsing, any labels on the container should be defaced or removed before disposing of the container in the appropriate glass or plastic recycling stream.[5]

Quantitative Data Summary

The stability of this compound is an important factor to consider for its handling and storage, which indirectly impacts disposal as it dictates the potential for active protein to be present in the waste.

PropertyLyophilized this compoundReconstituted this compound
Storage Temperature Store desiccated below -18°C.Store at 4°C for 2-7 days; for future use, below -18°C.
Room Temperature Stability Stable for 3 weeks.Not specified; short-term storage at 4°C is recommended.
Freeze-Thaw Cycles Should be prevented.Should be prevented.
Carrier Protein Not applicable.Recommended to add a carrier protein (0.1% HSA or BSA) for long-term storage.

Data compiled from product datasheets.[2][3]

Experimental Protocols Overview

Understanding the experimental context in which this compound is used can help in assessing the nature of the waste generated. A common application for this compound is in cell-based assays to study its chemotactic effects on neutrophils.

Example: Neutrophil Chemotaxis Assay

  • Cell Preparation: Isolate human neutrophils from whole blood using density gradient centrifugation.

  • Chemotaxis Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

  • Assay:

    • Add a solution containing this compound at various concentrations to the lower wells of the chamber.

    • Add the prepared neutrophil suspension to the upper wells.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a specified time (e.g., 1-2 hours) to allow for cell migration.

  • Analysis: After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane. Quantify the migrated cells by microscopy.

All materials used in this protocol, including the chemotaxis chamber, pipette tips, and cell culture media, would be considered biologically contaminated and require disposal as outlined above.

Procedural Workflow Diagrams

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_ppe Personal Protective Equipment (PPE) Workflow ppe_start Start: Prepare for this compound Handling lab_coat Don Laboratory Coat ppe_start->lab_coat gloves Wear Nitrile Gloves (Double-glove if necessary) lab_coat->gloves eye_protection Put on Safety Glasses with Side Shields gloves->eye_protection face_shield Add Face Shield (If splash hazard exists) eye_protection->face_shield proceed Proceed with Work face_shield->proceed

This compound Handling: Personal Protective Equipment Workflow.

cluster_disposal This compound Waste Disposal Pathways waste_generation Generation of this compound Contaminated Waste liquid_waste Liquid Waste (Buffers, Media, etc.) waste_generation->liquid_waste solid_waste Solid Waste (Gloves, Pipette Tips, etc.) waste_generation->solid_waste empty_vials Empty this compound Vials waste_generation->empty_vials collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_solid Collect in Biohazard Bag-Lined Waste Container solid_waste->collect_solid rinse_vials Triple-Rinse Vials empty_vials->rinse_vials decontaminate_liquid Decontaminate (e.g., 10% Bleach) collect_liquid->decontaminate_liquid dispose_liquid Dispose Down Drain (per institutional policy) decontaminate_liquid->dispose_liquid autoclave_incinerate Autoclave or Incinerate (via licensed service) collect_solid->autoclave_incinerate dispose_rinsate Dispose of First Rinsate as Hazardous Waste rinse_vials->dispose_rinsate dispose_vial Dispose of Rinsed Vial in Appropriate Recycling rinse_vials->dispose_vial

Logical pathways for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ENA-78 (CXCL5)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with ENA-78 (Epithelial-Neutrophil Activating Peptide-78), also known as CXCL5. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your experiments.

This compound is a bioactive chemokine involved in neutrophil activation and chemotaxis.[1] While specific hazard data is limited, it should be handled with the care afforded to all biologically active materials. The primary route of exposure is through inhalation of the lyophilized powder and contact with skin or eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is mandatory when handling this compound in its lyophilized and reconstituted forms. The following table summarizes the required equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles during initial reconstitution or any procedure with a high risk of splashing.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are recommended. Inspect gloves before use and change them immediately after contact with this compound.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles.
General Attire Long Pants & Closed-Toe ShoesRequired minimum attire for working in any laboratory where hazardous materials are handled.

Operational Protocol: From Vial to Experiment

This step-by-step guide ensures the safe and effective handling of this compound throughout your experimental workflow.

Receiving and Storage

Lyophilized this compound is stable at room temperature for short periods but should be stored desiccated below -18°C for long-term stability. Upon receipt, immediately transfer the vial to a freezer at or below -20°C.

ConditionTemperatureDuration
Lyophilized Room TemperatureUp to 3 weeks
-18°C to -20°CUp to 12 months
Reconstituted (Stock Solution) 2°C to 8°C2-7 days
-18°C to -20°C (with carrier protein)Up to 3 months
Reconstitution

Reconstitution should be performed in a biological safety cabinet (BSC) to minimize inhalation risk and maintain sterility.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Solvent Addition: Reconstitute the this compound in sterile, pyrogen-free water or a recommended buffer to a concentration of at least 100 µg/ml. Gently pipette the solvent down the side of the vial to avoid foaming.

  • Dissolution: Gently swirl the vial to dissolve the contents. Do not vortex, as this can denature the protein. Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.

  • Aliquoting: For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA) and create single-use aliquots to avoid repeated freeze-thaw cycles.

Experimental Use

When handling the reconstituted this compound solution, always wear the appropriate PPE as outlined in the table above. All work should be conducted in a designated and clean area to prevent cross-contamination.

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound, including vials, pipette tips, and gloves, should be treated as biohazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with general laboratory waste.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a sealed, chemical-resistant container. Do not dispose of down the drain.

  • Solid Waste: Contaminated labware (e.g., pipette tips, microfuge tubes) and PPE should be placed in a biohazard bag within the hazardous waste container.

  • Decontamination: Decontaminate all work surfaces with an appropriate disinfectant after handling this compound.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound, from receiving the lyophilized product to the final disposal of waste.

ENA78_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_disposal Disposal Receiving Receiving & Initial Storage (-20°C) Equilibration Equilibration to Room Temperature Receiving->Equilibration 1. Reconstitution Reconstitution (in BSC) Equilibration->Reconstitution 2. Experiment Experimental Use Reconstitution->Experiment Waste_Collection Waste Segregation & Collection Experiment->Waste_Collection 4. Decontamination Work Surface Decontamination Experiment->Decontamination 5. Final_Disposal EHS Waste Pickup Waste_Collection->Final_Disposal 6. PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Reconstitution PPE->Experiment PPE->Waste_Collection PPE->Decontamination

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.